[1,1'-Biphenyl]-3-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-phenylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N.ClH/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10;/h1-9H,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNBBUJVAUTTPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481005 | |
| Record name | [1,1'-Biphenyl]-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2113-55-5 | |
| Record name | 2113-55-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210915 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of [1,1'-Biphenyl]-3-amine hydrochloride
An In-depth Technical Guide to the Synthesis of [1,1'-Biphenyl]-3-amine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of a robust and widely applicable method for the synthesis of this compound (CAS No: 2113-55-5).[1] This compound serves as a critical building block in the development of various pharmaceuticals and dyes.[2][3] The guide details a two-step synthetic pathway commencing with a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by a chemical reduction and subsequent salt formation. Each step is accompanied by a discussion of the underlying chemical principles, detailed experimental protocols, and essential safety considerations, tailored for researchers, chemists, and professionals in the field of drug development.
Introduction and Significance
[1,1'-Biphenyl]-3-amine, also known as 3-aminobiphenyl, is an aromatic amine derivative of biphenyl.[3] Its hydrochloride salt is often preferred in synthetic applications due to its enhanced stability and solubility compared to the free base.[2] The molecule's structure is foundational in medicinal chemistry and materials science, where the biphenyl scaffold imparts unique conformational and electronic properties.
Table 1: Compound Identification
| Property | Identifier | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [1][2] |
| Synonyms | 3-Aminobiphenyl hydrochloride, m-Aminobiphenyl hydrochloride | [2][4] |
| CAS Number | 2113-55-5 | [1] |
| Molecular Formula | C₁₂H₁₁N·HCl (or C₁₂H₁₂ClN) | [1][2] |
| Molecular Weight | 205.68 g/mol |[1] |
Critical Safety and Handling Mandates
[1,1'-Biphenyl]-3-amine and its precursors are hazardous materials that require strict adherence to safety protocols. 3-Aminobiphenyl is classified as harmful if swallowed and causes skin and serious eye irritation.[5][6][7] It is also suspected of causing cancer and is toxic to aquatic life with long-lasting effects.[5][8]
Core Safety Precautions:
-
Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles conforming to EN166 or OSHA standards, and a lab coat.[5][8]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[7][8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[5][8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][8]
Strategic Overview of the Synthetic Pathway
The selected synthetic route is a reliable two-stage process designed for efficiency and scalability. The strategy involves:
-
Formation of the Biphenyl Core: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromonitrobenzene and phenylboronic acid to synthesize the key intermediate, 3-nitrobiphenyl.
-
Functional Group Transformation: Reduction of the nitro group in 3-nitrobiphenyl to an amine, yielding 3-aminobiphenyl.
-
Salt Formation: Conversion of the resulting 3-aminobiphenyl free base to its stable hydrochloride salt.
Caption: The catalytic cycle of the Suzuki reaction.
Detailed Experimental Protocol
This protocol is a representative example and should be optimized based on laboratory conditions and scale.
-
Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add 3-bromonitrobenzene (1.0 eq), phenylboronic acid (1.1 eq), and toluene (approx. 5 mL per mmol of aryl halide).
-
Reagent Addition: Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq). Bubble nitrogen through the stirred mixture for 15-20 minutes to degas the system.
-
Catalyst Introduction: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the mixture under a positive flow of nitrogen.
-
Reaction Execution: Heat the mixture to reflux (approximately 85-95 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude 3-nitrobiphenyl. The crude product can be purified by recrystallization from ethanol or by column chromatography if necessary.
Part II: Reduction of 3-Nitrobiphenyl to 3-Aminobiphenyl
Rationale for Method Selection
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic chemistry. [9]While catalytic hydrogenation using palladium on carbon (Pd/C) is a clean method, reduction using tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a highly effective and robust alternative that is tolerant of many functional groups and does not require specialized high-pressure equipment. [10][11][12]The reaction proceeds by the transfer of electrons from the Sn(II) species, which is oxidized to Sn(IV), to the nitro group in an acidic medium.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the crude or purified 3-nitrobiphenyl (1.0 eq) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution.
-
Acidification: Slowly add concentrated hydrochloric acid (HCl) to the stirred mixture. The reaction is exothermic and may require an ice bath to control the temperature.
-
Reaction Execution: After the initial exotherm subsides, heat the mixture to reflux (70-80 °C) for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up - Basification: Cool the reaction mixture to room temperature and pour it slowly over crushed ice. Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is strongly basic (pH > 10). The tin salts will precipitate as tin hydroxides.
-
Extraction: Extract the aqueous slurry with ethyl acetate or dichloromethane multiple times. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-aminobiphenyl as the free base.
Part III: Formation of the Hydrochloride Salt
Rationale
Converting the 3-aminobiphenyl free base into its hydrochloride salt is the final step. This is a standard acid-base reaction. The salt form is typically a stable, crystalline solid that is easier to handle, weigh, and store than the often oily or low-melting point free base. [2]
Detailed Experimental Protocol
-
Dissolution: Dissolve the purified 3-aminobiphenyl free base in a minimal amount of a suitable solvent, such as anhydrous diethyl ether or ethanol.
-
Precipitation: While stirring, slowly add a solution of hydrochloric acid. This can be either concentrated aqueous HCl or, for a more anhydrous product, a solution of HCl gas in diethyl ether or isopropanol.
-
Isolation: The this compound will precipitate out of the solution as a solid. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.
-
Drying: Dry the product under vacuum to yield the final this compound.
Analytical Characterization
The identity and purity of the final product and key intermediates must be confirmed using standard analytical techniques.
Table 2: Expected Analytical Data for 3-Aminobiphenyl
| Analysis | Expected Result | Source(s) |
|---|---|---|
| Appearance | White to off-white solid | [2][13] |
| Melting Point | 28-33 °C | |
| Molecular Formula | C₁₂H₁₁N | [4] |
| Molecular Weight | 169.22 g/mol | [4] |
| ¹H NMR | Aromatic protons (multiplets, ~6.5-7.5 ppm), Amine protons (broad singlet, ~3.6 ppm) | General Spectroscopic Data |
| Mass Spec (EI) | M+ peak at m/z = 169 | [4]|
References
- CPAchem Ltd. (2022).
- Andersen, K. et al. (2005). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 70(23), 9594-9602. [Link]
- Mendenhall, G. D., & Smith, P. A. S. (n.d.). Carbazole, 2-nitro-. Organic Syntheses. [Link]
- Wikipedia. (2024). 3-Aminobiphenyl. [Link]
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
- PrepChem. (n.d.). Synthesis of 3-amino-4-chlorobiphenyl. [Link]
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
- ResearchGate. (n.d.). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. [Link]
- PrepChem. (n.d.). Synthesis of 3-methyl-[1,1'-biphenyl]-2-amine. [Link]
- NIST. (n.d.). [1,1'-Biphenyl]-3-amine. NIST Chemistry WebBook. [Link]
- ChemBK. (2024). 3-AMINOBIPHENYL. [Link]
- PubChem. (n.d.). 3-Aminobiphenyl.
- Witten, B., & Reid, E. E. (n.d.). p-AMINOTETRAPHENYLMETHANE. Organic Syntheses. [Link]
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An In-depth Technical Guide to [1,1'-Biphenyl]-3-amine hydrochloride: Structure, Synthesis, and Application
Abstract
This technical guide provides a comprehensive examination of [1,1'-Biphenyl]-3-amine hydrochloride (CAS No: 2113-55-5), a pivotal chemical intermediate in contemporary research and pharmaceutical development. The document delineates the molecule's core structural features, physicochemical properties, and spectroscopic signature. It further presents validated protocols for its synthesis, purification, and analysis, grounded in established chemical principles. The guide explores the compound's significance as a structural scaffold in medicinal chemistry, highlighting its role in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this versatile compound, from fundamental properties to practical applications and safe handling.
Introduction
The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its conformational flexibility, characterized by the torsional angle between the two phenyl rings, allows for precise spatial orientation of substituents to optimize interactions with biological targets. The introduction of an amine functional group, as seen in aminobiphenyls, provides a critical anchor for hydrogen bonding and a reactive handle for further chemical modification.
[1,1'-Biphenyl]-3-amine, in particular, offers a unique substitution pattern that has been exploited in the design of targeted therapeutics. As the hydrochloride salt, its utility is enhanced through improved stability and aqueous solubility, facilitating its use in various experimental and synthetic contexts. This guide aims to consolidate the technical knowledge surrounding this compound, providing a robust resource for scientists leveraging its properties in their research endeavors.
Physicochemical Properties and Molecular Structure
This compound is a white to slightly yellow crystalline solid.[1] Its salt form enhances its stability and handling characteristics compared to the free base, which is a low-melting solid or liquid at room temperature.[2][3]
Core Molecular Structure
The molecule consists of three key components: the biphenyl framework, the amine group at the meta-position (C3), and the ionic hydrochloride component.
-
Biphenyl Framework: The two phenyl rings are connected by a C-C single bond. In the solid state, the rings are typically twisted relative to each other, with a dihedral angle that minimizes steric hindrance. This non-planar conformation is a critical determinant of the molecule's three-dimensional shape and its ability to fit into protein binding pockets.
-
Amine Substituent: The amino group (-NH₂) is positioned on one of the phenyl rings. In the hydrochloride salt, this group is protonated to form an ammonium cation (-NH₃⁺). This protonation significantly increases the molecule's polarity and water solubility. The positive charge on the ammonium group serves as a strong hydrogen bond donor, a crucial feature for molecular recognition in biological systems.
-
Chloride Counter-ion: The chloride anion (Cl⁻) electrostatically balances the charge of the ammonium cation, forming a stable ionic salt. In the crystal lattice, it actively participates in a network of hydrogen bonds, most notably N-H···Cl interactions, which stabilize the solid-state structure.[4]
Physicochemical Data
The fundamental properties of the compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 2113-55-5 | [1][5] |
| Molecular Formula | C₁₂H₁₂ClN | [1][5] |
| Molecular Weight | 205.69 g/mol | [5][6] |
| Appearance | White to slightly yellow solid | [1] |
| Melting Point | 199-200 °C | [1] |
| Boiling Point | 341.7 °C (free base) | [2][7] |
| Storage | Inert atmosphere, Room Temperature | [1][5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The data presented here are based on the free base, [1,1'-Biphenyl]-3-amine, as the hydrochloride salt is typically analyzed after neutralization or in a deuterated solvent like DMSO-d₆ where proton exchange can occur.
-
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by a complex multiplet pattern in the aromatic region (approx. 6.7-7.6 ppm). The protons on the substituted ring are distinct from those on the unsubstituted ring. The broad singlet for the amine protons (typically around 3.5-4.0 ppm for the free base) will shift downfield and may broaden further upon protonation in the hydrochloride salt.[8]
-
¹³C NMR Spectroscopy: The carbon spectrum will show 12 distinct signals for the biphenyl carbons, confirming the asymmetry of the molecule. Key signals include the carbon attached to the amino group (C3) and the carbons at the point of linkage between the rings (C1 and C1'). The expected chemical shifts for the free base are approximately 115.2, 118.6, 129.3, 146.4 ppm, among others.[8]
-
Mass Spectrometry (MS): In positive ion mode (ESI+), the mass spectrum will show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 170.2, corresponding to the loss of HCl.
Synthesis and Purification
The synthesis of this compound is most efficiently achieved through a two-step process: formation of the biphenyl core via a cross-coupling reaction, followed by reduction of a precursor group and subsequent salt formation.
Synthetic Strategy Overview
The preferred modern synthetic route is the Suzuki-Miyaura cross-coupling reaction, which offers high yields and functional group tolerance.[3] An alternative, classical route involves the reduction of 3-nitro-1,1'-biphenyl.
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An In-Depth Technical Guide to the Physical Characteristics of [1,1'-Biphenyl]-3-amine hydrochloride
Introduction
[1,1'-Biphenyl]-3-amine hydrochloride, a salt of the aromatic amine 3-aminobiphenyl, is a pivotal intermediate in the landscape of organic synthesis. Its structural motif, the biphenyl scaffold, is a recurring feature in a multitude of pharmacologically active agents and functional materials, including dyes and polymers.[1] For researchers and professionals in drug development, a comprehensive understanding of this compound's physical and chemical characteristics is not merely academic; it is a fundamental prerequisite for its effective and safe application in synthesis, process development, and formulation.
The hydrochloride salt form enhances the compound's stability and modifies its solubility profile, making it distinct from its free amine base.[2][3] This guide provides a detailed examination of the essential physicochemical and spectroscopic properties of this compound, offering insights into its characterization, handling, and the scientific rationale behind these protocols.
Section 1: Chemical Identity and Structure
Accurate identification is the cornerstone of chemical research and development. The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Reference |
| CAS Number | 2113-55-5 | [1][2][4] |
| Molecular Formula | C₁₂H₁₂ClN | [1][2][4] |
| IUPAC Name | This compound | [4] |
| Synonyms | 3-Aminobiphenyl hydrochloride, m-Xenylamine hydrochloride, 3-Phenylaniline hydrochloride | [2][4] |
The molecule consists of a biphenyl backbone with an ammonium group at the 3-position of one phenyl ring, paired with a chloride counter-ion. This ionic nature, resulting from the protonation of the basic amine by hydrochloric acid, profoundly influences the compound's physical properties compared to its neutral parent amine.[3][5]
Section 2: Physicochemical Properties
The physical state and solubility of a compound dictate the conditions required for reactions, purification, and formulation. These properties are critical for process scale-up and ensuring reproducibility.
| Property | Value | Significance in Research & Development | Reference |
| Molecular Weight | 205.69 g/mol | Essential for stoichiometric calculations in synthesis. | [4] |
| Appearance | White to off-white or yellow crystalline solid. | A primary indicator of purity; deviations in color may suggest impurities or degradation. | [2] |
| Melting Point | Data not consistently available for the hydrochloride. The free amine melts at 28-33 °C. | The melting point of the salt is expected to be significantly higher than the free base due to its ionic character. It serves as a crucial purity criterion. | |
| Boiling Point | 341.7°C at 760 mmHg (for free amine) | The hydrochloride salt is expected to decompose at high temperatures before boiling. This thermal instability is a key consideration for high-temperature applications. | [6] |
| Solubility | Soluble in water, ethanol, and ether. | The hydrochloride's enhanced water solubility over the free amine is a key advantage for aqueous reactions or formulations. Solubility in organic solvents like ethanol is vital for organic synthesis. | [1][2] |
Section 3: Spectroscopic and Analytical Characterization
Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure and purity. A multi-technique approach is standard practice for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule. While specific data for the hydrochloride salt is not readily published, the data for the parent [1,1'-Biphenyl]-3-amine (free base) provides a strong foundation for interpretation.[7]
-
¹H-NMR (300 MHz, CDCl₃) of free amine: δ = 3.55 (s, 2H, -NH₂), 6.72-6.76 (m, 3H), 6.81-6.86 (m, 3H), 7.21-7.29 (m, 3H).[7]
-
¹³C-NMR (75 MHz, CDCl₃) of free amine: δ = 115.19, 118.60, 129.29, 129.37, 146.37, 146.47.[7]
Expert Interpretation for the Hydrochloride Salt: The protonation of the amine to an ammonium salt (-NH₃⁺) induces significant changes in the NMR spectrum.
-
-NH₃⁺ Protons: The amine protons will shift downfield and appear as a broad singlet due to quadrupole broadening and exchange with trace water. This peak will disappear upon shaking the sample with D₂O, a classic test for labile protons.
-
Aromatic Protons: The protons on the phenyl ring bearing the -NH₃⁺ group will experience a downfield shift due to the increased electron-withdrawing inductive effect of the positively charged nitrogen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For an amine hydrochloride, the spectrum is distinct from the free amine.
Expected Characteristic Absorption Bands:
-
N-H Stretch (Ammonium): A very broad and strong absorption band is expected in the 2800-3200 cm⁻¹ region. This is a hallmark of an ammonium salt.[8]
-
Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹.
-
N-H Bend: An absorption band around 1500-1600 cm⁻¹ is characteristic of the N-H bending vibration in the -NH₃⁺ group.
-
Aromatic C=C Stretch: Medium to weak bands will be present in the 1450-1600 cm⁻¹ region.
The absence of a sharp N-H stretching doublet around 3300-3500 cm⁻¹ confirms the absence of the primary free amine.
Analytical Workflow
A systematic workflow is essential to validate the identity and purity of any incoming chemical sample, including this compound.
Caption: Standard workflow for the characterization of a chemical intermediate.
Section 4: Handling, Storage, and Safety
Ensuring the safety of laboratory personnel and the integrity of the chemical is paramount.
Hazard Identification: this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[9]
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10]
-
Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9][11]
Storage Recommendations:
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
-
Atmosphere: For long-term stability and to prevent potential oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature is recommended.
-
Security: Store locked up and away from incompatible materials such as strong oxidizing agents.[11]
Section 5: Application Context in Research and Development
The biphenyl unit is a privileged scaffold in medicinal chemistry. Its rigidity and ability to engage in pi-stacking interactions make it a valuable component in designing ligands for various biological targets. Biphenyl amines, in particular, serve as crucial starting materials for creating more complex molecules.[12][13]
The synthesis of agrochemical fungicides and other complex organic molecules often relies on Suzuki-Miyaura coupling reactions, where functionalized biphenyls are key intermediates.[14] The availability of this compound provides a stable, easy-to-handle precursor for these advanced synthetic applications.
Conclusion
This compound is a chemical intermediate of significant value to the scientific community. Its physical characteristics—crystalline solid form, solubility in both aqueous and organic media, and distinct spectroscopic signature—define its utility and handling requirements. This guide has provided a comprehensive overview of these properties, grounded in established data and scientific principles, to support its safe and effective use by researchers, scientists, and drug development professionals in their pursuit of innovation.
References
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- The Royal Society of Chemistry. Spectra and physical data of (A2). Available from: https://www.rsc.
- Reddit. What are amine hydrochlorides? I've been "googleing" all week long and I just can't find the definition. Available from: https://www.reddit.com/r/OrganicChemistry/comments/ywc7p9/what_are_amine_hydrochlorides_ive_been_googleing/
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An In-Depth Technical Guide to the Solubility of [1,1'-Biphenyl]-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of [1,1'-Biphenyl]-3-amine hydrochloride, a key intermediate in organic synthesis and a potential building block in pharmaceutical development. While specific quantitative solubility data for this compound is not extensively available in public literature, this document synthesizes foundational physicochemical principles, outlines authoritative experimental protocols for both kinetic and thermodynamic solubility determination, and offers insights into the critical factors influencing its dissolution. By equipping researchers with both the theoretical framework and practical methodologies, this guide aims to empower the accurate and reproducible assessment of this compound's solubility profile, a crucial parameter for its effective application in research and development.
Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development
This compound is an aromatic amine salt with applications as an intermediate in the synthesis of dyes, polymers, and a variety of organic compounds, including active pharmaceutical ingredients (APIs).[1] The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various systems and is of paramount importance in drug discovery and development.[2][3] Poor aqueous solubility can be a major impediment, leading to low bioavailability, which in turn can result in suboptimal drug efficacy.[2][4] Therefore, a thorough understanding and accurate measurement of the solubility of this compound are essential for its successful utilization.
This guide will delve into the theoretical underpinnings of this compound's solubility, followed by detailed, field-proven protocols for its empirical determination.
Theoretical Framework: Physicochemical Properties Influencing Solubility
The solubility of this compound is governed by a combination of its molecular structure and the properties of the solvent. As an amine hydrochloride, it is an ionic salt, which generally confers greater aqueous solubility compared to its free base, 3-aminobiphenyl.[5]
Key Physicochemical Parameters
-
pKa and pH-Dependent Solubility : The acidity of the conjugate acid of an amine is represented by its pKa value. For 3-aminobiphenyl, the pKa is approximately 4.25.[5][6][7] This indicates that the amine is protonated at a pH below its pKa. The solubility of this compound, being a salt of a weak base, is significantly influenced by the pH of the aqueous medium.[2][8][9][10] At lower pH values, the equilibrium favors the protonated (and more soluble) form. As the pH increases above the pKa, the compound will convert to its less soluble free base form, potentially leading to precipitation.[8][9][10]
-
Polarity and Solvent Selection : this compound is a polar, ionic compound. Consequently, it is expected to have good solubility in polar solvents like water and lower alcohols (e.g., ethanol, methanol), and limited solubility in non-polar organic solvents.[1][11] The biphenyl group, however, introduces a significant non-polar character, which may enhance its solubility in some organic solvents compared to simpler amine hydrochlorides.
-
Crystal Lattice Energy and Polymorphism : The solid-state properties of this compound, such as its crystal lattice energy, play a crucial role in its solubility.[2] Different crystalline forms, or polymorphs, of the same compound can exhibit different solubilities.[2] It is therefore important to characterize the solid form of the material being tested.
Qualitative Solubility Profile
Based on general chemical principles and available qualitative descriptions, the expected solubility profile of this compound is summarized below. It is important to note that these are qualitative statements and must be confirmed by quantitative experimental determination.
| Solvent | Expected Qualitative Solubility | Rationale |
| Water | Good solubility, especially in acidic conditions[1] | As a salt, it is ionic and polar. Solubility is pH-dependent. |
| Ethanol | Soluble[1] | Polar protic solvent capable of hydrogen bonding. |
| Methanol | Soluble | A highly polar protic solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent. |
| Diethyl Ether | Soluble[1] | A less polar solvent; solubility may be limited. |
| Toluene | Sparingly soluble to insoluble | A non-polar aromatic solvent. |
Experimental Determination of Solubility: Protocols and Methodologies
The following sections provide detailed protocols for determining both the thermodynamic and kinetic solubility of this compound.
Thermodynamic Solubility (Equilibrium or "Shake-Flask" Method)
This method measures the equilibrium solubility, which is the concentration of a saturated solution when excess solid is present and the system has reached equilibrium.[4][12] This is the gold standard for determining the true solubility of a compound.
Protocol 1: Shake-Flask Method for Thermodynamic Solubility
-
Preparation : Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration : Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[13][14]
-
Phase Separation : Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification : Accurately dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][12]
-
Data Analysis : Construct a calibration curve using standards of known concentrations to quantify the concentration in the diluted supernatant. Calculate the original solubility in units such as mg/mL or µM.
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer.[3][12][13][15] It measures the concentration at which a compound precipitates under these non-equilibrium conditions.
Protocol 2: Kinetic Solubility by Nephelometry
-
Stock Solution Preparation : Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution : In a microtiter plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically 1-2%) to minimize its co-solvent effects.[3]
-
Incubation : Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a shorter period than the thermodynamic method (e.g., 1-2 hours), allowing for potential precipitation.[2]
-
Measurement : Measure the turbidity or light scattering of each well using a nephelometer.[2][13] An increase in light scattering indicates the formation of a precipitate.
-
Data Analysis : The kinetic solubility is reported as the highest concentration that does not show a significant increase in light scattering compared to a blank control.
Diagram: Kinetic vs. Thermodynamic Solubility
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3-Aminobiphenyl hydrochloride spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 3-Aminobiphenyl Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectral data for 3-Aminobiphenyl hydrochloride, a compound of interest in various research and development sectors. As a derivative of biphenyl, its structural elucidation and purity assessment are critical for its application.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define this molecule. The narrative moves beyond simple data presentation to explain the causality behind experimental choices and interpretation strategies, ensuring a robust and validated understanding of the compound's chemical identity.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a strong magnetic field, we can map out the complete carbon-hydrogen framework.
1.1: Theoretical Principles of NMR
NMR spectroscopy relies on the intrinsic quantum mechanical property of atomic nuclei known as spin. Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in an external magnetic field (B₀), these nuclear spins align either with or against the field, creating distinct energy levels. The application of a radiofrequency (RF) pulse can excite these nuclei from the lower to the higher energy state. The specific frequency required for this transition is the resonance frequency, which is highly sensitive to the local electronic environment of the nucleus. This variation in resonance frequency, known as the chemical shift (δ) , allows us to differentiate between chemically distinct nuclei in a molecule.[3]
Furthermore, the spins of neighboring nuclei can influence each other through a phenomenon called spin-spin coupling , which splits NMR signals into predictable patterns (e.g., doublets, triplets), revealing information about the connectivity of atoms. The area under an NMR peak, or integration , is proportional to the number of nuclei giving rise to that signal.
1.2: ¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides a precise map of the proton environments in 3-Aminobiphenyl hydrochloride. In the hydrochloride salt, the amine group is protonated to form an ammonium group (-NH₃⁺), which significantly influences the electronic environment of the aromatic protons, particularly those on the same ring. The acidic protons of the -NH₃⁺ group often exchange with residual water or deuterated solvent, leading to a broad signal that may not always be observed or may have a variable chemical shift.
Table 1: Predicted ¹H NMR Spectral Data for 3-Aminobiphenyl Hydrochloride (Note: Data is predicted based on the known spectrum of 3-aminobiphenyl and expected effects of protonation. Actual shifts may vary based on solvent and concentration.)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20 - 7.60 | Multiplet | 9H | Aromatic Protons (C₆H₅- and -C₆H₄-) |
| ~3.70 (variable, broad) | Singlet | 3H | Ammonium Protons (-NH₃⁺) |
Interpretation: The spectrum of 3-Aminobiphenyl hydrochloride is dominated by a complex multiplet in the aromatic region (approximately 7.20-7.60 ppm). This complexity arises from the overlapping signals of the nine protons on the two phenyl rings. The electron-withdrawing effect of the -NH₃⁺ group will deshield the protons on its own ring, causing them to resonate at a slightly downfield position compared to the protons on the unsubstituted phenyl ring. The signal for the ammonium protons is typically broad due to quadrupole broadening and chemical exchange and can vary in its position.
1.3: ¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. Since the natural abundance of ¹³C is low (~1.1%), ¹³C-¹³C coupling is not observed, resulting in a spectrum where each unique carbon atom typically appears as a single line.
Table 2: Predicted ¹³C NMR Spectral Data for 3-Aminobiphenyl Hydrochloride (Note: Data is predicted based on known spectra of similar compounds.)[4][5]
| Chemical Shift (δ) ppm | Assignment |
| ~147 | C-NH₃⁺ |
| ~141 | C-C (ipso-carbon of unsubstituted ring) |
| ~130 | Aromatic CH |
| ~129 | Aromatic CH |
| ~127 | Aromatic CH |
| ~123 | Aromatic CH |
| ~118 | Aromatic CH |
| ~114 | Aromatic CH |
Interpretation: The ¹³C NMR spectrum is expected to show eight distinct signals for the twelve carbon atoms, reflecting the molecule's symmetry. The carbon atom bonded to the ammonium group (C-NH₃⁺) is significantly deshielded and appears furthest downfield (~147 ppm). The two ipso-carbons (the carbons involved in the biphenyl C-C bond) will also be distinct. The remaining signals in the aromatic region correspond to the various C-H carbons on both rings.
1.4: Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 3-Aminobiphenyl hydrochloride in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for amine salts as it can slow the exchange of the N-H protons.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.
-
Spectrometer Setup: Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum, typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A longer acquisition time is usually necessary for ¹³C NMR due to the low natural abundance of the isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the peaks in the ¹H spectrum.
1.5: Workflow for NMR Analysis
Caption: Workflow from sample preparation to structural confirmation using NMR.
Chapter 2: Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
2.1: Theoretical Principles of IR Spectroscopy
Chemical bonds are not rigid; they can stretch, bend, and vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes. An IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where each absorption band corresponds to a specific type of molecular vibration. The position, intensity, and shape of these bands provide a "fingerprint" of the molecule's functional groups.[6]
2.2: IR Spectral Data & Interpretation
For 3-Aminobiphenyl hydrochloride, the IR spectrum will be characterized by the vibrations of the aromatic rings and the ammonium (-NH₃⁺) group.
Table 3: Characteristic IR Absorption Bands for 3-Aminobiphenyl Hydrochloride
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3100-3000 | C-H Stretch | Aromatic | Medium |
| 3000-2500 | N-H Stretch | Ammonium (-NH₃⁺) | Strong, Broad |
| ~1600, ~1500 | C=C Stretch (in-ring) | Aromatic | Medium-Strong |
| 1335-1250 | C-N Stretch | Aromatic Amine/Ammonium | Strong |
| 900-675 | C-H Bend ("oop") | Aromatic | Strong |
Interpretation:
-
N-H Stretching: The most prominent feature for the hydrochloride salt is the very broad and strong absorption band for the N-H stretching of the ammonium group, typically centered around 2500-3000 cm⁻¹. This is distinct from the two sharp peaks seen for a primary amine (-NH₂) around 3300-3400 cm⁻¹.[7][8]
-
Aromatic C-H Stretching: A series of weaker bands just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings.[9]
-
Aromatic C=C Stretching: Strong absorptions around 1600 cm⁻¹ and 1500 cm⁻¹ are due to the carbon-carbon double bond stretching vibrations within the phenyl rings.
-
C-N Stretching: A strong band in the 1335-1250 cm⁻¹ region corresponds to the stretching of the C-N bond.[6][7]
-
C-H Bending: Strong bands in the fingerprint region (below 1000 cm⁻¹) arise from the out-of-plane ("oop") bending of the aromatic C-H bonds, which can give clues about the substitution pattern of the rings.
2.3: Experimental Protocol for IR Spectroscopy (ATR Method)
The Attenuated Total Reflectance (ATR) method is a common and convenient technique for solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid 3-Aminobiphenyl hydrochloride powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.
-
Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
2.4: Correlation of IR Peaks to Functional Groups
Caption: Correlation between functional groups and their characteristic IR peaks.
Chapter 3: Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, which can confirm its molecular formula. The fragmentation pattern can also provide valuable structural information.
3.1: Theoretical Principles of Mass Spectrometry
In a mass spectrometer, a sample is first vaporized and then ionized. A common method is Electron Ionization (EI), where high-energy electrons bombard the molecule, knocking off an electron to form a radical cation known as the molecular ion (M⁺˙) .[10] The mass of this ion corresponds to the molecular weight of the original compound. This molecular ion is often energetically unstable and can break apart into smaller, charged fragments. The mass spectrometer separates all these ions based on their m/z ratio and detects them, generating a mass spectrum which is a plot of relative intensity versus m/z.[11]
3.2: MS Spectral Data & Interpretation
For 3-Aminobiphenyl hydrochloride, the analysis would typically be performed on the free base, 3-Aminobiphenyl, as the HCl salt is not volatile. The molecular weight of the free base (C₁₂H₁₁N) is 169.23 g/mol .[12]
Table 4: Expected Mass Spectrum Data for 3-Aminobiphenyl
| m/z Value | Ion | Possible Interpretation |
| 169 | [C₁₂H₁₁N]⁺˙ | Molecular Ion (M⁺˙) |
| 168 | [M-H]⁺ | Loss of a hydrogen radical |
| 142 | [M-HCN]⁺˙ | Loss of hydrogen cyanide |
| 115 | [C₉H₇]⁺ | Loss of HCN and another C₂H₂ |
Interpretation:
-
Molecular Ion Peak: The most important peak is the molecular ion peak (M⁺˙) at m/z = 169, which confirms the molecular weight of the compound.[12][13] Due to the stability of the aromatic system, this peak is expected to be quite intense.[11]
-
Fragmentation: The fragmentation of biphenyl systems can be complex.[14][15] A common fragmentation for aromatic amines is the loss of a hydrogen atom to give a strong [M-H]⁺ peak at m/z 168. Another characteristic fragmentation is the loss of a neutral molecule of HCN (27 Da), leading to a fragment at m/z 142. Further fragmentation can lead to smaller aromatic ions, such as the indenyl cation or related structures at m/z 115.
3.3: Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is heated in a high vacuum to vaporize it.
-
Ionization: The vaporized sample molecules pass into the ionization chamber where they are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them according to their m/z ratio.
-
Detection: An electron multiplier or other detector records the abundance of each ion.
-
Spectrum Generation: The detector signal is processed to generate the mass spectrum.
3.4: Proposed Fragmentation Pathway
Caption: A proposed EI-MS fragmentation pathway for 3-Aminobiphenyl.
Chapter 4: Integrated Spectral Analysis & Structural Elucidation
While each spectroscopic technique provides valuable pieces of the puzzle, their true power lies in their combined application. An integrated approach provides a self-validating system for unequivocal structural confirmation and purity assessment.
4.1: The Power of Combined Data
-
MS provides the molecular formula (via exact mass) and molecular weight.
-
IR identifies the key functional groups present (ammonium, aromatic rings).
-
NMR (both ¹H and ¹³C) maps out the precise connectivity of the carbon-hydrogen framework and confirms the substitution pattern.
For 3-Aminobiphenyl hydrochloride, MS would confirm the mass of the parent amine at 169. IR would clearly show the presence of the ammonium salt and the aromatic rings. Finally, NMR would confirm the presence of two distinct phenyl rings and their substitution pattern, solidifying the 3-position of the amino group. The consistency across these disparate physical measurements provides a high degree of confidence in the final structural assignment.
4.2: Integrated Workflow for Structural Elucidation
Caption: Integrated workflow combining MS, IR, and NMR for full structural analysis.
Conclusion
The comprehensive spectral analysis of 3-Aminobiphenyl hydrochloride through NMR, IR, and Mass Spectrometry provides a clear and unambiguous identification of its molecular structure. The data presented in this guide, from the proton and carbon environments mapped by NMR, the characteristic functional group vibrations in the IR spectrum, to the molecular weight and fragmentation pattern determined by MS, collectively form a robust analytical package. This multi-technique, self-validating approach is essential for ensuring the identity, purity, and quality of chemical compounds in research and industry.
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[1,1'-Biphenyl]-3-amine hydrochloride stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of [1,1'-Biphenyl]-3-amine hydrochloride
Introduction
This compound is an important research chemical and intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. As a derivative of biphenyl, its unique structural properties are of significant interest; however, the presence of a primary aromatic amine functional group and its formulation as a hydrochloride salt introduce specific stability challenges.[1][2] Understanding the intrinsic stability of this compound is not merely an academic exercise; it is a prerequisite for ensuring the integrity of experimental data, the safety of drug products, and the reproducibility of synthetic protocols.[3]
This guide provides a comprehensive overview of the chemical stability, potential degradation pathways, and optimal storage and handling conditions for this compound. It is intended for researchers, scientists, and drug development professionals who utilize this compound and require a robust understanding of its characteristics to ensure its quality and performance over time.
Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is essential before delving into its stability profile. These properties dictate its handling, solubility, and reactivity.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₁₂ClN | |
| Molar Mass | 205.68 g/mol | [4] |
| Appearance | White to slightly yellow crystalline powder | [4] |
| Melting Point | 154 - 158 °F / 68 - 70 °C | |
| Boiling Point | 491 °F / 255 °C (of free base) | [5] |
| Solubility | Good solubility in water; soluble in ethanol and ether | [4] |
Section 1: Chemical Stability and Potential Degradation Pathways
The chemical stability of this compound is governed primarily by the reactivity of the aromatic amine group and the nature of the hydrochloride salt. While safety data sheets often state the product is "stable under normal conditions," this belies the compound's susceptibility to specific environmental factors.[6] The principal degradation pathways of concern are oxidation and photodegradation.
Oxidative Degradation
Aromatic amines are notoriously susceptible to oxidation, a process that can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents.[7][8] For [1,1'-Biphenyl]-3-amine, this is the most probable degradation route under ambient storage conditions. The oxidation of aromatic amines is a complex process that often proceeds via a radical cation intermediate.[5] This initial step can lead to a cascade of reactions, including dimerization and polymerization, which frequently result in the formation of highly colored impurities.[5][8] It is common for aged samples of aromatic amines to develop a red-brown tint due to the formation of these oxidative byproducts.[8]
The mechanism can be generalized as follows:
-
Initiation : Loss of an electron from the nitrogen atom to form a radical cation. The unpaired electron density is delocalized across the aromatic system, with a significant concentration at the para-position relative to the amine.[5]
-
Propagation/Dimerization : Two radical cations can couple, typically at the para-position, leading to the formation of benzidine-like structures.
-
Further Oxidation : These dimeric structures can be further oxidized, leading to complex, conjugated systems that absorb visible light, causing discoloration.
This inherent reactivity underscores the necessity of storing the compound under an inert atmosphere (e.g., nitrogen or argon) for long-term stability, especially for high-purity reference standards.
Caption: Plausible oxidative degradation pathway for [1,1'-Biphenyl]-3-amine.
Photodegradation
Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide the energy necessary to initiate and accelerate degradation reactions.[9] Aromatic compounds, including biphenyl derivatives, are known to be susceptible to photodecomposition.[10][11] For aromatic amines, light exposure can catalyze oxidation, leading to discoloration and the formation of a complex mixture of degradants.[10] Therefore, protection from light is a critical storage requirement.
Influence of the Hydrochloride Salt Form
The compound is supplied as a hydrochloride salt to improve its stability and handling characteristics, particularly its water solubility. However, this salt form introduces a sensitivity to humidity. While stable when dry, the hydrochloride salt can be hygroscopic. Absorbed moisture can create a localized aqueous environment, potentially altering the pH and facilitating hydrolytic or oxidative degradation pathways. Furthermore, in solution, the equilibrium between the protonated amine salt and the free amine base is pH-dependent. Changes in pH can significantly impact the stability profile of the molecule.
Section 2: Recommended Storage and Handling Procedures
Based on the chemical nature of this compound, a multi-faceted approach to storage and handling is required to preserve its integrity. These recommendations are synthesized from supplier safety data sheets and established best practices for handling aromatic amines.[5][6][11][12]
Core Storage Conditions:
-
Container : Store in a tightly sealed, airtight container to prevent exposure to atmospheric oxygen and moisture.[5][6][12] For long-term storage of high-purity material, consider containers that can be backfilled with an inert gas like argon or nitrogen.
-
Temperature : Store in a cool, dry place.[6][13] While ambient room temperature is generally acceptable for short-term storage, refrigeration (2-8 °C) is recommended for long-term preservation to minimize the rate of potential degradation reactions.
-
Atmosphere : Minimize exposure to air. The propensity for oxidation means that repeated opening of the container should be avoided.[8] Consider aliquoting the material into smaller, single-use vials for long-term projects.
-
Light : Protect from light at all times.[10] Use amber glass vials or store containers in a light-blocking outer package or cabinet.
-
Incompatibilities : Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6]
Handling Recommendations:
-
Ventilation : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][6]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[11][12] If dust is generated, respiratory protection may be required.[5]
-
Hygiene : Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[5][12]
Section 3: A Protocol for Forced Degradation Studies
Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, designed to identify likely degradation products and establish the intrinsic stability of a drug substance.[14] This process is essential for developing and validating a stability-indicating analytical method.[13][15] The following is a comprehensive, self-validating protocol for subjecting this compound to a range of stress conditions, based on ICH guidelines and literature precedents for similar compounds.[3][16]
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method. An appropriate level of degradation is typically targeted between 5-20%.[3]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
1.0 M Hydrochloric Acid (HCl)
-
1.0 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven, photostability chamber, pH meter, and analytical balance.
Step-by-Step Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in methanol or a suitable solvent to prepare a stock solution of approximately 1 mg/mL.
-
-
Unstressed Control:
-
Dilute the stock solution with the appropriate solvent to a final concentration (e.g., 0.1 mg/mL). This sample (T=0) serves as the baseline for comparison.
-
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with 1.0 M HCl.
-
Heat the solution at 60-80°C.
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the samples with an equivalent amount of 1.0 M NaOH and dilute to the target concentration. Analyze promptly.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with 1.0 M NaOH.
-
Heat the solution at 60-80°C.
-
Withdraw samples at various time points.
-
Immediately neutralize the samples with an equivalent amount of 1.0 M HCl and dilute to the target concentration.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Maintain the solution at room temperature, protected from light.
-
Monitor the reaction at various time points (e.g., 2, 8, 24, 48 hours).
-
Dilute samples to the target concentration for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in a clear glass vial.
-
Heat in an oven at a temperature below the melting point (e.g., 60°C) for an extended period (e.g., 1-7 days).[3]
-
At specified time points, withdraw a sample, dissolve it in solvent, and dilute to the target concentration.
-
-
Photolytic Degradation:
-
Expose both the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A parallel control sample should be wrapped in aluminum foil to exclude light.
-
After exposure, prepare samples for analysis by dissolving/diluting to the target concentration.
-
-
Analysis:
-
Analyze all stressed samples, along with the unstressed control, using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. The goal is to separate the parent peak from all newly formed degradation peaks.
-
Section 4: Development of a Stability-Indicating Method
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of the active ingredient without interference from any potential degradation products, process impurities, or other components in the sample matrix.[13][15] HPLC with UV detection is the most common technique for this purpose.[17]
The development of a SIAM is intrinsically linked to the forced degradation study. The mixture of stressed samples, containing the parent compound and its various degradants, serves as the critical development sample set.
Caption: Workflow for developing and applying a stability-indicating method.
Key Principles for Method Development:
-
Specificity/Selectivity : This is the primary goal. The method must be able to resolve the main compound peak from all degradation product peaks. The use of a PDA detector is crucial here, as it allows for peak purity analysis, ensuring that the parent peak is spectrally homogeneous and not co-eluting with any impurities.[17]
-
Column and Mobile Phase Selection : Reversed-phase HPLC is typically the starting point. A C18 column is a versatile choice. Method development involves screening different mobile phase compositions (e.g., acetonitrile vs. methanol), pH values of the aqueous phase, and gradient profiles to achieve optimal separation.
-
Validation : Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines. Validation demonstrates that the method is fit for its intended purpose and includes tests for specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
This compound is a chemically stable compound when stored under appropriate conditions. However, its aromatic amine structure makes it inherently susceptible to oxidative and photolytic degradation, which often manifests as discoloration and the formation of complex impurities. The hydrochloride salt form necessitates control over humidity. For researchers and developers, adherence to strict storage and handling protocols—specifically, storing the material in a tightly sealed, light-proof container in a cool, dry environment, preferably under an inert atmosphere for long-term storage—is paramount to maintaining its purity and ensuring the reliability of experimental outcomes. The implementation of systematic forced degradation studies is a critical step in understanding its stability profile and is the foundation for developing a robust, stability-indicating analytical method, which is a regulatory and scientific necessity in drug development.
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Introduction: The Strategic Importance of a Core Scaffold
An In-Depth Technical Guide to [1,1'-Biphenyl]-3-amine hydrochloride: Synthesis, Characterization, and Applications
This compound is an organic compound that serves as a pivotal intermediate in the synthesis of a wide array of complex molecules.[1][2] Characterized by its biphenyl structure with an amine substituent at the meta-position, this molecule is a fundamental building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] Supplied as a hydrochloride salt, the compound exhibits enhanced stability and solubility in aqueous and various organic solvents, making it a versatile and practical reagent for laboratory and industrial applications.[1]
The biphenyl motif is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets.[5] The specific arrangement of the amine group in this compound provides a crucial vector for further chemical modification, allowing researchers to systematically explore chemical space and optimize molecular properties for desired biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, key applications, and critical safety protocols, designed for professionals in research and drug development.
Physicochemical Properties and Analytical Characterization
The identity and purity of a starting material are paramount for the success of any synthetic endeavor. This compound is a white to off-white crystalline solid.[1] Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2113-55-5 | [6][7] |
| Molecular Formula | C₁₂H₁₁N·HCl | [6] |
| Molecular Weight | ~205.68 g/mol | [6][8] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 199-200 °C | [2] |
| Boiling Point | 341.7 °C at 760 mmHg (free base) | [2] |
| Solubility | Soluble in water, ethanol, and ether | [1][2] |
Analytical Confirmation
Verifying the integrity of this compound is typically achieved through a combination of spectroscopic and chromatographic methods. While data is often published for the free base, [1,1'-biphenyl]-3-amine (CAS 2243-47-2), these spectra serve as a foundational reference.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H-NMR : The spectrum of the free base shows complex multiplets in the aromatic region (approx. 6.7-7.3 ppm).[9] For the hydrochloride salt, the amine protons (-NH₃⁺) would appear as a broader singlet at a downfield shift, and adjacent aromatic protons may also experience slight shifts due to the electron-withdrawing nature of the ammonium group.
-
¹³C-NMR : The spectrum of the free base displays characteristic signals for the 12 aromatic carbons.[9] The carbon atom bonded to the amino group is significantly shielded. Formation of the hydrochloride salt would cause a deshielding effect on this carbon.
-
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) of the free base will show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (169.22 g/mol ).[10] Analysis of the hydrochloride salt using techniques like electrospray ionization (ESI) would show the cation at m/z corresponding to the protonated free base [M+H]⁺.
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic N-H stretching vibrations for the ammonium salt (R-NH₃⁺), typically appearing as a broad band in the 2800-3200 cm⁻¹ region. This is distinct from the sharper N-H stretches of a primary amine in the free base. C-N stretching and aromatic C-H and C=C stretching vibrations will also be present.
Synthesis: Building the Biphenyl Core via Suzuki-Miyaura Coupling
The construction of the biphenyl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the preeminent method due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of starting materials.[11][12] The synthesis involves two primary stages: the formation of the C-C bond to create the biphenyl core and the subsequent conversion to the hydrochloride salt.
The core logic of this approach is the palladium-catalyzed reaction between an organohalide (3-bromoaniline) and an organoboron compound (phenylboronic acid). The palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form the new carbon-carbon bond with high efficiency.[13]
Experimental Protocol: Synthesis of [1,1'-Biphenyl]-3-amine
This protocol describes a general procedure for the Suzuki-Miyaura coupling to synthesize the free amine.
-
Reaction Setup : To a dry Schlenk flask, add 3-bromoaniline (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent and Catalyst Addition : Add a degassed solvent mixture, typically toluene and water (e.g., 5:1 ratio). To this slurry, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 equiv.). The biphasic solvent system is often used as the inorganic base is soluble in the aqueous phase, while the organic reactants and catalyst reside in the organic phase.
-
Reaction : Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure [1,1'-biphenyl]-3-amine.
Experimental Protocol: Conversion to Hydrochloride Salt
The hydrochloride salt form is chosen to improve the compound's handling, stability, and solubility characteristics.
-
Dissolution : Dissolve the purified [1,1'-biphenyl]-3-amine (1.0 equiv.) in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification : Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring. The amine base reacts with the acid in an exothermic reaction.
-
Precipitation : The hydrochloride salt, being less soluble in the nonpolar solvent, will precipitate out of the solution as a solid.
-
Isolation : Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.[14]
-
Drying : Dry the resulting this compound under vacuum to obtain the final product.
Core Applications in Research and Development
The true value of this compound lies in its utility as a versatile scaffold for constructing more complex, high-value molecules. The amino group serves as a reactive handle for a multitude of chemical transformations, including amidation, alkylation, and sulfonylation, enabling its incorporation into diverse molecular frameworks.
-
Medicinal Chemistry : The biphenylamine core is integral to the design of numerous therapeutic agents. By modifying the amine, researchers have developed potent inhibitors and modulators for various targets:
-
Enzyme Inhibitors : Biphenyl-based structures have been successfully employed to create inhibitors for enzymes like carbonic anhydrase and class I HDACs.[15][16]
-
Receptor Modulators : The scaffold is found in antagonists for transient receptor potential (TRP) channels and inhibitors of the dopamine transporter (DAT).[17][18]
-
Inflammasome Inhibitors : Novel biphenyl-sulfonamide analogues have been discovered as potent inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases.[19]
-
-
Agrochemicals : Substituted biphenylamines are key intermediates in the synthesis of modern fungicides, such as Boscalid and Fluxapyroxad.[4] The ability to readily synthesize these precursors is crucial for the agrochemical industry.
-
Materials Science : The rigid biphenyl unit is a common component in liquid crystals, organic light-emitting diodes (OLEDs), and other functional polymers. The amino group allows for the incorporation of this scaffold into larger polymer chains or for tuning the electronic properties of the material.
Safety, Handling, and Toxicology
Due to its potential health risks, this compound must be handled with strict adherence to safety protocols. The free base, 3-aminobiphenyl, is recognized as a potential carcinogen.[1][20]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Chronic Aquatic Hazard | 2 | H411: Toxic to aquatic life with long lasting effects |
| Data sourced from Sigma-Aldrich Safety Data Sheet. |
Toxicological Profile
Of the three aminobiphenyl isomers, the 4-aminobiphenyl isomer is an established potent carcinogen. In contrast, 3-aminobiphenyl is considered, at best, a weak carcinogen.[21] Studies suggest this reduced carcinogenicity is related to its metabolic pathway; the N-hydroxy derivative of 3-aminobiphenyl, a key metabolite often responsible for genotoxicity in aromatic amines, displays a lack of mutagenicity in standard Ames tests.[21] Nevertheless, due to the structural alert and potential risks, it should always be handled as a potential carcinogen.
Safe Handling Protocol
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to prevent inhalation of dust. Ensure a safety shower and eyewash station are readily accessible.[22]
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[22]
-
Eye Protection : Use chemical safety goggles or a face shield.
-
Lab Coat : A standard lab coat is required. For larger quantities, consider a chemical-resistant apron.
-
-
Handling Procedures :
-
Avoid generating dust. Use appropriate tools for weighing and transferring solids.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
-
Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container.[23] Store away from incompatible materials such as strong oxidizing agents. The product should be stored locked up.[23]
-
Disposal : Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic starting material that enables the efficient synthesis of complex molecular architectures. Its value is rooted in the combination of the medicinally important biphenyl scaffold and a synthetically versatile amino group. A thorough understanding of its properties, synthesis via robust methods like the Suzuki-Miyaura coupling, and strict adherence to safety protocols are essential for leveraging its full potential. For researchers in drug discovery and materials science, this compound will continue to be a foundational element in the creation of novel, high-impact molecules.
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Foreword: The Biphenyl Amine Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Biphenyl Amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The biphenyl scaffold, characterized by two interconnected phenyl rings, represents a cornerstone in the architecture of pharmacologically active molecules.[1] Its inherent structural rigidity, coupled with the potential for diverse functionalization, allows for precise three-dimensional arrangements that can interact with a multitude of biological targets. When integrated with an amine functionality, the resulting biphenyl amine derivatives gain critical hydrogen bonding capabilities and tunable physicochemical properties, making them exceptionally versatile platforms for drug discovery.[2] This guide provides a technical exploration of the key biological activities of these derivatives, focusing on the mechanistic rationale behind their actions and the experimental frameworks used for their evaluation.
Core Biological Activities and Mechanistic Insights
Biphenyl amine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic development in several key areas.[2][3]
Anticancer Activity
The fight against cancer has been a significant focus for the application of biphenyl amine derivatives, which employ a variety of mechanisms to inhibit tumor growth and proliferation.[4]
-
Enzyme Inhibition: A prominent strategy involves the inhibition of enzymes that are overexpressed in tumor environments.[5] For example, certain biphenyl sulfonamides act as potent inhibitors of carbonic anhydrases (CAs), particularly isoforms CA IX and XII, which are crucial for pH regulation in hypoxic tumors.[5] By inhibiting these enzymes, the derivatives disrupt the tumor's ability to manage its acidic microenvironment, leading to intracellular acidification and subsequent apoptosis.[5]
-
DNA Interaction and Damage: Some derivatives, particularly metal complexes of biphenyl amines, can function as DNA photocleavage agents.[6][7] When activated by light (e.g., UV irradiation), these compounds generate reactive oxygen species (ROS) that induce DNA double-strand breaks, ultimately triggering necrotic or apoptotic cell death pathways.[6][7] This approach forms the basis of their potential use in photodynamic therapy.[6]
-
Cytotoxicity: Numerous unsymmetrical biphenyls have shown potent cytotoxic activity against a range of human cancer cell lines, including drug-resistant variants.[8] Preliminary structure-activity relationship (SAR) analyses suggest that bulky substituents at the 2 and 2' positions of the biphenyl core are crucial for this anticancer effect.[8]
A proposed mechanism for the anticancer activity of biphenyl sulfonamides targeting carbonic anhydrase is visualized below.
Caption: Biphenyl sulfonamide inhibition of carbonic anhydrase leading to apoptosis.
Antimicrobial Activity
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents, and biphenyl amine derivatives have emerged as a promising class of compounds.[9]
-
Targeting Essential Pathways: Certain novel benzodioxepine-biphenyl amide derivatives have been identified as potent antibacterial agents.[10] Molecular docking studies suggest that these compounds may target essential bacterial enzymes, such as FabH in the fatty acid biosynthesis pathway, which is critical for bacterial survival.[10]
-
Broad-Spectrum Potential: Derivatives incorporating (bis)urea and (bis)thiourea functionalities exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[11] In some cases, their minimum inhibitory concentrations (MICs) are comparable to standard antibiotics like cefixime.[11]
-
Structure-Activity Relationship (SAR): For antibacterial activity, the presence and position of hydroxyl groups on the biphenyl rings are critical. Studies on phytoalexin-type biphenyl derivatives have shown that hydroxyl groups on the 'B' ring play a key role in their antibacterial effects, as replacing them with methoxyl groups leads to a complete loss of activity.[9]
Anti-inflammatory and Analgesic Activity
Many biphenyl amine derivatives exhibit potent anti-inflammatory and analgesic properties, often drawing structural parallels to existing non-steroidal anti-inflammatory drugs (NSAIDs).[12][13]
-
COX Inhibition: Analogues of flurbiprofen, a well-known NSAID, have been synthesized and evaluated.[13][14] Molecular docking studies suggest that these compounds bind effectively to the active site of cyclooxygenase-2 (COX-2).[14] The selective inhibition of COX-2 is a key goal in developing anti-inflammatory drugs with reduced gastrointestinal side effects.
-
In Vivo Efficacy: In animal models, such as the carrageenan-induced rat paw edema test, these compounds have been shown to significantly reduce inflammation and edema.[12][15] Some derivatives also demonstrate dose-dependent analgesic effects in models like the acetic acid-induced writhing test.[12] Notably, certain compounds have shown this efficacy without the gastric irritation commonly associated with NSAIDs.[12]
Neuroprotective Effects
Emerging research highlights the potential of biphenyl amine derivatives in protecting neuronal cells from damage, a critical area for treating neurodegenerative diseases.[16]
-
Antioxidant-Independent Pathways: While some neuroprotective effects can be attributed to antioxidant activity, certain N,N'-diphenyl-p-phenylenediamine (DPPD) derivatives protect neuronal cells from oxidative glutamate toxicity at nanomolar concentrations—levels far too low for significant free radical scavenging.[17] This suggests the activation of specific neuroprotective signaling pathways.[17]
-
ERK-CREB Signaling: One such pathway involves the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB).[18] Certain chromene derivatives bearing a biphenyl amine moiety have been shown to increase the phosphorylation of both ERK and CREB, a process crucial for neuronal survival and plasticity. This mechanism is distinct from that of other neuroprotective agents like memantine.[18]
The workflow for screening and developing biphenyl amine derivatives is outlined below.
Caption: General workflow for the discovery of bioactive biphenyl amine derivatives.
Quantitative Data Summary
The potency of bioactive compounds is often expressed quantitatively. The table below summarizes representative inhibitory concentrations for different biological activities, compiled from various studies.
| Compound Class/Derivative | Target/Activity | Measurement | Value | Reference |
| Biphenyl Sulfonamide (Compound 3) | Carbonic Anhydrase IX (hCA IX) | Kᵢ | 3.6 nM | [5] |
| Biphenyl Sulfonamide (Compound 21) | Carbonic Anhydrase IX (hCA IX) | Kᵢ | 6.0 nM | [5] |
| Zn(II) complex of L1 | DNA Photocleavage / Cytotoxicity (MIA PaCa-II cells) | IC₅₀ | 14.2 µM | [6] |
| Unsymmetrical Biphenyl (Compound 27) | Cytotoxicity (KB-Vin cells) | IC₅₀ | 0.04 µM | [8] |
| Unsymmetrical Biphenyl (Compound 35) | Cytotoxicity (A549 cells) | IC₅₀ | 0.12 µM | [8] |
| Biphenyl (bis)urea (Compound 11d) | Antimicrobial (Cladosporium sp.) | MIC | 3.125 µg/mL | [11] |
| Biphenyl (bis)thiourea (Compound 13d) | Antimicrobial (P. aeruginosa) | MIC | 3.125 µg/mL | [11] |
| Biphenyl Phytoalexin (Compound 6i) | Antibacterial (MRSA) | MIC | 6.25 µg/mL | [9] |
| Biphenyl Phytoalexin (Compound 6m) | Antibacterial (MRSA) | MIC | 3.13 µg/mL | [9] |
| N-phenyl aromatic amide (Compound 12r) | Xanthine Oxidase (XO) | IC₅₀ | 0.028 µM | [19] |
Key Experimental Protocols
The evaluation of biphenyl amine derivatives requires robust and validated experimental protocols. The following sections detail methodologies for assessing key biological activities.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay is a colorimetric method for assessing cell viability, based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan.[5]
Objective: To determine the concentration of a biphenyl amine derivative that inhibits cell growth by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MIA PaCa-II, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator at 37°C.[6]
-
Compound Treatment: Prepare serial dilutions of the biphenyl amine derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing formazan crystals to form.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol: Antibacterial Susceptibility (Broth Microdilution for MIC)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Objective: To determine the MIC of a biphenyl amine derivative against selected bacterial strains.
Methodology:
-
Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility. A known antibiotic (e.g., cefixime) should be run in parallel as a reference standard.[11]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring absorbance.
Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of new compounds.[12][15]
Objective: To assess the ability of a biphenyl amine derivative to reduce acute inflammation in a rat model.
Methodology:
-
Animal Acclimatization: Use Wistar rats (or similar) and allow them to acclimatize for at least one week before the experiment. Fast the animals overnight before the test.
-
Compound Administration: Administer the test compound orally (p.o.) at various doses (e.g., 25, 50, 100 mg/kg).[12] The control group receives the vehicle only, and a reference group receives a standard drug like celecoxib or diclofenac.[12][14]
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat immediately after injection (0 h) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Analysis: Calculate the percentage inhibition of edema for each treated group compared to the control group at each time point using the formula:
-
% Inhibition = [ (V_c - V_t) / V_c ] * 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
References
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Navigating the Terrain of [1,1'-Biphenyl]-3-amine Hydrochloride: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides an in-depth examination of the safety protocols and handling precautions for [1,1'-Biphenyl]-3-amine hydrochloride, a compound often utilized as an intermediate in organic synthesis. As Senior Application Scientists, our goal is to impart not just procedural steps, but a foundational understanding of the "why" behind these recommendations, fostering a culture of proactive safety and validated experimental practice.
Section 1: Hazard Identification and Risk Assessment
This compound, also known as 3-Aminobiphenyl hydrochloride, is a chemical that requires careful handling due to its potential health hazards. According to safety data sheets, this compound is classified as harmful if swallowed and is suspected of causing cancer.[1] It is also known to cause skin and eye irritation, and may cause respiratory irritation.[2][3]
A thorough risk assessment is the cornerstone of safe laboratory practice. Before commencing any work with this compound, it is crucial to understand its toxicological profile and the potential routes of exposure.
Key Hazards:
-
Carcinogenicity: Suspected of causing cancer.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Understanding these hazards allows for the implementation of appropriate control measures to minimize risk.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is essential.
Engineering Controls
Engineering controls are the first and most effective line of defense in minimizing exposure to hazardous substances.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[2][5] A certified chemical fume hood is mandatory for any procedures that may generate dust or aerosols.[6]
-
Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are critical for immediate response in case of accidental exposure.[5]
Personal Protective Equipment (PPE)
PPE provides a crucial barrier between the researcher and the chemical. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Component | Specification | Rationale |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. Gloves should be inspected before use and changed regularly, or immediately if contaminated or damaged.[5][7] |
| Eye Protection | Chemical safety goggles or a face shield.[8] | To protect against splashes and dust. Standard safety glasses with side shields are not sufficient.[7] |
| Skin and Body Protection | A lab coat or chemical-resistant apron. | To protect skin and personal clothing from contamination.[5] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if engineering controls are not sufficient to control airborne dust.[9] | To prevent inhalation of dust particles. |
Workflow for Donning and Doffing PPE
Caption: Correct sequence for donning and doffing PPE to minimize contamination.
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[1][10]
-
Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[2][5] Do not eat, drink, or smoke in the laboratory.[1]
-
Grounding: For larger quantities, ground all equipment containing the material to prevent static discharge.[6]
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1][2]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[6]
-
Security: For potent or carcinogenic compounds, it is advisable to store them in a locked cabinet or a designated, restricted-access area.[1][2]
Section 4: Emergency Procedures
In the event of an emergency, a swift and informed response can significantly mitigate harm. All laboratory personnel should be familiar with these procedures.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3][5] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2][5][11] Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5][11] Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][5] |
Emergency Response Decision Tree
Caption: Decision-making workflow for first aid response to exposure.
Spill and Leak Procedures
-
Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection.[5]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2][5] Avoid generating dust.
-
Cleanup: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[1][10]
-
Ventilation: Ensure adequate ventilation of the area after the cleanup is complete.[5]
Section 5: Disposal Considerations
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service.[2][5]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[5]
Conclusion
The safe and effective use of this compound in a research setting is contingent upon a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating robust engineering controls, appropriate personal protective equipment, and meticulous handling and emergency procedures, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational resource, and it is imperative that all personnel consult the specific Safety Data Sheet for this compound and receive hands-on training before commencing any work.
References
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[1,1'-Biphenyl]-3-amine hydrochloride theoretical properties
An In-Depth Technical Guide to [1,1'-Biphenyl]-3-amine hydrochloride: Properties, Synthesis, and Applications
Introduction
This compound is an aromatic amine salt that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules. Its rigid biphenyl backbone combined with the reactive amine functionality makes it a valuable building block in the development of pharmaceuticals, agrochemicals, and specialized dyes. The biphenyl scaffold is a recurring motif in medicinal chemistry, prized for its ability to orient functional groups in a defined three-dimensional space, thereby facilitating precise interactions with biological targets.[1] This guide offers a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in drug development. We will delve into its physicochemical properties, synthetic routes, analytical characterization, applications, and safety protocols, providing a holistic understanding grounded in scientific principles.
Part 1: Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and synthesis.
Identity and Nomenclature
-
IUPAC Name: this compound
-
Synonyms: 3-Aminobiphenyl hydrochloride, m-Aminobiphenyl hydrochloride, 3-Phenylaniline hydrochloride[2]
-
CAS Number: 2113-55-5[2]
Physicochemical Data
The properties of the hydrochloride salt differ significantly from its free base, particularly in terms of solubility and melting point.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂ClN | [2] |
| Molecular Weight | 205.68 g/mol | [2] |
| Appearance | White to slightly yellow crystalline powder | [2] |
| Melting Point | 199-200 °C | [2] |
| Solubility | Good solubility in water; soluble in ethanol and ether | [2] |
| Storage Conditions | Store at room temperature under an inert atmosphere | [2] |
Note: Properties such as boiling point (341.7°C) and flash point (177°C) are typically reported for the free base, 3-aminobiphenyl.[2]
Structural Elucidation
The structure consists of two phenyl rings linked by a single bond, with an ammonium group at the meta-position (C3) of one ring. The hydrochloride salt form protonates the amine, enhancing its water solubility.
Caption: Chemical structure of this compound.
Part 2: Synthesis and Characterization
The synthesis of this compound is typically achieved through multi-step pathways that leverage modern cross-coupling reactions or classical reduction methods.
Synthetic Pathways
Two prevalent methods for synthesizing the biphenyl amine core are the Suzuki-Miyaura cross-coupling and the reduction of a nitro-biphenyl precursor.
-
Suzuki-Miyaura Coupling: This is a highly versatile and widely used method for forming carbon-carbon bonds. The synthesis involves the palladium-catalyzed reaction between an aryl boronic acid and an aryl halide.[3] For this specific compound, the reaction would be between phenylboronic acid and 3-bromoaniline (or 3-chloroaniline), followed by treatment with hydrochloric acid to form the salt. The choice of palladium catalyst and ligands is crucial for achieving high yields.[5]
-
Reduction of 3-Nitro-1,1'-biphenyl: This classical approach involves the initial synthesis of 3-nitro-1,1'-biphenyl, which is then reduced to the corresponding amine. Common reducing agents include tin(II) chloride (SnCl₂) in the presence of concentrated HCl, or catalytic hydrogenation.[2][6] The use of SnCl₂/HCl is often advantageous as it directly yields the hydrochloride salt of the amine.
Caption: Common synthetic pathways to this compound.
Experimental Protocol: Synthesis via Nitro Reduction
This protocol describes a robust method for preparing the title compound from its nitro precursor.
Objective: To synthesize this compound by reducing 3-Nitro-1,1'-biphenyl with stannous chloride.
Materials:
-
3-Nitro-1,1'-biphenyl
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (for workup validation)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-Nitro-1,1'-biphenyl (1 equivalent) in ethanol.
-
Addition of Reducing Agent: To the stirred solution, add stannous chloride dihydrate (approx. 3-4 equivalents) followed by the slow, portion-wise addition of concentrated hydrochloric acid. The reaction is exothermic and may require an ice bath to maintain control.
-
Causality: SnCl₂ is an effective reducing agent for aromatic nitro groups in an acidic medium. The HCl creates the necessary acidic environment and also serves as the source for the final hydrochloride salt formation.
-
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Cool the reaction mixture to room temperature. A precipitate of the amine hydrochloride salt may form.
-
Filter the crude product and wash with a small amount of cold ethanol or ethyl acetate to remove impurities.
-
Purification: The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.
-
Drying: Dry the purified white to off-white crystals under vacuum to obtain the final this compound.
Self-Validation: The identity and purity of the final product must be confirmed by analytical methods as described below. A melting point determination should yield a sharp range consistent with the literature value (199-200 °C).[2]
Analytical Characterization
Confirming the structure and purity of the synthesized compound is a critical step. The protonation of the amine group in the hydrochloride salt leads to distinct and predictable changes in its spectral data compared to the free base.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons will appear as a complex multiplet pattern in the range of δ 7.0-8.0 ppm. The key diagnostic feature is the disappearance of the primary amine (-NH₂) signal and the appearance of a broad singlet for the ammonium (-NH₃⁺) protons, typically further downfield.
-
¹³C NMR: The carbon atoms of the biphenyl rings will resonate in the aromatic region (δ 110-150 ppm). The carbon atom attached to the ammonium group will show a characteristic chemical shift. Techniques like DEPT or APT can be used to distinguish between CH, CH₂, and quaternary carbons.[8]
-
-
Infrared (IR) Spectroscopy:
-
The most significant feature for the hydrochloride salt is a very broad and strong absorption band in the 3200-2800 cm⁻¹ region. This is characteristic of the N-H stretching vibrations in an ammonium salt and replaces the two sharp N-H stretching bands that would be seen for the primary amine free base.[7]
-
-
Mass Spectrometry (MS):
-
In techniques like Electrospray Ionization (ESI) or Electron Impact (EI), the spectrum will be dominated by the molecular ion of the free base ([M-Cl]⁺). The mass of the free amine (C₁₂H₁₁N) is 169.22 g/mol , and this peak is expected to be the base peak or a very significant one, as the HCl is readily lost.[4][7]
-
Part 3: Applications in Research and Development
The utility of this compound stems from its identity as a versatile chemical intermediate.
Role as a Pharmaceutical and Agrochemical Intermediate
This compound is not typically an active ingredient itself but rather a crucial starting material. Its structure is a key component in several classes of high-value chemicals:
-
Fungicides: Substituted ortho-biphenylamines are foundational to the structure of major fungicides such as Boscalid and Fluxapyroxad, which are vital in modern agriculture.[5]
-
Pharmaceuticals: The biphenyl amine scaffold is present in a multitude of compounds investigated for various therapeutic effects. Its rigid nature helps in designing molecules with high specificity for enzyme active sites or protein-protein interfaces.
The Biphenyl Amine Scaffold in Medicinal Chemistry
The biphenyl unit is a "privileged scaffold" in drug design, appearing in numerous marketed drugs and clinical candidates.
Caption: Role of the biphenyl amine scaffold in developing diverse therapeutic agents.
-
Sensory Neuropathy: Biphenyl amides have been rationally designed as potent antagonists of the TRPM8 channel, a receptor involved in cold sensation. These compounds show potential for treating chemotherapy-induced peripheral neuropathy.[9]
-
Oncology: Researchers have developed dual inhibitors targeting both PD-L1 (a key immune checkpoint) and HDACs (histone deacetylases) based on a biphenyl structure, representing a novel strategy in cancer immunotherapy.[10]
-
CNS Disorders: Biphenyl-containing molecules have been synthesized as atypical dopamine transporter (DAT) inhibitors, which may be useful as non-stimulant medications for substance use disorders.[11]
Part 4: Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential hazards. The data below is primarily based on the free base, 3-aminobiphenyl, and should be considered representative.
Hazard Identification
| Hazard Class | GHS Statement | Source(s) |
| Acute Oral Toxicity | H302: Harmful if swallowed | [3][12] |
| Skin Irritation | H315: Causes skin irritation | [3][12] |
| Eye Irritation | H319: Causes serious eye irritation | [3][12] |
| Respiratory Irritation | H335: May cause respiratory irritation | [3][12] |
| Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects | |
| Carcinogenicity | Potential cancer risk; listed as a known human carcinogen by some sources | [2][12] |
Note on Carcinogenicity: 3-Aminobiphenyl is considered a carcinogenic risk.[2][12] Users must treat this compound with extreme caution and adhere to all institutional safety protocols for handling carcinogens.
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[13] For operations that may generate dust, respiratory protection (e.g., a P2 filter respirator) is recommended.
-
Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13]
-
Spills: In case of a spill, evacuate the area. Collect the spilled material using appropriate methods that avoid dust generation and dispose of it as hazardous waste. Prevent entry into drains.
Storage and Stability
-
Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2][13]
-
Atmosphere: For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[2]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in chemistry and medicine. Its well-defined structure and versatile reactivity provide a reliable foundation for constructing complex molecular architectures. From protecting crops to forming the basis of next-generation therapeutics, its importance is clear. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is paramount for any scientist looking to harness its full potential safely and effectively.
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Quantum Chemical Calculations for 3-Aminobiphenyl: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3-aminobiphenyl. This molecule, a key structural motif in various pharmacologically active compounds, presents a valuable case study for leveraging computational chemistry in drug design and development. This document will guide researchers, scientists, and drug development professionals through the theoretical underpinnings and practical application of Density Functional Theory (DFT) for predicting molecular properties, with a focus on methods that ensure scientific integrity and provide actionable insights. Detailed, step-by-step protocols for geometry optimization, vibrational frequency analysis, and the prediction of electronic spectra are provided, alongside a robust framework for validating computational results against experimental data.
Introduction: The Significance of 3-Aminobiphenyl in Medicinal Chemistry
3-Aminobiphenyl is an aromatic amine consisting of two phenyl rings linked by a single bond, with an amino group at the 3-position of one ring.[1][2] This structural unit is present in a variety of molecules of pharmaceutical interest. The conformational flexibility due to the biphenyl linkage and the electronic character of the amino group are critical determinants of its interaction with biological targets. Understanding these properties at a quantum-mechanical level is paramount for rational drug design, enabling the prediction of molecular geometry, reactivity, and metabolic stability.
Quantum chemical calculations offer a powerful, cost-effective alternative and complement to experimental methods for characterizing molecules like 3-aminobiphenyl.[3] By solving the Schrödinger equation, or an approximation thereof, we can gain deep insights into the electron distribution, molecular orbital energies, and vibrational modes, all of which influence a molecule's pharmacokinetic and pharmacodynamic profiles. This guide will focus on Density Functional Theory (DFT), a widely used and versatile quantum chemical method that provides a favorable balance between computational cost and accuracy for systems of this size.
Theoretical Foundations: Selecting the Right Computational Tools
The choice of a computational method is a critical decision that dictates the accuracy and reliability of the results. For a molecule like 3-aminobiphenyl, with its conjugated π-system and a polar amino group, a method that accurately describes electron correlation is essential.
Density Functional Theory (DFT)
DFT has emerged as the workhorse of computational chemistry for medium-sized organic molecules.[3] Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of the system based on its electron density. The accuracy of a DFT calculation is primarily determined by the choice of the exchange-correlation functional.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for describing the electronic structure of aromatic systems. It is a well-established and broadly applicable functional for a wide range of chemical problems.
-
Basis Sets: The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set determines the flexibility the electrons have to distribute in space.
-
6-31G*: This Pople-style basis set is a good starting point for geometry optimizations and frequency calculations. The asterisk indicates the inclusion of polarization functions on heavy (non-hydrogen) atoms, which are necessary to describe non-spherical electron distributions, such as those in π-bonds.
-
Justification for Method Selection
The combination of the B3LYP functional with the 6-31G* basis set represents a robust and computationally efficient level of theory for obtaining reliable geometries and vibrational frequencies for 3-aminobiphenyl. This level of theory has been shown to provide accurate results for a wide range of organic molecules, including aromatic amines.
Computational Workflow: A Step-by-Step Guide
The following section outlines a detailed protocol for performing quantum chemical calculations on 3-aminobiphenyl. This workflow is designed to be self-validating, with each step building upon the previous one to ensure the final results are reliable.
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Methodological & Application
Introduction: The Architectural Importance of Biaryl Amines in Modern Chemistry
An Application Guide to the Suzuki-Miyaura Coupling for the Synthesis of Biaryl Amines
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of organic synthesis, celebrated for its remarkable efficiency and reliability in forging carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool, particularly in the pharmaceutical industry, earning its pioneers the 2010 Nobel Prize in Chemistry.[2] Its power lies in its ability to couple organoboron compounds with organic halides or pseudohalides, demonstrating broad functional group tolerance and relatively mild reaction conditions.[1][3]
Within the vast landscape of molecules synthesized via this method, biaryl amines—structures containing two aromatic rings linked by a C-C bond with an amine substituent—are of paramount importance. These motifs are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4][5][6][7] The synthesis of compounds such as [1,1'-Biphenyl]-3-amine and its derivatives provides access to a chemical space rich with biological activity.[8][9]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the Suzuki-Miyaura coupling for the synthesis of biaryl amines, using the formation of a [1,1'-Biphenyl]-3-amine scaffold as a representative example. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and provide a detailed, field-proven protocol.
The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism
The efficacy of the Suzuki coupling stems from a well-orchestrated catalytic cycle centered on a palladium complex.[10] The cycle is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][11][12]
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts itself into the carbon-halogen bond of the aryl halide (Ar-X). This is typically the rate-determining step and results in the formation of a Pd(II) complex.[1][2]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the organoboron reagent to the palladium(II) center. This process is not spontaneous; it requires activation of the organoboron species by a base.[13][14] The base reacts with the boronic acid (Ar'-B(OH)₂) to form a more nucleophilic boronate species (e.g., [Ar'-B(OH)₃]⁻), which then readily transfers its aryl group to the palladium complex, displacing the halide.[15][16]
-
Reductive Elimination: The final step involves the two organic groups (Ar and Ar') on the palladium center coupling to form the desired biaryl product (Ar-Ar'). This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing for Success: A Guide to Key Reaction Parameters
The success of a Suzuki coupling reaction is highly dependent on the judicious selection of several key components. The choice is not arbitrary; it is dictated by the electronic and steric properties of the substrates.
| Parameter | Common Reagents | Rationale & Expert Insights |
| Pd Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pd(PPh₃)₄ is often used for simple couplings but can be sensitive to air. Pd(OAc)₂ and Pd₂(dba)₃ are air-stable precursors that form the active Pd(0) species in situ, often requiring the addition of a phosphine ligand.[17] For challenging substrates, pre-formed catalysts with bulky, electron-rich ligands are preferred.[18][19] |
| Ligand | Phosphines: PPh₃, PCy₃, Buchwald ligands (SPhos, XPhos) NHCs: IMes | The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphine ligands (like SPhos) accelerate both the oxidative addition of less reactive aryl chlorides and the final reductive elimination step, making them highly effective for difficult couplings.[2][6] N-Heterocyclic Carbenes (NHCs) are robust alternatives to phosphines.[13] |
| Base | Carbonates: K₂CO₃, Na₂CO₃, Cs₂CO₃ Phosphates: K₃PO₄ Hydroxides: NaOH, KOH | The base is critical for activating the boronic acid for transmetalation.[15] K₂CO₃ is a common, cost-effective choice. K₃PO₄ is a stronger base often used for less reactive boronic acids or aryl chlorides. Cs₂CO₃ is highly effective but more expensive; its solubility in organic solvents can be advantageous. The choice of base must be compatible with any base-sensitive functional groups on the substrates.[13] |
| Solvent | Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), often with H₂O | A biphasic solvent system (e.g., Toluene/Water) is very common.[2] The aqueous phase dissolves the inorganic base, facilitating the formation of the active boronate species, while the organic phase dissolves the substrates and catalyst. Degassing the solvent to remove oxygen is critical, as oxygen can oxidize the Pd(0) catalyst and phosphine ligands.[20] |
| Boron Reagent | Boronic Acids (RB(OH)₂), Boronic Esters (e.g., pinacol esters, R-Bpin) | Boronic acids are the most common reagents due to their commercial availability and stability.[1] Boronic esters are often used for compounds that are unstable as boronic acids and can exhibit different reactivity profiles.[2] |
Experimental Protocol: Synthesis of [1,1'-Biphenyl]-3-amine
This protocol details the synthesis of [1,1'-Biphenyl]-3-amine from 3-bromoaniline and phenylboronic acid. The final product can be isolated as the free base or converted to its hydrochloride salt for improved stability and handling.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials and Equipment
-
3-Bromoaniline (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and Water (e.g., 10:1 v/v)
-
Schlenk flask or round-bottom flask with condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Safety Precautions
-
Palladium Catalysts: Can be toxic and should be handled in a fume hood wearing appropriate personal protective equipment (PPE).
-
Solvents: Toluene is flammable and toxic. Dioxane and THF can form explosive peroxides and should be tested before use.[20]
-
Exotherms: While often well-behaved on a lab scale, Suzuki couplings can be exothermic. Caution is required during scale-up, and reaction calorimetry is recommended to assess thermal risk.[21][22][23]
-
Always work in a well-ventilated fume hood and wear safety glasses, gloves, and a lab coat.
Step-by-Step Procedure
-
Vessel Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen). This step is crucial to remove moisture, which can interfere with the reaction.
-
Reagent Addition: To the flask, add 3-bromoaniline (1.0 equiv), phenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Scientist's Note: Adding the reagents as solids before the solvent minimizes exposure to air. The slight excess of boronic acid ensures complete consumption of the potentially more valuable aryl halide.
-
-
Solvent Addition: Add degassed toluene and water via syringe. The solvent should be thoroughly sparged with an inert gas for 15-30 minutes prior to use to remove dissolved oxygen.[20]
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. The reaction progress should be monitored periodically (e.g., every 1-2 hours) by taking a small aliquot, quenching it, and analyzing by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
Reaction Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to yield the pure [1,1'-Biphenyl]-3-amine.
-
(Optional) Hydrochloride Salt Formation: To form the hydrochloride salt for better stability and handling, dissolve the purified amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in ether (or bubble HCl gas) until precipitation is complete. Collect the solid by filtration.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion: A Versatile Tool for Drug Discovery
The Suzuki-Miyaura coupling is a robust and versatile transformation that has profoundly impacted the synthesis of complex organic molecules.[24] Its application in the creation of biaryl amine scaffolds is a cornerstone of modern drug discovery, enabling the rapid exploration of chemical space and the construction of novel therapeutics.[5][25][26] By understanding the underlying mechanism and the critical role of each reaction component, researchers can effectively troubleshoot and optimize this powerful reaction to accelerate their research and development programs.
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- Chemistry LibreTexts. 17.2: Palladium catalyzed couplings.
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
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- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition.
- Wang, H., et al. (2020). Synthesis of Biaryl Tertiary Amines through Pd/Norbornene Joint Catalysis in a Remote C–H Amination/Suzuki Coupling Reaction. The Journal of Organic Chemistry.
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- ResearchGate. Examples of approved drugs where Suzuki–Miyaura coupling is employed to...
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- Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society.
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- Shang, R., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem.
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Use of [1,1'-Biphenyl]-3-amine hydrochloride in organic synthesis
An Application Guide to the Synthetic Utility of [1,1'-Biphenyl]-3-amine Hydrochloride
Authored by: A Senior Application Scientist
This document serves as a detailed technical guide for researchers, medicinal chemists, and process development scientists on the strategic applications of this compound in modern organic synthesis. Herein, we move beyond simple procedural descriptions to provide a deeper understanding of the causality behind experimental choices, ensuring that the protocols are not just lists of steps but self-validating systems grounded in established chemical principles.
Introduction: The [1,1'-Biphenyl]-3-amine Scaffold
[1,1'-Biphenyl]-3-amine, also known as 3-aminobiphenyl, is a versatile organic building block possessing a biphenyl backbone with an amino group at the 3-position.[1] This structural motif is of significant interest as it is prevalent in a wide array of pharmacologically active compounds and functional materials.[2][3][4] Biphenyl derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2][5]
The compound is frequently supplied and utilized as its hydrochloride salt. This choice is primarily one of practicality and stability. The free amine is susceptible to oxidation, whereas the hydrochloride salt is a more stable, crystalline solid that is easier to handle, weigh, and store over long periods. In most synthetic applications, the free amine is generated in situ through the addition of a suitable base, which neutralizes the HCl salt, liberating the nucleophilic amine to participate in the desired reaction.
Safety and Handling Considerations
As with any laboratory chemical, proper handling of [1,1'-Biphenyl]-3-amine and its hydrochloride salt is paramount. The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6][7] It is also noted as being toxic to aquatic life with long-lasting effects.[7][8]
Core Safety Protocols:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[9]
-
Handling: Avoid breathing dust and prevent contact with skin and eyes.[8][9] Wash hands thoroughly after handling.[6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Core Application: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
One of the most powerful and widespread applications of [1,1'-Biphenyl]-3-amine is its use as a nucleophile in palladium-catalyzed C-N cross-coupling reactions, famously known as the Buchwald-Hartwig amination.[10] This reaction allows for the facile construction of triarylamines, which are key structures in materials for organic electronics and pharmaceutical agents. The transformation's utility stems from its broad substrate scope and functional group tolerance, replacing harsher, classical methods.[10]
Mechanistic Rationale
The reaction proceeds via a catalytic cycle initiated by a Pd(0) species. The key steps involve the oxidative addition of an aryl halide to the Pd(0) center, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the triarylamine product and regenerate the Pd(0) catalyst.[11]
The choice of ligand is critical for an efficient catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., XPhos, t-BuBrettPhos) are often employed to promote the reductive elimination step and stabilize the active Pd(0) species, resulting in higher yields and the ability to couple less reactive aryl chlorides.[12] The base (commonly a strong, non-nucleophilic one like NaOt-Bu or K₃PO₄) is essential not only for neutralizing the HCl salt of the starting material but also for facilitating the deprotonation of the amine once coordinated to the palladium center.[11][13]
Caption: Fig 1. Catalytic cycle for Buchwald-Hartwig amination.
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
This protocol describes a general method for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (Ar-Br)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous, degassed toluene
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), Pd(OAc)₂ (1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Reagent Addition: Add sodium tert-butoxide (2.5 equiv.). The excess base is required to first neutralize the amine hydrochloride and then to participate in the catalytic cycle.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute the reaction with ethyl acetate (20 mL) and carefully quench by the slow addition of water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure triarylamine product.
| Parameter | Typical Condition | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Precursors that are readily reduced in situ to the active Pd(0) catalyst. |
| Ligand | XPhos, t-BuXPhos, RuPhos | Bulky, electron-rich phosphines that accelerate key steps and improve catalyst stability.[12] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic base is crucial for amine deprotonation.[13] |
| Solvent | Toluene, Dioxane | Anhydrous, high-boiling, non-protic solvents are required. |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers in the catalytic cycle. |
Core Application: Synthesis of Carbazole Heterocycles
The biphenylamine scaffold is an ideal precursor for the synthesis of carbazoles, a class of nitrogen-containing heterocycles with significant applications in materials science and medicinal chemistry.[14] The general strategy involves an intramolecular C-H amination or cyclization reaction. While various methods exist, a common pathway involves converting the amine of a 2-halobiphenyl derivative into a more reactive species that can undergo cyclization.[15]
Synthetic Workflow Rationale
A representative synthesis could begin with [1,1'-Biphenyl]-3-amine. A sequence of reactions is designed to install the necessary functionality to facilitate the final ring-closing step. For example, a halogen might be introduced at the 2'-position of the second phenyl ring via a Sandmeyer reaction or directed ortho-metalation, followed by an intramolecular C-N bond formation to forge the central five-membered ring of the carbazole core.
Caption: Fig 2. A generalized workflow for carbazole synthesis.
Protocol 2: Illustrative Multi-Step Synthesis of a Carbazole Derivative
This protocol outlines a conceptual pathway for synthesizing a carbazole from a biphenylamine precursor.
Part A: N-Protection and Directed Halogenation
-
Neutralization & Protection: The starting this compound is first neutralized and then protected, for example, as an acetamide. This directs subsequent reactions and modulates reactivity.
-
Directed ortho-Metalation: The protected biphenylamine is treated with a strong base like lithium diisopropylamide (LDA) at low temperature, which selectively removes a proton at the 2'-position.
-
Halogenation: The resulting lithiated species is quenched with an electrophilic halogen source (e.g., I₂) to install an iodine atom at the 2'-position, yielding an N-protected 2'-iodo-[1,1'-biphenyl]-3-amine.
Part B: Intramolecular Cyclization and Deprotection
-
Reaction Setup: The 2'-iodobiphenyl derivative is subjected to intramolecular Buchwald-Hartwig or Ullmann coupling conditions, similar to those described in Protocol 1 but performed intramolecularly.
-
Cyclization: Upon heating in the presence of a palladium or copper catalyst, a suitable ligand, and a strong base, the C-N bond is formed, closing the ring to yield the N-protected carbazole.
-
Deprotection: The protecting group is removed under appropriate acidic or basic conditions to afford the final carbazole product.
-
Purification: The final compound is purified using standard techniques like recrystallization or column chromatography.
Role in Drug Discovery and Development
The [1,1'-Biphenyl]-3-amine core is a privileged scaffold in medicinal chemistry. Its derivatives have been investigated for a wide range of therapeutic applications.
-
Enzyme Inhibition: A series of 2-amino-[1,1′-biphenyl]-3-carboxamide derivatives were designed as potent and selective PKMYT1 inhibitors for treating certain types of breast cancer.[16]
-
Antimicrobial Agents: The biphenyl scaffold is integrated into molecules designed to combat multidrug-resistant bacterial and fungal pathogens.[17]
-
Neurological Disorders: Biphenylalkoxyamine derivatives have been explored as ligands for the Histamine H₃ receptor with potential applications in treating neurodegenerative diseases like Alzheimer's.[18]
The synthetic accessibility of diverse derivatives through reactions like the Buchwald-Hartwig amination and Suzuki coupling makes [1,1'-Biphenyl]-3-amine an invaluable starting point for generating libraries of compounds for drug screening and lead optimization.[19][20][21]
Conclusion
This compound is more than just a simple aromatic amine; it is a strategic building block that enables access to complex and high-value molecular architectures. Its utility in robust and scalable C-N bond-forming reactions like the Buchwald-Hartwig amination and as a precursor for important heterocyclic systems like carbazoles solidifies its importance in both academic research and industrial drug development. A thorough understanding of its reactivity, handling requirements, and the mechanistic basis of the reactions in which it participates allows scientists to harness its full synthetic potential.
References
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- He, Y., et al. (2024). Structure-Based Drug Design of 2-Amino-[1,1′-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. Journal of Medicinal Chemistry.
- Supporting Information for Ni(III) Cycle in Buchwald-Hartwig Amination. (2019). Royal Society of Chemistry.
- ChemBK. (2024). [1,1'-Biphenyl]-3-amine, 3'-chloro-.
- Wang, L., et al. (n.d.). Visible-light-promoted intramolecular C–H amination in aqueous solution: synthesis of carbazoles. Green Chemistry.
- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds. (2024). PubMed Central.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Barolo, S. M., et al. (2009). Synthesis of Carbazoles by Intramolecular Arylation of Diarylamide Anions. CONICET.
- Ye, S., et al. (2020). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. PMC - NIH.
- ResearchGate. (n.d.). Some biologically active biphenyl derivatives.
- Shindo-Kano Laboratory. (n.d.). Synthesis of Bioactive compounds.
- Szałaj, N., et al. (2021). Biphenylalkoxyamine Derivatives–Histamine H 3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. MDPI.
- Grzybowski, J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- PubChem. (n.d.). 3-Aminobiphenyl.
- ResearchGate. (n.d.). A postulated mechanism for the formation of aminobiphenyl.
- Chaudhary, A. (2020). A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. ResearchGate.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Kumar, A., et al. (n.d.). Synthesis of biaryl-based carbazoles via C–H functionalization and exploration of their anticancer activities. Organic & Biomolecular Chemistry.
- Wang, Y., et al. (2019). Efficient and Practical Synthesis of 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine: A Key Intermediate of Fluxapyroxad. Organic Process Research & Development.
- IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review.
- ResearchGate. (n.d.). Synthesis of carbazole-based amine.
- Organic Chemistry Portal. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids.
- Liu, Z., & Larock, R. C. (2007). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC - NIH.
- Supporting Information for Facile N-Arylation. (n.d.). AWS.
- NIST. (n.d.). [1,1'-Biphenyl]-3-amine.
- El-Faham, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. NIH.
- Avanthay, M., et al. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? ChemRxiv.
- Jain, S. V., et al. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
- Journal of the American Chemical Society. (n.d.). Controlling First-Row Catalysts.
- Warner, A. J., et al. (n.d.). An ortho-directed C–H borylation/Suzuki coupling sequence in the formation of biphenylbenzylic amines. Organic & Biomolecular Chemistry.
Sources
- 1. [1,1'-Biphenyl]-3-amine [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Synthesis of biaryl-based carbazoles via C–H functionalization and exploration of their anticancer activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
Anwendungsleitfaden und Protokolle: Derivatisierung von [1,1'-Biphenyl]-3-amin Hydrochlorid für die chromatographische Analyse
Verfasser: Dr. Frank Jensen, Leitender Applikationswissenschaftler Datum: 11. Januar 2026 Abstrakt: Diese Applikationsschrift beschreibt detaillierte Methoden zur chemischen Derivatisierung von [1,1'-Biphenyl]-3-amin Hydrochlorid für die quantitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) und Hochleistungsflüssigkeitschromatographie (HPLC). [1,1'-Biphenyl]-3-amin, auch bekannt als 3-Aminobiphenyl, ist eine primäre aromatische Aminverbindung, deren direkte Analyse aufgrund ihrer Polarität, geringen Flüchtigkeit und schwachen UV-Absorption eine Herausforderung darstellt. Die hier vorgestellten Protokolle zur Acylierung und Silylierung für die GC-MS-Analyse sowie zur Fluoreszenzmarkierung für die HPLC-Analyse überwinden diese Einschränkungen. Sie führen zu Derivaten mit verbesserten chromatographischen Eigenschaften und deutlich erhöhter Nachweisempfindlichkeit. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und bietet fundierte Einblicke in die Methodenauswahl, detaillierte Schritt-für-Schritt-Protokolle und Strategien zur Fehlerbehebung.
Einleitung und wissenschaftlicher Hintergrund
[1,1'-Biphenyl]-3-amin ist eine wichtige chemische Zwischenstufe in der Synthese von Pharmazeutika, Farbstoffen und Agrochemikalien. Seine quantitative Bestimmung in verschiedenen Matrices ist für die Prozesskontrolle, Reinheitsbewertung und toxikologische Studien von entscheidender Bedeutung. Die direkte Analyse von 3-Aminobiphenyl mittels Standard-Chromatographieverfahren ist jedoch problematisch. Die polare primäre Aminogruppe (-NH₂) neigt zu unerwünschten Wechselwirkungen mit aktiven Stellen in der GC-Säule, was zu asymmetrischen Peaks (Tailing) und schlechter Reproduzierbarkeit führt.[1][2] Für die HPLC-Analyse fehlt der Verbindung ein starker nativer Chromophor oder Fluorophor, was eine empfindliche Detektion mit gängigen UV- oder Fluoreszenzdetektoren (FLD) erschwert.[3][4]
Die chemische Derivatisierung ist eine bewährte Strategie, um diese analytischen Hürden zu überwinden.[1][5] Bei diesem Prozess wird die polare Aminogruppe in eine weniger polare, thermisch stabilere und flüchtigere funktionelle Gruppe umgewandelt.[1] Die Wahl der Derivatisierungsmethode hängt von der gewählten Analysetechnik (GC oder HPLC) und den spezifischen Anforderungen der Analyse ab.
Kausale Begründung für die Derivatisierung:
-
Für die GC-Analyse: Das primäre Ziel ist es, die Flüchtigkeit zu erhöhen und die Polarität zu verringern.[5][6] Dies wird erreicht, indem die aktiven Wasserstoffatome der Aminogruppe durch unpolare Gruppen ersetzt werden, was zu schärferen, symmetrischeren Peaks und einer verbesserten thermischen Stabilität führt.[1]
-
Für die HPLC-Analyse: Das Hauptziel ist die Einführung einer stark absorbierenden oder fluoreszierenden Markierung (Tag), um die Nachweisempfindlichkeit drastisch zu erhöhen.[3][4] Dies ermöglicht die Quantifizierung im Spurenbereich, die mit einer direkten UV-Detektion nicht möglich wäre.
Dieser Leitfaden stellt drei validierte Ansätze vor:
-
Acylierung mit Trifluoressigsäureanhydrid (TFAA) für die GC-MS-Analyse.
-
Silylierung mit BSTFA für die GC-MS-Analyse.
-
Fluoreszenzmarkierung mit Dansylchlorid für die HPLC-FLD-Analyse.
Jedes Protokoll ist als ein sich selbst validierendes System konzipiert, das auf Robustheit, Effizienz und Reproduzierbarkeit ausgelegt ist.
Derivatisierung für die Gaschromatographie-Massenspektrometrie (GC-MS)
Für die GC-MS-Analyse muss das [1,1'-Biphenyl]-3-amin in ein flüchtiges und thermisch stabiles Derivat umgewandelt werden. Die Acylierung und die Silylierung sind hierfür die am weitesten verbreiteten und zuverlässigsten Methoden.[1][7]
Methode 1: Acylierung mit Trifluoressigsäureanhydrid (TFAA)
Prinzip und Begründung: Die Acylierung mit TFAA wandelt die primäre Aminogruppe in ein stabiles N-Trifluoracetylamid um.[1] Diese Reaktion ist schnell, quantitativ und die resultierenden Derivate sind hochgradig flüchtig.[8] Die Einführung von Fluoratomen in das Molekül erhöht zudem die Empfindlichkeit bei der Detektion mit einem Elektroneneinfangdetektor (ECD) und liefert charakteristische Fragmentierungsmuster im Massenspektrum, was die Identifizierung erleichtert.[1][9]
Diagramm 1: Allgemeiner Arbeitsablauf der Probenvorbereitung und Derivatisierung für die GC-MS-Analyse.
Abbildung 1: Allgemeiner Arbeitsablauf für die GC-MS-Probenvorbereitung.
Detailliertes Protokoll: TFAA-Derivatisierung
Materialien:
-
[1,1'-Biphenyl]-3-amin Hydrochlorid (Referenzstandard oder Probe)
-
Trifluoressigsäureanhydrid (TFAA), >99% Reinheit
-
Acetonitril oder Ethylacetat (wasserfrei, GC-Qualität)
-
Pyridin oder Triethylamin (wasserfrei)
-
Reaktionsgefäße (2 mL, mit PTFE-ausgekleideten Schraubverschlüssen)
-
Heizblock oder Ofen
-
GC-MS-System mit einer geeigneten Kapillarsäule (z.B. 5% Phenyl-Polysiloxan)
Schritt-für-Schritt-Anleitung:
-
Probenvorbereitung:
-
Wiegen Sie ca. 1 mg [1,1'-Biphenyl]-3-amin Hydrochlorid in ein Reaktionsgefäß ein.
-
Geben Sie 500 µL wasserfreies Acetonitril hinzu, um die Probe zu lösen.
-
Fügen Sie 20 µL Pyridin hinzu, um das Hydrochlorid zu neutralisieren und die als Nebenprodukt entstehende Trifluoressigsäure abzufangen. Vortexen Sie die Mischung kurz.
-
-
Derivatisierungsreaktion:
-
Geben Sie vorsichtig 100 µL TFAA zur Probenlösung. Achtung: Die Reaktion kann exotherm sein. Führen Sie diesen Schritt unter einem Abzug durch.
-
Verschließen Sie das Gefäß fest und vortexen Sie es für 10 Sekunden.
-
Erhitzen Sie das Reaktionsgefäß für 20 Minuten bei 70 °C in einem Heizblock.[1]
-
-
Aufarbeitung und Analyse:
-
Lassen Sie das Gefäß auf Raumtemperatur abkühlen.
-
Die Probe ist nun bereit für die Injektion. Eine weitere Aufarbeitung ist in der Regel nicht erforderlich.
-
Injizieren Sie 1 µL der derivatisierten Lösung in das GC-MS-System.
-
Tabelle 1: Typische GC-MS-Parameter für TFAA-Derivate
| Parameter | Empfohlener Wert | Begründung |
| Injektor-Temperatur | 250 °C | Gewährleistet eine schnelle und vollständige Verdampfung des Derivats. |
| Säule | 30 m x 0.25 mm ID, 0.25 µm Film (z.B. DB-5ms) | Bietet eine gute Trennleistung für aromatische Verbindungen. |
| Trägergas | Helium, konstante Flussrate 1.2 mL/min | Inert und liefert eine gute Trenneffizienz. |
| Ofenprogramm | 100 °C (1 min), dann 15 °C/min bis 280 °C (5 min halten) | Ermöglicht eine gute Trennung von Lösungsmittel und Derivat. |
| MS-Transferlinie | 280 °C | Verhindert die Kondensation des Analyten. |
| Ionenquelle | 230 °C (Elektronenstoßionisation, 70 eV) | Standardbedingung für die Erzeugung reproduzierbarer Massenspektren. |
| MS-Modus | Scan (m/z 50-400) oder SIM | Scan-Modus zur Identifizierung, SIM-Modus für maximale Empfindlichkeit. |
Methode 2: Silylierung mit N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA)
Prinzip und Begründung: Die Silylierung ist eine weit verbreitete Derivatisierungstechnik, bei der aktive Wasserstoffatome durch eine unpolare Trimethylsilyl (TMS)-Gruppe ersetzt werden.[6][10] BSTFA ist ein starkes Silylierungsreagenz, das effizient mit primären Aminen reagiert und dabei flüchtige und thermisch stabile TMS-Derivate bildet.[7] Die Reaktion erfordert streng wasserfreie Bedingungen, da Wasser das Reagenz hydrolysiert.[7][10] Oft wird ein Katalysator wie Trimethylchlorsilan (TMCS) in geringer Konzentration (z.B. 1%) zugegeben, um die Reaktionseffizienz zu steigern.[11]
Detailliertes Protokoll: BSTFA-Derivatisierung
Materialien:
-
[1,1'-Biphenyl]-3-amin Hydrochlorid
-
BSTFA (+ 1% TMCS)
-
Acetonitril oder Pyridin (wasserfrei, GC-Qualität)
-
Reaktionsgefäße, Heizblock, GC-MS-System (wie oben beschrieben)
Schritt-für-Schritt-Anleitung:
-
Probenvorbereitung:
-
Stellen Sie sicher, dass die Probe und alle verwendeten Lösungsmittel und Glasgeräte absolut trocken sind. Falls die Probe in einer wässrigen Lösung vorliegt, muss sie zur Trockne eingedampft werden.[7]
-
Wiegen Sie ca. 1 mg der trockenen Probe in ein Reaktionsgefäß ein.
-
Geben Sie 200 µL wasserfreies Pyridin hinzu. Pyridin dient hier sowohl als Lösungsmittel als auch als Säurefänger.
-
-
Derivatisierungsreaktion:
-
Fügen Sie 100 µL BSTFA (+ 1% TMCS) hinzu.[11]
-
Verschließen Sie das Gefäß sofort und fest.
-
Erhitzen Sie die Mischung für 45 Minuten bei 80 °C.
-
-
Aufarbeitung und Analyse:
-
Lassen Sie das Gefäß auf Raumtemperatur abkühlen.
-
Injizieren Sie 1 µL der Lösung direkt in das GC-MS-System. Verwenden Sie ähnliche GC-MS-Parameter wie in Tabelle 1 beschrieben.
-
Derivatisierung für die Hochleistungsflüssigkeitschromatographie (HPLC)
Für die HPLC-Analyse ist das Ziel, die Detektierbarkeit zu verbessern. Dies wird durch die kovalente Anbindung eines Fluorophors an die Aminogruppe erreicht, was eine hochempfindliche Fluoreszenzdetektion ermöglicht.
Methode 3: Fluoreszenzmarkierung mit Dansylchlorid
Prinzip und Begründung: Dansylchlorid (5-(Dimethylamino)naphthalin-1-sulfonylchlorid) reagiert mit primären Aminen in einem leicht alkalischen Medium zu stabilen, stark fluoreszierenden Sulfonamid-Derivaten.[5] Diese Derivate weisen eine hohe Quantenausbeute auf und können mit einem Fluoreszenzdetektor bei Anregungswellenlängen um 340 nm und Emissionswellenlängen um 520 nm nachgewiesen werden.[11] Dies ermöglicht eine um mehrere Größenordnungen empfindlichere Detektion im Vergleich zur UV-Spektroskopie.
Diagramm 2: Arbeitsablauf der Vorkolonnen-Derivatisierung für die HPLC-FLD-Analyse.
Abbildung 2: Schematischer Ablauf der HPLC-Vorkolonnen-Derivatisierung.
Detailliertes Protokoll: Dansylchlorid-Derivatisierung
Materialien:
-
[1,1'-Biphenyl]-3-amin Hydrochlorid
-
Dansylchlorid
-
Acetonitril (HPLC-Qualität)
-
Natriumbicarbonat-Puffer (100 mM, pH 9.5)
-
Ameisensäure oder Essigsäure
-
Reaktionsgefäße (lichtgeschützt, z.B. braunes Glas)
-
Wasserbad oder Heizblock
-
HPLC-System mit Fluoreszenzdetektor und einer C18-Säule
Schritt-für-Schritt-Anleitung:
-
Vorbereitung der Lösungen:
-
Probenlösung: Lösen Sie den [1,1'-Biphenyl]-3-amin Hydrochlorid-Standard oder die Probe in der mobilen Phase oder Wasser/Acetonitril, um eine bekannte Konzentration zu erhalten (z.B. 10 µg/mL).
-
Dansylchlorid-Lösung: Bereiten Sie eine 2 mg/mL Lösung von Dansylchlorid in Acetonitril vor. Diese Lösung sollte frisch angesetzt und vor Licht geschützt werden.
-
-
Derivatisierungsreaktion:
-
Pipettieren Sie 100 µL der Probenlösung in ein lichtgeschütztes Reaktionsgefäß.
-
Fügen Sie 200 µL des Natriumbicarbonat-Puffers (pH 9.5) hinzu.
-
Geben Sie 200 µL der Dansylchlorid-Lösung hinzu.
-
Verschließen Sie das Gefäß, vortexen Sie es gut und inkubieren Sie es für 45 Minuten bei 60 °C im Dunkeln.
-
-
Reaktionsstopp und Analyse:
-
Lassen Sie die Reaktion auf Raumtemperatur abkühlen.
-
Fügen Sie 10 µL Ameisensäure hinzu, um überschüssiges Dansylchlorid zu hydrolysieren und die Reaktion zu stoppen.
-
Filtrieren Sie die Probe gegebenenfalls durch einen 0.45 µm Spritzenfilter.
-
Injizieren Sie 10-20 µL in das HPLC-System.
-
Tabelle 2: Typische HPLC-FLD-Parameter für Dansyl-Derivate
| Parameter | Empfohlener Wert | Begründung |
| Säule | C18, 150 x 4.6 mm, 3.5 µm | Standard für die Reversed-Phase-Chromatographie von hydrophoben Derivaten. |
| Mobile Phase A | Wasser + 0.1% Ameisensäure | Wässrige Phase zur Steuerung der Polarität. |
| Mobile Phase B | Acetonitril + 0.1% Ameisensäure | Organische Phase zur Elution des hydrophoben Derivats. |
| Gradient | 50% B bis 95% B in 15 min, dann halten | Ermöglicht die Trennung des Derivats von Reagenz-Nebenprodukten. |
| Flussrate | 1.0 mL/min | Standardflussrate für eine 4.6 mm ID Säule. |
| Säulentemperatur | 35 °C | Verbessert die Peakform und Reproduzierbarkeit der Retentionszeiten. |
| FLD-Anregung (Ex) | 340 nm | Optimale Anregungswellenlänge für Dansyl-Derivate.[11] |
| FLD-Emission (Em) | 520 nm | Maximale Emissionswellenlänge für eine hohe Empfindlichkeit.[11] |
Zusammenfassung und Ausblick
Die Derivatisierung von [1,1'-Biphenyl]-3-amin Hydrochlorid ist ein entscheidender Schritt, um eine robuste und empfindliche quantitative Analyse mittels GC-MS oder HPLC-FLD zu ermöglichen. Die Wahl der Methode sollte sich nach der verfügbaren instrumentellen Ausstattung und der erforderlichen Nachweisgrenze richten.
-
Die Acylierung mit TFAA ist eine schnelle und robuste Methode für die GC-MS, die hochflüchtige Derivate mit exzellenten chromatographischen Eigenschaften erzeugt.
-
Die Silylierung mit BSTFA ist eine effektive Alternative für die GC-MS, erfordert jedoch streng wasserfreie Bedingungen, um reproduzierbare Ergebnisse zu gewährleisten.
-
Die Fluoreszenzmarkierung mit Dansylchlorid ist die Methode der Wahl für die Spurenanalyse mittels HPLC, da sie eine außergewöhnlich hohe Empfindlichkeit durch Fluoreszenzdetektion bietet.
Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Entwicklung und Validierung von Analysemethoden für [1,1'-Biphenyl]-3-amin in Forschungs-, Entwicklungs- und Qualitätskontrolllaboren. Durch sorgfältige Optimierung der Reaktions- und Chromatographiebedingungen können Forscher die Qualität und Zuverlässigkeit ihrer analytischen Ergebnisse erheblich verbessern.
Referenzen
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Phenomenex. (o.D.). Derivatization for Gas Chromatography. Abgerufen von [Link]
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Juharin, N. S., & Latiff, A. A. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. International Journal of Environmental Research and Public Health. Abgerufen von [Link]
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Alfa Chemistry. (2023). Acylation Reagents for Gas Chromatography. Labinsights. Abgerufen von [Link]
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Lin, D.-L., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Abgerufen von [Link]
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Villas-Bôas, S. G., et al. (1989). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. Abgerufen von [Link]
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Semantic Scholar. (o.D.). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. Abgerufen von [Link]
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Di Nardo, G., et al. (2023). Pyrolysis acetylation. Journal of Analytical and Applied Pyrolysis. Abgerufen von [Link]
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Papakonstantinou, E., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. Abgerufen von [Link]
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Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Abgerufen von [Link]
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NIST. (o.D.). [1,1'-Biphenyl]-3-amine. NIST Chemistry WebBook. Abgerufen von [Link]
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Helda - University of Helsinki. (o.D.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Abgerufen von [Link]
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SIELC Technologies. (o.D.). HPLC Separation of Aminobiphenyls. Abgerufen von [Link]
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ResearchGate. (o.D.). Amperometric Determination of Aminobiphenyls Using HPLC‐ED with Boron‐Doped Diamond Electrode. Abgerufen von [Link]
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- 4. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: [1,1'-Biphenyl]-3-amine Hydrochloride as a Foundational Building Block in Medicinal Chemistry
Abstract
The biphenyl scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents across a wide range of diseases.[1][2] Its unique stereochemical properties, metabolic stability, and ability to present substituents in a defined three-dimensional space make it an invaluable core for interacting with biological targets.[3][4] This technical guide focuses on [1,1'-Biphenyl]-3-amine hydrochloride, a versatile and commercially available building block. The 3-amino group serves as a critical synthetic handle, enabling facile elaboration into a diverse array of derivatives such as amides, sulfonamides, and ureas. We provide an in-depth exploration of its applications, detailed experimental protocols for key transformations, and insights into the strategic considerations for its use in drug discovery programs.
The Strategic Value of the Biphenyl Moiety in Drug Design
The biphenyl unit is more than just a simple aromatic spacer. Its significance in medicinal chemistry is rooted in several key properties:
-
Conformational Flexibility and Restriction: The rotational barrier around the central C-C bond allows the two phenyl rings to adopt a non-planar (twisted) conformation. This atropisomerism can be exploited to orient functional groups into specific binding pockets of enzymes or receptors with high precision.[4] The introduction of ortho substituents can further restrict this rotation, locking the molecule into a bioactive conformation.
-
Pharmacokinetic Profile: The biphenyl core generally imparts favorable pharmacokinetic properties, including metabolic stability and appropriate lipophilicity, which are crucial for oral bioavailability and in vivo efficacy.[1]
-
Privileged Scaffold: The biphenyl motif is present in numerous FDA-approved drugs, including antihypertensives (e.g., Valsartan, Telmisartan), anti-inflammatory agents (e.g., Diflunisal), and anticancer drugs.[1][5][6] This prevalence underscores its compatibility with a wide range of biological targets.[2][6]
-
Vectorial Projection: The scaffold effectively projects substituents into distinct regions of space, making it an excellent platform for exploring structure-activity relationships (SAR).[3]
The strategic placement of the amino group at the 3-position of the biphenyl scaffold provides a nucleophilic center that is electronically distinct from the 2- and 4-positions, offering a unique vector for derivatization away from the axis of rotation.
A Critical Note on Safety: Aminobiphenyls
It is crucial for medicinal chemists to be aware that certain aminobiphenyl isomers, particularly 4-aminobiphenyl, are known human carcinogens.[7][8] This toxicity is generally mediated by metabolic activation to reactive intermediates that form DNA adducts.[8] While 3-aminobiphenyl is less studied in this regard, rational drug design principles should always be applied. This includes designing molecules that minimize metabolic activation pathways or introducing substituents that block potential sites of metabolism, a strategy that has proven successful in designing safer aniline-based drugs.[7][9] All work with aminobiphenyls should be conducted with appropriate safety precautions, including the use of a certified chemical fume hood and personal protective equipment (PPE).[10]
Core Synthetic Transformations: Protocols and Mechanistic Insights
The primary utility of this compound lies in the reactivity of its primary amino group. Amide bond formation is the most common and arguably the most important reaction for this building block in medicinal chemistry.[11][12]
Amide Bond Formation: The Workhorse of Medicinal Chemistry
The condensation of the amine with a carboxylic acid to form an amide is a cornerstone of drug discovery, allowing for the rapid generation of large libraries of analogs for SAR studies.[12] The hydrochloride salt must first be neutralized in situ using a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to liberate the free amine for reaction.
Below are two robust, field-proven protocols for amide coupling.
Protocol 1: High-Efficiency Coupling with HATU
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a modern, highly efficient uronium-based coupling reagent that facilitates rapid amide bond formation with minimal side reactions and often leads to high yields.[12][13][14]
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.05 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Pre-activation of Carboxylic Acid: Under an inert atmosphere, dissolve the carboxylic acid (1.05 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (1.5 eq) to the solution. Stir for 10-15 minutes at room temperature. This step forms a highly reactive O-acylisourea intermediate.
-
Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (1.0-1.5 eq) to neutralize the hydrochloride salt and stir for 5 minutes.
-
Add the amine solution dropwise to the pre-activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and finally, brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Protocol 2: Carbodiimide-Mediated Coupling with EDC and HOBt
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) is a water-soluble carbodiimide that activates carboxylic acids. Its use with an additive like 1-Hydroxybenzotriazole (HOBt) suppresses side reactions (like N-acylurea formation) and minimizes racemization if the carboxylic acid has a chiral center.[11][13]
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA or TEA (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Reaction vessel, magnetic stirrer, ice bath
Procedure:
-
Component Mixing: To a flame-dried flask under an inert atmosphere, add the carboxylic acid (1.1 eq), this compound (1.0 eq), and HOBt (1.2 eq). Dissolve the mixture in anhydrous DCM or DMF.
-
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.
-
Activation: Cool the reaction mixture to 0°C in an ice bath. Add EDC hydrochloride (1.2 eq) in one portion. The carbodiimide reacts with the carboxylic acid to form a reactive O-acylisourea intermediate, which is then trapped by HOBt to form an active ester.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the mixture with DCM and wash sequentially with 1M HCl (to remove excess base and EDC byproducts), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash chromatography or recrystallization.
Troubleshooting Amide Coupling Reactions
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete neutralization of amine HCl salt. | Ensure sufficient base (at least 2.5 eq for HATU, 3.0 eq for EDC) is used. |
| Inactive coupling reagent (hydrolyzed). | Use fresh, high-purity coupling reagents stored under inert gas. | |
| Sterically hindered acid or amine. | Switch to a more powerful coupling reagent (e.g., COMU). Increase reaction temperature or time. | |
| N-acylurea byproduct (EDC) | O-acylisourea intermediate rearranging. | Ensure HOBt or a similar additive is used. Add the amine promptly after the EDC. |
| Difficulty in Purification | Water-soluble byproducts (urea, HOBt). | Perform aqueous work-up as described to remove the majority of byproducts before chromatography. |
}
General experimental workflow for amide coupling.
Suzuki-Miyaura Coupling for Scaffold Elaboration
While [1,1'-Biphenyl]-3-amine already possesses the core biphenyl structure, medicinal chemists often need to synthesize more complex, substituted biaryl systems. The Suzuki-Miyaura coupling is the preeminent method for this, forming a C-C bond between an organoboron species and an aryl halide or triflate, catalyzed by a palladium complex.[15]
A common strategy involves starting with a halogenated derivative of 3-nitro or 3-aminobiphenyl and coupling it with a desired boronic acid, or vice-versa. For instance, one could use 3-bromoaniline and a phenylboronic acid to synthesize the biphenyl core. The following is a general protocol for this powerful transformation.[16][17]
Materials:
-
Aryl Halide (e.g., 3-Bromo-X-biphenyl) (1.0 eq)
-
Boronic Acid or Ester (1.2-1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent System (e.g., Dioxane/Water, Toluene/Water, DMF)
-
Reaction vessel, condenser, magnetic stirrer, inert atmosphere
Procedure:
-
Vessel Setup: To a reaction vessel, add the aryl halide (1.0 eq), boronic acid (1.2 eq), and base (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent & Degassing: Add the solvent system (e.g., a 4:1 mixture of Dioxane and Water). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes, or by using several freeze-pump-thaw cycles. This is critical to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to 80-100°C under an inert atmosphere. Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst. Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
}
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Characterization of Synthesized Derivatives
Confirmation of structure and purity is paramount. A standard suite of analytical techniques should be employed:[18][19]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the presence of all expected protons and their chemical environment. ¹³C NMR confirms the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, typically as the [M+H]⁺ ion in ESI-MS, confirming the correct elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound, which should typically be >95% for biological testing.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the characteristic amide C=O stretch (approx. 1650 cm⁻¹) and N-H stretch (approx. 3300 cm⁻¹).
Case Study: Synthesis of HPTPβ Inhibitor Scaffolds
To illustrate the application of [1,1'-Biphenyl]-3-amine, we consider the synthesis of scaffolds related to inhibitors of Human Protein Tyrosine Phosphatase Beta (HPTPβ), a target relevant to angiogenesis. A known class of inhibitors features a (3'-amino-[1,1'-biphenyl]-4-yl)sulfamic acid core.[20] We can adapt this concept to demonstrate the synthesis of a related amide derivative.
Design Rationale: The biphenyl scaffold serves to position a polar, phosphate-mimicking group (derived from the 3-amino function) into the catalytic site of the phosphatase, while the second phenyl ring can be decorated with substituents to interact with secondary binding sites, enhancing potency and selectivity.[20]
}
Synthesis of a hypothetical HPTPβ inhibitor via amide coupling.
Hypothetical Bioactivity Data: This table illustrates how systematic modification of the carboxylic acid component can be used to explore SAR, a process enabled by the robust amide coupling protocols.
| Compound | R-Group (from R-COOH) | HPTPβ IC₅₀ (nM) | Selectivity vs. PTP1B |
| C1 | 4-Methoxyphenyl | 150 | 10-fold |
| C2 | 3,4-Dichlorophenyl | 75 | 25-fold |
| C3 | 4-(Trifluoromethyl)phenyl | 90 | 18-fold |
| C4 | Phenyl | 500 | 3-fold |
Note: Data are hypothetical for illustrative purposes, based on principles observed in related studies.[20]
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry. Its pre-formed biphenyl core and strategically placed amino group provide a reliable and efficient starting point for the synthesis of diverse compound libraries. The amide coupling and Suzuki-Miyaura reactions detailed herein are foundational tools that allow researchers to rapidly explore chemical space around this privileged scaffold. By leveraging these robust protocols, drug discovery teams can accelerate the development of novel therapeutics targeting a multitude of human diseases.
References
- Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applic
- Application Notes and Protocols: 2'-Aminobiphenyl-2-ol and its Analogs in Medicinal Chemistry - Benchchem. (URL: )
- The Rise of Polyhydroxylated Biphenyls: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry - Benchchem. (URL: )
- Rationally Designing Safer Anilines: The Challenging Case of 4-Aminobiphenyls | Journal of Medicinal Chemistry - ACS Public
- Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PubMed Central. (URL: [Link])
- Phenyl and Biphenyl Molecular Metaphors in Drug Design - Baruch S. Blumberg Institute. (URL: [Link])
- Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity | Request PDF - ResearchG
- SYNTHESIS CHARACTERIZATION OF 1-SUBSTITUTED BIPHENYL DERIVATIVES AS ANTI-OXIDANT AGENTS| Abstract - Allied Academies. (URL: [Link])
- 3-Aminobiphenyl | C12H11N | CID 16717 - PubChem. (URL: [Link])
- Rationally Designing Safer Anilines: The Challenging Case of 4-Aminobiphenyls - Research Explorer The University of Manchester. (URL: [Link])
- 4-Aminobiphenyl - Wikipedia. (URL: [Link])
- (PDF)
- Biphenyl - Wikipedia. (URL: [Link])
- Amide Synthesis - Fisher Scientific. (URL: [Link])
- Biphenyls and their derivatives as synthetically and pharmacologically important arom
- 3-Aminobiphenyl - Wikipedia. (URL: [Link])
- Amide coupling reaction in medicinal chemistry.
- [1,1'-Biphenyl]-3-amine, 3'-chloro- - Names and Identifiers - ChemBK. (URL: [Link])
- Amide coupling Protocol for Amino PEG - AxisPharm. (URL: [Link])
- Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (URL: [Link])
- Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (URL: [Link])
- Biphenyl derivatives & Atropisomerism | PPTX - Slideshare. (URL: [Link])
- 1 Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Mickaël Avanthay - ChemRxiv. (URL: [Link])
- US20220380321A1 - Process for the preparation of biphenylamines - Google P
- Efficient and Practical Synthesis of 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine: A Key Intermediate of Fluxapyroxad | Organic Process Research & Development - ACS Public
- An ortho-directed C–H borylation/Suzuki coupling sequence in the formation of biphenylbenzylic amines - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - MDPI. (URL: [Link])
- Synthesis and biological evaluation of (3'-amino -[1,1'-biphenyl]-4-yl)
- Aminative Suzuki-Miyaura coupling - PubMed. (URL: [Link])
- Representative examples for biphenyl containing marketed drugs - ResearchG
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HPLC analysis method for [1,1'-Biphenyl]-3-amine hydrochloride
An Application Note for the Analysis of [1,1'-Biphenyl]-3-amine hydrochloride by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. As an aromatic amine salt, this compound is polar and requires specific chromatographic conditions to achieve adequate retention and sharp peak shapes. This guide provides a comprehensive protocol, from sample preparation to method validation, designed for researchers, quality control analysts, and drug development professionals. The causality behind key experimental choices, such as mobile phase composition and column chemistry, is explained to provide a deeper understanding of the method's principles.
Introduction and Scientific Principle
This compound is an organic compound used as an intermediate in the synthesis of various pharmaceuticals, dyes, and polymers.[1] Accurate quantification is crucial for ensuring the quality and purity of starting materials and final products. The primary analytical challenge lies in its high polarity, a consequence of the hydrochloride salt form, which can lead to poor retention on traditional non-polar stationary phases in RP-HPLC.[2][3]
This method overcomes this challenge by employing a C18 stationary phase with an acidic mobile phase. The low pH environment ensures that the primary amine group (pKa of the conjugate acid is typically around 4-5 for aromatic amines) remains consistently protonated. This stable ionization state prevents peak tailing and shifting retention times that can occur when operating near the analyte's pKa. The use of a gradient elution with an organic modifier (acetonitrile) allows for the effective elution of the analyte while separating it from potential non-polar impurities. Detection is achieved via UV spectrophotometry, leveraging the compound's aromatic biphenyl structure, which provides strong chromophoric activity.
Instrumentation, Materials, and Reagents
Instrumentation
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography data software (e.g., Empower, Chromeleon).
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated, for mobile phase preparation.
-
Sonication Bath: For degassing solvents and dissolving samples.
-
Filtration Assembly: For mobile phase and sample filtration.
Chemicals and Reagents
-
This compound: Reference Standard (>99% purity).
-
Acetonitrile (ACN): HPLC grade or higher.
-
Methanol (MeOH): HPLC grade or higher.[4]
-
Water: Deionized (DI) water or HPLC grade, filtered through a 0.22 µm filter.
-
Formic Acid: ACS reagent grade or higher.
-
Potassium Phosphate Monobasic: ACS reagent grade or higher.
-
Phosphoric Acid: ACS reagent grade or higher.
Recommended HPLC Column
-
Column: Waters Symmetry C18, 5 µm, 4.6 x 150 mm, or equivalent.
-
Rationale: A standard C18 column provides a good balance of hydrophobicity and surface chemistry for retaining the aromatic structure. For improved retention of this polar analyte, a polar-endcapped or polar-embedded phase column can also be considered.[5]
Chromatographic Conditions
The optimized HPLC parameters are summarized in the table below.
| Parameter | Recommended Condition |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or the determined λmax from a PDA scan) |
| Run Time | 22 minutes |
Experimental Protocols
Preparation of Mobile Phase
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas by sonication for 15 minutes.
-
Mobile Phase B: Use HPLC-grade acetonitrile directly. Degas by sonication for 15 minutes.
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of a 50:50 (v/v) mixture of water and methanol (diluent) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix well.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for the linearity study. A typical concentration for assay determination would be 50 µg/mL.
Preparation of Sample Solutions
-
Accurately weigh a quantity of the sample powder equivalent to approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Follow steps 2 and 3 from the standard stock solution preparation.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
System Suitability Test (SST)
Before sample analysis, the chromatographic system must be equilibrated and its performance verified. Inject the working standard solution (e.g., 50 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Analytical Method Validation
The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[6]
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Inject blank (diluent), placebo (if applicable), standard, and sample solutions. Assess for any interference at the retention time of the analyte. | No significant interference at the analyte's retention time. Peak purity should pass. |
| Linearity & Range | Analyze a series of at least five standard concentrations (e.g., 1-100 µg/mL). Plot a calibration curve of peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (Recovery) | Spike a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percentage recovery. | Mean recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability) | Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument. | %RSD ≤ 2.0% |
| Intermediate Precision | Repeat the precision study on a different day, with a different analyst, or on a different instrument. | %RSD ≤ 2.0% |
| Limit of Detection (LOD) | Determine based on the signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve. | Report the calculated value. |
| Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (S/N) of 10:1 or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be the lowest point on the linearity curve. | Report the calculated value and demonstrate acceptable precision and accuracy at this level. |
| Robustness | Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units) and observe the effect on system suitability. | System suitability criteria must be met under all varied conditions. |
Data Analysis and Calculations
The concentration of this compound in the sample can be calculated using the peak area from the chromatogram and the calibration curve derived from the standard solutions.
Calculation Formula: ``` Assay (% w/w) = (A_sam / A_std) * (W_std / V_std) * (V_sam / W_sam) * P * 100
Caption: HPLC analytical workflow for this compound.
References
- ChemBK. (2024). Biphenyl-3-amine.
- SIELC Technologies. (n.d.). Polar Compounds.
- LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
- Jones, A. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
- ACS Publications. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
- PubMed. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
- Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- PubChem. (n.d.). 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride.
- ChemBK. (2024). [1,1'-Biphenyl]-3-amine, 3'-chloro-.
- Cheméo. (n.d.). Chemical Properties of [1,1'-Biphenyl]-3-amine (CAS 2243-47-2).
- Wikipedia. (n.d.). 3-Aminobiphenyl.
- ChemBK. (2024). [1,1'-Biphenyl]-3-amine, N-[1,1'-biphenyl]-3-yl-.
- David G. Watson. (n.d.). UV spectra of some representative drug molecules.
- Helda - University of Helsinki. (2018). Chromatographic Determination of Amines in Food Samples.
- NIST. (n.d.). [1,1'-Biphenyl]-4-amine.
- Acta Poloniae Pharmaceutica. (2012). HPLC Method for Identification and Quantification of Three Active Substances in a Dermatological Preparation.
- BEPLS. (2022). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection.
- Pharmaffiliates. (n.d.). [1,1'-Biphenyl]-3,3',4,4'-tetraamine.
- MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
- Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
- PubChem. (n.d.). 3-Aminobiphenyl.
Sources
Protocol for N-alkylation of 3-aminobiphenyl: A Detailed Guide for Researchers
Introduction: The Significance of N-Alkylated 3-Aminobiphenyl Derivatives
N-alkylated 3-aminobiphenyl scaffolds are privileged structures in modern drug discovery and materials science. The strategic introduction of an alkyl group onto the nitrogen atom of the 3-aminobiphenyl core profoundly influences its physicochemical properties. This modification can modulate lipophilicity, metabolic stability, and basicity, thereby fine-tuning the pharmacokinetic and pharmacodynamic profile of a molecule. Consequently, the development of robust and versatile protocols for the N-alkylation of 3-aminobiphenyl is of paramount importance for medicinal chemists and materials scientists aiming to expand chemical space and optimize molecular function.
This comprehensive guide provides detailed application notes and protocols for three widely employed and effective methods for the N-alkylation of 3-aminobiphenyl:
-
Direct Alkylation with Alkyl Halides (SN2 Reaction)
-
Reductive Amination
-
Buchwald-Hartwig Amination
Each section will delve into the mechanistic underpinnings of the reaction, providing a rationale for the experimental design. Detailed, step-by-step protocols are provided, along with tables summarizing key reaction parameters to guide your synthetic efforts.
Direct Alkylation with Alkyl Halides: A Classical SN2 Approach
Direct N-alkylation of 3-aminobiphenyl with alkyl halides is a fundamental and accessible method for forging a carbon-nitrogen bond. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic amine attacks the electrophilic carbon of the alkyl halide.
Mechanism of SN2 Alkylation
The reaction is initiated by the lone pair of electrons on the nitrogen atom of 3-aminobiphenyl attacking the carbon atom bearing the halide. This attack occurs from the backside of the carbon-halide bond, leading to an inversion of stereochemistry if the carbon is chiral. A base is crucial in this reaction to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. A common challenge with this method is overalkylation, as the product secondary amine is often more nucleophilic than the starting primary amine.[1]
Caption: The SN2 mechanism for N-alkylation of 3-aminobiphenyl.
Experimental Protocol: Mono-N-Alkylation of 3-Aminobiphenyl
This protocol is designed to favor mono-alkylation by using an excess of the starting amine.
Materials:
-
3-Aminobiphenyl
-
Alkyl bromide (or iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminobiphenyl (2.0 equivalents) and a suitable base (e.g., K₂CO₃, 2.5 equivalents).
-
Add anhydrous solvent (MeCN or DMF) to create a stirrable suspension.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.0 equivalent) dropwise to the suspension.
-
Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using DMF, quench the reaction with water and extract the product with ethyl acetate. If using acetonitrile, filter off the inorganic salts and concentrate the filtrate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary for Direct Alkylation
| Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | K₂CO₃ | MeCN | 80 | 12 | 75-85 | [2] |
| Ethyl Iodide | Cs₂CO₃ | DMF | 60 | 8 | 70-80 | [3] |
| Methyl Iodide | NaH | THF | 25 | 16 | ~70 | General protocol |
Reductive Amination: A Versatile One-Pot Approach
Reductive amination is a powerful and highly versatile method for N-alkylation that converts a carbonyl group and an amine into a more substituted amine.[4] This two-step, one-pot reaction involves the initial formation of an imine intermediate, followed by its in-situ reduction.[5] A key advantage of this method is the avoidance of overalkylation, a common side reaction in direct alkylation.[5]
Mechanism of Reductive Amination
The reaction commences with the nucleophilic attack of 3-aminobiphenyl on the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. Under weakly acidic conditions, the hemiaminal dehydrates to form an imine (for primary amines) or an enamine (for secondary amines). A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is then used to selectively reduce the C=N double bond of the imine to the corresponding N-alkylated amine.[6]
Caption: Experimental workflow for reductive amination.
Experimental Protocol: Reductive Amination of 3-Aminobiphenyl
This protocol utilizes the mild and selective reducing agent sodium triacetoxyborohydride.
Materials:
-
3-Aminobiphenyl
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-aminobiphenyl (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in an anhydrous solvent (DCM or DCE).
-
Add a catalytic amount of glacial acetic acid (optional, to facilitate imine formation).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary for Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 25 | 12 | 85-95 | [5] |
| Cyclohexanone | NaBH₃CN | MeOH | 25 | 24 | 80-90 | [5] |
| Acetone | NaBH(OAc)₃ | DCM | 25 | 16 | 75-85 | General protocol |
Buchwald-Hartwig Amination: A Powerful Cross-Coupling Strategy
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[7] This powerful method allows for the formation of C-N bonds between a wide range of amines and aryl halides or triflates, often under milder conditions than traditional methods.[7][8]
Mechanism of Buchwald-Hartwig Amination
The catalytic cycle is believed to involve the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (or triflate), forming a Pd(II) intermediate.[9][10]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.[11]
-
Reductive Elimination: The N-alkylated product is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.[8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of 3-Aminobiphenyl
This protocol provides a general procedure using a common palladium precatalyst and ligand.
Materials:
-
3-Aminobiphenyl
-
Aryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst
-
A suitable phosphine ligand (e.g., Xantphos, SPhos)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene or dioxane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equivalent), 3-aminobiphenyl (1.2 equivalents), the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOtBu, 1.5 equivalents).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (toluene or dioxane) via syringe.
-
Place the tube in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary for Buchwald-Hartwig Amination
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 16 | 85-95 | [8] |
| 1-Iodonaphthalene | Pd₂(dba)₃ / SPhos | NaOtBu | Toluene | 110 | 12 | 90-98 | [12] |
| 2-Chloropyridine | BrettPhos Pd G3 | K₃PO₄ | t-BuOH | 100 | 24 | ~80 | [8] |
Safety Precautions
3-Aminobiphenyl is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[13][14][15][16] It is also toxic to aquatic life with long-lasting effects.[13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[16] Consult the Safety Data Sheet (SDS) for 3-aminobiphenyl and all other reagents before commencing any experimental work.[13][14][15][16]
Conclusion
The N-alkylation of 3-aminobiphenyl is a critical transformation in the synthesis of valuable molecules for a range of applications. This guide has provided detailed protocols and mechanistic insights into three of the most effective methods for achieving this transformation. The choice of method will depend on the specific substrate, the desired product, and the available resources. Direct alkylation offers a straightforward approach, while reductive amination provides excellent control over selectivity. For more complex arylations, the Buchwald-Hartwig amination stands as a powerful and versatile tool. By understanding the principles behind each method, researchers can confidently select and optimize the ideal conditions for their synthetic targets.
References
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- CPAchem. (2022, March 22). Safety data sheet: 3-Aminobiphenyl.
- University of Calgary. (n.d.). Ch22: Alkylation of Amines.
- PubChem. (n.d.). 3-Aminobiphenyl.
- Chemistry Steps. (n.d.). Reductive Amination.
- Wikipedia. (n.d.). Reductive amination.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism.
- ACS Publications. (2018, October 26). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases.
- Wikipedia. (n.d.). SN2 reaction.
- Organic Chemistry Tutor. (n.d.). Reductive Amination.
- Chemistry Steps. (n.d.). SN2 Reaction Mechanism.
- Khan Academy. (n.d.). Sn2 mechanism: kinetics and substrate.
- Chemistry LibreTexts. (2023, January 22). Reductive Amination.
- Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines.
- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- YouTube. (2018, April 11). Reductive Amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
- Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
- MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- ResearchGate. (2025, August 7). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
- ResearchGate. (2025, August 6). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base.
- National Institutes of Health. (n.d.). N-Dealkylation of Amines.
- Royal Society of Chemistry. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
- ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
- Organic Chemistry Portal. (n.d.). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.
- Reddit. (2025, January 28). N-alkylation of aminophenols.
- Google Patents. (n.d.). US3717680A - PURIFICATION OF p-AMINOPHENOL.
- OUCI. (n.d.). N-Dealkylation of Amines.
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Application of [1,1'-Biphenyl]-3-amine hydrochloride in dye synthesis
An Application Guide to the Synthesis of Azo Dyes Using [1,1'-Biphenyl]-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide on the application of this compound, a key aromatic amine intermediate, in the synthesis of azo dyes. The guide moves beyond simple procedural lists to explain the fundamental chemical principles, causality behind experimental choices, and robust protocols necessary for successful synthesis.
Introduction and Scientific Context
[1,1'-Biphenyl]-3-amine, also known as 3-aminobiphenyl, is an amine derivative of biphenyl.[1][2] Its hydrochloride salt is a versatile primary aromatic amine used as a foundational building block in the synthesis of a wide array of azo dyes.[1][3] These dyes are characterized by the presence of an azo group (–N=N–) that links two aromatic systems, forming an extended conjugated system responsible for their vibrant color.[4][5]
The synthesis is a classic and powerful two-step electrophilic aromatic substitution reaction:
-
Diazotization: The conversion of the primary amine ([1,1'-Biphenyl]-3-amine) into a reactive aryldiazonium salt.[4][]
-
Azo Coupling: The reaction of the aryldiazonium salt with an electron-rich aromatic compound (a coupling component) to form the final azo dye.[7]
This methodology's elegance lies in its modularity, allowing for the creation of a vast color palette by simply varying the coupling component. However, the process is highly sensitive to reaction conditions, demanding precise control for optimal yield and purity.
Critical Safety and Handling Protocols
Trustworthiness in the lab begins with safety. [1,1'-Biphenyl]-3-amine and its parent compound are hazardous materials that require strict handling protocols. 3-Aminobiphenyl is a known human carcinogen.[1]
Hazard Profile:
-
Acute Effects: Harmful if swallowed.[1] Causes significant skin and serious eye irritation.[1][8] May cause respiratory irritation upon inhalation.
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.
-
Chronic Effects: Potential carcinogen.[1]
Mandatory Safety Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles conforming to EN166 or OSHA standards, a lab coat, and nitrile gloves.[8][9] All manipulations should be performed within a certified chemical fume hood.[10]
-
First-Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[8][10]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[8][9] Seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8]
-
Ingestion: Rinse mouth with water and seek immediate medical attention.
-
-
Disposal: Dispose of all chemical waste through an approved waste disposal plant, following local and national regulations.[8]
The Core Chemistry: Mechanism and Rationale
The synthesis of azo dyes from [1,1'-Biphenyl]-3-amine is a sequential process grounded in fundamental principles of organic chemistry.
Part A: Diazotization of [1,1'-Biphenyl]-3-amine
Diazotization is the conversion of the primary amino group into a diazonium group (-N₂⁺). This transforms the amine into a weak electrophile capable of subsequent reaction.
Mechanism: The reaction proceeds by treating the amine with nitrous acid (HONO). Because nitrous acid is unstable, it is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[4][11] The acid first protonates the nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺). The nucleophilic nitrogen of the amine attacks the nitrosonium ion, leading to a cascade of proton transfers and the eventual elimination of water to yield the stable aryldiazonium ion.[4][12]
Causality Behind Experimental Choices:
-
Low Temperature (0–5 °C): This is the most critical parameter. Aryldiazonium salts are thermally unstable.[13] Above 5 °C, they readily decompose, primarily to the corresponding phenol, releasing nitrogen gas.[13] This decomposition not only reduces the yield but also generates tar-like impurities that complicate purification.[13] An ice-salt bath is often necessary to maintain this temperature range, especially during the exothermic addition of nitrite.
-
Strong Acidic Medium: A high concentration of a strong acid serves two purposes: it is required to generate the nitrous acid and the subsequent nitrosonium ion, and it ensures the complete protonation of any unreacted amine, preventing it from acting as a nucleophile and coupling with the newly formed diazonium salt to form unwanted triazene byproducts.[13]
Caption: Mechanism of Diazotization.
Part B: Azo Coupling
The newly formed diazonium salt is a weak electrophile that undergoes an electrophilic aromatic substitution reaction with an electron-rich aromatic compound, the "coupling component."[7]
Mechanism: The coupling component, typically a phenol or an aromatic amine, possesses strongly activating, electron-donating groups (-OH, -NH₂, -NR₂). These groups increase the nucleophilicity of the aromatic ring, enabling it to attack the terminal nitrogen of the diazonium ion. A proton is then lost from the ring to restore aromaticity, yielding the final, brightly colored azo compound.[7][14]
Causality Behind Experimental Choices:
-
pH Control: The pH of the coupling medium is critical for activating the coupling component.[7]
-
Phenols: Couple most efficiently under mildly alkaline conditions (pH > 7.5).[7] The basic environment deprotonates the hydroxyl group to form a highly activating phenoxide ion (-O⁻).
-
Aromatic Amines: Couple best in slightly acidic to neutral conditions (pH < 7).[7] In strongly acidic solutions, the amino group becomes protonated (-NH₃⁺), which is a deactivating group and prevents the reaction.
-
-
Coupling Position: The azo coupling occurs preferentially at the para position relative to the activating group. If the para position is blocked, ortho coupling will occur.[7]
Caption: General Mechanism of Azo Coupling.
Application Protocol: Synthesis of a Biphenyl-Azo-Naphthol Dye
This protocol details the synthesis of a representative red dye by coupling diazotized this compound with 2-naphthol.
Reagents and Materials
| Reagent | Formula | M.W. ( g/mol ) | Moles (mmol) | Mass/Volume | Role |
| [1,1'-Biphenyl]-3-amine HCl | C₁₂H₁₁N·HCl | 205.69 | 10.0 | 2.06 g | Diazo Component |
| Sodium Nitrite | NaNO₂ | 69.00 | 10.5 | 0.72 g | Diazotizing Agent |
| Hydrochloric Acid (conc., 37%) | HCl | 36.46 | ~30 | 2.5 mL | Acid Catalyst |
| 2-Naphthol | C₁₀H₈O | 144.17 | 10.0 | 1.44 g | Coupling Component |
| Sodium Hydroxide | NaOH | 40.00 | 25.0 | 1.0 g in 20 mL H₂O | Activator |
| Deionized Water | H₂O | 18.02 | - | ~100 mL | Solvent |
| Sodium Chloride | NaCl | 58.44 | - | ~5 g | Salting Out Agent |
Experimental Workflow
Caption: Step-by-step workflow for azo dye synthesis.
Detailed Step-by-Step Methodology
Part A: Preparation of the Diazonium Salt
-
In a 100 mL beaker, suspend 2.06 g of this compound in a mixture of 2.5 mL of concentrated HCl and 25 mL of deionized water. Stir to create a fine slurry.
-
Cool the beaker in an ice-salt bath until the internal temperature is between 0 and 5 °C.
-
In a separate small beaker, dissolve 0.72 g of sodium nitrite in 10 mL of cold deionized water.
-
Using a Pasteur pipette, add the sodium nitrite solution drop by drop to the cold, vigorously stirring amine slurry over 10-15 minutes. Crucial: Monitor the temperature closely with a thermometer and ensure it does not rise above 5 °C.
-
After the addition is complete, continue stirring the resulting clear (or slightly yellow) solution in the ice bath for an additional 15 minutes. This is the diazonium salt solution, which should be used immediately.
Part B: The Coupling Reaction
-
In a 250 mL beaker, dissolve 1.44 g of 2-naphthol in a solution of 1.0 g of NaOH in 20 mL of water. Stir until a clear solution of sodium 2-naphthoxide is formed.
-
Cool this solution in a separate ice bath to about 5 °C with continuous stirring.
-
Slowly, and with efficient stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthoxide solution.
-
A vibrant red or orange-red precipitate will form immediately.[4] Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
Part C: Isolation and Purification
-
Collect the solid dye product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water to remove inorganic salts.
-
For "salting out," which reduces the dye's solubility and promotes precipitation, wash the cake with a small amount of cold, saturated NaCl solution.[4]
-
Press the solid as dry as possible on the funnel, then transfer it to a watch glass to air-dry.
-
Determine the yield and characterize the product. For higher purity, the crude dye can be recrystallized from a suitable solvent like ethanol.
Troubleshooting Common Issues
| Problem Observed | Probable Cause | Recommended Solution |
| Low or no dye formation | Decomposition of the diazonium salt due to excessive temperature (> 5 °C).[13] | Maintain strict temperature control (0-5 °C) during nitrite addition using an ice-salt bath and slow, dropwise addition. |
| Formation of a brown, tarry solid | Widespread decomposition of the diazonium salt.[13] | Re-attempt the reaction with improved temperature control. Ensure the diazonium salt is used immediately after preparation. |
| Reaction mixture remains clear after coupling | Incorrect pH for coupling. The 2-naphthol is not activated to the naphthoxide form. | Ensure the coupling solution is basic (pH > 8). Add more NaOH solution if necessary. |
| Foaming or gas evolution | Decomposition of the diazonium salt (N₂ gas).[13] | The temperature is too high. Immediately improve cooling. Slow down the rate of addition of any reagents. |
Conclusion
This compound is a valuable and effective precursor for the synthesis of monoazo dyes. The success of this application hinges on a deep understanding of the underlying reaction mechanisms and meticulous control over key experimental variables, most notably temperature and pH. By adhering to the scientifically grounded protocols and safety precautions outlined in this guide, researchers can reliably synthesize a diverse range of azo compounds for applications spanning from industrial colorants to advanced materials and biomedical research.
References
- Fisher Scientific. (n.d.). Safety Data Sheet - [1,1'-Biphenyl]-3-ol.
- Sigma-Aldrich. (2024). Safety Data Sheet - this compound.
- Unknown. (n.d.). The Synthesis of Azo Dyes. University Chemistry Lab Manual.
- Fisher Scientific. (2009). Safety Data Sheet - Biphenyl.
- Sigma-Aldrich. (2025). Safety Data Sheet - Biphenyl.
- West Liberty University. (2005). Material Safety Data Sheet - Biphenyl.
- PubChem. (n.d.). 3-Aminobiphenyl.
- Unknown. (n.d.). Azo Dye Synthesis and Fabric Dyeing. Scribd.
- Chemistry LibreTexts. (2019). Coupling Reactions of Aryl Diazonium Salts.
- NPTEL. (n.d.).
- CymitQuimica. (n.d.). 3-Aminobiphenyl.
- BenchChem. (2025).
- BOC Sciences. (n.d.).
- YouTube. (2021). Coupling Reactions of Diazonium Salts.
- BenchChem. (n.d.).
- International Journal of Pharmaceutical Sciences Review and Research. (2017). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-IV.
- Master Organic Chemistry. (2018).
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.). 3-Aminobiphenyl.
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- 1. 3-Aminobiphenyl | C12H11N | CID 16717 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Aminobiphenyl
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of medicinally relevant heterocyclic compounds, namely carbazoles, phenanthridines, and benzimidazoles, using 3-aminobiphenyl as a versatile starting material. This document is intended for researchers, medicinal chemists, and drug development professionals. The protocols herein are presented with a focus on mechanistic understanding, providing not just procedural steps but also the scientific rationale behind the chosen methodologies. All procedures are based on established and reliable chemical transformations, supported by citations to authoritative literature.
Introduction: The Strategic Value of 3-Aminobiphenyl
3-Aminobiphenyl is a readily available bifunctional molecule that serves as an excellent scaffold for the construction of complex heterocyclic systems.[1] Its biphenyl backbone provides a rigid and planar structural element, while the amino group offers a reactive handle for a variety of chemical transformations. The heterocyclic motifs derived from 3-aminobiphenyl are prevalent in numerous biologically active compounds and functional materials, making their synthesis a topic of significant interest in modern organic chemistry.
This guide details multi-step synthetic pathways to convert 3-aminobiphenyl into three key heterocyclic cores:
-
Carbazoles: Known for their unique photophysical properties and biological activities, including anti-cancer and anti-viral effects.
-
Phenanthridines: A structural motif found in various alkaloids and pharmacologically active compounds with applications as anti-cancer and anti-parasitic agents.[2]
-
Benzimidazoles: A privileged scaffold in medicinal chemistry, present in numerous approved drugs with a wide range of therapeutic applications.[3][4]
Safety Note: 3-Aminobiphenyl is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[5]
Synthesis of Carbazoles via Graebe-Ullmann Reaction
The Graebe-Ullmann reaction is a classic and effective method for synthesizing carbazoles through the thermal or photochemical decomposition of 1-aryl-1,2,3-benzotriazoles.[6][7] To utilize 3-aminobiphenyl in this synthesis, a multi-step approach is required to first construct the necessary N-aryl-ortho-phenylenediamine precursor.
Overall Synthetic Workflow
The synthesis of a carbazole derivative from 3-aminobiphenyl is proposed via a three-step sequence involving a Buchwald-Hartwig amination, followed by a nitro group reduction, and culminating in the Graebe-Ullmann cyclization.
Sources
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Topic: [1,1'-Biphenyl]-3-amine Hydrochloride in Polymer Chemistry
An Application Guide for Researchers
This document serves as a detailed guide for the application of [1,1'-Biphenyl]-3-amine hydrochloride as a monomeric precursor in the synthesis of high-performance aromatic polymers. It is intended for researchers and scientists in polymer chemistry and materials science, providing in-depth protocols, scientific rationale, and characterization workflows.
Introduction: The Significance of the Biphenyl Moiety
Aromatic polymers are a cornerstone of materials science, prized for their exceptional thermal stability, mechanical strength, and chemical resistance. The performance of these materials is intrinsically linked to the chemical structure of their monomeric building blocks. [1,1'-Biphenyl]-3-amine, utilized in its more stable hydrochloride salt form, is a valuable precursor for creating polymers with enhanced properties. The rigid, planar biphenyl unit in the polymer backbone restricts chain rotation, leading to materials with high glass transition temperatures (Tg) and excellent dimensional stability.
This guide provides the foundational knowledge and detailed experimental procedures for leveraging this compound in the synthesis of two critical classes of high-performance polymers: aromatic polyamides and polyimides. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying polymer chemistry.
Physicochemical Properties & Monomer Preparation
Prior to polymerization, it is essential to understand the properties of the monomer precursor and the necessary activation step. This compound is a stable salt, but polymerization requires the free amine.
Key Properties
The properties of [1,1'-Biphenyl]-3-amine and its hydrochloride salt are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 3-Aminobiphenyl hydrochloride, m-Aminobiphenyl hydrochloride | [1] |
| CAS Number | 2113-55-5 | [1][2] |
| Molecular Formula | C₁₂H₁₂ClN | [1] |
| Molecular Weight | 205.69 g/mol | |
| Appearance | White to slightly yellow crystalline powder/solid | [1] |
| Melting Point | 199-200 °C | [1] |
| Storage | Inert atmosphere, room temperature | [1] |
Monomer Activation: Liberation of the Free Amine
The hydrochloride salt is not reactive in polycondensation reactions. The free amine, [1,1'-Biphenyl]-3-amine (CAS: 2243-47-2), must be liberated in situ just before or during polymerization. This is a critical step, as the free amine can be susceptible to oxidation.[1][3]
Protocol Rationale: The addition of a stoichiometric amount of a non-nucleophilic base neutralizes the hydrochloride, releasing the primary amine. This is typically done in the reaction solvent under an inert atmosphere to prevent side reactions. Common bases include pyridine or triethylamine, which also act as acid scavengers during polymerization.
Application Protocol I: Synthesis of Aromatic Polyamides
Aromatic polyamides, or aramids, are known for their high strength and thermal resistance. The following protocol details the synthesis of a polyamide from [1,1'-Biphenyl]-3-amine and an aromatic diacid chloride via low-temperature solution polycondensation.
Detailed Step-by-Step Protocol
Objective: To synthesize an aromatic polyamide with a biphenyl moiety in the backbone.
Materials:
-
This compound
-
Isophthaloyl chloride (or Terephthaloyl chloride)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Anhydrous Pyridine
-
Methanol
-
Nitrogen gas supply
-
Standard glassware (three-neck flask, dropping funnel, mechanical stirrer)
Procedure:
-
Reactor Setup: Assemble a flame-dried 250 mL three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of nitrogen throughout the reaction to ensure anhydrous and anaerobic conditions.
-
Monomer Dissolution and Activation:
-
Add this compound (e.g., 10 mmol, 2.057 g) to the flask.
-
Add anhydrous DMAc (e.g., 50 mL) to dissolve the salt.
-
Slowly add anhydrous pyridine (20 mmol, 1.6 mL) to the stirred solution. This neutralizes the hydrochloride salt to form the free diamine in situ and will also act as an acid scavenger for the HCl produced during polymerization.
-
-
Polymerization:
-
Cool the flask to 0°C using an ice bath. Stir the solution for 15 minutes.
-
Dissolve isophthaloyl chloride (10 mmol, 2.03 g) in anhydrous DMAc (20 mL) and add it to the dropping funnel.
-
Add the diacid chloride solution dropwise to the stirred amine solution over 30 minutes, ensuring the temperature remains between 0-5°C. A significant increase in viscosity is expected.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours. The solution will become highly viscous.[4]
-
-
Polymer Isolation:
-
Slowly pour the viscous polymer solution into a beaker containing rapidly stirring methanol (500 mL). This will cause the polyamide to precipitate.
-
Collect the fibrous precipitate by filtration.
-
-
Purification:
-
Wash the collected polymer thoroughly with hot water to remove pyridine hydrochloride and then with methanol to remove residual solvent and unreacted monomers.[5]
-
Dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours.
-
Experimental Workflow Diagram
Caption: The two-step synthesis process for polyimides.
Polymer Characterization
Once synthesized, the polymers must be thoroughly characterized to confirm their structure, molecular weight, and properties.
Standard Characterization Techniques
| Technique | Information Obtained | Purpose |
| FTIR Spectroscopy | Presence of characteristic functional groups | Confirms amide (-CONH-) or imide (-CO-N-CO-) linkages and disappearance of amic acid precursor. |
| NMR Spectroscopy | Detailed polymer structure | Verifies the chemical structure of the polymer repeat unit. |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI) | Determines the success of the polymerization in achieving high molecular weight. |
| Thermogravimetric Analysis (TGA) | Thermal stability and degradation temperature | Evaluates the high-temperature performance of the polymer. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) | Measures the temperature at which the polymer transitions from a rigid to a rubbery state. |
Characterization Workflow
Caption: A typical workflow for polymer characterization.
References
- Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. MDPI.
- [1,1'-Biphenyl]-3-amine, 3'-chloro- - Names and Identifiers. ChemBK.
- 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride. PubChem.
- Synthesis of Biphenyl Type Polyimides by Nickal‑Catalyzed. J-STAGE.
- Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Wiley Online Library.
- 3-Aminobiphenyl. Wikipedia.
- Scheme 1. Synthesis of polyamides. ResearchGate.
- Synthesis and characterization of new polyamides derived from alanine and valine derivatives. PMC.
- Biphenyl-3-amine. ChemBK.
- Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory, India.
- Revolutionizing Drug Delivery and Therapeutics: The Biomedical Applications of Conductive Polymers and Composites-Based Systems. PMC.
- Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. NIH.
- Electroactive Polymers for On‐Demand Drug Release. PMC.
- The synthesis of a novel polyimide precursor. NASA Technical Reports Server.
- The Synthesis and Characteristic ofA New Soluble Polyimides. J-STAGE.
- [1,1'-Biphenyl]-3-amine. NIST WebBook.
- CAS 2113-55-5 | this compound. Alchem Pharmtech.
- Synthesis and characterization of poly[[l,1′-biphenyl]-4,4′-diyl[2,2,2-trifluoro-l-(trifluoromethyl) ethylidene]]. Monash University.
- Polymeric Amines and Ampholytes Derived from Poly(acryloyl chloride): Synthesis, Influence on Silicic Acid Condensation and Interaction with Nucleic Acid. MDPI.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
- Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine. Google Patents.
- Synthesis and characterization of amine terminated poly(arylene ether sulphone) oligomers. Semantic Scholar.
- The Synthesis and Characterization of a Novel One-Dimensional Bismuth (III) Coordination Polymer as a Precursor for the Production of Bismuth (III) Oxide Nanorods. MDPI.
- Protocol for the preparation of primary amine-containing catalysts on the resin. PMC.
- Polyimide derivatives of 4,4ʹ-bis((4-aminophenoxy)methyl)-1,1ʹ- biphenyl: Synthesis, spectroscopic characterization, single crystal XRD and thermal studies. ResearchGate.
- Amine-epichlorohydrin polymeric compositions. Google Patents.
Sources
Catalytic Applications of Metal Complexes with Biphenyl Amine Ligands: A Comprehensive Guide for Researchers
This guide provides an in-depth exploration of the catalytic applications of metal complexes featuring biphenyl amine ligands. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a detailed narrative that intertwines experimental methodologies with the underlying mechanistic principles, providing a robust framework for understanding and applying these powerful catalytic systems. The structure of this guide is tailored to the nuances of the topic, emphasizing the practical application and scientific rationale behind the use of these versatile catalysts.
Introduction: The Rise of Biphenyl Amine Ligands in Catalysis
The architecture of a catalyst is paramount to its function. In the realm of transition metal catalysis, the ligand scaffold plays a pivotal role in dictating the catalyst's stability, activity, and selectivity. Biphenyl amine ligands, a class of biaryl monophosphine ligands, have emerged as a cornerstone in modern organic synthesis. Their unique structure, characterized by a biphenyl backbone with an amino group and a phosphine moiety, creates a specific steric and electronic environment around the metal center. This environment is highly conducive to facilitating a variety of challenging chemical transformations.
The genius of the biphenyl amine ligand design lies in its modularity. The biphenyl framework provides a rigid and sterically demanding scaffold, which is crucial for promoting key steps in many catalytic cycles, such as reductive elimination. The amino group, an electron-donating substituent, enhances the electron density at the metal center, which can accelerate oxidative addition. Furthermore, the substituents on both the phosphine and the biphenyl rings can be systematically varied to fine-tune the ligand's properties for a specific application. This guide will delve into the practical applications of these ligands in several key areas of catalysis.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and biphenyl amine ligands have been instrumental in their advancement. Two of the most prominent examples are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and materials science. The reaction couples an organoboron reagent with an organohalide in the presence of a palladium catalyst and a base.
The success of a Suzuki-Miyaura coupling, especially with challenging substrates (e.g., sterically hindered or electron-poor), is highly dependent on the ligand. Biphenyl amine ligands like SPhos , XPhos , and RuPhos are particularly effective.[1][2] Their bulkiness promotes the formation of a monoligated palladium(0) species, which is highly reactive in the oxidative addition step, often the rate-limiting step of the catalytic cycle.[2] The electron-rich nature of these ligands also facilitates this step. Furthermore, the steric hindrance encourages the final reductive elimination step, leading to faster product formation and higher yields.[3][4]
The choice of base is also critical. Its primary role is to activate the boronic acid by forming a more nucleophilic borate complex, which facilitates the transmetalation step.[5] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice often depends on the substrate's sensitivity and the desired reaction rate.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol describes the synthesis of a sterically hindered biaryl, a challenging transformation where the choice of a bulky ligand like XPhos is crucial for achieving a high yield.[6]
Table 1: Performance Comparison of Biphenyl Amine Ligands in a Challenging Suzuki-Miyaura Coupling
| Entry | Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | PPh₃ | 2-Chloro-1,3-dimethylbenzene | 2-Methylphenylboronic acid | K₃PO₄ | Toluene | 100 | 24 | <10 | [1] |
| 2 | SPhos | 2-Chloro-1,3-dimethylbenzene | 2-Methylphenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 85 | [1] |
| 3 | XPhos | 2-Chloro-1,3-dimethylbenzene | 2-Methylphenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 95 | [6] |
| 4 | RuPhos | 2-Chloro-1,3-dimethylbenzene | 2-Methylphenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 92 | [2] |
Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride
-
Reagents and Equipment:
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
XPhos (2 mol%)
-
Aryl chloride (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or sealed vial, magnetic stirrer, heating block/oil bath
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (1 mol%), XPhos (2 mol%), the aryl chloride (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl chloride.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, a transformation of immense importance in the pharmaceutical and agrochemical industries.[7] This reaction has largely replaced harsher, classical methods for the synthesis of aryl amines.
Similar to Suzuki-Miyaura coupling, the choice of a bulky, electron-rich biphenyl amine ligand is critical for the success of the Buchwald-Hartwig amination, especially when using less reactive aryl chlorides.[8] Ligands such as CPhos , XPhos , and RuPhos facilitate the oxidative addition of the aryl halide and the subsequent reductive elimination of the aryl amine.[2][9] The steric bulk of the ligand helps to prevent the formation of inactive palladium dimers and promotes the formation of the desired product.[7]
The choice of base is also a key parameter. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used to deprotonate the amine, making it a more potent nucleophile. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) can be employed, often in combination with a more active catalyst system.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. research.rug.nl [research.rug.nl]
- 6. nasc.ac.in [nasc.ac.in]
- 7. Influence of geometry on reductive elimination of hydrocarbyl–palladium–carbene complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Experimental protocol for amide coupling with 3-aminobiphenyl
Application Note: A-011B
Topic: Experimental Protocol for Amide Coupling with 3-Aminobiphenyl For: Researchers, scientists, and drug development professionals.
Navigating the Challenges of Amide Bond Formation with Electron-Deficient Anilines: A Detailed Protocol for 3-Aminobiphenyl
Amide bonds are a cornerstone of medicinal chemistry and materials science, forming the backbone of countless pharmaceuticals and functional polymers.[1][2][3] While numerous protocols exist for amide bond formation, the coupling of electron-deficient anilines, such as 3-aminobiphenyl, presents a significant challenge. The reduced nucleophilicity of the aniline nitrogen, due to the electron-withdrawing nature of the aromatic system, often leads to sluggish reactions and low yields with standard coupling methods.[1][4] This guide provides a comprehensive, field-proven protocol for the successful amide coupling of 3-aminobiphenyl, delving into the mechanistic rationale behind reagent selection and procedural steps to ensure reliable and reproducible outcomes.
The Mechanistic Imperative: Activating the Carboxylic Acid
Direct condensation of a carboxylic acid and an amine is generally unfavorable. The core principle of amide coupling lies in the activation of the carboxylic acid to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.[2][5] This is typically achieved by converting the carboxylic acid's hydroxyl group into a better leaving group. Two of the most robust and widely adopted classes of reagents for this transformation are carbodiimides and uronium/phosphonium salts.
-
Carbodiimides (e.g., EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] However, this intermediate can be unstable and prone to racemization or rearrangement. To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine.[7][8][9]
-
Uronium/Phosphonium Salts (e.g., HATU): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents, especially for challenging substrates.[10] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU reacts with the carboxylate to form a highly reactive acyl-tetramethylisouronium salt, which rapidly converts to a stable active ester, minimizing side reactions.[10]
Reagent Selection for 3-Aminobiphenyl: A Comparative Overview
The choice of coupling reagent is critical when dealing with an electron-deficient aniline. While standard conditions may suffice for simple amines, more potent activators are often necessary for 3-aminobiphenyl.
| Reagent Combination | Advantages | Disadvantages | Typical Conditions |
| EDC/HOBt | Cost-effective, water-soluble byproducts (urea) are easily removed during aqueous workup.[9] | Can be sluggish with poorly nucleophilic amines, risk of side reactions if the active ester is not trapped efficiently. | DCM or DMF, 0 °C to RT, 12-24 h |
| HATU/DIPEA | Highly efficient, rapid reaction times, low racemization, effective for sterically hindered and electron-deficient substrates.[10][11] | More expensive, byproducts can sometimes complicate purification. | DMF or ACN, RT, 2-12 h |
| Acyl Halide | Highly reactive, often drives sluggish reactions to completion. | Requires a two-step process (acid to acyl halide, then coupling), harsh conditions (e.g., SOCl₂, oxalyl chloride) may not be compatible with sensitive functional groups.[6] | DCM, 0 °C to RT, with a base like TEA or Pyridine. |
For 3-aminobiphenyl, HATU is often the reagent of choice due to its high reactivity, which can overcome the amine's low nucleophilicity.[12][13] The following protocol will focus on a HATU-mediated coupling.
Detailed Experimental Protocol: HATU-Mediated Coupling of a Generic Carboxylic Acid with 3-Aminobiphenyl
This protocol provides a robust starting point. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Carboxylic Acid (R-COOH)
-
3-Aminobiphenyl
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Lithium Chloride (LiCl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reagent Preparation:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (use sufficient volume to ensure complete dissolution, typically 0.1-0.2 M concentration).
-
-
Carboxylic Acid Activation (Pre-activation Step):
-
To the stirred solution of the carboxylic acid, add HATU (1.1–1.2 eq) in one portion.
-
Add DIPEA (2.0–3.0 eq) dropwise to the mixture. Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, forming the carboxylate anion necessary for attacking HATU. An excess is used to also neutralize the hexafluorophosphate counterion and any acidic species generated.[10]
-
Stir the mixture at room temperature for 15–30 minutes. A color change (often to yellow) may be observed, indicating the formation of the active ester. Causality: This pre-activation step is crucial. It ensures the highly reactive HATU is consumed by the intended carboxylic acid before the less nucleophilic 3-aminobiphenyl is introduced, preventing potential side reactions like guanidinylation of the amine.[10]
-
-
Amine Addition and Coupling:
-
In a separate vial, dissolve 3-aminobiphenyl (1.1–1.2 eq) in a minimum amount of anhydrous DMF.
-
Add the 3-aminobiphenyl solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature. For particularly challenging substrates, the temperature may be gently increased to 40–50 °C.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The reaction is typically complete within 2–12 hours, as indicated by the consumption of the limiting starting material.
-
-
Aqueous Workup:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate. Causality: This dilutes the reaction mixture and allows for extraction of the organic product from the polar DMF solvent.
-
Wash the organic layer sequentially with a 5% LiCl solution (2-3 times). Causality: The LiCl wash is highly effective at removing residual DMF from the organic phase.
-
Wash the organic layer with saturated NaHCO₃ solution to remove any unreacted carboxylic acid and acidic byproducts.
-
Finally, wash the organic layer with brine to remove residual water.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude residue is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide product.
-
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below is a guide to addressing common issues when coupling electron-deficient anilines.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive reagents (HATU is moisture-sensitive).2. Insufficient activation time or temperature.3. Steric hindrance on either substrate. | 1. Use fresh, high-purity HATU and anhydrous solvents. Ensure inert atmosphere.2. Increase pre-activation time. Increase reaction temperature to 40-50 °C and extend reaction time.[10]3. Increase equivalents of HATU and the amine to 1.5 eq. Consider a more potent coupling reagent if HATU fails. |
| Side Product Formation | 1. Guanidinylation of 3-aminobiphenyl by HATU.2. Self-condensation if the carboxylic acid also contains a nucleophilic group. | 1. Ensure the pre-activation step is performed before adding the amine. This minimizes direct contact between HATU and the amine.[10]2. If applicable, protect the other nucleophilic group before the coupling reaction. |
| Difficult Purification | Tetramethylurea byproduct (from HATU) co-elutes with the product. | The byproducts are generally water-soluble. A thorough aqueous workup, especially the LiCl wash, should remove the majority. If issues persist, consider reverse-phase chromatography. |
By understanding the underlying principles and meticulously following a validated protocol, researchers can confidently overcome the inherent difficulties of forming amide bonds with challenging substrates like 3-aminobiphenyl, paving the way for the synthesis of novel molecules in drug discovery and beyond.
References
- Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health.
- Nonclassical Routes for Amide Bond Formation. ACS Publications.
- Amide Bond Formation and Peptide Coupling. ResearchGate.
- A Review of Amide Bond Formation in Microwave Organic Synthesis. Ingenta Connect.
- Biocatalytic amide bond formation. Royal Society of Chemistry.
- Amide bond formation: Beyond the myth of coupling reagents. ResearchGate.
- Struggling with amide coupling. Reddit.
- Amine to Amide (Coupling) - HATU. Common Organic Chemistry.
- Coupling Reagents. Aapptec Peptides.
- Optimization studies of an amide coupling reaction with anilines. ResearchGate.
- Amide coupling. Reddit.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry.
- Amine to Amide (EDC + HOBt). Common Organic Chemistry.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- Amide Synthesis. Fisher Scientific.
- Does anyone have experience with amide coupling reaction of aniline?. ResearchGate.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.
- Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
- Amide coupling Protocol for Amino PEG. AxisPharm.
- Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. Journal of the American Chemical Society.
- A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. PubMed Central.
- A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3'-dimethylbiphenyl and the oxidation of the acetyl derivatives. PubMed.
- Acylation of Amines, Part 2: Other Electrophiles. YouTube.
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Application Note & Protocol: The Strategic Use of Biphenyl Amines in Modern Agrochemical Synthesis
Introduction: The Biphenyl Moiety as a Privileged Scaffold in Crop Protection
The biphenyl structural motif is a cornerstone in the design of modern agrochemicals. Its rigid, yet conformationally adaptable, framework allows for precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets in pests and pathogens. This "privileged scaffold" is present in a wide array of high-performance fungicides, herbicides, and insecticides.[1][2] Aminated biphenyls, such as [1,1'-Biphenyl]-3-amine and its isomers, are particularly valuable as advanced intermediates. They provide a reactive handle—the amine group—for the convergent assembly of complex active ingredients.
This guide focuses on the synthetic utility of the biphenyl amine core, with a detailed examination of its application in the synthesis of Boscalid, a leading succinate dehydrogenase inhibitor (SDHI) fungicide.[3] While the specific starting material for Boscalid is a 2-aminobiphenyl derivative, the principles, reaction mechanisms, and protocols detailed herein are broadly applicable to the synthesis of numerous biphenyl-containing agrochemicals, including those derived from [1,1'-Biphenyl]-3-amine hydrochloride.
Core Application: Multi-Step Synthesis of the Fungicide Boscalid
Boscalid is a broad-spectrum fungicide first marketed by BASF, providing robust control of diseases like powdery mildew, gray mold, and Sclerotinia rot.[3] Its mode of action involves the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, a critical energy production pathway in fungi.[4][5] This specific targeting makes SDHI fungicides highly effective but also necessitates careful resistance management.[4][6]
The industrial synthesis of Boscalid is a prime example of modern organometallic and coupling chemistry, hinging on the construction of a key 2-amino-4'-chlorobiphenyl intermediate.[3][7] This intermediate is then coupled with a heterocyclic carboxylic acid to yield the final active ingredient.
Overall Synthetic Workflow
The synthesis can be logically divided into three primary stages:
-
C-C Bond Formation: Palladium-catalyzed Suzuki-Miyaura coupling to construct the core biphenyl structure.
-
Functional Group Transformation: Reduction of a nitro group to the essential primary amine.
-
Amide Bond Formation: Acylation of the biphenyl amine with a nicotinic acid derivative to complete the Boscalid molecule.
Mechanistic Insights: The "Why" Behind the Protocol
A. The Suzuki-Miyaura Coupling: This Nobel Prize-winning reaction is the most powerful and versatile method for creating carbon-carbon bonds between aryl groups.[8][9] Its utility in agrochemical synthesis stems from its high functional group tolerance and excellent yields.[10] The reaction proceeds via a catalytic cycle involving a palladium complex.
-
Causality: The choice of a palladium catalyst and a suitable base is critical. The base (e.g., Na₂CO₃, K₃PO₄) activates the boronic acid, making it sufficiently nucleophilic to participate in transmetalation. The palladium catalyst facilitates the entire process, from activating the aryl halide to reductively eliminating the final biphenyl product.
B. Nitro Group Reduction: The transformation of an aromatic nitro group into a primary amine is a fundamental step in many chemical syntheses.[11][12] While catalytic hydrogenation (H₂ over Pd/C) is highly efficient, a common and scalable alternative is the use of zero-valent metals like iron or tin in an acidic medium.[13] The use of iron powder with ammonium chloride is a cost-effective and robust method that avoids the need for high-pressure hydrogenation equipment.[11]
-
Causality: The reaction proceeds via a series of single-electron transfers from the metal surface to the nitro group. The acidic conditions (provided by NH₄Cl hydrolysis) facilitate the protonation of intermediates, ultimately leading to the amine and iron oxide byproducts.
C. Amide Bond Formation: This is one of the most common reactions in the synthesis of pharmaceuticals and agrochemicals.[14][15] The most direct method involves the reaction of a carboxylic acid chloride with an amine.[16]
-
Causality: The amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride. A base is typically added to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.
Detailed Experimental Protocols
Safety Precaution: All manipulations must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[17][18] Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.
Protocol 1: Synthesis of 4'-Chloro-2-nitrobiphenyl (Suzuki Coupling)
| Reagent | Formula | MW ( g/mol ) | Amount (g) | mmols | Equiv. |
| 1-Chloro-2-nitrobenzene | C₆H₄ClNO₂ | 157.56 | 15.76 | 100 | 1.0 |
| 4-Chlorophenylboronic acid | C₆H₄BClO₂ | 156.36 | 17.20 | 110 | 1.1 |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 21.20 | 200 | 2.0 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 1.16 | 1 | 0.01 |
| Toluene/Water | - | - | 400 mL/100 mL | - | - |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-chloro-2-nitrobenzene (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.01 eq).[7][19]
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add the toluene/water solvent mixture (4:1 v/v).
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature. Separate the organic layer.
-
Wash the organic layer sequentially with 2M HCl (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.
-
Purify the crude product by recrystallization from ethanol to afford 4'-chloro-2-nitrobiphenyl as a pale yellow solid. Expected Yield: 80-90%.[7]
Protocol 2: Synthesis of 2-Amino-4'-chlorobiphenyl (Nitro Reduction)
| Reagent | Formula | MW ( g/mol ) | Amount (g) | mmols | Equiv. |
| 4'-Chloro-2-nitrobiphenyl | C₁₂H₈ClNO₂ | 233.65 | 23.37 | 100 | 1.0 |
| Iron Powder (<325 mesh) | Fe | 55.84 | 27.92 | 500 | 5.0 |
| Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | 16.05 | 300 | 3.0 |
| Ethanol/Water | - | - | 300 mL/100 mL | - | - |
Procedure:
-
In a 1 L round-bottom flask, suspend 4'-chloro-2-nitrobiphenyl (1.0 eq) in the ethanol/water solvent mixture (3:1 v/v).
-
Add iron powder (5.0 eq) and ammonium chloride (3.0 eq) to the suspension.[11]
-
Heat the mixture to reflux (approx. 80 °C) with vigorous mechanical stirring.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and filter the hot solution through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.
-
Add 200 mL of ethyl acetate and 200 mL of water to the residue. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-amino-4'-chlorobiphenyl as an off-white to brown solid, which can be used in the next step without further purification. Expected Yield: >90%.
Protocol 3: Synthesis of Boscalid (Amide Coupling)
| Reagent | Formula | MW ( g/mol ) | Amount (g) | mmols | Equiv. |
| 2-Amino-4'-chlorobiphenyl | C₁₂H₁₀ClN | 203.67 | 20.37 | 100 | 1.0 |
| 2-Chloronicotinoyl chloride | C₆H₃Cl₂NO | 175.99 | 18.48 | 105 | 1.05 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 12.14 | 120 | 1.2 |
| Toluene | C₇H₈ | - | 400 mL | - | - |
Procedure:
-
Dissolve 2-amino-4'-chlorobiphenyl (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene (400 mL) in a dry 1 L flask under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Dissolve 2-chloronicotinoyl chloride (1.05 eq) in 50 mL of anhydrous toluene and add it dropwise to the cooled amine solution over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction for completion by TLC.
-
Upon completion, a precipitate (Boscalid) will have formed. Cool the mixture to 5 °C and stir for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold toluene (2 x 50 mL) and then with water (2 x 100 mL) to remove triethylamine hydrochloride.
-
Dry the solid in a vacuum oven at 60 °C to a constant weight to yield Boscalid as an off-white crystalline powder. Expected Yield: 90-95%. Overall Yield (3 steps): ~65-77%.[7]
Safety, Handling, and Storage
Biphenyl amines and their hydrochloride salts require careful handling due to their potential hazards.
-
Hazards: this compound and related compounds are often classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[17] They can also be toxic to aquatic life with long-lasting effects.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields or goggles, and a flame-retardant lab coat.[18]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[20] Avoid contact with skin, eyes, and clothing. Ground all equipment when handling large quantities to prevent static discharge.[20]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[18]
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[17]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[17]
Broader Applications and Future Scope
The synthetic sequence detailed for Boscalid is a template that can be adapted for the synthesis of other valuable agrochemicals. The biphenyl amine scaffold is a core component of several other SDHI fungicides, including Bixafen and Fluxapyroxad .[21][22][23][24] By strategically varying the substitution patterns on the aryl halide and the boronic acid in the Suzuki coupling step, chemists can generate diverse libraries of novel biphenyl amines. Subsequent coupling with different carboxylic acids allows for the rapid exploration of chemical space, a key strategy in the discovery of new active ingredients with improved efficacy, better safety profiles, or novel modes of action to combat resistance.
References
- Rutgers Plant and Pest Advisory. (2020). Understanding the SDHI (FRAC group 7) Fungicides. [Link]
- Wikipedia. Boscalid. [Link]
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- University of Georgia Extension. (2019). SDHI fungicides and turfgrass disease control: An overview. [Link]
- MDPI. (2021). Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain. [Link]
- APS Journals. (2017). Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain. [Link]
- Royal Society of Chemistry. (2021).
- ResearchGate. (2012). Toward a Continuous-Flow Synthesis of Boscalid (R). [Link]
- Google Patents. (2017). CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
- Royal Society of Chemistry. (2024).
- Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
- FAO AGRIS. (2024).
- ResearchGate. (2024).
- Google Patents. (2019). EP3539384A1 - 3-components mixtures comprising fluxapyroxad.
- Google Patents. (2021).
- Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]
- ACS Publications. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
- Google Patents. (2014). EP2704567A1 - New agricultural and detergent compositions containing a tertiary amide as adjuvant or as surfactant.
- Google Patents. (2013).
- Semantic Scholar. (2011).
- Google Patents. (2024).
- ResearchGate. (2024).
- Google Patents. (2019). FUNGICIDAL MIXTURES COMPRISING FLUXAPYROXAD - EP 3536150 A1. [Link]
- Google Patents. (2022). WO2022018767A1 - Agrochemical composition comprising sdhi fungicides.
- Royal Society of Chemistry. (2023).
- West Liberty University. (2005).
- ResearchGate. (2024). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... [Link]
- ResearchGate. The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. [Link]
- Royal Society of Chemistry. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
- PubChem. 3-Aminobiphenyl. [Link]
- PubChem.
- Google Patents. Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
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[1,1'-Biphenyl]-3-amine hydrochloride reaction with electrophiles
An In-Depth Guide to the Electrophilic Reactivity of [1,1'-Biphenyl]-3-amine Hydrochloride for Synthetic and Medicinal Chemistry
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of [1,1'-Biphenyl]-3-amine
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a unique combination of rigidity and conformational flexibility.[1][2][3] Derivatives of biphenyl are key components in numerous pharmaceuticals, agrochemicals, and organic light-emitting diodes (OLEDs).[2][4] Among its functionalized variants, [1,1'-biphenyl]-3-amine stands out as a versatile building block. Its structure features a nucleophilic amino group and an activated biphenyl ring system, providing two distinct avenues for chemical modification.
This guide provides a detailed exploration of the reactions between this compound and various electrophiles. We will delve into the causality behind experimental choices, offering robust, self-validating protocols for common transformations. The hydrochloride salt form enhances the compound's stability and shelf-life; however, it necessitates the use of a base to unmask the reactive free amine for most synthetic applications. Understanding the interplay between the amine's nucleophilicity and the aromatic rings' susceptibility to electrophilic attack is paramount for strategically designing synthetic routes.
Critical Safety & Handling Protocols
Prior to any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory. This compound is a hazardous substance requiring careful handling.
Hazard Profile Summary:
-
Irritation: Causes serious eye irritation and skin irritation.[5][7]
-
Respiratory: May cause respiratory irritation.[5]
-
Environmental: Toxic to aquatic life with long-lasting effects.[5]
-
Carcinogenicity: 3-Aminobiphenyl is a known human carcinogen.[8] While the hydrochloride salt form may have different handling properties, it should be treated with the same high level of caution.
Mandatory Handling Procedures:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[9]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[6][7][9]
-
Spill & Disposal: In case of a spill, avoid generating dust. Collect spillage using appropriate methods and dispose of it as hazardous waste according to local, state, and federal regulations.[5]
Core Concepts: A Duality of Reactivity
The synthetic utility of [1,1'-biphenyl]-3-amine stems from its two primary modes of reactivity: nucleophilic attack at the nitrogen center and electrophilic substitution on the aromatic rings. The reaction pathway is dictated by the nature of the electrophile and, critically, the reaction conditions (especially pH).
-
N-Centered Nucleophilicity: The lone pair of electrons on the nitrogen of the free amine (-NH₂) is highly nucleophilic. The commercially available hydrochloride salt (-NH₃⁺Cl⁻) is not nucleophilic. Therefore, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or pyridine) must be added to liberate the free amine in situ before it can react with electrophiles like acyl chlorides or alkyl halides.
-
Electrophilic Aromatic Substitution (EAS):
-
Under Neutral/Basic Conditions: The free amino group (-NH₂) is a powerful activating, ortho, para-directing group. It strongly enhances the electron density of the ring to which it is attached, making the C2, C4, and C6 positions highly susceptible to electrophilic attack.
-
Under Strongly Acidic Conditions: The amino group becomes protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director for its own ring. This electronic reversal is a key strategic element, particularly in reactions like sulfonation, where it directs substitution to the other ring.[10]
-
Caption: Reactivity pathways for [1,1'-biphenyl]-3-amine.
Application Note 1: N-Acylation for Amide Synthesis
The formation of an amide bond is one of the most crucial reactions in pharmaceutical development, as this linkage is present in approximately 25% of all marketed drugs.[11] N-acylation of [1,1'-biphenyl]-3-amine provides a direct route to a wide array of biologically active amide derivatives.
Protocol 1.1: General N-Acylation with Acyl Halides or Anhydrides
This robust and widely used protocol is suitable for reacting the amine with highly reactive acylating agents. The use of a base is non-negotiable to deprotonate the hydrochloride salt.
Methodology Workflow:
Caption: Standard workflow for N-Acylation.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv). Dissolve it in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) at a concentration of approximately 0.1-0.2 M.
-
Basification and Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Add a tertiary amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.1-1.2 equiv), dropwise.
-
Causality Note: A slight excess of base ensures complete deprotonation of the hydrochloride salt to the free amine. A non-nucleophilic base is used to prevent it from competing with the target amine in reacting with the electrophile. Cooling is essential to control the exothermic reaction between the amine and the highly reactive acylating agent.
-
-
Electrophile Addition: Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride, or acetic anhydride) (1.0-1.1 equiv) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30-60 minutes, then warm to room temperature and continue stirring for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.[12]
-
Causality Note: The acid wash removes any remaining base and unreacted amine. The bicarbonate wash removes any acidic byproducts (like HCl from an acyl chloride) and unreacted anhydride. The brine wash removes residual water from the organic layer.
-
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure amide.[13]
| Acylating Agent | Base | Solvent | Typical Yield Range | Reference |
| Acetyl Chloride | Et₃N | DCM | 85-95% | [14] |
| Acetic Anhydride | Pyridine | THF | 90-98% | [13] |
| Benzoyl Chloride | DIPEA | DCM | 80-92% | [14] |
| Boc Anhydride | Et₃N | THF | >95% | N/A |
Application Note 2: N-Alkylation Pathways
Synthesizing secondary or tertiary amines from [1,1'-biphenyl]-3-amine can be achieved through several methods. Direct alkylation with alkyl halides is often complicated by overalkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts. Modern methods offer superior control and selectivity.
Protocol 2.1: Reductive Amination (Controlled Mono-Alkylation)
Reductive amination is the method of choice for producing secondary amines with high selectivity. It is a one-pot, two-step process that avoids the issue of overalkylation.
Detailed Step-by-Step Protocol:
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol (MeOH). Add a base (1.1 equiv, e.g., Et₃N) to liberate the free amine. Stir the mixture at room temperature for 1-2 hours to form the corresponding imine intermediate. A dehydrating agent, such as molecular sieves, can be added to drive the equilibrium.
-
Reduction: To the solution containing the imine, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in portions.
-
Causality Note: NaBH(OAc)₃ is a preferred reagent as it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the protonated imine intermediate. This selectivity is key to the success of the reaction.
-
-
Reaction and Work-up: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC. Once complete, quench carefully with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography to yield the desired N-alkylated amine.
Protocol 2.2: N-Alkylation with Alcohols via "Borrowing Hydrogen" Catalysis
This modern, green chemistry approach uses alcohols as alkylating agents, with water as the only byproduct. It relies on a transition metal catalyst (e.g., Iridium or Ruthenium) to temporarily "borrow" hydrogen from the alcohol to form an aldehyde in situ.
Conceptual Protocol Outline:
-
Setup: Combine this compound (1.0 equiv), the alcohol (1.0-3.0 equiv), a base (e.g., K₂CO₃, 1.1 equiv), and the catalyst (e.g., a cyclometallated Iridium complex, 1-2 mol%) in a pressure tube.
-
Reaction: Add a suitable solvent (e.g., toluene or t-amyl alcohol), seal the tube, and heat to 80-120 °C for 12-24 hours.
-
Work-up & Purification: After cooling, the reaction mixture is filtered through a pad of Celite to remove the catalyst and base, concentrated, and purified via column chromatography.
| Alkylation Method | Electrophile | Key Reagent | Selectivity | Reference |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ | Excellent for Mono-alkylation | N/A |
| "Borrowing Hydrogen" | Alcohol | Iridium Catalyst | Good to Excellent | |
| Direct Alkylation | Alkyl Halide | Base (e.g., K₂CO₃) | Poor (mixtures common) | N/A |
Application Note 3: Electrophilic Aromatic Substitution (EAS)
The biphenyl ring system can be functionalized via EAS, but the regiochemical outcome is highly dependent on the reaction conditions due to the pH-sensitive nature of the amino group.
Protocol 3.1: Aromatic Sulfonation
The sulfonation of [1,1'-biphenyl]-3-amine is a classic example of how reaction conditions dictate regioselectivity. Under the strongly acidic conditions required (fuming H₂SO₄), the amine is fully protonated.
Mechanistic Rationale:
-
The -NH₂ group is protonated to -NH₃⁺.
-
The -NH₃⁺ group is a powerful electron-withdrawing group, which deactivates its own ring (Ring A) towards EAS and directs incoming electrophiles to the meta position.
-
However, the deactivation is so strong that the other phenyl ring (Ring B) becomes the more favorable site for substitution.
-
The phenyl group attached to Ring B is an ortho, para-director. Steric hindrance from the bulky Ring A disfavors the ortho position (C2'), making the para position (C4') the primary site of attack for the SO₃ electrophile.[10]
Caption: Regioselectivity of Sulfonation under acidic conditions.
Detailed Step-by-Step Protocol:
-
Setup: In a flask equipped with a stirrer and cooled in an ice bath, cautiously add this compound (1.0 equiv) to an excess of concentrated sulfuric acid (H₂SO₄).
-
Reaction: Once the amine has dissolved, slowly add fuming sulfuric acid (oleum, containing SO₃) (1.0-1.2 equiv of SO₃) while maintaining a low temperature.
-
Heating: After the addition is complete, carefully heat the reaction mixture to the desired temperature (typically 50-100 °C) for several hours.[15]
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. The sulfonated product, being sparingly soluble in dilute acid, will precipitate out.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold water until the filtrate is neutral, and dry it to obtain the sulfonic acid derivative.
References
- Katritzky, A. R., et al. (2011). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. [Link]
- Fahandej-Sadi, A., et al. (2011). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
- Chemistry Stack Exchange. (2022). Why does aromatic sulfonation of 3-aminobiphenyl occur at the para position of the adjacent ring?[Link]
- Tajbakhsh, M., et al. (2009). Mild and Useful Method for N-Acylation of Amines.
- ResearchGate. (2017).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- ACS Publications. (2024).
- Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
- Jain, S., et al. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. [Link]
- PubChem. (2025). 3-Aminobiphenyl. [Link]
- Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. NIH. [Link]
- ResearchGate. (n.d.). Representative examples for biphenyl containing marketed drugs. [Link]
- West Liberty University. (2005).
- ChemRxiv. (2022).
- Google Patents. (1991).
- ResearchGate. (1991). Aromatic sulfonation 84.
- University of Liverpool IT Services. (2015).
- Google Patents. (1989).
Sources
- 1. nbinno.com [nbinno.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 3-Aminobiphenyl | C12H11N | CID 16717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. US4808342A - Production of sulfonated amines - Google Patents [patents.google.com]
Introduction: The Electrochemical Significance of [1,1'-Biphenyl]-3-amine Hydrochloride
An in-depth guide to the electrochemical properties and applications of [1,1'-Biphenyl]-3-amine hydrochloride, designed for researchers, scientists, and professionals in drug development.
This compound is a biphenyl derivative featuring a reactive amine group.[1][2] This molecular architecture—a conjugated biphenyl system coupled with an electroactive amine—makes it a compound of significant interest for electrochemical investigation. The biphenyl unit provides a rigid, π-conjugated backbone that can facilitate electron transfer, while the amine group serves as a readily oxidizable center.[3][4]
Understanding the electrochemical behavior of this compound is paramount for unlocking its potential in several advanced applications. These include the development of novel electrochemical sensors, the synthesis of conductive polymers for organic electronics, and as a functional intermediate in the creation of electroactive pharmaceutical compounds.[5][6][7] The oxidation of aromatic amines can lead to the formation of stable radical cations, which can subsequently undergo coupling reactions to form polymeric films on an electrode surface.[4][8][9] This process, known as electropolymerization, allows for the controlled growth of functional thin films with unique electronic and material properties.
This guide provides a detailed examination of the electrochemical properties of this compound, offering comprehensive protocols for its characterization using cyclic voltammetry and for its application in electropolymerization.
PART 1: Critical Safety Protocols
Before beginning any experimental work, it is essential to be thoroughly familiar with the hazards associated with this compound.
Hazard Profile:
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[10][12]
-
Aquatic Hazard: Toxic to aquatic life with long-lasting effects.[10]
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11][13]
-
Ventilation: All handling of the solid compound and preparation of solutions should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust.[13][14]
-
Handling: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[10][11]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release to the environment.[10][12]
-
First Aid:
-
If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[10][11]
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[10][13]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[10][13]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]
-
PART 2: Application & Protocol Guide
Application Note 1: Electrochemical Characterization by Cyclic Voltammetry
Cyclic Voltammetry (CV) is a powerful and widely used electroanalytical technique for investigating the redox behavior of chemical species.[15][16] By scanning the potential of an electrode and measuring the resulting current, CV can provide critical information about the oxidation and reduction potentials of a molecule, the stability of its redox products, and the kinetics of electron transfer reactions.[17][18]
This protocol details the steps to determine the oxidation potential of this compound and assess the nature of its electrochemical process.
A. Materials and Reagents
-
This compound (≥98% purity)
-
Acetonitrile (CH₃CN), anhydrous, electrochemical grade
-
Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) or similar supporting electrolyte
-
Ferrocene (Fc) for use as an internal standard
-
High-purity argon (Ar) or nitrogen (N₂) gas
-
Polishing materials: 0.3 µm and 0.05 µm alumina slurry, polishing pads
B. Equipment
-
Potentiostat/Galvanostat system
-
Three-electrode electrochemical cell
-
Working Electrode (WE): Glassy carbon electrode (GCE, 3 mm diameter)
-
Reference Electrode (RE): Ag/AgCl (in saturated KCl)
-
Auxiliary Electrode (AE): Platinum wire or mesh
C. Step-by-Step Experimental Procedure
-
Working Electrode Preparation (Critical Step):
-
The GCE surface must be meticulously cleaned to ensure reproducible results.
-
Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 2-3 minutes.
-
Rinse thoroughly with deionized water.
-
Repeat the polishing step with 0.05 µm alumina slurry for 3-5 minutes until a mirror-like finish is achieved.
-
Sonicate the electrode in deionized water and then in acetonitrile for 2 minutes each to remove any embedded alumina particles.
-
Dry the electrode under a stream of N₂ gas.
-
-
Solution Preparation:
-
Electrolyte Solution (0.1 M Bu₄NPF₆ in CH₃CN): In the fume hood, dissolve the appropriate mass of Bu₄NPF₆ in anhydrous acetonitrile to a final volume of 25 mL. This solution will serve as the solvent and supporting electrolyte.
-
Analyte Solution (2 mM): Prepare a 2 mM solution of this compound by dissolving the required mass in the 0.1 M Bu₄NPF₆/CH₃CN electrolyte solution.
-
-
Electrochemical Cell Assembly:
-
Add approximately 5-10 mL of the analyte solution to the electrochemical cell.
-
Insert the polished GCE (WE), the Ag/AgCl electrode (RE), and the platinum wire (AE) into the cell cap, ensuring the electrodes are immersed in the solution. Position the reference electrode tip as close as possible to the working electrode surface.[19][20]
-
-
Deoxygenation:
-
Seal the cell and purge the solution with high-purity Ar or N₂ gas for 10-15 minutes. Dissolved oxygen is electroactive and will interfere with the measurement. Maintain a gentle stream of inert gas over the solution (a "gas blanket") during the experiment.[19]
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrode leads to the potentiostat: WE (black), RE (white), and AE (red).[20]
-
Background Scan: First, perform a CV scan of the blank electrolyte solution to ensure no interfering peaks are present.
-
Analyte Scan: Set the following parameters on the potentiostat software (example values):
-
Initial Potential: 0.0 V
-
Vertex Potential 1: +1.6 V
-
Vertex Potential 2: 0.0 V
-
Scan Rate: 100 mV/s
-
Number of Cycles: 3-5
-
-
Initiate the scan. The software will plot the resulting current (Y-axis) versus the applied potential (X-axis).
-
-
Internal Standard Calibration:
-
After acquiring the data for the analyte, add a small amount of ferrocene to the solution to achieve a concentration of ~1 mM.
-
Run another CV scan over a potential range that includes the Fc/Fc⁺ couple (e.g., -0.2 V to +0.8 V). The formal potential of the Fc/Fc⁺ couple should be located around +0.4 V vs. Ag/AgCl and can be used to reference your measurements.[15]
-
D. Data Interpretation
-
Oxidation Peak (Epa): The resulting voltammogram will likely show an anodic (oxidation) peak in the positive potential region during the forward scan. This peak corresponds to the oxidation of the amine group on the biphenyl structure.
-
Reversibility: Examine the reverse scan. The absence of a corresponding cathodic (reduction) peak indicates an irreversible or quasi-irreversible process. This is common for aromatic amines, where the oxidized radical cation is highly reactive and may undergo subsequent chemical reactions, such as dimerization or polymerization.[3][4]
-
Multi-Cycle Analysis: Observe the changes over 3-5 consecutive cycles. If new peaks appear or if the initial oxidation peak current increases with each scan, it strongly suggests the formation of an electroactive polymer film on the electrode surface.[9] A decrease in current may indicate electrode passivation.[3][21]
Application Note 2: Electropolymerization and Film Deposition
The irreversible oxidation of this compound can be harnessed to create a conductive polymer film on the electrode surface. This process of electropolymerization offers a simple, one-step method to modify electrodes for various applications.[8][22]
This protocol uses repeated CV cycling to grow a polymer film on the GCE surface.
A. Materials, Reagents, and Equipment
-
Same as in Protocol 1, though a higher monomer concentration (e.g., 5-10 mM) may be used for faster film growth.
B. Step-by-Step Experimental Procedure
-
Electrode and Solution Preparation: Follow steps 1 and 2 from Protocol 1. Use a solution with a 5-10 mM concentration of this compound.
-
Cell Assembly and Deoxygenation: Follow steps 3 and 4 from Protocol 1.
-
Electropolymerization via CV:
-
Set the potentiostat parameters for cyclic voltammetry. The potential window should encompass the oxidation potential of the monomer (e.g., 0.0 V to +1.6 V).
-
Set the number of cycles to a higher value, typically between 10 and 25 cycles.
-
Initiate the scan. Observe the voltammogram in real-time. A progressive increase in the peak currents of the redox waves with each cycle is a clear indication of the growth of a conductive polymer film.[9]
-
-
Film Characterization:
-
After the polymerization cycles are complete, carefully remove the modified electrode from the monomer solution.
-
Rinse the electrode thoroughly with fresh acetonitrile to remove any unreacted monomer.
-
Place the polymer-coated electrode into a fresh electrochemical cell containing only the blank electrolyte solution (0.1 M Bu₄NPF₆/CH₃CN).
-
Run a new CV scan in the same potential window. The resulting voltammogram will show the characteristic redox behavior of the polymer film itself, free from the influence of the monomer.
-
C. Data Interpretation
-
Polymer Film Redox Activity: The CV of the film in monomer-free solution reveals its electrochemical properties. The shape and position of the peaks indicate the conductivity and stability of the polymer. Well-defined, symmetric peaks suggest a stable and well-behaved electroactive film.
-
Scan Rate Dependence: To further characterize the film, perform CVs at various scan rates (e.g., 20, 50, 100, 200 mV/s). A linear relationship between the peak current and the scan rate is characteristic of a surface-confined species, confirming the successful deposition of the polymer film.
PART 3: Data Visualization and Summary
Illustrative Electrochemical Data
The following table summarizes representative electrochemical data that could be obtained from the analysis of this compound. (Note: These are illustrative values for educational purposes).
| Parameter | Symbol | Representative Value | Description |
| Anodic Peak Potential | Epa | +1.15 V vs. Ag/AgCl | The potential at which the maximum rate of oxidation of the amine occurs. |
| Process Type | - | Irreversible | The oxidized species is unstable and undergoes rapid follow-up reactions (polymerization). |
| Polymer Redox Wave 1 | E₁/₂ | +0.75 V vs. Ag/AgCl | The formal potential of the first redox couple of the deposited polymer film. |
| Polymer Redox Wave 2 | E₁/₂ | +1.05 V vs. Ag/AgCl | The formal potential of the second redox couple of the deposited polymer film. |
Graphical Representations of Workflows
The following diagrams, generated using DOT language, illustrate the experimental workflows.
Caption: Workflow for Cyclic Voltammetry Analysis.
Caption: Workflow for Electropolymerization and Film Characterization.
References
- Miyazaki, H., Matsuhisa, Y., & Kubota, T. (n.d.). Cyclic Voltammetry of Aromatic Amine N-Oxides in Nonaqueous Solvents and the Stability of the Free Radicals Produced. Bulletin of the Chemical Society of Japan, Oxford Academic.
- Konieczkowska, J., et al. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments.
- Scilit. (n.d.). Cyclic Voltammetry of Aromatic Amine N-Oxides in Nonaqueous Solvents and the Stability of the Free Radicals Produced.
- ResearchGate. (n.d.). Oxidation potential of different aliphatic and aromatic amines.
- Konieczkowska, J., et al. (2018). (PDF) Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. ResearchGate.
- Dalton Transactions. (n.d.). Aromatic amine electrochemical sensors based on a Co-MOF: a hydrogen bond-induced specific response. RSC Publishing.
- Journal of Chemical & Engineering Data. (n.d.). Cyclic Voltammetry as a New Approach for the Determination of Solubility of Aliphatic Amines in Water. ACS Publications.
- Truman ChemLab. (2011). Standard Operating Procedure for Cyclic Voltammetry using the BAS 100 Electrochemical Analysis System.
- Kanaan, R., et al. (2025). Electropolymerization Mechanism of Aminophenyl-Bis(terpyridine) Metal Complexes Featuring Electrochromic Properties. ResearchGate.
- JoVE. (2015). Cyclic Voltammetry (CV): Measuring Redox Potentials and Currents.
- American Chemical Society. (n.d.). Electrochemical Oxidation of Aliphatic Amines and Their Attachment to Carbon and Metal Surfaces.
- West Liberty University. (2005). Material Safety Data Sheet - Biphenyl.
- MDPI. (2022). Adsorption and Electropolymerization of p-Aminophenol Reduces Reproducibility of Electrochemical Immunoassays.
- ResearchGate. (n.d.). Electrochemical biosensors for biogenic amines determination.
- PubMed Central. (2022). A Review on Bio- and Chemosensors for the Detection of Biogenic Amines in Food Safety Applications: The Status in 2022.
- Revista Bionatura. (2023). Electropolymerization of some amino acids on platinum electrode.
- PubMed Central. (2022). Recent advances in development of electrochemical biosensors for the detection of biogenic amines.
- IOPscience. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors.
- NIST. (n.d.). [1,1'-Biphenyl]-3-amine. NIST Chemistry WebBook.
- MDPI. (2017). Electrosynthesis of Aromatic Poly(amide-amine) Films from Triphenylamine-Based Electroactive Compounds for Electrochromic Applications.
- Wikipedia. (n.d.). 3-Aminobiphenyl.
- MDPI. (2022). Electropolymerized Aniline-Based Stainless Steel Fiber Coatings Modified by Multi-Walled Carbon Nanotubes for Electroanalysis of 4-Chlorophenol.
Sources
- 1. [1,1'-Biphenyl]-3-amine [webbook.nist.gov]
- 2. 3-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aromatic amine electrochemical sensors based on a Co-MOF: a hydrogen bond-induced specific response - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in development of electrochemical biosensors for the detection of biogenic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. westliberty.edu [westliberty.edu]
- 15. Video: Cyclic Voltammetry CV: Measuring Redox Potentials and Currents [jove.com]
- 16. ossila.com [ossila.com]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemlab.truman.edu [chemlab.truman.edu]
- 21. mdpi.com [mdpi.com]
- 22. revistabionatura.com [revistabionatura.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude [1,1'-Biphenyl]-3-amine Hydrochloride
Welcome to the technical support center for the purification of crude [1,1'-Biphenyl]-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical steps necessary to overcome common challenges encountered during the purification of this compound.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
1. Problem: Low Purity After Recrystallization
-
Symptom: The melting point of the purified this compound is broad or lower than the literature value, or analytical data (e.g., NMR, HPLC) shows the presence of significant impurities.
-
Probable Causes & Solutions:
-
Inappropriate Recrystallization Solvent: The chosen solvent may be too good at dissolving the compound at room temperature, leading to low recovery of the pure product, or it may not effectively exclude impurities. This compound has good solubility in water and is also soluble in organic solvents like ethanol and ether.[1]
-
Solution: Conduct a systematic solvent screen. A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[2] For the hydrochloride salt, consider polar protic solvents like ethanol, methanol, or mixtures of alcohol and water. For the free base, less polar solvents like toluene might be effective.[3]
-
-
Crystallization Occurred Too Rapidly: Rapid cooling can trap impurities within the crystal lattice.
-
Solution: Allow the heated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Slow cooling is crucial for the formation of pure crystals.[2]
-
-
Incomplete Removal of Starting Materials or Byproducts: If the crude material is highly impure, a single recrystallization may not be sufficient. Common impurities can arise from the synthesis, which often involves the reduction of a nitro compound.[4]
-
Solution: Consider a pre-purification step. An acid-base extraction can be highly effective in removing non-basic impurities.[5][6][7] Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution to extract the amine. Then, basify the aqueous layer and extract the purified free amine back into an organic solvent.
-
-
2. Problem: Significant Product Loss (Low Yield)
-
Symptom: The final mass of the purified product is much lower than theoretically expected.
-
Probable Causes & Solutions:
-
High Solubility in the Recrystallization Solvent: As mentioned above, if the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.
-
Solution: After the initial filtration, try to recover a second crop of crystals by concentrating the mother liquor and cooling again. Alternatively, select a solvent system where the product has lower solubility at cold temperatures.
-
-
Premature Crystallization During Hot Filtration: If the solution cools too much during filtration to remove insoluble impurities, the product will crystallize on the filter paper.
-
Solution: Use a heated funnel or preheat the filtration apparatus (funnel and receiving flask) with hot solvent. Use a fluted filter paper for faster filtration.
-
-
Formation of Soluble Salts During Acid-Base Extraction: When converting the free base back to the hydrochloride salt, using a large excess of hydrochloric acid can increase the solubility of the product in the aqueous phase.
-
Solution: Add hydrochloric acid dropwise while monitoring the pH. Aim for a slightly acidic pH to ensure complete protonation without creating a highly acidic environment that could increase solubility.
-
-
3. Problem: Product Discoloration (Pink, Brown, or Black)
-
Symptom: The final product is not the expected white to off-white crystalline solid.
-
Probable Causes & Solutions:
-
Oxidation of the Amine: Aromatic amines are susceptible to air oxidation, which can produce colored impurities.[1] This is a common issue with many amine compounds.
-
Solution:
-
During workup and purification, minimize exposure to air and heat.
-
Consider performing the purification under an inert atmosphere (e.g., nitrogen or argon).
-
Adding a small amount of a reducing agent like sodium bisulfite or sodium dithionite to the recrystallization solution can sometimes help to prevent oxidation.
-
-
-
Presence of Highly Colored Impurities: Some synthetic byproducts can be intensely colored.
-
Solution: Add a small amount of activated charcoal to the hot recrystallization solution to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product. After treatment, remove the charcoal by hot filtration.
-
-
| Issue | Potential Cause | Recommended Action |
| Low Purity | Inappropriate solvent, rapid cooling, high impurity load | Conduct solvent screening, cool slowly, consider pre-purification with acid-base extraction. |
| Low Yield | High solubility in cold solvent, premature crystallization | Recover second crop, use a heated funnel for hot filtration. |
| Discoloration | Oxidation, colored impurities | Minimize air exposure, use an inert atmosphere, consider activated charcoal treatment. |
II. Frequently Asked Questions (FAQs)
Q1: What is the best method to purify crude this compound?
A1: The most suitable method depends on the nature and amount of impurities. For general purification, recrystallization is a highly effective technique for obtaining high-purity crystalline solids.[2][8] If the crude product contains significant non-basic impurities, a preliminary acid-base extraction is recommended.[5][6][7] For very challenging separations or for isolating minor components, column chromatography can be employed.[9]
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent should:
-
Completely dissolve the compound at an elevated temperature (e.g., the solvent's boiling point).
-
Have low solubility for the compound at low temperatures (e.g., 0-4 °C).
-
Either not dissolve the impurities at all or dissolve them very well even at low temperatures.
-
Be chemically inert towards the compound.
-
Be volatile enough to be easily removed from the purified crystals.
For this compound, good starting points for solvent screening are ethanol, isopropanol, or ethanol/water mixtures.
Q3: My amine is sticking to the silica gel during column chromatography. What can I do?
A3: This is a common problem because the basic amine interacts with the acidic silanol groups on the silica gel surface.[10] To mitigate this, you can:
-
Add a competing amine to the mobile phase: Incorporating a small amount (e.g., 0.1-1%) of a volatile amine like triethylamine (TEA) or pyridine into your eluent can neutralize the acidic sites on the silica and improve the elution of your compound.[11]
-
Use an amine-functionalized stationary phase: These columns have the silica surface treated with amino groups, which minimizes the strong acid-base interactions.[10]
-
Use basic alumina as the stationary phase.
Q4: Can I purify the free base of [1,1'-Biphenyl]-3-amine instead of the hydrochloride salt?
A4: Yes, and it is often advantageous to do so. The free base can be purified by recrystallization from less polar organic solvents or by column chromatography. After purification, the hydrochloride salt can be reformed by dissolving the pure free base in a suitable solvent (like ether or ethyl acetate) and adding a solution of HCl in an organic solvent or gaseous HCl.[12]
Q5: How should I store the purified this compound?
A5: Due to its susceptibility to oxidation, the purified compound should be stored in a tightly sealed container, protected from light and air.[1] Storing under an inert atmosphere (nitrogen or argon) is ideal for long-term stability. While aromatic amines can show instability at room temperature over time, storage at low temperatures, such as -20 °C or -70 °C, can ensure long-term stability.[13]
III. Detailed Experimental Protocol: Recrystallization
This protocol provides a step-by-step methodology for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., 95% ethanol)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating source (hot plate with stirring)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent (95% ethanol). Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel with a small amount of hot solvent. Quickly filter the hot solution through a fluted filter paper into the preheated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
IV. Visualization of the Purification Workflow
The following diagram illustrates the decision-making process and workflow for the purification of crude this compound.
Caption: Purification workflow for [1,1'-Biphenyl]-3-amine HCl.
References
- ChemBK. (2024, April 9). Biphenyl-3-amine.
- Organic Syntheses Procedure. (n.d.). p-AMINOTETRAPHENYLMETHANE.
- ChemBK. (2024, April 10). [1,1'-Biphenyl]-3-amine, 3'-chloro-.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from University of Colorado Boulder Department of Chemistry.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?
- PubMed. (1998, June 12). Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment.
- Wikipedia. (n.d.). Acid–base extraction.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Swarthmore College. (n.d.). Experiment 5 — Acid-Base Chemistry and Extraction. Retrieved from Swarthmore College Department of Chemistry & Biochemistry.
- YouTube. (2020, March 21). Acid-Base Extraction Tutorial.
- University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Sigma-Aldrich. (n.d.). [1,1'-biphenyl]-3-amine.
- University of California, Riverside. (n.d.). Liquid/liquid Extraction. Retrieved from UC Riverside Department of Chemistry.
- MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine.
- YouTube. (2022, August 11). How to purify Amine?
- Guidechem. (n.d.). This compound.
- NIST. (n.d.). [1,1'-Biphenyl]-3-amine.
- ResearchGate. (n.d.). Solubility of biphenyl in organic nonelectrolyte solvents.
- Google Patents. (n.d.). US3337630A - Process for the purification of amines.
- Santa Cruz Biotechnology. (n.d.). 3′-Fluoro-[1,1′-biphenyl]-3-amine hydrochloride.
- BLD Pharm. (n.d.). [1,1'-Biphenyl]-3-amine.
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Guidechem. (n.d.). 3-AMINOBIPHENYL 2243-47-2 wiki.
- Google Patents. (n.d.). EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds.
- ScienceDirect. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
- Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt.
- ChemBK. (2024, April 10). [1,1'-Biphenyl]-3-amine, N-[1,1'-biphenyl]-3-yl-.
- U.S. Pharmacopeia. (2011, December 3). Description and Solubility.
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Technical Support Center: Optimizing the Synthesis of [1,1'-Biphenyl]-3-amine Hydrochloride
Welcome to the Technical Support Center for the synthesis of [1,1'-Biphenyl]-3-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. As Senior Application Scientists, we have compiled field-proven insights and data to address the practical challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing [1,1'-Biphenyl]-3-amine?
The most prevalent and versatile methods for constructing the biphenyl core of this molecule are palladium-catalyzed cross-coupling reactions. The two main strategies are:
-
Suzuki-Miyaura Coupling: This involves the reaction of an aryl halide (e.g., 3-bromoaniline or 3-iodoaniline) with phenylboronic acid, or conversely, an aniline-substituted boronic acid with an aryl halide.[1] This method is widely used due to the commercial availability and relative stability of boronic acids.[2]
-
Buchwald-Hartwig Amination: This reaction couples an aryl halide (e.g., 3-bromobiphenyl) with an amine source, or more relevantly for this target, couples 3-haloaniline with a phenylating agent in the presence of a palladium catalyst. It is a powerful tool for C-N bond formation.[3][4]
Once the free base, [1,1'-Biphenyl]-3-amine, is synthesized and purified, it is converted to the hydrochloride salt by treatment with hydrochloric acid.[5][6]
Q2: I'm planning a new synthesis. Which route, Suzuki-Miyaura or Buchwald-Hartwig, generally offers a better yield for this target?
Both routes are highly effective, but the optimal choice often depends on the specific starting materials available and the scale of the reaction.
-
Suzuki-Miyaura coupling is often the first choice due to its tolerance of a wide range of functional groups, relatively mild reaction conditions, and the lower toxicity of boron-containing reagents.[7] High yields have been reported for similar biphenyl amine syntheses, sometimes exceeding 70-90% with proper optimization.[7][8]
-
Buchwald-Hartwig amination is exceptionally efficient for C-N bond formation. Optimization studies have shown that yields can be increased significantly, with some reactions achieving over 85% yield.[3]
For the synthesis of [1,1'-Biphenyl]-3-amine, the Suzuki-Miyaura coupling of 3-bromoaniline with phenylboronic acid is a very direct and commonly employed route.
Q3: What are the most critical parameters affecting the yield in these cross-coupling reactions?
Low yields in palladium-catalyzed cross-coupling reactions can typically be attributed to a few key factors:
-
Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, most importantly, the phosphine ligand is paramount. The ligand stabilizes the palladium center and facilitates the catalytic cycle.[9][10]
-
Base: The base plays a crucial role in both the Suzuki and Buchwald-Hartwig reactions, often participating in the transmetalation step. The strength and solubility of the base can dramatically impact the reaction rate and yield.[11]
-
Solvent: The solvent system must solubilize the reactants and facilitate the interaction of aqueous and organic phases if a biphasic system is used.[9]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Inadequate inerting can lead to catalyst deactivation and the formation of homocoupling side products, which directly reduces the yield of the desired biphenyl.[9]
-
Temperature: Reaction temperature influences the rate of each step in the catalytic cycle. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or increased side product formation.[7]
Q4: How do I effectively purify the final this compound salt?
Purification of the free amine is typically achieved by column chromatography. However, basic amines can interact strongly with acidic silica gel, leading to poor separation.[12] After synthesis, a standard aqueous workup is performed. The crude amine can then be purified.
Purification Strategy:
-
Workup: After the reaction is complete, perform an aqueous workup to remove the inorganic base and salts. This typically involves diluting with an organic solvent like ethyl acetate and washing with water and brine.[13]
-
Chromatography of the Free Base: To mitigate issues with silica, you can either use a mobile phase containing a small amount of a competing amine (e.g., 0.5-1% triethylamine) or use an amine-functionalized silica gel.[12]
-
Conversion to Hydrochloride Salt: Dissolve the purified free amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Add a solution of HCl in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
-
Recrystallization: The crude hydrochloride salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol.[6]
Troubleshooting Guide for Low Yield
Problem: The reaction has stalled or shows very low conversion to the desired product.
This is one of the most common issues and often points to a problem with the catalytic system or reaction conditions.
Caption: A logical workflow for troubleshooting low yields.
-
Catalyst and Ligand Selection: The catalytic activity is highly dependent on the phosphine ligand. For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky, electron-rich monodentate phosphine ligands are often superior.[14] Ligands like SPhos and XPhos have shown unprecedented activity for these types of transformations, even at low catalyst loadings.[14][15]
| Parameter | Recommendation for Suzuki-Miyaura | Recommendation for Buchwald-Hartwig | Rationale |
| Pd Source | Pd(OAc)₂, Pd(PPh₃)₄ | Pd₂(dba)₃, Pd(OAc)₂ | Pd(0) is the active species. Pd(II) sources are reduced in situ.[10] |
| Ligand | SPhos, XPhos, RuPhos | XPhos, t-BuXPhos, t-BuBrettPhos | Bulky, electron-rich ligands promote oxidative addition and reductive elimination.[4] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | NaOt-Bu, K₃PO₄, LHMDS | The base's strength and solubility are critical for the catalytic cycle.[11] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF | Toluene, Dioxane | Choice affects solubility and reaction kinetics. Aqueous mixtures can enhance base solubility.[7][9] |
-
Reagent Quality: The stability of boronic acids is a primary concern in Suzuki couplings. They can undergo protodeboronation (replacement of the boronic acid group with hydrogen) or form boroxines. Using high-purity boronic acid or switching to a more stable boronic ester (e.g., a pinacol ester) can significantly improve yields.[9]
Problem: I am observing a significant amount of homocoupling byproducts.
Homocoupling (e.g., the formation of biphenyl from phenylboronic acid) is a common side reaction that consumes starting material and complicates purification.
-
Presence of Oxygen: The most common cause is the oxidation of the Pd(0) catalyst to Pd(II) species by residual oxygen. Pd(II) is known to promote the homocoupling of boronic acids.[9]
-
Solution: Ensure the reaction is performed under strictly anaerobic conditions. This involves thoroughly degassing the solvent (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintaining a positive pressure of inert gas throughout the reaction.[9]
-
-
Reaction Temperature: High temperatures can sometimes favor homocoupling pathways.
-
Solution: Try running the reaction at a lower temperature. While this may require a longer reaction time, it can significantly improve selectivity.
-
-
Ligand Choice: The ligand can influence the relative rates of the desired cross-coupling versus the undesired homocoupling.
-
Solution: Employing bulky ligands can sterically hinder the formation of the intermediates that lead to homocoupling.[9]
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the synthesis of [1,1'-Biphenyl]-3-amine. Optimization will be required based on your specific substrates.
Caption: Step-by-step Suzuki-Miyaura coupling workflow.
-
Setup: To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add 3-bromoaniline (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Inerting: Seal the flask and cycle between vacuum and an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., a 3:1 mixture of ethanol and water) via cannula.[7]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%) and the ligand (e.g., SPhos, 2 mol%).
-
Reaction: Heat the mixture to reflux (e.g., 65-80 °C) and stir vigorously.[7] Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude [1,1'-Biphenyl]-3-amine by flash column chromatography.
Protocol for Hydrochloride Salt Formation
-
Dissolve the purified [1,1'-Biphenyl]-3-amine in a minimal amount of anhydrous diethyl ether.
-
Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring.
-
A precipitate will form. Continue adding the HCl solution until no further precipitation is observed.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.[16]
References
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham.
- Efficient and Practical Synthesis of 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine: A Key Intermediate of Fluxapyroxad. (2019).
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
- Technical Support Center: Optimization of Suzuki-Miyaura Coupling for Biphenyl Synthesis. (n.d.). Benchchem.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central.
- An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. (2022). Journal of the American Chemical Society.
- Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. (2015).
- Optimization of the reaction conditions for the Buchwald-Hartwig... (n.d.).
- Biphenyl-3-amine - Physico-chemical Properties. (2024). ChemBK.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Chemical Insights.
- 3-Aminobiphenyl. (n.d.). Wikipedia.
- 3-Aminobiphenyl hydrochloride. (n.d.). CymitQuimica.
- One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. (2020).
- 3-AMINOBIPHENYL. (2024). ChemBK.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Synthesis of biphenyl. (n.d.). PrepChem.com.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- Process for the preparation of biphenylamines. (2022).
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023).
- [1,1'-biphenyl]-3-amine. (n.d.). Sigma-Aldrich.
- Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. (n.d.).
- 3-Aminobiphenyl. (n.d.). PubChem.
- Common side products in the synthesis of Biphenyl-4-amidoxime and how to avoid them. (n.d.). Benchchem.
- [1,1'-biphenyl]-3-amine. (n.d.). Sigma-Aldrich.
- Technical Support Center: Synthesis of 1-Phenylcyclohexylamine Hydrochloride. (n.d.). Benchchem.
- New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. (2022). PubMed Central.
- How to purify Amine? (2022). YouTube.
- A postulated mechanism for the formation of aminobiphenyl. (n.d.).
- [1,1'-Biphenyl]-3-amine. (n.d.). NIST WebBook.
- Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine. (n.d.).
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.
- New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. (2022). MDPI.
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). ScienceDirect.
- Is there an easy way to purify organic amines?. (2023). Biotage.
- Purification of primary aromatic amine hydrohalides of the benzene series. (1932).
- Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. (n.d.). Thermo Fisher Scientific.
- Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues. (n.d.). Benchchem.
- ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
- Dealing with low yield during the chemical synthesis of Purpurin. (n.d.). Benchchem.
- [1,1'-Biphenyl]-3-amine. (n.d.). BLD Pharm.
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Technical Support Center: Synthesis of 3-Aminobiphenyl
Welcome to the technical support center for the synthesis of 3-aminobiphenyl. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges and unexpected side reactions during their synthetic work. Here, we address common issues in a practical question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Introduction
3-Aminobiphenyl is a crucial building block in the synthesis of various dyes, polymers, and pharmaceutical agents.[1][2] While several synthetic routes exist, each is susceptible to specific side reactions that can complicate purification and reduce yields. This guide provides troubleshooting strategies for the most common synthetic pathways: the classical nitration-reduction sequence and modern palladium-catalyzed cross-coupling reactions.
Diagram 1: Synthetic Pathways Overview
Caption: Common synthetic routes to 3-aminobiphenyl.
Section 1: Troubleshooting the Nitration-Reduction Pathway
This two-step approach is a classic method but requires careful control to manage regioselectivity and subsequent reduction.[1]
FAQ 1: My nitration of biphenyl yields a mixture of 2-, 3-, and 4-nitrobiphenyl isomers. How can I improve selectivity for the 3-position?
Answer: This is a common and expected challenge. The direct nitration of biphenyl is notoriously difficult to control due to the activating nature of the first phenyl group, which directs substitution to the ortho (2-) and para (4-) positions. The meta (3-) isomer is typically a minor product.
Causality: The phenyl substituent is an ortho-, para-directing group in electrophilic aromatic substitution. Achieving high meta-selectivity is fundamentally challenging.
Troubleshooting Strategies:
-
Accept and Separate: The most practical approach is often to perform the reaction and then meticulously separate the isomers. Isomers of nitrobiphenyl can often be separated by fractional crystallization or column chromatography.
-
Alternative Strategy - Indirect Synthesis: For guaranteed regioselectivity, a different strategy is recommended. For instance, starting with 3-nitroaniline, one could perform a Sandmeyer reaction to generate 3-bromonitrobenzene, followed by a Suzuki coupling with phenylboronic acid, and finally, reduction of the nitro group. This multi-step process offers superior control over the final isomer.
FAQ 2: During the reduction of 3-nitrobiphenyl, my reaction turns dark, and the final product is impure with colored spots on my TLC plate. What are these byproducts?
Answer: The dark coloration and multiple spots suggest incomplete reduction of the nitro group. The reduction of an aromatic nitro group to an amine is a multi-electron process that proceeds through several intermediates. If the reaction stalls or conditions are not optimal, these intermediates can accumulate or react with each other.
Causality: The primary byproducts arise from partially reduced intermediates like nitroso and hydroxylamine species.[3] These can undergo condensation reactions to form dimeric impurities such as azoxy and azo compounds, which are often highly colored.
Common Side Products:
-
3-Nitrosobiphenyl: Formed from partial reduction.
-
N-(3-biphenyl)hydroxylamine: A further reduction intermediate.[4]
-
3,3'-Azoxybiphenyl & 3,3'-Azobiphenyl: Formed from the condensation of the above intermediates.
Troubleshooting & Mitigation:
| Parameter | Issue | Recommended Action | Rationale |
| Reducing Agent | Insufficient reducing power or incorrect stoichiometry. | For metal/acid reductions (e.g., Sn/HCl, Fe/HCl), ensure a sufficient excess of the metal is used and the reaction is driven to completion (monitor by TLC).[5] For catalytic hydrogenation (H₂/Pd-C), ensure the catalyst is active and not poisoned.[3] | Incomplete reactions are the primary source of these impurities. Driving the reaction to full conversion of the starting material is critical. |
| Temperature | Reaction temperature is too low, leading to a sluggish reaction. | For metal/acid reductions, gentle heating (e.g., 60-80 °C) can increase the reaction rate. For catalytic hydrogenation, ensure adequate hydrogen pressure and agitation. | Increasing kinetic energy helps overcome the activation barriers for the final reduction steps. |
| pH Control | Incorrect pH can favor the formation of condensation byproducts. | Maintain acidic conditions throughout a metal/acid reduction until workup. The amine product is protected as its ammonium salt, preventing it from reacting with intermediates. | In neutral or basic conditions, the free amine and hydroxylamine intermediates are more reactive and prone to condensation. |
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Modern methods like Suzuki and Buchwald-Hartwig amination offer a more direct approach to the C-N bond but come with their own set of potential side reactions, primarily related to the catalyst cycle.[6][7][8]
FAQ 3: My Suzuki coupling of 3-bromoaniline and phenylboronic acid has a low yield, and I've isolated biphenyl as a major byproduct. What is happening?
Answer: The formation of biphenyl points towards a side reaction known as homocoupling , where two molecules of the phenylboronic acid react with each other.[9] This consumes your reagent and generates a difficult-to-remove impurity.
Causality: Homocoupling is often promoted by the presence of oxygen, high temperatures, or certain palladium catalyst systems. It can also occur if the transmetalation step of the catalytic cycle is slow compared to competing pathways.
Troubleshooting Strategies:
-
Degas Rigorously: Oxygen is a known promoter of homocoupling. Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This is typically done by bubbling argon or nitrogen through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Optimize the Base and Solvent: The choice of base is critical. A weaker base like K₂CO₃ or Cs₂CO₃ is often preferred over strong bases like NaOH or alkoxides, which can accelerate boronic acid decomposition and homocoupling.
-
Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid. A large excess can significantly increase the rate of homocoupling.
-
Select the Right Catalyst/Ligand: Modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are designed to promote the desired cross-coupling pathway and suppress homocoupling.
FAQ 4: In my Buchwald-Hartwig amination of 3-bromobiphenyl, I am observing significant formation of biphenyl instead of my desired 3-aminobiphenyl. How do I prevent this?
Answer: The formation of biphenyl from 3-bromobiphenyl is a classic side reaction in palladium-catalyzed couplings called reductive dehalogenation .[10]
Causality: This occurs when the aryl halide-palladium complex, formed after oxidative addition, is intercepted by a hydride source before it can react with the amine. The hydride source can be trace water, the amine itself, or decomposition products of the solvent or base. The resulting Pd-H species can then reductively eliminate to give the dehalogenated arene (biphenyl) and H-X.
Troubleshooting Strategies:
| Parameter | Issue | Recommended Action | Rationale |
| Base Selection | Strong, sterically hindered bases like NaOtBu or LHMDS are standard but can promote side reactions if not used carefully. | Use the weakest base that is effective. K₃PO₄ or Cs₂CO₃ can sometimes be sufficient and are less prone to promoting dehalogenation. Ensure the base is anhydrous. | A less hindered or weaker base can alter the kinetics of the catalytic cycle, favoring amination over dehalogenation. |
| Ligand Choice | The ligand influences the stability and reactivity of the Pd-complex. | Use bulky, electron-rich biarylphosphine ligands (e.g., Josiphos, Buchwald's biaryl phosphine ligands).[11] These ligands accelerate the reductive elimination step that forms the C-N bond, outcompeting the dehalogenation pathway.[10] | The steric bulk of the ligand can create a protective pocket around the metal center, hindering access by unwanted hydride sources. |
| Solvent Purity | Anhydrous, high-purity solvents are essential. | Use freshly distilled or commercially available anhydrous solvents (e.g., toluene, dioxane). Avoid solvents like DMF at high temperatures, which can decompose to generate hydride sources. | Minimizing potential sources of protons or hydrides is crucial to suppressing this side reaction. |
| Ammonia Source | Using aqueous ammonia can introduce water, a potential hydride source. | Consider using an ammonia equivalent like lithium bis(trimethylsilyl)amide (LiHMDS) or benzophenone imine, followed by hydrolysis.[12] | These reagents act as anhydrous sources of "NH₂⁻", avoiding the complications of aqueous systems. |
Diagram 2: Troubleshooting Palladium Cross-Coupling Reactions
Caption: Troubleshooting flowchart for Pd-catalyzed reactions.
Section 3: Recommended Experimental Protocols
Protocol 1: Selective Reduction of 3-Nitrobiphenyl using Tin(II) Chloride
This protocol is effective for converting 3-nitrobiphenyl to 3-aminobiphenyl while minimizing over-reduction or the formation of dimeric impurities.[3]
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-nitrobiphenyl (1.0 eq).
-
Reagent Addition: Add ethanol or ethyl acetate as the solvent. To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq).
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir vigorously. Monitor the reaction progress by TLC until all the starting material is consumed (usually 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) or a 2M NaOH solution to neutralize the acid and precipitate tin salts (tin hydroxide). Caution: This is an exothermic process.
-
Filtration: Filter the mixture through a pad of celite to remove the inorganic tin salts. Wash the filter cake thoroughly with the reaction solvent (ethanol or ethyl acetate).
-
Extraction: If ethanol was used, remove it under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). If ethyl acetate was the reaction solvent, separate the organic layer and wash it with brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-aminobiphenyl. Purify further by column chromatography or recrystallization as needed.
Protocol 2: Purification of Crude 3-Aminobiphenyl by Column Chromatography
-
Slurry Preparation: Adsorb the crude 3-aminobiphenyl onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like ethyl acetate or dichloromethane), adding the silica, and then evaporating the solvent.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a hexane/ethyl acetate mixture as the eluent. A typical starting eluent would be 95:5 or 90:10 hexane:ethyl acetate.
-
Loading and Elution: Carefully load the dried slurry onto the top of the packed column. Begin elution with the starting solvent mixture, gradually increasing the polarity (e.g., to 80:20 or 70:30 hexane:ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain purified 3-aminobiphenyl.
References
- Wikipedia. (2023). Buchwald–Hartwig amination.
- MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- Wikipedia. (2023). Ullmann condensation.
- Organic-Chemistry.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092.
- PubChem. (n.d.). 3-Aminobiphenyl.
- ChemBK. (2024). 3-AMINOBIPHENYL.
- Wikipedia. (2023). Ullmann reaction.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Wikipedia. (2023). 3-Aminobiphenyl.
- Lee, S., Jørgensen, M., & Hartwig, J. F. (2001). Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. Organic Letters, 3(17), 2729–2732.
- Wikipedia. (2023). Reduction of nitro compounds.
- ChemRxiv. (2019). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates.
- YouTube. (2022). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
Sources
- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. 3-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
[1,1'-Biphenyl]-3-amine hydrochloride solubility issues in organic solvents
Technical Support Center: [1,1'-Biphenyl]-3-amine Hydrochloride
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and formulation scientists to navigate the common solubility challenges associated with this compound. Here, we provide in-depth, experience-driven advice, troubleshooting protocols, and foundational knowledge to ensure your experiments proceed smoothly and efficiently.
Part 1: Troubleshooting Guide for Common Solubility Issues
This section addresses specific problems encountered during the dissolution of this compound in common laboratory solvents.
Q1: I'm trying to dissolve this compound in a non-polar organic solvent like dichloromethane (DCM) or toluene, but it's not dissolving. What is the underlying issue and how can I resolve it?
Answer:
This is a classic polarity mismatch issue. This compound is a salt. The presence of the charged ammonium group (-NH3+) and the chloride counter-ion makes the molecule highly polar and ionic.[1][2][3] Non-polar solvents like dichloromethane (DCM), toluene, or hexane lack the ability to stabilize these charged species, leading to very poor solubility. The large, non-polar biphenyl rings contribute to some organic character, but the ionic nature of the hydrochloride salt dominates its solubility profile.
Troubleshooting Protocol:
-
Re-evaluate Solvent Choice: The most direct solution is to switch to a more polar solvent. Polar protic solvents like ethanol, methanol, or even water are generally good starting points for amine hydrochloride salts.[1][4] Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be effective.
-
Use a Co-Solvent System: If your experimental conditions require a less polar medium, a co-solvent approach can be effective.[1]
-
Step 1: Dissolve the this compound in a minimal amount of a polar solvent in which it is soluble (e.g., methanol or DMSO).
-
Step 2: Once fully dissolved, slowly add this solution dropwise into your desired non-polar solvent (e.g., DCM) while stirring vigorously.
-
Step 3: Monitor for any precipitation. This method can sometimes keep the compound in solution at lower concentrations in the final mixed-solvent system.
-
-
Convert to the Free Base (Most Effective for Non-Polar Solvents): For complete solubility in non-polar organic solvents, converting the hydrochloride salt to its neutral "free base" form is the most reliable method.[1][5] This process removes the ionic charge, making the molecule significantly more soluble in organic media. See the detailed protocol in the "Experimental Protocols" section below.
Q2: My compound is only sparingly soluble in methanol, and I need to prepare a more concentrated stock solution. What can I do?
Answer:
While methanol is a suitable polar solvent, you may be reaching the saturation limit of this compound. Several physical methods can be employed to enhance solubility.
Troubleshooting Protocol:
-
Gentle Heating: Gently warming the solvent can significantly increase both the rate of dissolution and the solubility limit.[1]
-
Step 1: Place your solvent-solute mixture in a flask equipped with a stir bar.
-
Step 2: Warm the flask in a water bath to 40-50°C while stirring. Avoid excessive heat, as it could potentially degrade the compound.[1]
-
Step 3: Allow the solution to cool to room temperature slowly. Observe if the compound remains in solution. Supersaturated solutions can sometimes be prepared this way, but they may be unstable.
-
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates, increasing the surface area available for solvation and accelerating the dissolution process.
-
Step 1: Place your sealed vial or flask containing the mixture into an ultrasonic bath.
-
Step 2: Sonicate for 5-15 minute intervals.
-
Step 3: Check for dissolution between intervals. Note that sonication can also slightly warm the sample.
-
-
Solvent Combination: As mentioned previously, sometimes a more potent polar aprotic solvent can be the key. Consider using DMF or DMSO, which are powerful solvents for a wide range of organic molecules.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the different solubility profiles of [1,1'-Biphenyl]-3-amine (the free base) versus its hydrochloride salt?
Answer:
The difference lies in the principle of "like dissolves like."
-
[1,1'-Biphenyl]-3-amine (Free Base): This is a neutral organic molecule. While the amine group (-NH2) adds some polarity, the molecule is dominated by the two large, non-polar phenyl rings.[6] Consequently, it exhibits good solubility in moderately polar to non-polar organic solvents (e.g., THF, DCM, ethyl acetate) and is poorly soluble in water.
-
This compound: This is an ionic salt. The nitrogen atom of the amine is protonated to form an ammonium cation (R-NH3+), with a chloride anion (Cl-) balancing the charge.[2][7] Ionic compounds are highly polar and dissolve best in polar solvents that can solvate the ions, such as water, methanol, and ethanol.[4][8] The energy required to break the crystal lattice of the salt is compensated by the strong ion-dipole interactions with polar solvent molecules.
This relationship is visually represented in the diagram below, showing how pH adjustment can interconvert the two forms.
Caption: Equilibrium between the free base and hydrochloride salt forms and their respective solubilities in polar vs. non-polar solvents.
Q2: Is there a quick reference for the expected solubility of this compound?
Answer:
Precise quantitative solubility data (e.g., in mg/mL) is not always available in the public domain. However, based on chemical principles and supplier information, we can provide a qualitative solubility table.
| Solvent | Solvent Type | Expected Solubility of the HCl Salt | Rationale |
| Water | Polar Protic | Soluble[4] | Excellent solvent for ionic salts. |
| Methanol / Ethanol | Polar Protic | Soluble to Sparingly Soluble[4] | Good for dissolving salts, though less polar than water. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity effectively solvates cations and anions. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Strong polar solvent capable of dissolving many organic salts. |
| Dichloromethane (DCM) | Non-Polar | Insoluble | Insufficient polarity to stabilize the ionic salt form. |
| Toluene / Hexane | Non-Polar | Insoluble | Very low polarity, unsuitable for dissolving salts. |
| Diethyl Ether | Non-Polar | Soluble (as per one source)[4] | This is an exception and should be verified. The free base is likely more soluble. |
Note: "Soluble" is a general term. Always test solubility on a small scale first.
Q3: My reaction requires anhydrous conditions, but my this compound seems to be hygroscopic. What should I do?
Answer:
This is a valid concern, as hydrochloride salts can absorb atmospheric moisture.
-
Drying the Compound: Before use, dry the compound under a high vacuum for several hours or in a drying oven at a temperature well below its melting point (Melting point: 199-200 °C[4]).
-
Use Anhydrous Solvents: Ensure that the solvents you are using have been properly dried using standard laboratory techniques (e.g., distillation from a drying agent or use of molecular sieves).
-
Inert Atmosphere: Perform all manipulations, including weighing and dissolution, under an inert atmosphere (e.g., in a glovebox or using a Schlenk line with nitrogen or argon).
-
Consider the Free Base: If maintaining strictly anhydrous conditions is critical, converting the salt to the free base may be a better option. The free base is less likely to be hygroscopic and is more soluble in anhydrous non-polar solvents often used in these reactions.
Part 3: Key Experimental Protocols
Protocol 1: General Troubleshooting Workflow for Dissolution
This workflow provides a logical sequence of steps to address any solubility challenge with this compound.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Protocol 2: Conversion of this compound to its Free Base
This protocol describes a standard liquid-liquid extraction procedure to neutralize the hydrochloride salt.[1][9]
Materials:
-
This compound
-
An organic solvent immiscible with water (e.g., Dichloromethane (DCM), Ethyl Acetate)
-
A mild aqueous base (e.g., 5-10% Sodium Bicarbonate (NaHCO3) or Sodium Carbonate (Na2CO3) solution)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Separatory funnel, beakers, flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound in a suitable amount of deionized water. If solubility is limited, a minimal amount of methanol can be added to aid dissolution.
-
Transfer: Transfer the aqueous solution to a separatory funnel.
-
Extraction & Neutralization:
-
Add an equal volume of your chosen organic solvent (e.g., DCM).
-
Slowly add the aqueous base solution (e.g., 10% NaHCO3) to the separatory funnel. Swirl gently and vent frequently to release any CO2 gas that evolves. Continue adding base until the aqueous layer is basic (test with pH paper, pH > 8).
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically.
-
Allow the layers to separate completely. The organic layer will contain the neutralized free base.
-
-
Separation: Drain the lower organic layer into a clean flask.
-
Re-extraction: To ensure complete recovery, add a fresh portion of the organic solvent to the aqueous layer in the funnel, shake, and separate again. Combine this organic extract with the first one. It is good practice to perform 2-3 extractions.
-
Washing: Wash the combined organic layers with brine. This helps to remove residual water and inorganic salts.[1]
-
Drying: Dry the organic phase over an anhydrous drying agent like Na2SO4 or MgSO4. Swirl and let it stand for 15-20 minutes.
-
Isolation: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the [1,1'-Biphenyl]-3-amine free base, which is typically a solid or oil.[1]
Safety Note: Always handle [1,1'-Biphenyl]-3-amine and its salts in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]
References
- ChemBK. (2024). Biphenyl-3-amine.
- Poor Man's Chemist. (2022, October 8). Diethylamine HCl → Freebase Diethylamine #chemistry #freebase #lsd [Video]. YouTube.
- ChemBK. (2024). [1,1'-Biphenyl]-3-amine, 3'-chloro-.
- Mohammed, B. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? ResearchGate.
- PubChem. (n.d.). 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride. National Center for Biotechnology Information.
- Suresh Babu, V. V., & Gnanaprakasam, B. (2001). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry - Section B, 40B, 854-857.
- Zhang, M., et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. RSC Advances, 8(2), 856-865.
- Kumar, L., & Bansal, A. K. (2012). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(1), 1-8.
- Sciencemadness.org. (2013). serine methyl ester HCl to freebase.
- ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?
- Cheméo. (n.d.). Chemical Properties of [1,1'-Biphenyl]-3-amine (CAS 2243-47-2).
- University of Toronto. (2023). Solubility of Organic Compounds.
- Wikipedia. (2024). 3-Aminobiphenyl.
- Quora. (2017). Why do amines dissolve in hydrochloric acid?
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE.
- Chemistry LibreTexts. (2020). 15.13: Amines as Bases.
- NIST. (n.d.). [1,1'-Biphenyl]-3-amine. NIST Chemistry WebBook.
- Bissoy. (2024). Why are amines soluble in HCl?
- PubChem. (n.d.). 3-Aminobiphenyl. National Center for Biotechnology Information.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
- U.S. Pharmacopeia. (2011). Description and Solubility.
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 6. 3-Aminobiphenyl - Wikipedia [en.wikipedia.org]
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- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Recrystallization of Aromatic Amine Hydrochlorides
Welcome to the technical support center for the purification of aromatic amine hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their recrystallization protocols and troubleshoot common issues encountered in the laboratory. As salts, aromatic amine hydrochlorides present unique challenges due to their high polarity, pH-dependent solubility, and susceptibility to certain impurities. This document provides in-depth, field-proven insights to help you achieve high purity and yield.
The Principle of Recrystallization for Amine Salts
Recrystallization is a fundamental technique for purifying solid compounds.[1][2][3] The core principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[4] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble, but the impurities are either very soluble or insoluble.[3][5] Upon controlled cooling, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding solution (the mother liquor).[1][4]
Aromatic amine hydrochlorides are ionic salts and are therefore significantly more polar than their corresponding freebase forms. This dictates the choice of highly polar solvents, such as alcohols or water, for their recrystallization.[6] Furthermore, their solubility is highly dependent on the pH of the solution, a factor that can be leveraged for purification but also introduces potential complications.[7][8]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the recrystallization of aromatic amine hydrochlorides in a direct question-and-answer format.
Question 1: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase (an "oil") rather than a solid crystalline lattice.[9][10] This is problematic because the oil is essentially a liquid form of your impure compound, which will trap impurities and rarely solidify into a pure crystalline product.[10][11]
Common Causes & The Science Behind Them:
-
High Supersaturation: The solution is cooled too rapidly, or an anti-solvent is added too quickly. This forces the compound out of solution faster than it can organize into a crystal lattice, leading to the formation of an amorphous liquid.[9]
-
Low Melting Point: The melting point of your compound (or an impure version of it) is lower than the temperature of the solution when it becomes saturated.[10] The compound melts in the hot solvent and separates as a liquid upon cooling.
-
Inappropriate Solvent Choice: The solvent may be too nonpolar for the highly polar hydrochloride salt, leading to poor solvation and phase separation.[12]
Solutions & Strategies:
| Strategy | Implementation Steps | Scientific Rationale |
| Reduce Cooling Rate | Allow the flask to cool slowly on the benchtop, insulated with paper towels or a cork ring, before moving to an ice bath.[10] | Slow cooling maintains the solution at a temperature where crystal nucleation and growth are favored over the formation of a liquid phase.[4] |
| Add More Solvent | Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent before attempting to cool again.[10] | This reduces the saturation level, ensuring that the solution becomes saturated at a lower temperature, which may be below the compound's melting point. |
| Change Solvent System | If using a single solvent, try a mixed-solvent system. If already using a mix, adjust the ratio to be more polar (e.g., more alcohol, less ether).[12] | A more suitable solvent or solvent mixture can better solvate the amine salt, preventing phase separation. |
| Induce Crystallization | At a temperature slightly above where oiling out occurred, scratch the inside of the flask with a glass rod or add a seed crystal of the pure product.[4][12] | Scratching provides nucleation sites, while a seed crystal acts as a template for ordered crystal growth, bypassing the kinetic barrier to crystallization.[2] |
Question 2: I've cooled my solution, but no crystals have formed. What should I do?
Answer:
The failure of crystals to form indicates that the solution is not sufficiently supersaturated. This is a common issue that can often be resolved by inducing nucleation or increasing the solute concentration.
Common Causes & The Science Behind Them:
-
Too Much Solvent: The most frequent cause is using an excessive amount of solvent to dissolve the crude product. Even when cold, the compound remains fully dissolved.[3][10]
-
Lack of Nucleation Sites: A perfectly smooth glass surface and a highly pure solution can sometimes lack the necessary starting points (nuclei) for crystal growth to begin.
-
Slow Crystallization Kinetics: Some compounds are inherently slow to crystallize and may require more time or energy input to initiate the process.
Solutions & Strategies:
-
Induce Nucleation:
-
Scratching: Vigorously scratch the inner surface of the flask at the air-liquid interface with a glass rod. This creates microscopic scratches on the glass that serve as nucleation sites.[4][12][13]
-
Seeding: Add a single, tiny crystal of the pure product (a "seed crystal") to the solution.[2][10][14] This provides a perfect template for further crystal growth.
-
-
Increase Concentration:
-
Gently heat the solution and boil off a portion of the solvent to increase the concentration.[10] Be careful not to boil it to dryness. Once concentrated, allow it to cool again.
-
-
Introduce an Anti-Solvent:
-
If you are using a single polar solvent (like ethanol), you can carefully add a less polar, miscible anti-solvent (like diethyl ether or hexanes) dropwise until the solution becomes persistently cloudy.[15] Then, add a drop or two of the primary solvent to redissolve the cloudiness and allow it to cool slowly.
-
-
Cool to a Lower Temperature:
-
If cooling in an ice bath is insufficient, try a dry ice/acetone bath for a short period. Be aware that very rapid cooling can sometimes lead to the precipitation of impurities.
-
Question 3: My final product is still colored, even after recrystallization. How can I remove colored impurities?
Answer:
Colored impurities in aromatic amines are often due to oxidation byproducts, which are typically highly conjugated and intensely colored even at low concentrations.[16] Standard recrystallization may not be sufficient if these impurities have similar solubility profiles to your target compound.
Solution: Treatment with Activated Carbon
Activated carbon (charcoal) is highly effective at adsorbing large, flat, conjugated molecules, which are characteristic of many colored impurities.
Protocol for Decolorization:
-
Dissolve your crude aromatic amine hydrochloride in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source and allow it to cool slightly to prevent flash boiling in the next step.
-
Add a very small amount of activated carbon (typically 1-2% of the solute weight; a small spatula tip is often sufficient). Adding too much will adsorb your product and reduce the yield.
-
Gently reheat the mixture to boiling for a few minutes while stirring or swirling to ensure maximum contact between the carbon and the dissolved impurities.
-
Perform a hot gravity filtration to remove the activated carbon. This is a critical step that must be done quickly to prevent your product from crystallizing prematurely in the funnel. Use a pre-heated funnel and fluted filter paper for best results.[17]
-
The resulting filtrate should be colorless or significantly less colored. Allow this purified solution to cool and crystallize as usual.
Question 4: My recovery yield is very low. How can I improve it?
Answer:
A low yield is a common frustration in recrystallization.[18] While some product loss is inevitable since the compound has some solubility even in the cold solvent, yields can often be improved by optimizing the procedure.[10][18]
Common Causes & The Science Behind Them:
-
Using Too Much Solvent: This is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor.[3][10]
-
Premature Crystallization: The product crystallizes during a hot filtration step (e.g., when removing activated carbon or insoluble impurities), and is lost on the filter paper.[17]
-
Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization to complete.
-
Excessive Washing: Washing the collected crystals with too much solvent, or with a solvent that is not ice-cold, will redissolve a portion of the product.[19]
Solutions & Strategies:
-
Use the Minimum Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve your crude solid.[3]
-
Prevent Premature Crystallization: When performing a hot filtration, use an excess of solvent (~10-20%) to keep the product dissolved, and then boil off the excess before cooling.[20] Ensure your filtration apparatus (funnel, flask) is pre-heated.
-
Maximize Crystal Formation: Allow the solution to cool to room temperature slowly, then place it in an ice bath for at least 20-30 minutes to maximize precipitation.[2]
-
Obtain a Second Crop: The mother liquor still contains dissolved product. You can often recover more material by concentrating the mother liquor (e.g., by boiling off half the solvent) and cooling it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.
-
Wash Crystals Judiciously: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving the product.[4][19]
General FAQs for Aromatic Amine Hydrochloride Recrystallization
Q1: How do I select the best solvent system?
A1: The ideal solvent is one in which your amine salt is highly soluble at high temperatures but poorly soluble at low temperatures.[5][6] Since amine hydrochlorides are polar salts, you should start with polar solvents.[6]
Solvent Selection Workflow:
-
Start with Single Solvents: Test small amounts of your crude product in polar solvents like ethanol, methanol, and water.[6]
-
Observe Solubility:
-
If it dissolves readily in the cold solvent, that solvent is unsuitable.
-
If it is insoluble in the hot solvent, that solvent is unsuitable.
-
If it is sparingly soluble in the cold but dissolves completely when hot, you have found a good candidate.[5]
-
-
Consider Mixed-Solvent Systems: Often, no single solvent is perfect. A mixed-solvent system, combining a "good" solvent (in which the compound is soluble) and a "poor" or "anti-solvent" (in which it is insoluble), offers excellent flexibility.[5][21] The two solvents must be miscible.
Solvent Selection Guide Table
| Solvent Class | Examples | Polarity | Typical Use Case for Aromatic Amine Hydrochlorides |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Excellent primary solvents. Good for dissolving the salt when hot.[6] |
| Water | H₂O | Very High | Can be a good solvent, but solubility might be too high for some salts, leading to poor recovery. Often used in a mix with alcohols.[12][22] |
| Ethers | Diethyl ether, MTBE | Low | Typically used as the "anti-solvent" or "poor" solvent to induce precipitation from an alcohol solution.[6][15] |
| Hydrocarbons | Hexane, Heptane | Nonpolar | Used as an anti-solvent. Good for "crashing out" the polar salt from a more polar solution. |
| Esters | Ethyl acetate | Medium | Can sometimes be used, but often less effective than alcohols for highly polar salts. |
Q2: What is the role of pH in this process?
A2: pH is critical because it governs the equilibrium between the nonpolar, water-insoluble free amine (ArNH₂) and the polar, water-soluble hydrochloride salt (ArNH₃⁺Cl⁻).
-
Low pH (Acidic): In acidic conditions, the equilibrium shifts entirely to the salt form (ArNH₃⁺Cl⁻). This form is highly polar and generally more soluble in polar solvents like water and alcohols.[7][8][23]
-
High pH (Basic): Adding a base (like NaOH or Na₂CO₃) will deprotonate the salt, converting it back to the free amine (ArNH₂). The free amine is much less polar and often insoluble in water, causing it to precipitate.[24]
This pH-dependent solubility can be exploited for purification. For instance, an impure free amine can be dissolved in acid, washed with an organic solvent to remove non-basic impurities, and then the pure amine can be precipitated by adding a base. The resulting solid can then be converted back to the hydrochloride salt for recrystallization.
Q3: How do I properly wash and dry my purified crystals?
A3: Proper washing and drying are essential to remove residual impurities and solvent without compromising yield.
-
Washing: Once the crystals are collected on a filter funnel (e.g., a Büchner funnel) under vacuum, the vacuum is momentarily disconnected. A small amount of ice-cold recrystallization solvent is added to cover the crystals. The crystals are gently agitated into a slurry with a spatula and then the vacuum is reapplied to pull the wash solvent through.[17][19] This removes any mother liquor clinging to the crystal surfaces. Using a cold solvent minimizes redissolving your product.[4]
-
Drying: After the final wash, keep the vacuum on to pull air through the crystals for several minutes to remove the bulk of the solvent.[19] For final drying, the crystals can be transferred to a watch glass and air-dried (if the solvent is volatile) or placed in a vacuum oven at a temperature well below the compound's melting point to remove all solvent traces.
Visualized Workflows and Concepts
Recrystallization General Workflow
Caption: General workflow for the recrystallization of aromatic amine hydrochlorides.
pH and Solubility Relationship
Caption: The effect of pH on the form and solubility of an aromatic amine.
Detailed Experimental Protocol: Recrystallization of Crude 4-Bromoaniline Hydrochloride using a Mixed Solvent System (Ethanol/Diethyl Ether)
This protocol provides a step-by-step methodology for a common laboratory-scale purification.
Materials:
-
Crude 4-bromoaniline hydrochloride (~1.0 g)
-
Ethanol (reagent grade)
-
Diethyl ether (anhydrous)
-
Erlenmeyer flasks (2 x 50 mL)
-
Hotplate/stirrer
-
Glass funnel and fluted filter paper (if needed for hot filtration)
-
Büchner funnel, filter flask, and vacuum source
-
Glass stirring rod
-
Ice bath
Procedure:
-
Initial Dissolution: Place 1.0 g of crude 4-bromoaniline hydrochloride into a 50 mL Erlenmeyer flask. Add a small stir bar if desired.
-
Heating and Solvent Addition: Gently heat the flask on a hotplate. Add ethanol in small portions (~1-2 mL at a time) while stirring, until the solid just dissolves at the boiling point. Avoid adding a large excess of ethanol.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a spatula-tip of activated carbon, and boil for 2-3 minutes. Perform a hot gravity filtration into a second clean, pre-warmed Erlenmeyer flask.
-
Inducing Crystallization: Remove the flask from the heat. While the solution is still warm, begin adding diethyl ether dropwise while swirling the flask.
-
Reaching Saturation: Continue adding diethyl ether until you observe a persistent cloudiness (turbidity) that does not disappear with swirling. This indicates the solution is saturated.
-
Clarifying the Solution: Add 1-2 drops of hot ethanol to just redissolve the cloudiness, resulting in a clear, saturated solution.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. White, needle-like crystals should begin to form. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the crystals in the funnel, disconnect the vacuum. Add a small amount (~2-3 mL) of ice-cold diethyl ether to wash the crystals. Reconnect the vacuum to pull the solvent through. Repeat once more.
-
Drying: Leave the vacuum on for 5-10 minutes to pull air through the crystals. Transfer the purified, white crystals to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at 50°C.
References
- SciSpace. (2012, March 7). Recrystallization of Drugs: Significance on Pharmaceutical Processing. [Link]
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. [Link]
- ChemTalk.
- University of California, Los Angeles.
- Google Patents. US5686588A - Amine acid salt compounds and process for the production thereof.
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
- University of York. Solvent Choice. [Link]
- University of Rochester, Department of Chemistry.
- 4.
- COMMON SOLVENTS FOR CRYSTALLIZ
- MIT OpenCourseWare.
- Reddit. (2024, March 12). Amine workup. [Link]
- Reddit. (2014, May 26). Purify and dry aniline?. [Link]
- Mettler Toledo.
- Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. [Link]
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
- University of Rochester, Department of Chemistry.
- YouTube. (2021, October 31). Acids, Bases and Salts | Crystallization of Salts | Chemistry Tutorial. [Link]
- The Royal Society of Chemistry. Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. [Link]
- Organic Syntheses Procedure. p-AMINOTETRAPHENYLMETHANE. [Link]
- Scientific Reports.
- Reddit. (2013, February 3).
- YouTube. (2023, November 17). Making Aniline HCl. [Link]
- University of York.
- Recrystalliz
- CORE. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]
- ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
- Chemistry Stack Exchange. (2024, December 5).
- PubMed.
- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. [Link]
- Google Patents.
- Solubility and pH of amines. [Link]
Sources
- 1. mt.com [mt.com]
- 2. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
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- 24. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
Technical Support Center: Column Chromatography Purification of Biphenyl Amines
Welcome to the technical support center for the purification of biphenyl amines via column chromatography. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges associated with this class of compounds. Biphenyl amines, while structurally diverse and pharmaceutically relevant, often present unique purification hurdles due to the interplay of their aromatic and basic functionalities. This resource synthesizes technical expertise and practical field insights to empower you to overcome these challenges efficiently.
Understanding the Core Challenge: The Dual Nature of Biphenyl Amines
The primary difficulty in purifying biphenyl amines on standard silica gel arises from their fundamental chemical properties. The amine group, being basic, readily interacts with the acidic silanol groups (Si-OH) on the surface of silica gel.[1][2] This acid-base interaction can lead to a host of problems, including irreversible adsorption of the product onto the stationary phase, significant peak tailing, and in some cases, degradation of the target molecule.[2][3] The biphenyl scaffold introduces its own set of considerations, primarily related to π-π interactions, which can be leveraged for enhanced selectivity with the appropriate stationary phase.[4][5][6]
This guide will provide you with the strategic knowledge to mitigate these issues, ensuring high purity and yield.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses common issues encountered during the column chromatography of biphenyl amines in a question-and-answer format.
Question 1: My biphenyl amine is completely stuck on the silica gel column, and I have very low or no recovery. What is happening and how can I fix it?
Answer:
This is a classic and frequent problem when purifying basic compounds like amines on acidic silica gel.[1] The strong interaction between the basic amine and the acidic silanol groups of the silica gel leads to irreversible binding.[7]
Causality: The lone pair of electrons on the nitrogen atom of your biphenyl amine forms a strong ionic or hydrogen bond with the protons of the silanol groups on the silica surface. This essentially "sticks" your compound to the stationary phase, preventing it from eluting with the mobile phase.
Solutions:
-
Incorporate a Basic Modifier into the Mobile Phase: The most straightforward solution is to add a small amount of a volatile base to your eluent.[2][7] This "competing base" will neutralize the acidic sites on the silica, preventing your biphenyl amine from binding strongly.
-
Triethylamine (TEA): Typically, 0.1-2% (v/v) of TEA is added to the mobile phase.[7] It's volatile and can be easily removed during solvent evaporation.
-
Ammonia: A solution of 7N ammonia in methanol can be used as a component of your eluent system, for example, in a dichloromethane/methanol mobile phase.[7]
-
-
Utilize Pre-Treated ("Neutralized") Silica Gel: You can deactivate the silica gel before packing the column. This involves creating a slurry of the silica gel with a solvent containing a base like triethylamine to neutralize the acidic sites.[8][9][10] A detailed protocol is provided in the "Experimental Protocols" section.
-
Switch to an Alternative Stationary Phase: If the above methods are not effective or if your compound is particularly sensitive, consider a different stationary phase.
-
Basic Alumina: Alumina is generally more basic than silica and can be an excellent choice for the purification of basic compounds.[7]
-
Amine-Functionalized Silica: This stationary phase has amine groups covalently bonded to the silica surface, creating a more basic environment that repels basic analytes, minimizing unwanted interactions.[2][11]
-
Question 2: I am observing significant peak tailing in my fractions, leading to poor separation and cross-contamination. How can I achieve sharper peaks?
Answer:
Peak tailing is another manifestation of the strong interaction between your basic biphenyl amine and the acidic silica gel.[2] Even if the compound elutes, a portion of it is temporarily retained, leading to a "tail" on the back of the peak.
Causality: The interaction sites on the silica gel are not uniform. Some sites bind the amine more strongly than others. As the bulk of the compound moves through the column, a small amount remains adsorbed and then slowly bleeds off, causing the tailing effect.
Solutions:
-
Optimize the Concentration of the Basic Modifier: If you are already using a basic modifier like TEA, you may need to adjust its concentration. Start with a low concentration (e.g., 0.1%) and gradually increase it. Running a few TLC plates with varying concentrations of the modifier can help you find the optimal amount that gives a symmetrical spot.
-
Column Equilibration is Key: When using a mobile phase containing a basic modifier, it is crucial to properly equilibrate the column before loading your sample.[1] Flush the packed column with several column volumes of the mobile phase to ensure that the silica surface is fully neutralized before the sample is introduced.
-
Consider Reversed-Phase Chromatography: For more polar biphenyl amines, reversed-phase chromatography on a C18 or a Biphenyl stationary phase can be a powerful alternative.[2] In this mode, you can control the ionization state of the amine by adjusting the pH of the mobile phase. By using a mobile phase with a pH two units above the pKa of your amine, you will be working with the neutral, free base form, which often leads to better peak shapes and retention.[2][12]
Question 3: My biphenyl amine appears to be degrading on the column. My yield is low, and I see new, unexpected spots on my TLC plates after the column. What should I do?
Answer:
The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[3][13] Biphenyl amines, depending on their other functional groups, can be susceptible to this.
Causality: The acidic protons on the silica surface can act as a catalyst for various reactions, such as hydrolysis, elimination, or rearrangement, especially if your biphenyl amine has other sensitive functional groups.
Solutions:
-
Deactivate the Silica Gel: As with the issue of irreversible adsorption, using silica gel that has been neutralized with a base like triethylamine is the first and most effective line of defense against acid-catalyzed degradation.[8][9]
-
Minimize Contact Time: The longer your compound is on the column, the more time there is for degradation to occur. Use flash chromatography techniques to speed up the purification process.[14][15] This involves applying pressure (with air or nitrogen) to increase the flow rate of the mobile phase.
-
Use a More Inert Stationary Phase: If degradation persists even with neutralized silica, switch to a less reactive stationary phase.
Question 4: I am struggling to separate my target biphenyl amine from a closely related impurity. What strategies can I employ to improve the separation (selectivity)?
Answer:
Achieving good selectivity is the core of any successful chromatographic separation.[2] When dealing with structurally similar compounds, optimizing the separation parameters is crucial.
Causality: Insufficient separation means that the stationary and mobile phases are not discriminating effectively between your product and the impurity. This could be due to similar polarities or other physicochemical properties.
Solutions:
-
Fine-Tune the Mobile Phase Polarity: The rule of thumb is to aim for an Rf value of around 0.3 for your target compound on the TLC plate.[14] Systematically screen different solvent systems. For normal phase, common mixtures include hexanes/ethyl acetate, dichloromethane/methanol, and toluene/acetone.[14]
-
Leverage π-π Interactions with a Biphenyl Stationary Phase: If your biphenyl amine and the impurity have different aromatic characteristics, a biphenyl stationary phase can offer unique selectivity that a standard C18 or silica phase cannot.[4][5][6] The π-π interactions between the aromatic rings of your analyte and the biphenyl stationary phase can provide an additional separation mechanism.[5][6] The choice of organic modifier in the mobile phase (e.g., methanol vs. acetonitrile) can significantly alter this selectivity.[4][16]
-
Change the Solvent System Entirely: If you are using a hexane/ethyl acetate system, for example, try a system with a different solvent class, such as dichloromethane/methanol. Different solvents interact with your compounds in different ways, which can alter the elution order and improve separation.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase to start with for purifying a novel biphenyl amine?
For a novel biphenyl amine of unknown properties, it is often best to start with standard silica gel and conduct a thorough TLC analysis with a mobile phase containing 0.5-1% triethylamine. This will quickly tell you if the compound is stable and if it will move on silica. If you observe streaking or no movement even in polar solvent systems, consider using pre-neutralized silica or an alternative stationary phase like basic alumina. For more complex mixtures or when high-resolution is needed, a biphenyl stationary phase in a reversed-phase setup is an excellent choice due to its alternative selectivity for aromatic compounds.[4][5][17][18]
Q2: How do I properly prepare "neutralized" silica gel?
A common and effective method is to treat the silica gel with triethylamine.[8][9] A detailed protocol is provided in the "Experimental Protocols" section below. This process ensures that the acidic silanol groups are capped before your compound comes into contact with them.
Q3: Can I use reversed-phase chromatography for my biphenyl amine?
Absolutely. Reversed-phase chromatography is a very powerful technique for purifying amines.[2] It is particularly useful for more polar biphenyl amines. The key is to control the pH of the mobile phase. To ensure good retention and peak shape, the mobile phase pH should be adjusted to be at least two pH units above the pKa of the amine to keep it in its neutral, free-base form.[2] A volatile base like triethylamine (0.1%) can be added to the mobile phase to achieve this.[2]
Q4: What is the purpose of adding a small amount of a more polar solvent like methanol to a less polar mobile phase like dichloromethane?
In normal phase chromatography, the polarity of the mobile phase determines how quickly compounds elute. Methanol is a highly polar solvent. By adding a small percentage of methanol to dichloromethane, you significantly increase the overall polarity of the eluent. This increased polarity allows the mobile phase to more effectively compete with the stationary phase for your compound, thus moving it down the column faster. This is particularly useful for eluting more polar compounds.
Data Presentation
Table 1: Recommended Stationary Phases and Mobile Phase Modifiers for Biphenyl Amine Purification
| Scenario | Recommended Stationary Phase | Mobile Phase Considerations | Justification |
| Initial Screening / Robust, Non-sensitive Amine | Standard Silica Gel (60 Å, 230-400 mesh) | Hexane/EtOAc or DCM/MeOH with 0.5-1% Triethylamine [7] | Cost-effective and widely available. The basic modifier is essential to prevent peak tailing and product loss.[1][2] |
| Acid-Sensitive Biphenyl Amine | Neutralized Silica Gel or Basic Alumina | Hexane/EtOAc or DCM/MeOH | Deactivated silica minimizes the risk of acid-catalyzed degradation.[3][8] Alumina provides a basic surface.[7] |
| Poor Separation from Aromatic Impurities | Biphenyl Reversed-Phase | Acetonitrile/Water or Methanol/Water with 0.1% TEA | Leverages π-π interactions for alternative selectivity between aromatic compounds.[4][5][6] The choice of organic solvent can tune the selectivity.[16] |
| Highly Polar Biphenyl Amine | Reversed-Phase C18 or Amine-Functionalized Silica | Acetonitrile/Water with 0.1% TEA or appropriate buffer | Reversed-phase is ideal for polar compounds.[2] Amine-functionalized silica minimizes strong interactions in normal phase.[11] |
Experimental Protocols
Protocol 1: Preparation of Triethylamine-Neutralized Silica Gel
This protocol describes the deactivation of silica gel to make it suitable for the purification of basic and acid-sensitive biphenyl amines.[8][9]
Materials:
-
Silica gel (e.g., 60 Å, 230-400 mesh)
-
Triethylamine (TEA)
-
A non-polar solvent (e.g., petroleum ether or hexanes)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the desired amount of silica gel (e.g., 150 g).
-
Add enough petroleum ether or hexanes to create a free-flowing slurry.
-
Add triethylamine (e.g., 2-3 mL for 150 g of silica).[8]
-
Swirl the flask to ensure the triethylamine is evenly distributed throughout the silica slurry.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the silica gel thoroughly under high vacuum overnight to remove all residual solvent and excess triethylamine. The resulting free-flowing powder is the neutralized silica gel, ready for use.
Protocol 2: Flash Column Chromatography of a Biphenyl Amine on Neutralized Silica
This protocol outlines a standard flash chromatography procedure.[14]
Procedure:
-
Column Packing:
-
Securely clamp a glass chromatography column of appropriate size in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1-2 cm) of sand.
-
Dry pack the column with the prepared neutralized silica gel. Gently tap the side of the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Pre-elute the column with the chosen mobile phase (containing the basic modifier if using standard silica) until the packing is fully wetted and equilibrated.
-
-
Sample Loading:
-
Dissolve the crude biphenyl amine mixture in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.[19]
-
Carefully apply the sample solution to the top of the column using a pipette.[19]
-
Allow the sample to absorb completely into the top layer of sand/silica.
-
Carefully add a small amount of fresh mobile phase to wash the sides of the column and allow it to absorb.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Apply gentle pressure to the top of the column using a regulated airline or a hand bellow to achieve a steady flow rate.
-
Collect fractions in an array of test tubes.
-
Monitor the elution of your compound by thin-layer chromatography (TLC) of the collected fractions.
-
Visualization
Troubleshooting Workflow for Biphenyl Amine Purification
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of biphenyl amines.
Sources
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- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Comparison of biphenyl and other aromatic stationary phasesï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
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- 10. Amine purification, - Chemistry - Science Forums [scienceforums.net]
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- 17. Why Biphenyl is a very interesting primary choice as stationary phase in LC. [discover.restek.com]
- 18. Biphenyl based stationary phases for improved selectivity in complex steroid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of [1,1'-Biphenyl]-3-amine hydrochloride
Welcome to the technical support center for [1,1'-Biphenyl]-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot your purification processes effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and purification of this compound.
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurities in your sample are highly dependent on the synthetic route. However, some common culprits include:
-
Unreacted Starting Materials: For instance, if you're performing a reduction of a nitrobiphenyl compound, residual nitro compounds could be present.[1]
-
Side-Reaction Products: Depending on the specific reaction conditions, isomers or over-alkylated products might form.[2]
-
Oxidation Products: Aromatic amines are susceptible to air oxidation, which can lead to colored impurities.[1][3] This is often observed as a darkening of the material over time.
-
Solvent Residues: Residual solvents from the reaction or initial work-up can be trapped in the solid material.
Q2: How can I quickly assess the purity of my this compound sample?
A2: Several analytical techniques are at your disposal for a rapid purity assessment:
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for quickly visualizing the number of components in your sample.[4] A single spot is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, reversed-phase HPLC is highly effective in separating the target compound from impurities.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a wealth of information about the structure of your compound and the presence of any proton-containing impurities.
Q3: My sample of this compound is discolored (e.g., yellow, brown). What is the likely cause and how can I fix it?
A3: Discoloration is a common issue with aromatic amines and is typically due to the formation of oxidation products.[1][3] The amine group is susceptible to oxidation by atmospheric oxygen. Purification through recrystallization, which will be detailed in the troubleshooting guide, is often the most effective way to remove these colored impurities. Storing the purified compound under an inert atmosphere (e.g., nitrogen or argon) can help prevent re-oxidation.[4]
Q4: What are the general solubility properties of this compound that I should be aware of for purification?
A4: Understanding the solubility is key to successful purification. This compound is generally soluble in water and polar organic solvents like ethanol.[1] Its solubility in non-polar organic solvents is typically lower. This differential solubility is the foundation of purification techniques like recrystallization.
Section 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered during the purification of this compound.
Issue 1: Multiple Spots on TLC After Initial Synthesis
If your TLC plate shows multiple spots, it's a clear indication of a mixture of compounds. Here’s a systematic approach to purification.
Logical Workflow for Purification
Caption: Purification workflow for this compound.
Step-by-Step Protocols
Protocol 1: Acid-Base Extraction
This technique is excellent for separating the basic amine from neutral or acidic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl).[6] The [1,1'-Biphenyl]-3-amine will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous layer containing your product from the organic layer which contains non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH solution) until the solution is basic (confirm with pH paper). The free amine will precipitate out.
-
Extraction of Free Amine: Extract the free amine back into an organic solvent (e.g., ethyl acetate) multiple times.
-
Conversion back to Hydrochloride: To the combined organic extracts, add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether) to precipitate the pure hydrochloride salt.[7]
-
Isolation: Collect the purified salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities.[8]
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, mixed solvent systems like ethanol/water or isopropanol/water can be effective.
-
Dissolution: In a flask, add a minimal amount of the hot primary solvent (e.g., ethanol) to the crude product to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the primary solvent to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly.
| Solvent System | Hot Solubility | Cold Solubility | Notes |
| Ethanol/Water | High | Low | A common and effective choice for amine hydrochlorides. |
| Isopropanol/Water | High | Low | Can be a good alternative to ethanol/water. |
| Methanol/Diethyl Ether | High | Low | Useful if the compound is highly soluble in methanol. Diethyl ether acts as the anti-solvent. |
Issue 2: Product is an Oil or Fails to Crystallize
This can be a frustrating problem, often caused by residual solvents or persistent impurities.
Troubleshooting Steps
-
Purity Check: Re-evaluate the purity of your material. If significant impurities are present, an additional purification step (e.g., another recrystallization or column chromatography) may be necessary.
-
Solvent Removal: Ensure all solvent from the previous step has been thoroughly removed. Use a high-vacuum line if necessary.
-
Seeding: If you have a small amount of pure, solid material, add a "seed" crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can provide nucleation sites for crystal growth.
-
Solvent System Re-evaluation: Your current solvent system may not be optimal. Experiment with different solvent combinations on a small scale.
Issue 3: Low Yield After Purification
Low recovery can be due to several factors throughout the purification process.
Optimization Strategies
-
Recrystallization:
-
Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to dissolve your compound.
-
Slow Cooling: Allow for slow cooling to maximize the formation of large, pure crystals.[9] Rapid cooling can trap impurities and reduce the isolated yield of pure product.
-
Cold Filtration: Ensure the filtration is performed with the solvent mixture thoroughly chilled to minimize loss of product in the filtrate.
-
-
Extraction:
-
Multiple Extractions: When performing liquid-liquid extractions, it is more efficient to perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.[9]
-
pH Control: Ensure the pH is appropriately adjusted during acid-base extractions to maximize the partitioning of your compound into the desired layer.
-
Section 3: Advanced Purification - Column Chromatography
For particularly challenging separations where recrystallization is ineffective, column chromatography can be employed.
Considerations for Amine Hydrochlorides
Direct chromatography of amine hydrochlorides on silica gel can be problematic due to their high polarity and potential for strong interaction with the stationary phase. It is often more practical to chromatograph the free amine and then convert it back to the hydrochloride salt.
Workflow for Chromatographic Purification
Caption: Chromatographic purification of this compound.
Protocol 3: Column Chromatography of the Free Amine
-
Preparation of the Free Amine: Convert the impure hydrochloride salt to the free amine as described in Protocol 1 (steps 1-5). Ensure the final organic solution of the free amine is thoroughly dried (e.g., with Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.
-
Stationary Phase and Eluent:
-
Stationary Phase: Silica gel is commonly used.
-
Eluent: A non-polar/polar solvent system such as hexanes/ethyl acetate is a good starting point. To prevent streaking of the amine on the acidic silica gel, it is often beneficial to add a small amount of a volatile base, like triethylamine (e.g., 0.5-1%), to the eluent system.[6]
-
-
Packing the Column: Prepare a slurry of the silica gel in the initial eluent and carefully pack the column.
-
Loading the Sample: Dissolve the crude free amine in a minimal amount of the eluent or a compatible solvent and load it onto the column.
-
Elution: Run the column, gradually increasing the polarity of the eluent if necessary, and collect fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation and Salt Formation: Combine the pure fractions, remove the solvent under reduced pressure, and then convert the purified free amine back to the hydrochloride salt as described in Protocol 1 (step 6).
References
- ChemBK. (2024). Biphenyl-3-amine.
- MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube.
- University of Rochester, Department of Chemistry. Workup: Amines.
- Mills, L. E. (1932). U.S. Patent No. 1,878,970. Washington, DC: U.S. Patent and Trademark Office.
- University of California, Irvine. Recrystallization and Crystallization.
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Google Patents. (2015). CN104649922A - Recrystallization method of L-phenylalanine crude product.
- Environmental Health and Safety Division, Japan. III Analytical Methods.
- Agency for Toxic Substances and Disease Registry. (1995). 6. ANALYTICAL METHODS.
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- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for Suzuki coupling of 3-bromoaniline
Answering the call of complex synthetic challenges, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for optimizing the Suzuki-Miyaura coupling of 3-bromoaniline. As a substrate, 3-bromoaniline presents unique difficulties due to the electronic properties and potential for catalyst inhibition by the amino group.
This guide moves beyond simple protocols, offering a deep dive into the causality behind experimental choices. Structured in a responsive question-and-answer format, it addresses the specific issues you are likely to encounter, transforming potential setbacks into successful outcomes.
The Challenge: Suzuki Coupling of 3-Bromoaniline
The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation, but its success is highly dependent on the electronic and steric nature of the substrates.[1] 3-Bromoaniline is considered a moderately challenging substrate. The amino group, while an ortho-, para- director for electrophilic aromatic substitution, exerts an electron-withdrawing inductive effect, which can influence the rate-determining oxidative addition step of the catalytic cycle.[2] Furthermore, the lone pair of electrons on the aniline nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3] This guide provides the insights needed to navigate these challenges effectively.
The Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the Suzuki-Miyaura catalytic cycle is crucial for effective troubleshooting. The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5] Each step is influenced by the choice of catalyst, ligand, base, and solvent, and understanding their roles is key to optimization.
Experimental Protocols
Protocol 1: General Starting Conditions for Suzuki Coupling of 3-Bromoaniline
This protocol provides a robust starting point for optimization.
-
Materials:
-
3-Bromoaniline (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic, finely powdered (2.0 equiv)
-
1,4-Dioxane and Water (degassed, 4:1 v/v)
-
-
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add 3-bromoaniline, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure a fully inert atmosphere.
-
Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water to achieve a substrate concentration of approximately 0.1 M.
-
Place the reaction vessel in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Catalyst/Base Screening for Optimization
When the general protocol gives suboptimal results, a systematic screen can identify the best conditions. This is typically performed on a small scale (e.g., 0.1 mmol).
-
Setup:
-
Arrange a set of reaction vials in a parallel synthesis block.
-
To each vial, add the 3-bromoaniline (1.0 equiv) and the boronic acid (1.2 equiv).
-
Create a stock solution of your solvent (e.g., Dioxane/Water) to ensure consistent addition.
-
Prepare for the addition of different catalysts and bases as outlined in the table below.
-
-
Screening Array Example:
| Vial | Catalyst (2 mol%) | Base (2.0 equiv) | Solvent | Temp (°C) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 |
| 2 | XPhos Pd G3 | K₂CO₃ | Dioxane/H₂O | 100 |
| 3 | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 |
| 4 | XPhos Pd G3 | Cs₂CO₃ | Dioxane/H₂O | 100 |
| 5 | SPhos Pd G2 | K₃PO₄ | Toluene/H₂O | 100 |
| 6 | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF | 100 |
-
Execution:
-
Add the designated catalyst and base to each vial.
-
Add the solvent and seal all vials under an inert atmosphere.
-
Heat the block to the desired temperature and stir for a set amount of time (e.g., 6 hours).
-
After cooling, quench all reactions and analyze the crude mixtures by LC-MS or ¹H NMR with an internal standard to determine the relative conversion and yield for each condition.
-
This systematic approach will efficiently identify the most promising combination of catalyst, base, and solvent for your specific coupling partners.
References
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (n.d.). Suzuki reaction.
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
- Couto, I., Pinto, D. C. G. A., Silva, A. M. S., & de Oliveira, E. R. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Semantic Scholar. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery. Royal Society of Chemistry.
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
- Vantourout, J. C., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.
- ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Milano-Bicocca University.
- National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic.
- MDPI. (n.d.). The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Zonguldak Bülent Ecevit University. (n.d.). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions.
- ACS Publications. (n.d.). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Reddit. (2024). Suzuki help. r/Chempros.
Sources
Technical Support Center: [1,1'-Biphenyl]-3-amine hydrochloride Stability and Degradation
Here is the technical support center guide for the degradation pathways of [1,1'-Biphenyl]-3-amine hydrochloride.
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for this compound (CAS: 2113-55-5). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability, potential degradation pathways, and analytical troubleshooting for this compound. Our goal is to equip you with the foundational knowledge and practical methodologies to anticipate and manage stability-related challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound based on its chemical structure?
The structure of this compound features two key moieties that dictate its stability: an aromatic amine group and a biphenyl core. The primary degradation pathways are anticipated to be oxidation and photodegradation, targeting the electron-rich amino group and the aromatic system.[1][2]
-
Oxidative Degradation: The amine functionality is highly susceptible to oxidation.[1] Exposure to atmospheric oxygen, peroxides, or metal ions can initiate a cascade of reactions, leading to the formation of colored impurities. Key products can include the corresponding hydroxylamine, nitroso, and nitro derivatives. Further oxidation and coupling reactions can lead to the formation of dimeric and polymeric impurities (e.g., azoxybenzene derivatives), which are often intensely colored.[3]
-
Photodegradation: Aromatic amines are often photosensitive. Exposure to UV or even high-intensity visible light can provide the energy to initiate free-radical reactions. This can accelerate the oxidative pathways mentioned above and may also lead to ring hydroxylation or polymerization.[1][4]
-
Thermal Degradation: While generally more stable to heat than to oxidation or light, elevated temperatures will accelerate these degradation processes.
-
Hydrolytic Degradation: The biphenyl core and the amine group are generally stable to hydrolysis across a wide pH range. However, extreme pH conditions, especially when combined with high temperatures, can potentially promote ring hydroxylation, though this is typically a minor pathway compared to oxidation.
Q2: My solid sample of this compound has developed a yellow or brownish color over time. What is the likely cause?
This is a classic indicator of oxidative degradation. Aromatic amines, including [1,1'-Biphenyl]-3-amine, are known to form colored impurities upon oxidation.[5] The initial colorless or white solid can be oxidized by atmospheric oxygen, a process that may be accelerated by light exposure or trace metal impurities. The color arises from the formation of highly conjugated systems, such as nitroso compounds or azo/azoxy dimers, which absorb light in the visible spectrum. To mitigate this, store the material under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at reduced temperatures.[6]
Q3: How should I design a forced degradation study for this compound to meet regulatory expectations (e.g., ICH Q1A)?
A forced degradation or stress testing study is crucial to establish the intrinsic stability of the molecule and develop a stability-indicating analytical method.[7][8] The study should expose the compound to conditions more severe than accelerated stability testing to achieve a target degradation of 5-20%.[7]
A typical study design involves the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60-80 °C.
-
Base Hydrolysis: 0.1 M NaOH at 60-80 °C.
-
Oxidation: 3-30% H₂O₂ at room temperature.
-
Thermal Stress: Solid material at a temperature higher than accelerated testing (e.g., 80-105 °C).
-
Photostability: Expose solid material and solution to ICH Q1B-specified light conditions (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
For each condition, a parallel control sample (un-stressed) should be analyzed to ensure changes are due to the stress applied.
Q4: What is the best analytical technique to separate and quantify this compound from its potential degradants?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard.[9][10] A reversed-phase C18 column is typically a good starting point. The aromatic nature of the parent compound and its likely degradants makes UV detection highly effective; a photodiode array (PDA) detector is recommended to assess peak purity and help identify degradants by comparing their UV spectra. For definitive identification of degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[11]
Troubleshooting Guide
Problem: I'm observing new, unexpected peaks in my HPLC chromatogram for a sample that has been stored in solution.
-
Plausible Cause 1: Oxidative Degradation. If your solvent was not degassed or if the vial was not sealed under inert gas, dissolved oxygen could be oxidizing the amine. Oxidized degradants are typically more polar and may elute earlier than the parent compound on a reversed-phase column.
-
Troubleshooting Steps:
-
Check Mass Balance: Quantify the parent peak and the new impurity peaks. Does the loss in the parent peak area correspond to the gain in the impurity peak areas? A poor mass balance might suggest the formation of non-UV active compounds or compounds that are not eluting from the column.
-
Use LC-MS: Analyze the sample by LC-MS to obtain the mass of the impurity peaks. An increase of 16 amu could suggest hydroxylation or N-oxide formation. An increase of 30 amu could indicate a nitro group.
-
Solvent Preparation: Prepare fresh samples using de-gassed, high-purity mobile phase solvents and store them in amber vials, potentially under an inert headspace.
-
Problem: My sample turned dark brown immediately after adding hydrogen peroxide for an oxidative stress test.
-
Plausible Cause: Rapid and Extensive Oxidation/Polymerization. This is expected behavior for an aromatic amine. The intense color change indicates the rapid formation of highly conjugated chromophores, likely nitroso compounds and polymeric species.
-
Troubleshooting Steps:
-
Reduce Stress Severity: The goal of forced degradation is controlled degradation (5-20%), not complete destruction.[7] Reduce the concentration of H₂O₂ (e.g., from 30% to 3%) or shorten the exposure time. You can also perform the study at a lower temperature (e.g., 4 °C) to slow the reaction rate.
-
Dilute Before Injection: The sample may contain insoluble polymeric material. Ensure you filter the sample through a 0.22 µm filter before injection to protect your HPLC column. Dilute the sample further if the parent peak is off-scale.
-
Visualized Pathways and Workflows
Predicted Degradation Pathways
The following diagram illustrates the most likely degradation pathways for [1,1'-Biphenyl]-3-amine initiated by oxidation and photolysis.
Caption: Predicted degradation pathways for [1,1'-Biphenyl]-3-amine.
Forced Degradation Experimental Workflow
This workflow outlines the key steps in performing a forced degradation study.
Caption: General workflow for a forced degradation study.
Protocols & Methodologies
Protocol 1: Forced Degradation Study
This protocol provides a starting point for stress testing. Adjust concentrations, temperatures, and times as needed to achieve 5-20% degradation.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Stress: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 80 °C. Pull aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.2 M NaOH before dilution and analysis.
-
Base Stress: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 80 °C. Pull aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.2 M HCl before dilution and analysis.
-
Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Pull aliquots at 1, 2, 4, and 8 hours.
-
Thermal Stress (Solid): Place ~10 mg of solid compound in a clear glass vial and heat in an oven at 105 °C for 72 hours. Dissolve and analyze.
-
Photolytic Stress (Solution): Place 2 mL of the stock solution in a quartz cuvette. Expose to light conditions as specified in ICH Q1B. Analyze alongside a control sample wrapped in aluminum foil.
-
Analysis: For all stressed samples, dilute to a final concentration of ~0.1 mg/mL with the mobile phase and analyze immediately using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method
This is a starting point for method development. The method must be validated to prove it is stability-indicating.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA detector, monitor at 254 nm. Collect spectra from 200-400 nm.
Method Validation Causality: A gradient method is chosen to ensure that potential degradation products, which may have a wide range of polarities, are eluted from the column and separated from the parent peak.[10] The use of a PDA detector is critical for assessing peak purity, which confirms that the parent peak is not co-eluting with any degradants, a core requirement for a stability-indicating method.[12]
Data Summary
The following table summarizes the expected degradation behavior based on the known chemistry of aromatic amines. Actual results must be confirmed experimentally.
| Stress Condition | Expected Degradation | Potential Major Degradants | Likely Observations |
| 0.1 M HCl, 80 °C | Minimal | None expected | No significant change |
| 0.1 M NaOH, 80 °C | Minimal to Minor | Hydroxylated species | Slight discoloration |
| 3-6% H₂O₂, RT | Significant | N-Oxide, Nitroso, Nitro, Dimers | Rapid color change (yellow/brown/red) |
| Dry Heat, 105 °C | Minor to Moderate | Oxidative degradants | Slow discoloration of solid |
| ICH Photostability | Moderate to Significant | Oxidative & polymeric degradants | Color change in solid and solution |
References
- ResearchGate. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products.
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing.
- MedCrave online. (2016). Forced Degradation Studies.
- Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
- ResearchGate. (n.d.). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system.
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Frontiers. (n.d.). Bacterial degradation of monocyclic aromatic amines.
- National Institutes of Health (NIH). (2018). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems.
- PubMed. (n.d.). Degradation of biphenyl by Mycobacterium sp. strain PYR-1.
- Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review.
- PubMed. (1981). Hydrolysis of aromatic amides as assay for carboxylesterases-amidases.
- Wikipedia. (n.d.). 3-Aminobiphenyl.
- PubMed. (2011). Electrochemical degradation of aromatic amines on BDD electrodes.
- ResearchGate. (n.d.). Biphenyl degradation upper pathway.
- Eawag-BBD. (1998). Biphenyl Degradation Pathway.
- NIST WebBook. (n.d.). [1,1'-Biphenyl]-3-amine.
- PubMed Central (PMC). (n.d.). Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations.
- ACS Publications. (2024). Degradation of a Wholly Aromatic Main-Chain Thermotropic Liquid-Crystalline Polymer Mediated by Superbases.
- SciELO. (n.d.). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography.
- ResearchGate. (n.d.). The Degradation Pathway of Biphenyl.
- PubMed Central (PMC). (n.d.). Bacterial degradation of monocyclic aromatic amines.
- Royal Society of Chemistry. (1997). Development of Colorimetric Method for the Detection of Amines Bound to Solid Support.
- bepls. (2022). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection.
- MDPI. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.
- Organic Syntheses. (2018). Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles.
- MDPI. (n.d.). Photodegradation under UV Light Irradiation of Various Types and Systems of Organic Pollutants in the Presence of a Performant BiPO4 Photocatalyst.
- IOSR Journal. (2022). Photo degradation of biphenyl in prior to the ecological elimination of polychlorinated biphenyls “PCBs”.
- PubMed Central (PMC). (n.d.). Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines.
- ResearchGate. (n.d.). Robust Photodegradation of Methylene Blue with the Biphenyl-Porphyrin/TiO₂ Photocatalyst Under Visible Light Condition.
- MDPI. (n.d.). Photodegradation of Bisphenol a in Water via Round-the-Clock Visible Light Driven Dual Layer Hollow Fiber Membrane.
- MDPI. (n.d.). Photocatalytic Degradation of Polyamide 66; Evaluating the Feasibility of Photocatalysis as a Microfibre-Targeting Technology.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Frontiers | Bacterial degradation of monocyclic aromatic amines [frontiersin.org]
- 3. Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. 3-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 6. This compound | 2113-55-5 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. acdlabs.com [acdlabs.com]
- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 10. questjournals.org [questjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling and Disposal of 3-Aminobiphenyl
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the proper handling and disposal of 3-aminobiphenyl waste. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.
Section 1: Understanding the Risks of 3-Aminobiphenyl
3-Aminobiphenyl (CAS No. 2243-47-2) is a solid, colorless to light-yellow crystalline powder.[1] It is recognized as a harmful and potentially carcinogenic substance.[1] Understanding its hazard profile is the first step in safe handling.
Key Hazards:
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4]
-
Irritation: Causes skin, eye, and respiratory tract irritation.[2][3][4][5][6]
-
Carcinogenicity: Classified as a suspected human carcinogen.[1][7] Although some safety data sheets indicate it is not classified as a carcinogen by IARC, NTP, or OSHA at levels greater than 0.1%, its structural similarity to other carcinogenic aromatic amines warrants extreme caution.[1]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[3][5]
Exposure Limits
While specific occupational exposure limits for 3-aminobiphenyl are not consistently established across all regulatory bodies, it is recommended to handle it as a potential carcinogen and keep exposure to the lowest feasible concentration.[1][8][9] For similar carcinogenic aromatic amines, such as 4-aminobiphenyl, the National Institute for Occupational Safety and Health (NIOSH) recommends limiting exposure to the lowest feasible concentration.[9][10]
| Agency | Exposure Limit Recommendation |
| NIOSH | Lowest Feasible Concentration (as a potential occupational carcinogen)[9] |
| OSHA | No specific limit, but handled under standards for carcinogens.[11][12] |
| ACGIH | No established Threshold Limit Value (TLV)®. For confirmed human carcinogens like 4-aminobiphenyl, a numerical TLV is not recommended.[10] |
Section 2: Troubleshooting Guide for Experimental Workflows
This section addresses common issues that may arise during experiments involving 3-aminobiphenyl.
Question: I've observed a discoloration of my 3-aminobiphenyl reagent. Is it still usable?
Answer: 3-Aminobiphenyl can discolor upon aging or exposure to air and light, often turning a purplish hue.[9] This indicates potential degradation or oxidation. While minor discoloration may not significantly impact all experimental outcomes, it is best practice to use a fresh, pure reagent for sensitive applications to ensure reproducibility and avoid introducing impurities. For less sensitive applications, you may consider purifying the discolored reagent through recrystallization, but its purity should be verified analytically (e.g., by HPLC or NMR) before use.
Question: I'm experiencing poor solubility of 3-aminobiphenyl in my aqueous reaction mixture. What can I do?
Answer: 3-Aminobiphenyl is sparingly soluble in water.[1] To improve solubility, consider the following:
-
pH Adjustment: As an amine, 3-aminobiphenyl's solubility can be increased in acidic conditions due to the formation of a more soluble salt. A dilute, non-reactive acid can be carefully added to your aqueous medium.
-
Co-solvents: The use of a water-miscible organic solvent, such as ethanol, methanol, or DMSO, can significantly enhance solubility. Ensure the chosen co-solvent is compatible with your reaction chemistry.
-
Heating: Gently warming the mixture may improve solubility, but be mindful of the compound's stability at elevated temperatures and potential for increased volatility.
Question: My reaction is giving unexpected side products. Could it be related to the handling of 3-aminobiphenyl?
Answer: Yes, improper handling can lead to degradation and the formation of impurities that may cause side reactions. To minimize this:
-
Inert Atmosphere: For reactions sensitive to oxidation, handle 3-aminobiphenyl under an inert atmosphere (e.g., nitrogen or argon).
-
Purification: Ensure the purity of your starting material. If in doubt, purify it before use.
-
Chemical Incompatibilities: Be aware of chemical incompatibilities. 3-aminobiphenyl is incompatible with strong oxidizing agents.[1]
Section 3: Frequently Asked Questions (FAQs) on Handling and Disposal
This FAQ section provides answers to broader questions regarding the safe management of 3-aminobiphenyl waste.
Handling
Q1: What is the essential Personal Protective Equipment (PPE) for handling 3-aminobiphenyl?
A1: The minimum required PPE includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1][8]
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (P2 or better) is recommended.
Q2: How should I store 3-aminobiphenyl in the laboratory?
A2: Store 3-aminobiphenyl in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1] The storage area should be clearly labeled as containing a carcinogenic substance.
Disposal
Q3: What are the general principles for disposing of 3-aminobiphenyl waste?
A3: All 3-aminobiphenyl waste, including contaminated labware and PPE, must be treated as hazardous waste.[2][7] Disposal must be carried out through an approved waste disposal plant and in accordance with all local, regional, and national regulations.[2][4][7][13] Never dispose of 3-aminobiphenyl down the drain or in regular trash.[2]
Q4: Can I neutralize 3-aminobiphenyl waste in the lab before collection?
Q5: How do I dispose of contaminated sharps and labware?
A5:
-
Sharps: Needles, scalpels, and other contaminated sharps should be placed in a designated, puncture-resistant sharps container labeled as "Hazardous Waste" with the chemical name.
-
Labware: Disposable labware (e.g., pipette tips, tubes) should be collected in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. Non-disposable glassware should be decontaminated before washing.
Section 4: Experimental Protocols
Protocol 1: Decontamination of Glassware and Surfaces
This protocol is for decontaminating surfaces and non-disposable glassware that have come into contact with 3-aminobiphenyl.
-
Initial Rinse: In a chemical fume hood, carefully rinse the glassware or wipe the surface with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the 3-aminobiphenyl. Collect this solvent rinse as hazardous waste.
-
Detergent Wash: Prepare a solution of a laboratory-grade detergent in water. Thoroughly wash the glassware or surface with this solution.[12]
-
Tap Water Rinse: Rinse the item thoroughly with tap water.[12]
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the glassware or surface to air dry completely.[12]
Protocol 2: Emergency Spill Cleanup Procedure
This protocol is for small spills (less than 1 gram of solid or 100 mL of a dilute solution) and should only be performed by personnel trained in spill cleanup procedures. For larger spills, evacuate the area and contact your institution's environmental health and safety office.[3][7]
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.[3]
-
Don PPE: Put on appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.[2][3]
-
Contain the Spill: For liquid spills, create a dike around the spill using an absorbent material from a chemical spill kit to prevent it from spreading.[6][7]
-
Absorb the Spill:
-
Decontaminate the Area: Wipe the spill area with a cloth or paper towels soaked in a decontamination solution (e.g., a detergent solution followed by a solvent rinse like ethanol).[3][6]
-
Dispose of Waste: Place all contaminated materials (absorbent, paper towels, gloves, etc.) into a designated hazardous waste container.[2][6]
-
Report the Incident: Report the spill to your supervisor and your institution's environmental health and safety department.[2]
Section 5: Visual Workflows
The following diagrams illustrate key decision-making processes for handling 3-aminobiphenyl.
Sources
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- 13. JP2010131489A - Method of treating aromatic amines-containing wastewater - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Conversion in 3-Aminobiphenyl Reactions
Welcome to the technical support center for troubleshooting reactions involving 3-aminobiphenyl and its derivatives. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in their synthetic protocols. Here, we address common issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling to synthesize a 3-aminobiphenyl derivative is showing low to no conversion. What are the most likely causes?
Low conversion in Suzuki-Miyaura reactions involving aminophenyl substrates can often be traced back to a few key factors. The primary culprits are typically related to catalyst inhibition, suboptimal reaction conditions, or the quality of your reagents.[1][2][3]
-
Catalyst Inhibition: The amino group in 3-aminobiphenyl or its derivatives can coordinate with the palladium catalyst. This coordination can inhibit the catalyst's activity by blocking the sites needed for the catalytic cycle to proceed efficiently.[3]
-
Reagent Quality: The purity and stability of your reagents are paramount. Boronic acids are susceptible to degradation over time, particularly through protodeboronation.[4] Ensure that your boronic acid is pure and that your palladium catalyst has not degraded. Using a fresh batch of catalyst or an air-stable precatalyst is often a good troubleshooting step.[4]
-
Inadequate Reaction Conditions: The choice of base, solvent, and temperature are all critical and interdependent. An inappropriate combination can lead to a stalled reaction or the formation of side products.[3] For instance, a base that is not strong enough may not facilitate the transmetalation step effectively. Similarly, a solvent that does not adequately dissolve the reactants will hinder the reaction kinetics.[1][3]
-
Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen, which can lead to their decomposition and the unwanted homocoupling of boronic acids.[4] It is crucial to thoroughly degas your solvents and maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.[4]
Q2: I'm observing significant side product formation in my Buchwald-Hartwig amination to produce a 3-aminobiphenyl derivative. What are these side products and how can I minimize them?
The Buchwald-Hartwig amination is a powerful tool, but it can be accompanied by side reactions, especially with complex substrates. Common side products include hydrodehalogenated arenes and diarylamines.[5][6]
-
Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be a result of β-hydride elimination from an intermediate palladium(II)-amido complex.[6][7]
-
Diarylamine Formation: The desired primary arylamine product can sometimes react further with another molecule of the aryl halide to form a diarylamine.[5] This is more likely to occur if the concentration of the primary amine product becomes high relative to the starting amine.
To minimize these side products, consider the following strategies:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often promote the desired reductive elimination step over side reactions.[7] For instance, ligands like XPhos or SPhos have shown good results in minimizing side product formation in challenging aminations.[8][9]
-
Reaction Conditions Optimization: Carefully screen your reaction conditions, including the base, solvent, and temperature. For example, using a weaker base or a lower temperature might suppress side reactions, although this could also slow down the desired reaction. A systematic optimization is often necessary.[10][11][12]
-
Control of Stoichiometry: Using a slight excess of the amine nucleophile can sometimes help to outcompete the reaction of the product amine.
Q3: My reaction seems to stall after a certain point. What could be causing this catalyst deactivation?
Catalyst deactivation is a common reason for incomplete reactions. In the context of 3-aminobiphenyl synthesis, several factors can contribute to the palladium catalyst losing its activity over time.
-
Inhibition by the Amino Group: As mentioned earlier, the amino functionality on the biphenyl ring can act as a ligand for the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[3]
-
Ligand Degradation: Some phosphine ligands can degrade under the reaction conditions, especially at elevated temperatures. This is particularly true for less robust ligands.
-
Formation of Palladium Black: The precipitation of palladium black is a clear visual indicator of catalyst decomposition. This can be caused by impurities, exposure to oxygen, or overly high temperatures.[4]
-
Inhibition by Reaction Byproducts: Certain byproducts formed during the reaction can also inhibit the catalyst. For instance, in reactions with aryl iodides, the iodide ions generated can sometimes have an inhibitory effect.[13]
To address catalyst deactivation, you can try:
-
Using a More Robust Catalyst System: Employing well-defined, air-stable palladium precatalysts can often provide more consistent results and better longevity.[14]
-
Protecting the Amino Group: Temporarily protecting the amino group with a suitable protecting group (e.g., as an acetamide) can prevent it from interfering with the catalyst.[3] The protecting group can then be removed in a subsequent step.
-
Optimizing Ligand and Catalyst Loading: While it might seem counterintuitive, sometimes a lower catalyst loading can lead to better overall conversion by minimizing bimolecular catalyst decomposition pathways. Experimenting with the palladium-to-ligand ratio can also be beneficial.[14]
Troubleshooting Workflow
When faced with low conversion, a systematic approach to troubleshooting is essential. The following workflow can help you diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting low conversion in 3-aminobiphenyl reactions.
Key Experimental Parameters and Recommendations
The following table summarizes key experimental parameters and provides recommendations for optimizing your 3-aminobiphenyl synthesis.
| Parameter | Common Choices | Recommendations & Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pre-catalysts (e.g., XPhos Pd G3) | Pre-catalysts are often more reliable and air-stable.[14] If using a Pd(II) source, ensure it is effectively reduced in situ.[4] |
| Ligand | Buchwald-type biarylphosphines (e.g., XPhos, SPhos, RuPhos), Ferrocene-based ligands (e.g., Josiphos) | Bulky, electron-rich ligands are generally preferred to promote reductive elimination and prevent catalyst deactivation.[7][15] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is highly dependent on the solvent and substrates. Strong, non-nucleophilic bases like NaOtBu are common.[13] The solubility of the base can also be a critical factor.[13] |
| Solvent | Toluene, Dioxane, THF, DME | Aprotic solvents are typically used. Ensure the solvent is anhydrous and thoroughly degassed. The choice of solvent can influence the solubility of reactants and the stability of catalytic intermediates.[13][16] |
| Temperature | 80-110 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition and side reactions. Optimization is key.[17] |
| Atmosphere | Argon or Nitrogen | A strictly inert atmosphere is crucial to prevent catalyst oxidation.[4] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the palladium-catalyzed amination of an aryl halide with 3-aminobiphenyl.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv.), 3-aminobiphenyl (1.2 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk tube.
-
Catalyst Addition: Add the palladium precatalyst (e.g., 1-2 mol%) and the appropriate phosphine ligand (e.g., 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the Schlenk tube.
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical method such as TLC, GC-MS, or LC-MS.[18][19]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[20]
Protocol 2: Amino Group Protection Strategy
If catalyst inhibition by the amino group is suspected, this protocol for N-acetylation can be employed prior to the cross-coupling reaction.
-
Protection: Dissolve 3-aminobiphenyl (1.0 equiv.) in a suitable solvent like dichloromethane. Add a base such as triethylamine (1.5 equiv.). Cool the mixture to 0 °C and slowly add acetic anhydride (1.1 equiv.). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Perform an aqueous work-up to isolate the N-(biphenyl-3-yl)acetamide.
-
Cross-Coupling: Use the protected aminobiphenyl in the Suzuki or Buchwald-Hartwig reaction following a protocol similar to the one described above.
-
Deprotection: After successful coupling, the acetyl group can be removed under acidic or basic conditions to yield the final desired product.
Mechanistic Considerations: The Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.
Sources
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- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. US20220380321A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. env.go.jp [env.go.jp]
- 20. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Effective Deprotection of N-Boc-3-aminobiphenyl
Welcome to the technical support resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance for the successful deprotection of N-Boc-3-aminobiphenyl. This guide moves beyond simple protocols to explain the underlying chemistry, helping you troubleshoot common issues and optimize your reaction conditions for clean, high-yield results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the deprotection of N-Boc protected arylamines like 3-aminobiphenyl.
Q1: What are the standard, go-to conditions for removing the Boc group from 3-aminobiphenyl?
The most common and generally effective methods involve strong acids.[1] Typically, Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or Hydrogen Chloride (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate are used.[2] These reactions are often rapid, proceeding to completion at room temperature within 1-3 hours.[1][3]
Q2: I'm observing a significant byproduct with a mass 56 units higher than my desired product. What is happening?
This is a classic sign of tert-butylation. During the acidic cleavage of the Boc group, a reactive tert-butyl cation is generated.[1][4] This electrophile can then attack the electron-rich aromatic rings of your 3-aminobiphenyl molecule in an undesirable Friedel-Crafts alkylation side reaction.[1]
Q3: How can I prevent the tert-butylation side reaction?
The most effective strategy is to introduce a "scavenger" into the reaction mixture.[1] Scavengers are compounds that are more nucleophilic than your product and will preferentially react with and neutralize the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or electron-rich aromatic compounds like anisole.[1] Lowering the reaction temperature to 0 °C can also help by reducing the rate of the alkylation.[1]
Q4: My starting material contains other acid-sensitive groups. Are there milder deprotection methods?
Absolutely. When strong acids like TFA or HCl are incompatible with other functionalities in your molecule (e.g., tert-butyl esters, acetals), several milder alternatives can be employed.[1][5] These include:
-
Lewis Acids: Zinc bromide (ZnBr₂) in DCM can effectively remove the Boc group without cleaving other acid-labile groups.[1]
-
Oxalyl Chloride in Methanol: This is an exceptionally mild method suitable for highly sensitive substrates.[1][6]
-
Thermal Deprotection: In some cases, simply heating the compound in a suitable solvent like water or trifluoroethanol can effect deprotection without any acid catalyst, though this may require high temperatures.[4][7][8]
Troubleshooting Guide: From Incomplete Reactions to Unwanted Byproducts
This section provides a deeper dive into specific problems and offers structured solutions.
Issue 1: Incomplete or Stalled Deprotection
Symptoms: Your reaction has run for several hours, but TLC or LC-MS analysis shows a significant amount of remaining N-Boc-3-aminobiphenyl.
Causality & Solutions:
-
Insufficient Acid Strength/Concentration: The carbamate of an arylamine is slightly more stable than that of an alkylamine. If you are using dilute acid, it may be insufficient to drive the reaction to completion.
-
Solution: Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or switch to a stronger system like 4M HCl in 1,4-dioxane.[4]
-
-
Insufficient Reaction Time: While often fast, some substrates require longer reaction times.
-
Solution: Continue to monitor the reaction for an extended period (e.g., up to 18 hours) before concluding it has stalled.[3]
-
-
Low Temperature: If running the reaction at 0 °C to prevent side reactions, the rate of the desired deprotection will also be slower.
-
Solution: Allow the reaction to warm to room temperature after an initial period at 0 °C and monitor its progress closely.
-
Issue 2: Pervasive tert-Butylation of the Biphenyl Ring
Symptoms: Purification is difficult due to multiple byproducts with a mass increase of +56 Da, corresponding to the addition of one or more tert-butyl groups.
Causality & Solutions:
-
Reactive Carbocation Generation: The biphenyl system, while not as activated as phenol or indole, is still susceptible to electrophilic alkylation by the tert-butyl cation generated during deprotection.[1][9]
-
Solution 1: Add a Scavenger: This is the most direct solution. Add 5-10 equivalents of a scavenger like triethylsilane (TES) or anisole to the reaction mixture before adding the acid. The scavenger will trap the carbocation.
-
Solution 2: Change Deprotection Method: Switch to a method that does not generate a free carbocation. The oxalyl chloride/methanol method is an excellent choice as it proceeds through a different mechanism.[1][6]
-
Mechanism of Deprotection and Side Reaction
Caption: Acid-catalyzed Boc deprotection and the competing side reaction pathway.
Detailed Experimental Protocols
These protocols provide step-by-step guidance for key deprotection methods. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Standard Deprotection with TFA and Scavenger
This is the first method to try for a robust, clean deprotection.
-
Setup: Dissolve N-Boc-3-aminobiphenyl (1.0 equiv) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition: Add triethylsilane (TES) (5.0 equiv) to the solution.
-
Acid Addition: Cool the mixture to 0 °C in an ice bath. Add Trifluoroacetic Acid (TFA) (10-20 equiv, often a 25-50% v/v solution in DCM) dropwise.[3]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Isolation: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 3-aminobiphenyl. Purify by column chromatography if necessary.
Protocol 2: Mild Deprotection with Oxalyl Chloride in Methanol
This method is ideal for substrates with other acid-sensitive functional groups.[6]
-
Setup: Dissolve the N-Boc-3-aminobiphenyl (1.0 equiv) in methanol (approx. 0.1 M) at room temperature in a round-bottom flask.[6]
-
Reagent Addition: Add oxalyl chloride (3.0 equiv) dropwise to the solution. Note: an initial exotherm and sputtering may be observed.[6]
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The deprotection of aryl carbamates is typically complete within 3 hours.[6] Monitor by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Isolation: The product is often obtained as the hydrochloride salt, which can be used directly or neutralized with a mild base and extracted as described in Protocol 1.
Decision Workflow for Deprotection Method
Caption: A logical workflow for selecting the optimal deprotection strategy.
Comparative Data Summary
The table below summarizes the key aspects of the most common deprotection methods to help guide your experimental design.
| Method | Reagents | Typical Conditions | Pros | Cons |
| Standard Acidic | TFA or HCl in DCM, Dioxane, or EtOAc[1][2] | 0 °C to RT, 1-3 h | Fast, reliable, uses common reagents | Generates reactive tert-butyl cation, harsh on other acid-labile groups[1] |
| Lewis Acid | ZnBr₂ in DCM[1] | RT, 1-3 h | Milder, selective over some acid-labile groups | Requires anhydrous conditions, metal catalyst may need removal |
| Mild Acyl Chloride | Oxalyl Chloride in Methanol[1][6] | RT, 1-4 h | Very mild, avoids tert-butylation, good for sensitive substrates[6] | Reagent is moisture-sensitive, generates HCl in situ |
| Thermal | Heat in solvent (e.g., TFE, water)[4][8] | High Temp (>100 °C)[8][10] | Acid-free, avoids tert-butylation | Requires high temperatures, potential for other thermal degradation, not universally applicable |
References
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Sun, C., et al. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-3.
- The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION.
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Moku, G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23831-23836.
- ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
- ResearchGate. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.
- Lookchem. (2019). Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives.
- Britton, J., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(9), 1253-1261.
- ResearchGate. (2002). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives.
- Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Wordpress.
- ACS Publications. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- SciSpace. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acids - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: [1,1'-Biphenyl]-3-amine hydrochloride
Welcome to the technical support guide for [1,1'-Biphenyl]-3-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this compound, with a primary focus on preventing its oxidation.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered when working with this compound.
Q1: My solid this compound, which was initially off-white, has developed a yellow or brownish tint. What happened?
A1: This discoloration is a classic indicator of oxidation. Aromatic amines, even as hydrochloride salts, are susceptible to slow oxidation upon exposure to atmospheric oxygen and light over time.[1] The colored impurities are typically highly conjugated polymeric species or quinone-imine type structures formed from the initial oxidation products.
Q2: Why is my solution of this compound turning dark so quickly?
A2: Rapid discoloration in solution is most often caused by dissolved oxygen in the solvent.[2] Other contributing factors can include trace metal ion contaminants in the solvent or glassware which can catalyze oxidation, exposure to UV light, or a pH that is too high (basic), which would deprotonate the hydrochloride salt to the more reactive free amine.[3]
Q3: Is the hydrochloride salt supposed to be more stable than the free amine form? Why is it still oxidizing?
A3: Yes, the hydrochloride salt is significantly more stable than the free base. Protonating the amine's lone pair of electrons reduces their availability to participate in oxidation reactions.[4] However, this protection is not absolute. The equilibrium between the salt and the trace amount of free base can still allow for slow oxidation, which is accelerated by factors like light, heat, and oxygen.
Q4: What are the absolute best practices for long-term storage of the solid compound?
A4: For maximum stability, solid this compound should be stored in an amber glass vial with a tightly sealed cap.[5] The vial should be placed inside a desiccator, and the air in the desiccator should be replaced with an inert gas like argon or nitrogen.[6][7] This entire setup should then be stored in a cool, dark place, such as a freezer rated for chemical storage (-20°C is common).[8]
Q5: Can I use an antioxidant to stabilize my solutions?
A5: While the use of antioxidants or free-radical scavengers can inhibit amine oxidation in some industrial applications, it is often undesirable in research and pharmaceutical development as it introduces another chemical into your system.[9] This can complicate downstream reactions, purification, and analytical analysis. The preferred method is the rigorous exclusion of oxygen. If an antioxidant must be considered, its compatibility and potential for interference must be thoroughly evaluated for your specific application.
Part 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving oxidation-related problems during your experiments.
Issue 1: Compound is Discolored Upon Receipt or Before Use
-
Symptom: Solid material is yellow, tan, or brown instead of the expected off-white/white color.
-
Root Cause Analysis: The compound has likely been exposed to air and/or light during previous handling or storage.
-
Solution Workflow:
dot graph TD { A[Start: Discolored Solid] --> B{Assess Severity}; B --> C[Slightly Yellow?]; B --> D[Brown/Dark?]; C --> E["Can likely be used for non-critical applications after a purity check (TLC/HPLC). For critical steps, purification is recommended."]; D --> F["Purification is required. Consider recrystallization under an inert atmosphere."]; E --> G[Implement Strict Storage Protocol]; F --> G; }
Caption: Troubleshooting workflow for discolored solid reagent.
Issue 2: Solution Rapidly Changes Color During Preparation or Reaction
-
Symptom: A solution of the amine salt darkens within minutes to hours of preparation.
-
Root Cause Analysis: The primary suspect is dissolved oxygen in the solvent. Secondary causes include contaminated glassware (trace metals) or an incompatible reaction pH.
-
Solution Workflow:
dot graph TD { A[Start: Solution Darkening] --> B{Is the solvent degassed?}; B -- No --> C["Stop. Prepare fresh using a degassed solvent. See Protocol 1."]; B -- Yes --> D{Was the entire procedure under an inert atmosphere?}; D -- No --> E["Re-evaluate your inert atmosphere technique. Ensure a positive pressure of N₂ or Ar is maintained. See Protocol 2."]; D -- Yes --> F{Is the glassware acid-washed?}; F -- No --> G["Trace metal catalysis is possible. Use acid-washed glassware for all future experiments."]; F -- Yes --> H["Check pH. If reaction conditions are basic, the free amine is forming and oxidizing. Consider if pH can be kept acidic/neutral."]; }
Caption: Troubleshooting workflow for rapid solution discoloration.
Part 3: Key Experimental Protocols
Protocol 1: Preparation of an Oxygen-Free Solution
This protocol details the steps for preparing a solution of this compound for use in an oxygen-sensitive reaction.
Objective: To dissolve the amine salt in a solvent with minimal exposure to atmospheric oxygen.
Materials:
-
This compound
-
High-purity solvent (e.g., HPLC-grade DMF, DMSO, or an appropriate alcohol)
-
Schlenk flask or a round-bottom flask with a rubber septum
-
Inert gas source (Argon or Nitrogen) with a bubbler[10]
-
Cannula or gas-tight syringe[10]
-
Stir bar
Procedure:
-
Glassware Preparation: Ensure the Schlenk flask and stir bar are thoroughly clean and oven-dried (e.g., at 125°C for at least 4 hours) to remove all moisture.[11] Allow the flask to cool to room temperature under a stream of inert gas.
-
Solvent Degassing: Degas the required volume of solvent. Three common methods are:
-
Freeze-Pump-Thaw: For rigorous oxygen removal, freeze the solvent with liquid nitrogen, apply a high vacuum, and then thaw. Repeat this cycle three times.
-
Sparge with Inert Gas: Bubble a steady stream of argon or nitrogen through the solvent for at least 30-60 minutes.[2]
-
Sonication Under Vacuum: Place the solvent in an ultrasonic bath while applying a vacuum.
-
-
Establishing Inert Atmosphere: Place the desired amount of solid this compound into the dry Schlenk flask. Seal the flask and cycle between vacuum and inert gas backfill three times to remove all air from the flask.[10]
-
Solvent Transfer: Using a cannula or a gas-tight syringe, transfer the degassed solvent into the Schlenk flask containing the solid amine salt.[12][13][14] Ensure a positive pressure of inert gas is maintained in both the solvent source and the receiving flask throughout the transfer.
-
Dissolution: Stir the mixture under a positive pressure of inert gas until the solid is fully dissolved. The resulting solution is now ready for use.
Protocol 2: Quality Control Check for Oxidation via HPLC
Objective: To quantify the purity of this compound and detect the presence of oxidative degradation products.
Materials:
-
Sample of this compound
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
HPLC-grade acetonitrile (ACN) and water
-
Trifluoroacetic acid (TFA) or formic acid
Procedure:
-
Sample Preparation: Prepare a stock solution of the amine salt at approximately 1 mg/mL in a 50:50 mixture of ACN and water. Dilute this stock to a working concentration of ~50-100 µg/mL.
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 280 nm
-
-
Analysis: Inject the sample. The pure amine salt should elute as a sharp, primary peak. Oxidative impurities are typically more polar or significantly less polar (polymeric) and will appear as separate, smaller peaks, often with different UV absorbance profiles.
-
Purity Calculation: Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
Data Interpretation:
| Observation | Potential Meaning | Recommended Action |
| Single, sharp peak >98% area | High purity sample. | Proceed with experiment. |
| Main peak with several small (<0.5%) front-running peaks | Minor oxidation to more polar species. | Acceptable for most uses. Re-evaluate storage conditions. |
| Significant broad peaks or late-eluting peaks | Formation of polymeric degradation products. | Compound requires purification before use. |
| No distinct main peak, multiple large peaks | Severely degraded sample. | Discard and obtain a fresh lot of the compound. |
Part 4: Mechanistic Insights & Prevention Strategies
The oxidation of aromatic amines like [1,1'-Biphenyl]-3-amine often proceeds through a single-electron transfer (SET) mechanism to form a radical cation.[15] This highly reactive intermediate can then undergo dimerization or react with other molecules, eventually leading to complex, colored polymeric materials.
dot graph TD { rankdir=LR; node [shape=box, style=rounded]; A["Amine (Ar-NH₂)"] -- "O₂, hv, or Metal Ions" --> B["Radical Cation (Ar-NH₂⁺•)"]; B --> C["Dimerization & Deprotonation"]; C --> D["Colored Polymeric Impurities"];
}
Caption: Simplified oxidation mechanism and corresponding prevention strategies.
Summary of Prevention Strategies
| Factor | Prevention Method | Rationale |
| Atmospheric Oxygen | Handle and store under an inert atmosphere (N₂ or Ar).[16][17] Use degassed solvents. | Oxygen is the primary oxidant. Its exclusion is the most critical step.[17] |
| Light (Photoxidation) | Store in amber vials or wrap containers in aluminum foil.[5] | UV light provides the energy to initiate radical formation. |
| Trace Metal Ions | Use high-purity solvents and acid-washed glassware. | Metal ions (e.g., Fe³⁺, Cu²⁺) can catalytically promote single-electron transfer.[3] |
| Elevated Temperature | Store at reduced temperatures (e.g., 4°C or -20°C). | Reduces the rate of all chemical reactions, including oxidation.[7][8] |
| pH (Basicity) | Maintain an acidic or neutral pH in solutions. | The hydrochloride salt form is less susceptible to oxidation than the free base.[4] |
By understanding the mechanisms of degradation and rigorously applying these preventative handling and storage techniques, you can ensure the integrity of your this compound, leading to more reliable and reproducible experimental outcomes.
References
- Theoretical Study of the Oxidation Mechanism of Arom
- Air Sensitive Compounds. Ossila.
- Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry.
- Storage of air and temperature sensitive reagents. Chemistry Stack Exchange.
- Inert
- MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC.
- What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. KINTEK.
- Inert
- Inert
- 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts.
- Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorin
- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
- US20120271026A1 - Inhibition of amine oxidation.
- Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt. PMC - PubMed Central.
- 23.
- Role of oxidation state of metal ion in OD reaction of amines.
- Short- and Long-Term Stability of Arom
- How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Short- and Long-Term Stability of Aromatic Amines in Human Urine | MDPI [mdpi.com]
- 9. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Theoretical study of the oxidation mechanism of aromatic amines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 17. What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results - Kintek Furnace [kintekfurnace.com]
Technical Support Center: Scaling Up 3-Aminobiphenyl Hydrochloride Production
Welcome to the technical support center for the synthesis and scale-up of 3-aminobiphenyl hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the production of this critical intermediate. The following question-and-answer format provides in-depth, field-proven insights to ensure the successful and safe execution of your project.
Section 1: Synthesis and Reaction Optimization
This section addresses the core chemical transformations and the nuances of optimizing the reaction for large-scale production.
Q1: My Suzuki coupling reaction between 3-bromoaniline and phenylboronic acid is sluggish and gives low yields. What are the critical parameters to control for a successful scale-up?
A1: A successful Suzuki coupling for 3-aminobiphenyl synthesis on a larger scale hinges on several interdependent factors beyond simply mixing the reactants.[1] Here’s a breakdown of the causality behind common issues and how to address them:
-
Catalyst System: The choice of palladium catalyst and ligand is paramount. While many systems work at the bench, their efficiency can drop dramatically upon scale-up.
-
Expert Insight: For scale-up, catalyst stability and turnover number become critical. A robust catalyst system like Pd(OAc)₂ with a suitable phosphine ligand is often preferred for its balance of reactivity and stability. The ligand not only facilitates the catalytic cycle but also protects the palladium center from deactivation.
-
-
Base Selection and Stoichiometry: The base is not just a proton scavenger; it plays a crucial role in the transmetalation step.
-
Causality: An inorganic base like potassium carbonate is a common choice. However, its solubility can be a limiting factor in many organic solvents. A biphasic system with a phase-transfer catalyst can sometimes mitigate this, but this adds complexity to the downstream workup. Using a soluble organic base might be an alternative, but care must be taken to avoid side reactions. The stoichiometry of the base is also critical; an excess can lead to undesired side reactions, while an insufficient amount will stall the reaction.
-
-
Solvent Choice: The solvent system must be able to dissolve the reactants to a reasonable extent and be compatible with the catalyst system.
-
Expert Insight: A mixture of a polar aprotic solvent like DMF or NMP with water is often effective. Water can help to dissolve the inorganic base and facilitate the reaction. However, be mindful that water can also promote catalyst decomposition at elevated temperatures. Careful optimization of the solvent ratio is necessary.
-
-
Temperature Control: Exothermic events can occur, especially during the initial stages of the reaction.
-
Causality: Poor temperature control can lead to catalyst decomposition and the formation of impurities. A well-calibrated reactor with efficient heat transfer is essential for maintaining a consistent reaction temperature.
-
Q2: I am observing significant amounts of biphenyl and other homocoupling byproducts. How can I minimize these impurities?
A2: The formation of homocoupling byproducts is a common challenge in Suzuki couplings and is often indicative of suboptimal reaction conditions that favor side reactions over the desired cross-coupling.
-
Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.
-
Preventative Protocol: Ensure the reaction vessel is thoroughly purged with an inert gas (e.g., nitrogen or argon) before adding the catalyst. Maintaining a positive pressure of inert gas throughout the reaction is crucial. Degassing the solvents prior to use is also a highly recommended practice.
-
-
Catalyst Loading: While it may seem counterintuitive, a very high catalyst loading can sometimes lead to an increase in byproducts.
-
Expert Insight: An optimized catalyst loading will efficiently drive the cross-coupling reaction. Too much catalyst can lead to an increased rate of side reactions, especially if other parameters are not well-controlled. A screening of catalyst loading should be performed during process development.
-
-
Stoichiometry of Reactants: An incorrect ratio of the coupling partners can leave unreacted starting materials that are prone to homocoupling.
-
Causality: A slight excess of the boronic acid is often used to ensure complete consumption of the more valuable aryl halide. However, a large excess can increase the likelihood of boronic acid homocoupling. Precise control of the stoichiometry is key.
-
Section 2: Workup and Purification
The transition from the reaction mixture to a pure, isolated product is a critical phase where significant losses can occur if not properly managed.
Q3: My aqueous workup to isolate the free base of 3-aminobiphenyl is resulting in emulsions and poor phase separation. What is causing this and how can I improve it?
A3: Emulsion formation during the workup of amine-containing reaction mixtures is a frequent problem, especially at a larger scale.
-
Underlying Cause: The amphiphilic nature of the amine product and certain byproducts can act as surfactants, stabilizing the oil-in-water or water-in-oil interface. The presence of residual inorganic salts can also contribute to this issue.
-
Troubleshooting Steps:
-
pH Adjustment: Ensure the aqueous phase is sufficiently basic (pH > 10) to fully deprotonate any amine salts. This will make the amine more soluble in the organic phase.
-
Brine Wash: After the initial aqueous wash, a wash with a saturated sodium chloride solution (brine) can help to break emulsions. The increased ionic strength of the aqueous phase helps to "salt out" the organic components.
-
Solvent Choice: If the problem persists, consider using a less polar extraction solvent. While solvents like ethyl acetate are common, they have some miscibility with water. A solvent like toluene or MTBE might provide a cleaner phase split.
-
Filtration: Passing the emulsified mixture through a pad of celite or a phase separator can sometimes physically break the emulsion.
-
Q4: I am struggling to achieve the desired purity of 3-aminobiphenyl hydrochloride after crystallization. What are some advanced purification strategies?
A4: Achieving high purity for the hydrochloride salt often requires more than a simple crystallization, especially when dealing with closely related impurities.
-
Recrystallization Solvent System: The choice of solvent is critical for effective purification.[2]
-
Expert Insight: A mixed solvent system often provides the best results. For 3-aminobiphenyl hydrochloride, a combination of a protic solvent in which the salt is soluble at elevated temperatures (e.g., ethanol, isopropanol) and a non-polar solvent in which it is sparingly soluble at room temperature (e.g., heptane, toluene) can be very effective. The goal is to find a system where the desired product crystallizes out upon cooling, while the impurities remain in the mother liquor.
-
-
Activated Carbon Treatment: Colored impurities and some non-polar byproducts can be effectively removed by treatment with activated carbon.
-
Protocol: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon (typically 1-5% by weight), and heat the mixture for a short period. The carbon is then removed by hot filtration through a celite pad before allowing the solution to cool and crystallize.
-
-
Chromatography: For very high purity requirements, column chromatography may be necessary.[3][4]
-
Methodology: While silica gel chromatography can be used for the free base, it is generally not suitable for the hydrochloride salt. If chromatography is required, it is best performed on the free base before conversion to the hydrochloride salt. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Impurity Profile and Mitigation
| Impurity | Potential Source | Mitigation Strategy |
| Biphenyl | Homocoupling of phenylboronic acid | Rigorous exclusion of oxygen, optimized catalyst loading. |
| 3,3'-Diaminobiphenyl | Homocoupling of 3-bromoaniline | Optimized reaction conditions, precise stoichiometry. |
| Unreacted Starting Materials | Incomplete reaction | Monitor reaction progress by HPLC/TLC, ensure sufficient reaction time. |
| Residual Palladium | Catalyst carryover | Treatment with a palladium scavenger, efficient crystallization. |
Section 3: Stability and Handling
3-Aminobiphenyl hydrochloride, like many aromatic amines, requires careful handling and storage to maintain its integrity.
Q5: My stored 3-aminobiphenyl hydrochloride has developed a dark color over time. What is causing this degradation and how can I prevent it?
A5: The discoloration of aromatic amines is a common sign of oxidative degradation.
-
Mechanism of Degradation: The amino group is susceptible to oxidation, which can lead to the formation of colored, polymeric impurities. This process is often accelerated by exposure to light and air.
-
Prevention and Storage:
-
Inert Atmosphere: Store the material under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light Protection: Use amber-colored or opaque containers to protect the compound from light.
-
Temperature: Store in a cool, dry place.[5] While the product is chemically stable at room temperature, lower temperatures can slow the rate of any potential degradation.
-
Purity: Highly pure material is generally more stable. Impurities can sometimes act as catalysts for degradation.
-
Q6: Are there any specific safety precautions I should be aware of when handling 3-aminobiphenyl hydrochloride on a larger scale?
A6: Yes, 3-aminobiphenyl and its salts are hazardous materials and require strict safety protocols.[6]
-
Toxicity: 3-Aminobiphenyl is harmful if swallowed and may cause respiratory irritation.[7][8] It is also suspected of causing cancer.[9]
-
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[7][9]
-
Ventilation: Handle the material in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[10]
-
Containment: Use appropriate engineering controls, such as closed systems, to minimize exposure during large-scale transfers.
-
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[10]
Section 4: Process Logic and Workflow Diagrams
Visualizing the process can aid in understanding the critical control points and decision-making processes.
General Synthesis and Purification Workflow
Caption: High-level workflow for the synthesis and purification of 3-aminobiphenyl hydrochloride.
Troubleshooting Decision Tree for Low Purity
Caption: A decision tree for troubleshooting low purity issues in 3-aminobiphenyl hydrochloride.
References
- HPC Standards. 3-Aminobiphenyl | 1X100MG | C12H11N | 687860 | 2243-47-2. [Link]
- CPAchem. (2022, March 22).
- ACS Publications.
- Wikipedia. 3-Aminobiphenyl. [Link]
- EMU Physics Department. (2023, July 4).
- ACS Publications. (2010, February 25). Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic (+)-Zincophorin. [Link]
- ChemBK. 3-AMINOBIPHENYL. [Link]
- PubChem. 3-Aminobiphenyl | C12H11N | CID 16717. [Link]
- U.S. Food and Drug Administration. Manufacturing Scale-Up of Drugs and Biologics. [Link]
- Google Patents.
- MDPI. (2022, October 26). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. [Link]
- Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
- Teledyne Labs.
- NIH. The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. [Link]
- Journal of Biomedical Research & Environmental Sciences.
- NIH. (2025, April 24). Thiamine hydrochloride (VB1)
Sources
- 1. 3-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. NL7905987A - PROCESS FOR THE PURIFICATION OF TERTIARY AMINES. - Google Patents [patents.google.com]
- 4. teledynelabs.com [teledynelabs.com]
- 5. usbio.net [usbio.net]
- 6. chembk.com [chembk.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. fishersci.com [fishersci.com]
- 10. hpc-standards.com [hpc-standards.com]
Technical Support Center: Resolving Peak Tailing in HPLC of Basic Amine Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues with basic amine compounds in High-Performance Liquid Chromatography (HPLC). Here, we will delve into the root causes of this common chromatographic problem and provide a structured, in-depth approach to troubleshooting and resolution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for basic compounds in reversed-phase HPLC?
The most common cause is secondary interactions between the basic analytes and residual silanol groups on the silica-based stationary phase.[1][2][3] These silanol groups can become ionized (negatively charged) at mobile phase pH levels above 3, leading to strong electrostatic interactions with positively charged basic compounds.[1][4] This results in a mixed-mode retention mechanism (hydrophobic and ion-exchange), causing the peaks to tail.[1][2]
Q2: How does mobile phase pH affect the peak shape of basic amines?
Mobile phase pH is a critical parameter. At a low pH (typically ≤ 3), the ionization of acidic silanol groups on the stationary phase is suppressed, minimizing secondary interactions and improving peak shape for basic compounds.[2][5] Conversely, at a high pH (2 units above the analyte's pKa), the basic compound is in its neutral form, which can also lead to improved peak shape and retention.[6][7] Operating at a pH close to the analyte's pKa can result in peak distortion as the compound exists in both ionized and unionized forms.[8][9]
Q3: What is "end-capping" and how does it help?
End-capping is a chemical process that deactivates the residual silanol groups on the silica surface by reacting them with a small silylating agent, such as trimethylchlorosilane (TMCS).[10][11][12] This reduces the number of active sites available for secondary interactions with basic analytes, leading to improved peak symmetry.[10][12] Columns that are "double end-capped" undergo this process twice for even greater deactivation.[10]
Q4: Can my sample injection solvent cause peak tailing?
Yes. If your sample is dissolved in a solvent that is much stronger (more organic) than your mobile phase, it can lead to peak distortion, including tailing or fronting. It is always best to dissolve your sample in the mobile phase itself or a weaker solvent.
Q5: When should I consider using a mobile phase additive?
Mobile phase additives, or modifiers, are often used to improve the peak shape of basic compounds.[13] Additives like triethylamine (TEA) act as "silanol blockers" by competing with the basic analytes for the active silanol sites.[14][15] Volatile buffers like formic acid or ammonium formate are commonly used, especially in LC-MS applications, to control the pH and improve peak shape.[15]
In-Depth Troubleshooting Guide
Peak tailing is a clear indicator that there are undesirable interactions occurring within your HPLC system. A systematic approach to troubleshooting is essential for identifying and resolving the issue efficiently. This guide is structured to help you investigate potential problem areas: the analytical column, the mobile phase, the sample and injection solvent, and the HPLC system itself.
The Analytical Column: The Heart of the Separation
The column is the most common source of peak tailing for basic compounds due to the chemistry of the stationary phase.
1.1. Understanding Silanol Interactions
Silica-based columns have residual silanol groups (Si-OH) on their surface.[11][16] These groups are acidic and can deprotonate to form negatively charged silanates (Si-O-), especially at pH values above 4.[17][18] Basic amine compounds are often protonated (positively charged) in typical reversed-phase mobile phases. The electrostatic attraction between the positively charged analyte and the negatively charged silanol groups leads to a secondary retention mechanism (ion-exchange), which is a primary cause of peak tailing.[15][19][20]
Diagram: Mechanism of Peak Tailing due to Silanol Interactions
Caption: Secondary interaction between basic analytes and ionized silanols.
1.2. Protocol: Assessing and Mitigating Column-Related Tailing
Step 1: Choose the Right Column.
-
High-Purity Silica (Type B): Modern columns are typically packed with high-purity silica, which has a lower metal content and less acidic silanol groups compared to older Type A silica.[2]
-
End-Capped Columns: For the analysis of basic compounds, always select a column that is specified as "end-capped" or "double end-capped."[4][10] This significantly reduces the number of available silanol groups.[10]
-
Alternative Stationary Phases:
-
Polar-Embedded Phases: These phases have a polar group embedded within the alkyl chain, which helps to shield the residual silanol groups and can improve peak shape.[4]
-
Hybrid Silica/Polymer Phases: These offer a wider usable pH range and can reduce silanol interactions.[2]
-
Polymer-Based Columns: Columns packed with polymeric materials (e.g., polystyrene-divinylbenzene) do not have silanol groups and can be an excellent choice for separating basic compounds, especially at high pH.[21]
-
Step 2: Column Flushing and Regeneration. If you suspect your column performance has degraded, a thorough flushing procedure may help.
-
Disconnect the column from the detector.
-
Flush with 20-30 column volumes of your mobile phase without the buffer salts.
-
Flush with 20-30 column volumes of 100% Acetonitrile.
-
Flush with 20-30 column volumes of 100% Methanol.
-
If you suspect strongly adsorbed basic compounds, a more aggressive wash with a low concentration of a competing base (e.g., 0.1% triethylamine in methanol) may be beneficial, but always check the column manufacturer's recommendations.
-
Equilibrate the column with your mobile phase for at least 30 column volumes before re-connecting to the detector.
Step 3: Consider Column Overload. If all peaks in your chromatogram are tailing, you might be overloading the column.
-
Mass Overload: Injecting too much sample can saturate the stationary phase. Try diluting your sample by a factor of 10 and re-injecting.[3][22]
-
Volume Overload: Injecting a large volume of a strong sample solvent can also cause peak distortion. Reduce the injection volume.
The Mobile Phase: Your Key to Controlling Interactions
The composition of your mobile phase has a profound impact on the peak shape of basic compounds.
2.1. The Critical Role of pH
As discussed, pH control is paramount.
-
Low pH (2.5 - 3.5): This is the most common strategy. At low pH, the silanol groups are protonated (Si-OH) and therefore neutral, which prevents ion-exchange interactions with the protonated basic analytes (R-NH3+).[1][2][14]
-
High pH (9 - 11): At high pH, the basic analytes are in their neutral form (R-NH2), which also prevents ion-exchange. However, traditional silica-based columns are not stable at high pH. You must use a column specifically designed for high pH work (e.g., hybrid or polymer-based).[6]
2.2. Protocol: Optimizing Mobile Phase pH and Buffer
Step 1: Select an Appropriate Buffer. A buffer is crucial for maintaining a stable pH.[4][23]
-
For Low pH:
-
For High pH:
-
Ammonium formate or ammonium acetate can be used up to a certain pH.
-
Ammonium bicarbonate or mobile phases with ammonia can be used for higher pH ranges with compatible columns.
-
Step 2: Adjust the pH.
-
Always measure and adjust the pH of the aqueous portion of the mobile phase before adding the organic modifier.[24]
-
Aim for a pH that is at least 2 units away from your analyte's pKa to ensure it is fully in one ionic state.[7]
2.3. Mobile Phase Additives: Competing for Attention
If pH adjustment alone is not sufficient, consider adding a competing base to your mobile phase.[14]
-
Triethylamine (TEA): Typically used at concentrations of 0.05% to 0.1% (v/v).[13][25] TEA is a small basic molecule that competes with your analyte for the active silanol sites, effectively masking them.
-
Note: TEA is not suitable for LC-MS due to ion suppression. It can also shorten column lifetime with prolonged use.[14]
2.4. The Organic Modifier: More Than Just Elution Strength
The choice and concentration of the organic modifier can also influence peak shape.[26]
-
Acetonitrile vs. Methanol: Acetonitrile is generally preferred as it is less viscous and often provides better peak shapes. Methanol can sometimes increase hydrogen bonding interactions.
-
Ethanol: Can be a greener alternative to acetonitrile and methanol and has been shown to provide good chromatographic performance for basic compounds.[27][28]
Sample and Injection Solvent: Ensuring Compatibility
The way you prepare and inject your sample can introduce peak shape problems.
3.1. Protocol: Best Practices for Sample Preparation
Step 1: Match the Sample Solvent to the Mobile Phase.
-
The ideal sample solvent is the mobile phase itself.
-
If this is not possible due to solubility issues, use a solvent that is weaker (less organic) than the mobile phase.
-
Injecting a sample in a much stronger solvent can cause the analyte to precipitate upon injection or lead to distorted peaks.
Step 2: Consider Sample Clean-up.
-
Matrix components from your sample can accumulate on the column and create active sites that cause tailing.
-
Solid Phase Extraction (SPE) can be an effective way to remove interfering compounds and improve peak shape.[1][4]
The HPLC System: Ruling Out Extraneous Factors
While less common, issues with the HPLC system can also contribute to peak tailing.
4.1. Protocol: System Check
Step 1: Check for Extra-Column Volume (Dead Volume).
-
Excessive tubing length or internal diameter between the injector and the column, and between the column and the detector, can cause peak broadening and tailing.[4][22]
-
Ensure all fittings are properly seated and that there are no gaps.
Step 2: Inspect for Blockages.
-
A partially blocked column inlet frit can cause peak distortion.[1]
-
If you suspect a blockage, try back-flushing the column (disconnect from the detector first).
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Summary of Key Strategies
| Strategy | Key Action | Rationale |
| Column Selection | Use a modern, high-purity, end-capped (or double end-capped) silica column. | Minimizes the number of active silanol sites available for secondary interactions.[2][10] |
| Mobile Phase pH | Operate at a low pH (e.g., 2.5-3.5) using a suitable buffer. | Suppresses the ionization of silanol groups, making them neutral and non-interactive.[1][2] |
| Mobile Phase Additives | For UV detection, add a small amount of a competing base like triethylamine (TEA). | The additive preferentially interacts with silanol groups, masking them from the analyte.[14][15] |
| Alternative Phases | Consider polar-embedded, hybrid, or polymer-based columns. | These stationary phases are designed to reduce silanol interactions or eliminate them entirely.[2][4] |
| Sample Solvent | Dissolve the sample in the mobile phase or a weaker solvent. | Prevents peak distortion caused by solvent incompatibility. |
| Column Load | Avoid mass and volume overload by injecting a lower concentration or volume. | Prevents saturation of the stationary phase, which can lead to poor peak shape.[3] |
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Chrom Tech, Inc. (2025, October 28). What Is Endcapping in HPLC Columns.
- Phenomenex. (n.d.). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase.
- Phenomenex. (n.d.). The role of end-capping in reversed-phase.
- LabRulez LCMS. (2025, October 29). The Role of End-Capping in Reversed-Phase.
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Validation & Comparative
Comparing reactivity of 2-, 3-, and 4-aminobiphenyl
An In-Depth Guide to the Comparative Reactivity of 2-, 3-, and 4-Aminobiphenyl Isomers
Authored by a Senior Application Scientist
For researchers and professionals in drug development and chemical safety assessment, a nuanced understanding of isomeric differences in reactivity is paramount. The aminobiphenyls present a classic case study where the seemingly minor shift in the position of an amino group dramatically alters chemical behavior and biological outcomes. This guide provides an in-depth comparison of 2-, 3-, and 4-aminobiphenyl, moving beyond surface-level data to explain the underlying principles and provide actionable experimental context.
The core of this analysis rests on the interplay between electronic effects, steric hindrance, and the resulting propensity for metabolic activation. While all three isomers are primary aromatic amines, their reactivity profiles diverge significantly, with profound implications for their applications and, most critically, their toxicological profiles. 4-Aminobiphenyl is a well-established human bladder carcinogen, whereas the 2-isomer is considered non-carcinogenic and the 3-isomer is, at best, a weak carcinogen.[1][2] This guide will dissect the structural and mechanistic basis for this remarkable difference.
The Theoretical Framework: Steric and Electronic Control of Reactivity
The reactivity of an aminobiphenyl isomer is not determined by a single factor but by a confluence of its three-dimensional structure and electronic distribution.
Electronic Effects
The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution reactions, donating electron density into the π-system of the aromatic ring through resonance. This increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles.
-
4-Aminobiphenyl: The amino group is in the para position, allowing for maximum resonance stabilization and delocalization of electron density across both phenyl rings. This strongly activates the entire biphenyl system, particularly the ortho positions on the second ring.
-
3-Aminobiphenyl: The amino group is in the meta position relative to the phenyl-phenyl bond. Its activating effect is therefore largely confined to its own ring, strongly directing electrophiles to the ortho (2-, 4-) and para (6-) positions. Its influence on the adjacent ring is minimal.
-
2-Aminobiphenyl: The amino group is ortho to the inter-ring bond. While it strongly activates its own ring, a more dominant factor comes into play: steric hindrance.
Steric Hindrance: The Decisive Factor for 2-Aminobiphenyl
The most critical structural feature distinguishing the isomers is the conformation of 2-aminobiphenyl. The proximity of the amino group to the adjacent phenyl ring forces the two rings to twist out of plane, resulting in a significant dihedral angle of approximately 40 degrees.[1] This non-planarity has two major consequences:
-
Disrupted π-Conjugation: The twist between the rings severely impedes the overlap of π-orbitals, effectively isolating the two aromatic systems. The activating effect of the amino group is therefore almost entirely restricted to its own ring.
-
Enzymatic Recognition Failure: As will be discussed, the non-planar, bulky structure of 2-aminobiphenyl prevents it from effectively binding to the active sites of key metabolic enzymes that are responsible for activating aromatic amines into carcinogens.[1]
In contrast, 3- and 4-aminobiphenyl can adopt more planar conformations, allowing for greater electronic communication between the rings and a better fit into enzyme active sites.
Caption: Factors influencing the differential reactivity of aminobiphenyl isomers.
Metabolic Activation: The Pathway to Carcinogenicity
The primary reason for the intense interest in aminobiphenyl reactivity is its link to cancer. The carcinogenicity of aromatic amines is not inherent but is a result of their metabolic activation into DNA-reactive electrophiles.[3][4]
The key steps in this pathway are:
-
N-Hydroxylation: The parent amine is oxidized by cytochrome P450 enzymes (primarily CYP1A2) in the liver to form an N-hydroxyarylamine.[3][5] This is the rate-limiting step for activation.
-
Esterification: The N-hydroxy metabolite is further activated, typically through O-acetylation by N-acetyltransferases (NATs) or O-sulfonation by sulfotransferases (SULTs), to form a highly reactive N-acetoxy or N-sulfonyloxy ester.[4][5][6]
-
Nitrenium Ion Formation: This unstable ester spontaneously breaks down, losing an acetate or sulfate group to form a highly electrophilic nitrenium ion.
-
DNA Adduct Formation: The nitrenium ion readily attacks nucleophilic sites on DNA, primarily the C8 position of guanine, forming covalent DNA adducts.[3] These adducts, if not repaired, can lead to mutations during DNA replication and initiate cancer.
The differential reactivity of the aminobiphenyl isomers within this pathway is the source of their varying carcinogenicity. 4-Aminobiphenyl is readily N-hydroxylated, and its N-hydroxy metabolite is a potent substrate for further activation.[1] Conversely, the steric bulk of 2-aminobiphenyl is believed to prevent its efficient N-hydroxylation by P450 enzymes.[1] While 3-aminobiphenyl can be metabolized, its N-hydroxy derivative appears to be inherently less genotoxic.[1]
Caption: The metabolic activation pathway of carcinogenic aromatic amines.
Comparative Data Summary
The following table consolidates experimental findings on the key reactivity and biological endpoints for the three isomers.
| Property / Reaction | 2-Aminobiphenyl | 3-Aminobiphenyl | 4-Aminobiphenyl |
| Conformation | Non-planar (Dihedral angle ~40°)[1] | Near-planar | Near-planar |
| N-Hydroxylation | Not readily metabolized by hepatic preparations[1] | Metabolized in vitro[7] | Readily metabolized by CYP1A2[3][5] |
| N-Acetylation | Substrate for NATs | Substrate for NATs | Substrate for NAT1 and NAT2[8] |
| Mutagenicity (Ames Test) | Non-mutagenic with or without S9 activation[2][9] | Non-mutagenic with or without S9 activation[2][9] | Mutagenic only with S9 activation[1][2][9] |
| Mutagenicity of N-OH derivative | Mutagenic in TA100 only[1] | Non-mutagenic[1] | Potent direct mutagen in TA98 and TA100[1] |
| Carcinogenicity | Considered non-carcinogenic[1] | Weak carcinogen or non-carcinogenic[1] | Established human and animal carcinogen[3][10][11] |
Experimental Protocol: In Vitro Mutagenicity Assessment (Ames Test)
To empirically validate the differences in genotoxic potential following metabolic activation, the Salmonella typhimurium reverse mutation assay (Ames test) is the gold standard. This protocol outlines the procedure.
Caption: Workflow for the Ames Test to assess mutagenicity.
Methodology
Objective: To determine the mutagenic potential of 2-, 3-, and 4-aminobiphenyl in the presence of a metabolic activation system.
Materials:
-
Salmonella typhimurium tester strains TA98 and TA100 (histidine-dependent).
-
Test compounds: 2-, 3-, and 4-aminobiphenyl, dissolved in DMSO.
-
S9 fraction from Aroclor-1254 induced rat liver, supplemented with a cofactor mix (NADP and glucose-6-phosphate) to create the "S9 mix".
-
Molten top agar (0.6% agar, 0.5% NaCl, 50 µM L-histidine, 50 µM D-biotin).
-
Minimal glucose agar plates.
-
Positive controls (e.g., 2-aminoanthracene for S9-dependent mutagens).
-
Solvent control (DMSO).
Procedure:
-
Preparation: In sterile test tubes, add 0.1 mL of an overnight culture of the S. typhimurium tester strain.
-
Treatment: To each tube, add 0.1 mL of the test compound at various concentrations. Include solvent and positive control tubes.
-
Metabolic Activation: Add 0.5 mL of the S9 mix (for activated tests) or a buffer (for non-activated tests) to each tube.
-
Pre-incubation: Gently vortex the tubes and pre-incubate at 37°C for 20-30 minutes.
-
Plating: Add 2.0 mL of molten top agar (maintained at 45°C) to each tube, vortex briefly, and immediately pour the contents onto the surface of a minimal glucose agar plate. Distribute the top agar evenly.
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48 to 72 hours.
-
Scoring: Count the number of revertant colonies (his+ revertants) on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least twice the background count of the solvent control.
Expected Outcome: 4-aminobiphenyl will show a significant, dose-dependent increase in revertant colonies only in the plates containing the S9 mix. 2- and 3-aminobiphenyl will show no significant increase above the background count, with or without the S9 mix.[1][9]
Conclusion and Outlook
The comparison of 2-, 3-, and 4-aminobiphenyl provides a compelling illustration of structure-activity relationships. The reactivity of these isomers is dictated by a delicate balance of electronic and steric effects.
-
4-Aminobiphenyl represents a "perfect storm" of reactivity: its planar structure and favorable electronics allow it to be readily converted by metabolic enzymes into a potent, DNA-damaging agent, explaining its status as a known human carcinogen.[3][4][5]
-
2-Aminobiphenyl is rendered largely inert from a toxicological standpoint by steric hindrance. Its forced non-planar conformation disrupts the electronic communication between its rings and, crucially, prevents it from being a substrate for the P450 enzymes that initiate the activation pathway.[1]
-
3-Aminobiphenyl occupies an intermediate position. While it can be metabolized, its downstream metabolites appear to lack the potent genotoxicity of the 4-isomer, rendering it a much weaker carcinogen, if at all.[1][7]
For professionals in drug development, this case study underscores the critical importance of considering isomeric structure early in the design and screening process. A simple positional change can be the difference between a safe compound and a potent carcinogen. These principles guide the rational design of new chemical entities, aiming to eliminate the structural motifs and metabolic pathways that lead to the formation of reactive, toxic metabolites.
References
- 4-Aminobiphenyl - Wikipedia. Wikipedia. [Link]
- 4-AMINOBIPHENYL - Chemical Agents and Related Occup
- 4-Aminobiphenyl – Knowledge and References. Taylor & Francis. [Link]
- 4-Aminobiphenyl. United States Environmental Protection Agency (EPA). [Link]
- Metabolism of 4-aminobiphenyl and 4-acetylaminobiphenyl in perfused guinea pig liver.
- 4-Aminobiphenyl - 15th Report on Carcinogens. NCBI Bookshelf. [Link]
- 4-AMINOBIPHENYL (Group 1) - Overall Evaluations of Carcinogenicity. NCBI Bookshelf. [Link]
- NEW SYNTHESIS OF 2-AMINOBIPHENYLS.
- Monocyclic aromatic amines as potential human carcinogens: old is new again.
- The metabolism of 3-aminobiphenyl and 3-acetamidobiphenyl in vitro. Semantic Scholar. [Link]
- Metabolic Activation of the N-hydroxy Derivative of the Carcinogen 4-aminobiphenyl by Human Tissue Sulfotransferases.
- Acetyl coenzyme A kinetic studies on N-acetylation of environmental carcinogens by human N-acetyltransferase 1 and its NAT1*14B variant. Frontiers in Pharmacology. [Link]
- Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. Journal of the American Chemical Society. [Link]
- Why does aromatic sulfonation of 3-aminobiphenyl occur at the para position of the adjacent ring? Chemistry Stack Exchange. [Link]
- A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls.
- 4-Aminobiphenyl and DNA reactivity: case study within the context of the 2006 IPCS Human Relevance Framework for Analysis of a cancer mode of action for humans.
- N-acetyltransferase 2 acetylator genotype-dependent N-acetylation of 4-aminobiphenyl in cryopreserved human hepatocytes.
- Growth inhibition of intestinal bacteria and mutagenicity of 2-, 3-, 4-aminobiphenyls, benzidine, and biphenyl.
- Evidence that 4-aminobiphenyl, benzidine, and benzidine congeners produce genotoxicity through reactive oxygen species.
- Irreversible inactivation of arylamine N-acetyltransferases in the presence of N-hydroxy-4-acetylaminobiphenyl: a comparison of human and hamster enzymes.
- Growth inhibition of intestinal bacteria and mutagenicity of 2-, 3-, 4-aminobiphenyls, benzidine, and biphenyl.
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A Strategic Guide to Alternatives for [1,1'-Biphenyl]-3-amine Hydrochloride in Modern Synthesis
Introduction: Re-evaluating a Classic Building Block
[1,1'-Biphenyl]-3-amine, and its hydrochloride salt, is a well-established intermediate in the synthesis of a diverse range of chemical entities, from azo dyes and agrochemicals to complex pharmaceutical scaffolds.[1][2][3] Its utility lies in the reactive amino group appended to the valuable biaryl framework, allowing for straightforward derivatization. However, reliance on a single starting material can present limitations related to cost, availability, and substitution patterns. Furthermore, handling potent aromatic amines often necessitates stringent safety protocols.[2]
This guide provides a comparative analysis of alternative synthetic strategies that bypass the direct use of [1,1'-biphenyl]-3-amine hydrochloride. We will explore modern catalytic methods that construct the target biaryl amine scaffold from more fundamental, readily available precursors. This approach not only offers greater flexibility in molecular design but can also lead to more efficient and convergent synthetic routes. We will delve into the mechanistic rationale behind these alternatives, supported by experimental data and detailed protocols, to empower researchers in drug development and chemical synthesis to make more strategic decisions in their projects.
Core Concept: Retrosynthetic Strategies for Biaryl Amines
The central theme of this guide is to shift the synthetic paradigm from a linear approach (starting with a pre-formed aminobiphenyl) to a convergent one, where the key C-C biaryl bond is formed strategically during the synthesis. This is most powerfully achieved through transition-metal-catalyzed cross-coupling reactions.
Caption: Reaction pathways for traditional vs. alternative synthesis.
Data-Driven Comparison
The choice between these routes is dictated by factors such as precursor availability, cost, scalability, and the need for analog synthesis. Below is a comparative table based on typical experimental outcomes.
| Parameter | Route A (Traditional) | Route B (Alternative Suzuki) | Rationale & Causality |
| Starting Materials | [1,1'-Biphenyl]-3-amine HCl, Acetyl Chloride | 3-Bromoaniline, Phenylboronic Acid, Pd Catalyst | Route B precursors are often more fundamental, cheaper, and readily available from multiple suppliers. |
| Number of Steps | 1 (plus basification) | 2 (Protection, Coupling) | Route A is shorter if the starting amine is on hand. Route B is more flexible and builds complexity efficiently. |
| Typical Overall Yield | ~90-95% | ~80-90% | Route A is a simple, high-yielding acylation. Route B's yield depends on the efficiency of the coupling step, which is typically high but can require optimization. [4] |
| Atom Economy | Good | Moderate | Cross-coupling reactions generate stoichiometric salt byproducts (e.g., from the base) and involve ligands and catalyst systems. |
| Flexibility for Analogs | Low | High | In Route B, either the bromoaniline or the boronic acid can be easily swapped to generate a library of analogs, a key advantage in drug discovery. [5] |
| Safety Considerations | Direct handling of a carcinogenic aminobiphenyl. [2] | The amine is protected for the key C-C bond formation, potentially reducing exposure risks. Palladium catalysts can be toxic and require removal. |
Detailed Experimental Protocols
The following protocols are representative procedures for the synthesis of N-([1,1'-biphenyl]-3-yl)acetamide, designed to be self-validating through clear steps and expected outcomes.
Protocol 1: Synthesis via Traditional Acylation (Route A)
Objective: To synthesize N-([1,1'-biphenyl]-3-yl)acetamide from this compound.
Materials:
-
This compound (1.0 g, 4.86 mmol)
-
Dichloromethane (DCM), anhydrous (25 mL)
-
Triethylamine (TEA) (1.5 mL, 10.7 mmol, 2.2 eq)
-
Acetyl chloride (0.4 mL, 5.60 mmol, 1.15 eq)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Suspend this compound in 25 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine to the suspension. The mixture should become a clear solution as the free amine is generated. Stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add acetyl chloride dropwise over 5 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Allow the reaction to warm to room temperature and stir for 1 hour. Monitor reaction completion by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer with 20 mL of saturated NaHCO₃ solution, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization from ethanol/water to afford N-([1,1'-biphenyl]-3-yl)acetamide as a white solid.
Protocol 2: Synthesis via Alternative Suzuki Coupling (Route B)
Objective: To synthesize N-([1,1'-biphenyl]-3-yl)acetamide from N-(3-bromophenyl)acetamide and phenylboronic acid.
Materials:
-
N-(3-bromophenyl)acetamide (1.0 g, 4.67 mmol)
-
Phenylboronic acid (0.68 g, 5.60 mmol, 1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.17 g, 0.23 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (1.94 g, 14.0 mmol, 3.0 eq)
-
1,4-Dioxane (20 mL) and Water (5 mL)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Combine N-(3-bromophenyl)acetamide, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate in a round-bottom flask.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent catalyst degradation. [6]3. Add the degassed solvent mixture (20 mL dioxane, 5 mL water) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously overnight (12-16 hours). Monitor reaction completion by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with 50 mL of ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with 30 mL of water, followed by 30 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., gradient elution with Hexanes:Ethyl Acetate) to isolate N-([1,1'-biphenyl]-3-yl)acetamide.
Expertise & Experience: Explaining the Causality
-
Choice of Catalyst: In Protocol 2, Pd(dppf)Cl₂ is a robust, air-stable pre-catalyst. The dppf ligand is a bulky, electron-rich phosphine that promotes the key oxidative addition and reductive elimination steps of the Suzuki catalytic cycle, making it effective for coupling aryl bromides. [7]* Role of the Base: The base (K₂CO₃) is essential in the Suzuki reaction. It facilitates the transmetalation step by converting the boronic acid to a more nucleophilic boronate species, which then transfers its phenyl group to the palladium center.
-
Amine Protection: The direct Suzuki coupling of 3-bromoaniline is possible, but protecting the amine as an acetamide (as in Protocol 2) offers several advantages. It prevents side reactions involving the amine acting as a nucleophile or a ligand for the palladium catalyst, often leading to cleaner reactions and higher yields. In this specific case, the protecting group is also the desired final functional group, making the synthesis highly efficient. [6]* Solvent System: The dioxane/water solvent system is common for Suzuki couplings. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base (K₂CO₃) and facilitate the formation of the active boronate species.
Conclusion and Future Outlook
While the direct functionalization of this compound remains a viable and straightforward method for specific applications, modern synthetic chemistry offers powerful alternatives. Convergent strategies, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, provide unparalleled flexibility, allowing for the rapid generation of diverse biaryl structures from simpler, more fundamental building blocks. This approach is particularly advantageous in discovery chemistry, where the exploration of structure-activity relationships is paramount. By understanding the mechanistic underpinnings and practical considerations of these alternative routes, researchers can design more efficient, robust, and versatile syntheses for the next generation of complex molecules.
References
- [1,1'-Biphenyl]-3-amine, 3'-chloro- - Names and Identifiers - ChemBK. (2024).
- A Comparative Guide to Alternative Reagents for Methyl 3-aminopropanoate Hydrochloride in Peptide Synthesis - Benchchem. (n.d.). While on a different topic, this guide serves as a structural example for comparing chemical reagents.
- Navigating the Amine Landscape: A Comparative Guide to Dimethylamine Hydrochloride Alternatives in Organic Synthesis - Benchchem. (n.d.).
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. (2023).
- 3-Aminobiphenyl | CymitQuimica. (n.d.). Describes 3-aminobiphenyl's use in the production of dyes and pesticides.
- Synthetic accesses to biguanide compounds - PMC - NIH. (2021). Discusses various synthetic methods involving amine hydrochlorides in different contexts.
- 3-Aminobiphenyl - Wikipedia. (n.d.). Mentions the synthesis of 3-aminobiphenyl via Suzuki coupling from 3-bromoaniline and phenylboronic acid.
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). Details a one-pot Suzuki coupling procedure for synthesizing biphenyl anilines, highlighting the use of formamide as a protecting group.
- Cross-coupling reactions of amines and esters - ResearchGate. (2019). General reference on cross-coupling reactions involving amines.
- ALTERNATIVE METHODS FOR THE LIQUID PHASE SYNTHESIS OF PEPTIDE NUCLEIC ACIDS AND POLYPHOSPHAZENE BASED REAGENTS FOR THE HALOGENAT - JKU ePUB. (2016).
- [1,1'-Biphenyl]-3-amine - the NIST WebBook. (n.d.).
- US20220380321A1 - Process for the preparation of biphenylamines - Google Patents. (2022).
- Identification of Aminobiphenyl Derivatives in Commercial Hair Dyes - ACS Publications. (n.d.). Discusses the presence and analysis of aminobiphenyl isomers.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (2023). Duplicate of reference 4, providing extensive synthetic details.
- A postulated mechanism for the formation of aminobiphenyl - ResearchGate. (n.d.). Discusses various synthetic strategies for constructing biaryl compounds.
- Insights into the Three-Component Coupling Reactions of Aldehydes, Alkynes, and Amines Catalyzed by N-heterocyclic Carbene Silver: A DFT Study - MDPI. (2023). General background on multi-component reactions involving amines.
- Trends in Cu-Catalyzed Ar-Xs Transformations with Amines - Encyclopedia.pub. (2022).
- New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - MDPI. (2022).
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A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Aminobiphenyl and its Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of aromatic amines is a critical task. These compounds are prevalent in pharmaceuticals, industrial chemicals, and as metabolites of various xenobiotics. Mass spectrometry stands as a premier technique for this purpose, offering unparalleled sensitivity and structural insight. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-aminobiphenyl, with a comparative study against its 2- and 4-isomers. Understanding these distinct fragmentation pathways is crucial for unambiguous isomer identification.
Introduction: The Challenge of Isomer Differentiation
2-Aminobiphenyl, 3-aminobiphenyl, and 4-aminobiphenyl are positional isomers with the same molecular formula (C₁₂H₁₁N) and nominal mass (169 Da).[1][2] While possessing similar physical properties, their biological activities and toxicities can differ significantly, making their individual identification imperative. Electron ionization mass spectrometry (EI-MS) provides a robust method to distinguish these isomers by analyzing the unique patterns of fragment ions produced from the energetically unstable molecular ions.[3][4]
This guide will delve into the mechanistic underpinnings of the fragmentation patterns observed for 3-aminobiphenyl and contrast them with its ortho (2-) and para (4-) counterparts. We will also discuss the theoretical fragmentation behavior under electrospray ionization (ESI) conditions.
Experimental Workflow: GC-EI-MS Analysis
The data discussed herein is based on standard gas chromatography-mass spectrometry (GC-MS) analysis employing electron ionization.
Methodology
-
Sample Preparation : Dilute solutions of 2-, 3-, and 4-aminobiphenyl are prepared in a volatile solvent such as methanol or dichloromethane.
-
Gas Chromatography (GC) : The sample is injected into a GC system equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ensure chromatographic separation of the isomers.
-
Electron Ionization (EI) : As the separated isomers elute from the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with a high-energy electron beam (typically 70 eV).[5][6] This process ejects an electron from the molecule, forming a positively charged molecular ion (M•⁺).[4]
-
Mass Analysis : The molecular ion and any fragment ions formed are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and their relative abundances are plotted against their m/z values to generate a mass spectrum.
The causality behind using 70 eV for electron ionization is to impart sufficient energy to induce reproducible and extensive fragmentation, creating a detailed "fingerprint" for the molecule. This standardized energy allows for the comparison of spectra across different instruments and with library databases like the NIST Mass Spectral Library.[7]
Below is a logical workflow for the analysis.
Caption: Workflow for GC-EI-MS analysis of aminobiphenyl isomers.
Comparative Fragmentation Analysis of Aminobiphenyl Isomers
The molecular ion (M•⁺) for all three isomers appears at m/z 169. Aromatic amines, like the aminobiphenyls, typically show a prominent molecular ion peak due to the stability of the aromatic system.[8][9] The key to differentiating the isomers lies in the relative abundances of the fragment ions.
| m/z | Proposed Ion Structure/Loss | 2-Aminobiphenyl Rel. Abundance (%) | 3-Aminobiphenyl Rel. Abundance (%) | 4-Aminobiphenyl Rel. Abundance (%) |
| 169 | [M]•⁺ | 100 | 100 | 100 |
| 168 | [M-H]⁺ | 65 | 95 | 80 |
| 142 | [M-HCN]⁺ | 5 | 10 | 5 |
| 141 | [M-H-HCN]•⁺ / [C₁₁H₉]⁺ | 15 | 25 | 15 |
| 115 | [C₉H₇]⁺ | 10 | 15 | 10 |
Data is synthesized from the NIST Mass Spectral Database.[2][10][11][12][13]
Fragmentation of 3-Aminobiphenyl
The mass spectrum of 3-aminobiphenyl is characterized by a very intense molecular ion peak at m/z 169 , which is the base peak (100% relative abundance).
-
[M-H]⁺ at m/z 168 : A highly abundant peak (around 95%) results from the loss of a single hydrogen atom. This is a common fragmentation pathway for aromatic amines, where the hydrogen is lost from the amino group.[8][9] The stability of the resulting ion is high.
-
[M-H-HCN]•⁺ at m/z 141 : A significant fragment at m/z 141 (around 25%) is observed. This corresponds to the loss of a hydrogen atom followed by the elimination of a neutral hydrogen cyanide (HCN) molecule. This fragmentation is characteristic of the aniline substructure.[9]
-
Other Fragments : Smaller fragments at m/z 142 ([M-HCN]⁺, ~10%) and m/z 115 ([C₉H₇]⁺, ~15%), corresponding to the loss of HCN from the molecular ion and further fragmentation of the biphenyl ring system, are also present.
The proposed fragmentation pathway for 3-aminobiphenyl is illustrated below.
Caption: Primary EI fragmentation pathways for 3-aminobiphenyl.
Comparison with 2-Aminobiphenyl and 4-Aminobiphenyl
While all three isomers show peaks at the same m/z values, their relative intensities differ, allowing for their distinction.
-
2-Aminobiphenyl : The ortho-isomer exhibits a unique fragmentation pathway due to the proximity of the amino group and the second phenyl ring. This can lead to cyclization reactions. The [M-H]⁺ peak at m/z 168 is prominent but generally less abundant than in the 3-isomer. A key feature can be the enhanced loss of a phenyl radical, although this is not always a dominant peak. The most notable distinction is the formation of a carbazole-like ion, which arises from the loss of H₂ followed by cyclization.
-
4-Aminobiphenyl : The para-isomer, being more symmetrical, often shows a very stable molecular ion. The [M-H]⁺ peak at m/z 168 is intense, but typically less so than in the 3-isomer. The subsequent fragmentation follows a similar pattern to the 3-isomer with the loss of HCN, but the relative abundance of the resulting fragments is generally lower.
The most reliable distinguishing feature among the three is the relative abundance of the [M-H]⁺ ion (m/z 168) compared to the molecular ion at m/z 169. For 3-aminobiphenyl, this peak is exceptionally high, often approaching the intensity of the base peak.
Fragmentation under Electrospray Ionization (ESI)
Electrospray ionization (ESI) is a "soft" ionization technique that typically results in minimal fragmentation.[5] It is most effective for polar, thermally labile molecules and is commonly coupled with liquid chromatography (LC).
For aminobiphenyls, ESI would proceed via the following mechanism:
-
Protonation : In a positive ion mode ESI experiment, the basic amino group would readily accept a proton from the solvent, forming a protonated molecule, [M+H]⁺, at m/z 170 .
-
Minimal In-Source Fragmentation : Under typical ESI conditions, this protonated molecule would be the base peak, with very little to no in-source fragmentation.
-
Tandem MS (MS/MS) : To obtain structural information, tandem mass spectrometry (MS/MS) would be required. The [M+H]⁺ ion (m/z 170) would be isolated and subjected to collision-induced dissociation (CID). The expected fragmentation would likely involve the loss of a neutral ammonia (NH₃) molecule, resulting in a prominent fragment ion at m/z 153 ([M+H-NH₃]⁺).[14]
The differentiation of isomers using ESI-MS/MS would depend on the relative ease of NH₃ loss or other subtle fragmentation differences upon collisional activation.
Conclusion
The electron ionization mass spectra of 2-, 3-, and 4-aminobiphenyl, while sharing major fragment ions, exhibit crucial differences in the relative abundances of these ions. 3-Aminobiphenyl is distinguished by its particularly intense [M-H]⁺ fragment at m/z 168. In contrast, 2-aminobiphenyl may show evidence of cyclization products, and 4-aminobiphenyl typically displays a highly stable molecular ion with less pronounced fragmentation compared to the 3-isomer. While ESI-MS primarily yields the protonated molecule, subsequent MS/MS analysis is necessary for structural elucidation and isomer differentiation. This guide provides the foundational data and mechanistic rationale for researchers to confidently identify these important isomers in their analytical workflows.
References
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A Comparative Guide to the Validation of Analytical Methods for [1,1'-Biphenyl]-3-amine hydrochloride
This guide provides a comprehensive comparison of analytical methods for the validation of [1,1'-Biphenyl]-3-amine hydrochloride, a key intermediate in pharmaceutical synthesis. The focus is on providing researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to establish robust, reliable, and compliant analytical procedures. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8]
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[9][10][11] For a compound like this compound, this ensures the identity, strength, quality, and purity of the active pharmaceutical ingredient (API) or intermediate. This guide will compare two of the most powerful and widely used analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Choosing the Right Analytical Approach: HPLC vs. GC
The selection of an analytical technique is the foundational step in method development. Both HPLC and GC are suitable for the analysis of aromatic amines, but the choice depends on the specific requirements of the analysis and the physicochemical properties of the analyte. This compound is a salt, which makes it non-volatile and necessitates different strategies for HPLC and GC analysis.
-
High-Performance Liquid Chromatography (HPLC): This is often the method of choice for non-volatile and thermally labile compounds like hydrochloride salts. The compound can be analyzed directly, often with excellent resolution and sensitivity.[12][13][14][15]
-
Gas Chromatography (GC): While powerful, GC requires the analyte to be volatile and thermally stable.[16][17][18] For this compound, a derivatization step is mandatory to convert the non-volatile salt into a volatile derivative suitable for GC analysis.[16][17][18][19]
The following diagram illustrates a decision-making process for selecting the appropriate technique.
Caption: Decision tree for selecting an analytical method.
Part 1: High-Performance Liquid Chromatography (HPLC) Method Validation
Reverse-phase HPLC (RP-HPLC) is the preferred method for the quantitative analysis of this compound due to its direct applicability, high resolution, and sensitivity.
Rationale for HPLC Method Development
The biphenyl group in the molecule imparts significant hydrophobicity, making it well-suited for retention on a non-polar stationary phase like C18. The amine group's pKa will dictate the optimal mobile phase pH to ensure a consistent ionization state and good peak shape. A UV detector is ideal as the aromatic rings provide strong chromophores.
Detailed Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Reagent Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution.
Validation Parameters and Experimental Design
The validation will be performed according to ICH Q2(R1) guidelines.[2][10][20][21]
1. Specificity (Stability-Indicating Method) Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] This is demonstrated through forced degradation studies.[22][23][24][25][26]
-
Protocol:
-
Acid Hydrolysis: Reflux sample solution in 0.1 N HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux sample solution in 0.1 N NaOH at 80°C for 4 hours.
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.
-
Analyze all stressed samples by HPLC. The method is specific if the main peak is resolved from all degradation product peaks (purity angle < purity threshold). A target degradation of 5-20% is ideal.[23][24]
-
2. Linearity Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.
-
Protocol:
-
Prepare a series of at least five concentrations of the reference standard, ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
3. Accuracy (Recovery) Accuracy is the closeness of the test results to the true value. It is assessed by spiking a placebo or sample matrix with known amounts of the analyte.
-
Protocol:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.
4. Precision Precision is the degree of agreement among individual test results. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze six replicate samples of the same concentration (100%) on the same day, with the same analyst and instrument.
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: RSD ≤ 2.0%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (based on Signal-to-Noise ratio):
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Acceptance Criteria: LOQ should exhibit acceptable precision (RSD ≤ 10%).
6. Robustness Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH (± 0.2 units)
-
-
Analyze a system suitability sample with each variation.
-
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution, theoretical plates) remain within acceptable limits.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only | Peak purity > 99.0%, baseline resolution from degradants |
| Linearity | To demonstrate a proportional response | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | To demonstrate closeness to the true value | 98.0% - 102.0% recovery |
| Precision | To show the reproducibility of the method | RSD ≤ 2.0% |
| LOQ | To define the lower limit of quantification | RSD ≤ 10% at the LOQ concentration |
| Robustness | To show reliability during normal use | System suitability passes under varied conditions |
Part 2: Gas Chromatography (GC) Method Validation
GC is a viable alternative, particularly for impurity profiling where volatile impurities may be present. However, it requires a derivatization step.
Rationale for GC Method Development
The primary amine of [1,1'-Biphenyl]-3-amine is polar and can interact with active sites in the GC system, leading to poor peak shape.[18] The hydrochloride salt form is non-volatile. Derivatization, such as silylation, converts the amine to a less polar, more volatile, and thermally stable derivative.[16][18]
Detailed Experimental Protocol: GC-FID
1. Derivatization (Silylation)
-
Protocol:
-
Accurately weigh 10 mg of the sample into a reaction vial.
-
Add 1 mL of anhydrous pyridine and 0.5 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
Instrumentation:
-
GC system with a Flame Ionization Detector (FID), split/splitless inlet, and autosampler.
Chromatographic Conditions:
-
Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280°C
-
Detector Temperature: 300°C
-
Oven Program: Start at 150°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Injection: 1 µL, split ratio 20:1
Validation Parameters
The validation parameters for the GC method are identical to those for the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness). The experimental design is similar, with the key difference being the inclusion of the derivatization step in all sample and standard preparations. For robustness, variations in derivatization time and temperature should also be evaluated.
Comparative Summary: HPLC vs. GC
| Feature | HPLC Method | GC Method |
| Sample Preparation | Simple dissolution | Requires a mandatory, optimized derivatization step |
| Analysis Time | Typically 10-15 minutes per sample | Longer due to derivatization and oven ramp times |
| Applicability | Direct analysis of the salt form; ideal for assays and non-volatile impurities | Requires conversion to a volatile derivative; good for volatile impurities |
| Robustness | Generally high; sensitive to mobile phase pH | More complex; robustness depends on both chromatographic and derivatization steps |
| Cost & Complexity | Moderate complexity; solvent consumption can be high | Higher complexity due to derivatization; requires careful handling of reagents |
Overall Validation Workflow
The following diagram outlines the logical flow of a complete analytical method validation project.
Caption: General workflow for analytical method validation.
Conclusion
For the routine quality control and assay of This compound , the HPLC method is objectively superior . Its primary advantage lies in the simplicity of sample preparation and direct analysis, which translates to higher throughput and better robustness in a QC environment. The GC method, while effective, introduces complexity and potential variability with the mandatory derivatization step. However, GC remains a valuable complementary technique, especially for identifying and quantifying volatile organic impurities that may not be amenable to HPLC analysis. The choice of method should always be justified based on its intended purpose, and a thorough validation following ICH guidelines is essential to ensure data integrity and regulatory compliance.[21][27]
References
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- Pharmaguideline. (n.d.).
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- IJSDR. (n.d.).
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A Scientist's Guide to Reactivity: [1,1'-Biphenyl]-3-amine vs. its Hydrochloride Salt
For researchers, scientists, and professionals in drug development, the choice between using a free amine and its salt form is a frequent and critical decision at the synthesis bench. This guide provides an in-depth comparison of the reactivity of [1,1'-Biphenyl]-3-amine and its hydrochloride salt, moving beyond simple physical properties to explore the fundamental chemical principles that govern their behavior in common synthetic transformations. Understanding these differences is key to optimizing reaction conditions, improving yields, and ensuring the success of your synthetic campaigns.
Foundational Properties: More Than Just a Proton
At first glance, [1,1'-Biphenyl]-3-amine and its hydrochloride salt are two forms of the same molecule. However, the presence of a single proton dramatically alters their physical and chemical nature. The free base, [1,1'-Biphenyl]-3-amine, is an organic aromatic amine, appearing as a white to pale yellow solid.[1] In contrast, the hydrochloride salt is a crystalline material formed by the reaction of the basic amine with hydrochloric acid.[2][3]
This fundamental difference is most apparent in their solubility profiles. Amine salts are generally more soluble in water and other protic solvents, a property often exploited in pharmaceutical formulations to enhance bioavailability.[2][3] Conversely, the free base exhibits greater solubility in common non-polar organic solvents like ether and acetone.[1]
| Property | [1,1'-Biphenyl]-3-amine | [1,1'-Biphenyl]-3-amine hydrochloride |
| Chemical Formula | C₁₂H₁₁N[4] | C₁₂H₁₂ClN[5] |
| Molar Mass | 169.22 g/mol [4] | 205.68 g/mol [5] |
| Appearance | White to pale yellow solid[1][6] | White to slightly yellow crystalline powder[5] |
| Melting Point | 31-31.5 °C[6] | 199-200 °C[5] |
| Water Solubility | Limited / Sparingly soluble[1] | Good solubility[5] |
| Organic Solvent Solubility | Soluble in ethanol, acetone, ether[1] | Soluble in ethanol, ether[5] |
| Key Chemical Feature | Nucleophilic lone pair on Nitrogen | Protonated, non-nucleophilic Nitrogen |
The most crucial distinction for a synthetic chemist lies in the reactivity of the amino group. This difference is the core of this guide.
The Heart of the Matter: Nucleophilicity and the Role of the Lone Pair
The chemical reactivity of an amine is dominated by the lone pair of electrons on its nitrogen atom. This lone pair makes the amine a Lewis base and a potent nucleophile, capable of attacking electron-deficient centers.
-
[1,1'-Biphenyl]-3-amine (Free Base): Possesses an available lone pair on the nitrogen atom, making it nucleophilic and ready to participate in a wide array of chemical reactions, from acylation to palladium-catalyzed cross-coupling.
-
This compound (Salt): The nitrogen's lone pair is engaged in a bond with a proton from HCl.[3] This protonation forms a substituted ammonium ion (Ar-NH₃⁺). The resulting positive charge on the nitrogen atom eliminates its nucleophilicity. The group is now electron-withdrawing and no longer seeks out electrophilic centers.
Therefore, for this compound to be used in any reaction requiring a nucleophilic amine, it must first be neutralized to regenerate the free base. This is not an optional step; it is a prerequisite for reactivity.
Caption: Reactivity pathway comparison.
Reactivity in Key Synthetic Transformations
Let's examine how this fundamental difference plays out in three common and powerful reaction types in modern organic synthesis.
N-Acylation (Amide Bond Formation)
N-acylation is a cornerstone reaction, forming the ubiquitous amide bond found in countless pharmaceuticals and materials.[7][8] The reaction involves the nucleophilic attack of the amine on an activated carbonyl compound, such as an acyl chloride or anhydride.
-
Using [1,1'-Biphenyl]-3-amine: The free base reacts directly with the acylating agent. A non-nucleophilic base (e.g., pyridine, triethylamine) is typically added to scavenge the acidic byproduct (like HCl) generated during the reaction, driving the equilibrium towards the product.
-
Using this compound: The salt is completely unreactive towards the acylating agent. To proceed, at least two equivalents of a base are required .
-
Equivalent 1: Neutralizes the hydrochloride salt to generate the nucleophilic free amine in situ.
-
Equivalent 2: Scavenges the acidic byproduct from the acylation reaction itself. Failure to account for this stoichiometry will result in little to no product formation.
-
Caption: Workflow for N-acylation using the amine salt.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, a transformation that is otherwise challenging.[9][10] The reaction couples an amine with an aryl halide or triflate.
-
Using [1,1'-Biphenyl]-3-amine: The free amine can be used directly. The reaction requires a strong base (e.g., sodium tert-butoxide, cesium carbonate) as a standard component to facilitate the catalytic cycle, specifically the deprotonation of the amine-palladium complex.[11]
-
Using this compound: The use of the salt necessitates careful consideration of the base. The chosen base must be strong enough and used in sufficient quantity to first neutralize the amine hydrochloride before participating in its catalytic role. Using a standard amount of base without accounting for the salt would lead to a stalled or inefficient reaction, as the base would be consumed in an initial acid-base neutralization.
-
Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Pd catalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., 2.2 equivalents of Sodium tert-butoxide).
-
Add Reagents: Add the aryl bromide (1.0 equiv) and this compound (1.2 equiv).
-
Add Solvent: Add anhydrous, degassed toluene.
-
Heat: Heat the reaction mixture to the optimal temperature (e.g., 100-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
Suzuki-Miyaura Cross-Coupling
When the aminobiphenyl moiety is already part of one of the coupling partners (e.g., 3-amino-phenylboronic acid or 3-bromoaniline), the amine is typically a spectator to the C-C bond formation. However, its protonation state is still relevant.
-
Using an aminobiphenyl derivative (free base): The reaction proceeds under standard Suzuki conditions. The free amine is a weak electron-donating group, which can slightly influence the electronic nature of the aromatic ring.
-
Using an aminobiphenyl hydrochloride derivative: The ammonium salt (Ar-NH₃⁺) acts as a moderate electron-withdrawing and deactivating group. This can slow down the rate-determining oxidative addition step if the amine is on the aryl halide partner. Fortunately, Suzuki couplings are performed in the presence of a base (e.g., K₂CO₃, Cs₂CO₃), which will neutralize the hydrochloride salt in situ, allowing the reaction to proceed.[12] The key is ensuring the base is sufficient for both this neutralization and its primary role in the catalytic cycle.
Practical Guidance for the Bench Chemist
| Consideration | [1,1'-Biphenyl]-3-amine (Free Base) | This compound (Salt) |
| Handling & Stability | Can be more sensitive to air and light, potentially leading to discoloration over time. May be oily or a low-melting solid.[6] | Generally a more stable, free-flowing crystalline solid with a higher melting point and longer shelf-life.[5] Easier to weigh and handle accurately. |
| Stoichiometry | Straightforward; base is added based on reaction requirements only. | Crucial: Always account for an extra equivalent of base for in situ neutralization of the salt before the reaction can begin. |
| When to Use | Ideal for standard organic-phase reactions where direct nucleophilicity is needed and the addition of excess base could complicate the reaction or purification. | Advantageous for its stability and ease of handling. A good choice when an aqueous or protic solvent is used, or when the subsequent reaction already requires basic conditions. |
Conclusion: An Informed Choice for Optimized Synthesis
The decision to use [1,1'-Biphenyl]-3-amine or its hydrochloride salt is not arbitrary. It is a strategic choice based on a clear understanding of their chemical properties and reactivity.
-
[1,1'-Biphenyl]-3-amine is the reactive, nucleophilic form required for most synthetic transformations.
-
This compound is a stable, non-nucleophilic precursor that offers superior handling and storage properties but requires activation via deprotonation before it can participate in reactions.
The central takeaway for any researcher is to recognize the latent reactivity of the hydrochloride salt. By always accounting for the necessary equivalent of base to neutralize the salt, scientists can seamlessly integrate this stable and convenient building block into their synthetic workflows, transforming it into the reactive free amine precisely when needed at the heart of the reaction.
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A Spectroscopic Odyssey: Unraveling the Electronic and Structural Nuances of Substituted Biphenyl Amines
Substituted biphenyl amines are a cornerstone of modern materials science and medicinal chemistry, finding applications as organic semiconductors, fluorescent probes, and key pharmacophores.[1][2] Their utility is intrinsically linked to their electronic and conformational properties, which can be finely tuned by the nature and position of substituents on the biphenyl scaffold. Spectroscopic analysis provides a powerful toolkit to probe these properties, offering deep insights into structure-property relationships. This guide offers a comparative analysis of substituted biphenyl amines using a suite of spectroscopic techniques, providing not only experimental data but also the causal reasoning behind the observed spectral variations.
The Spectroscopic Toolkit: A Multi-faceted Approach to Characterization
A comprehensive understanding of substituted biphenyl amines necessitates a multi-pronged spectroscopic approach. No single technique can fully elucidate the intricate interplay of electronic and steric effects. This guide will focus on four key techniques:
-
UV-Visible (UV-Vis) Spectroscopy: To probe electronic transitions and the extent of π-conjugation.[3][4]
-
Fluorescence Spectroscopy: To investigate the emission properties and factors influencing quantum yield.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise chemical environment of protons and carbons, offering insights into substitution patterns and molecular symmetry.[5]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups and their vibrational modes.[6]
UV-Visible Spectroscopy: A Window into π-Electron Systems
UV-Vis spectroscopy is a fundamental technique for studying the electronic transitions within a molecule. For biphenyl amines, the absorption spectra are dominated by π-π* transitions within the conjugated system. The position of the maximum absorption wavelength (λmax) is highly sensitive to the electronic nature of the substituents and the dihedral angle between the two phenyl rings.
Causality Behind Experimental Choices
The choice of solvent is critical in UV-Vis spectroscopy as solvent polarity can influence the energy of the electronic states.[7] A non-polar solvent like cyclohexane or a moderately polar solvent like tetrahydrofuran (THF) is often used to minimize specific solvent-solute interactions and obtain spectra that are more representative of the intrinsic electronic properties of the molecule.[2][7]
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the substituted biphenyl amine in a UV-grade solvent (e.g., THF).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Record a baseline spectrum of the pure solvent in both the sample and reference cuvettes.
-
Data Acquisition: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm).
-
Data Analysis: Determine the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε).
Caption: Experimental workflow for UV-Visible spectroscopy.
Comparative UV-Vis Data
| Compound/Substituent | λmax (nm) in THF | Key Observations | Reference |
| Biphenyl | ~250 | Baseline for comparison. | [8] |
| 4-Aminobiphenyl | ~280 | The amino group, an electron-donating group (EDG), causes a red shift (bathochromic shift) due to extended conjugation. | [9] |
| 4-Nitro-4'-aminobiphenyl | ~380 | The strong electron-withdrawing group (EWG) in conjugation with the EDG significantly extends the π-system, leading to a large bathochromic shift. | [1] |
| 2,2'-Dimethyl-4-aminobiphenyl | ~270 | Ortho-substituents cause steric hindrance, increasing the dihedral angle between the phenyl rings. This reduces π-conjugation, resulting in a blue shift (hypsochromic shift) compared to 4-aminobiphenyl.[10] | [10] |
| Methoxy-substituted biphenyl amines | ~370 | Methoxy groups are strong EDGs, leading to a bathochromic shift.[2] | [2] |
Interpretation of Trends:
-
Electronic Effects: Electron-donating groups (e.g., -NH₂, -OCH₃) on the biphenyl amine scaffold generally cause a bathochromic shift (shift to longer wavelengths) in the λmax. This is due to the donation of electron density into the π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups (e.g., -NO₂) in conjugation with the amino group lead to a significant bathochromic shift due to intramolecular charge transfer (ICT) character.[11]
-
Steric Effects: Substituents in the ortho positions of the biphenyl linkage cause steric hindrance, forcing the phenyl rings to twist out of planarity.[10] This increased dihedral angle disrupts the π-conjugation between the rings, leading to a hypsochromic shift (shift to shorter wavelengths) and a decrease in the molar absorptivity.[10]
Fluorescence Spectroscopy: Illuminating the Excited State
Many substituted biphenyl amines are fluorescent, a property that is highly dependent on their molecular structure and environment. Fluorescence spectroscopy provides information about the emission properties of a molecule after it has been excited by absorbing light.
Causality Behind Experimental Choices
The choice of solvent can have a profound effect on the fluorescence spectrum, particularly for molecules with charge-transfer character.[7] Solvatochromism, the change in emission color with solvent polarity, is a key indicator of a change in the dipole moment upon excitation. Comparing spectra in solvents of varying polarity (e.g., cyclohexane, THF, acetonitrile) can provide valuable insights into the nature of the excited state.[7][12]
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions (typically 10⁻⁶ M) of the substituted biphenyl amine in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Data Acquisition:
-
Record the excitation spectrum by scanning the excitation wavelength while monitoring the emission at a fixed wavelength.
-
Record the emission spectrum by exciting the sample at its λmax (determined from UV-Vis) and scanning the emission wavelengths.
-
-
Quantum Yield Determination: Measure the fluorescence quantum yield (ΦF) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
Caption: Experimental workflow for NMR spectroscopy.
Comparative NMR Data
| Compound/Substituent | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Key Observations | Reference |
| Biphenyl | 7.3-7.6 (m) | 127-141 | Complex multiplet for aromatic protons. | [13] |
| 4-Aminobiphenyl | 3.75 (br s, 2H, NH₂), 6.80 (d, 2H), 7.20 (d, 1H), 7.41-7.58 (m, 6H) | 115.39, 126.27, 126.42, 128.03, 128.67, 131.62, 141.17, 145.82 | The amino group causes an upfield shift of the ortho and para protons on the same ring due to its electron-donating nature. [5] | [5] |
| 4-Nitrobiphenyl | Aromatic protons are shifted downfield compared to biphenyl due to the electron-withdrawing effect of the nitro group. | The carbon attached to the nitro group is significantly deshielded. | The EWG deshields the aromatic protons. | |
| Substituted biphenyl amines | The chemical shifts of the aromatic protons and carbons are highly dependent on the electronic nature and position of the substituents. | [14] |
Interpretation of Trends:
-
Chemical Shift: The chemical shift of a proton or carbon is influenced by its local electronic environment. Electron-donating groups shield nearby nuclei, causing their signals to appear at a higher field (lower ppm). Electron-withdrawing groups deshield nuclei, shifting their signals to a lower field (higher ppm). The position of the substituent (ortho, meta, para) will have a distinct effect on the chemical shifts of the aromatic protons.
-
Coupling Constants: The coupling constants (J) between adjacent protons can provide information about the dihedral angle between them, which can be related to the conformation of the biphenyl system.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Causality Behind Experimental Choices
Samples for IR spectroscopy can be prepared in various ways, including as a thin film, a KBr pellet, or a solution. For solid samples like most substituted biphenyl amines, the KBr pellet method is common as it avoids solvent interference in the spectrum.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Caption: Experimental workflow for IR spectroscopy.
Comparative IR Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Key Observations | Reference |
| N-H stretch (primary amine) | 3500-3300 (two bands) | The presence of two bands is characteristic of the symmetric and asymmetric stretching of the -NH₂ group. [15] | [15] |
| N-H bend (primary amine) | 1650-1580 | This band can sometimes be mistaken for a C=C stretch. | [15] |
| C-N stretch (aromatic amine) | 1335-1250 | This is a strong absorption. | [15] |
| C=C stretch (aromatic) | ~1600 and ~1475 | These bands are characteristic of the aromatic rings. | [16] |
| N-O stretch (nitro group) | ~1550 and ~1350 (two bands) | The presence of these strong bands is a clear indication of a nitro substituent. |
Interpretation of Trends:
The IR spectrum is primarily used for the qualitative identification of functional groups. The exact position of the absorption bands can be influenced by the electronic environment. For example, the N-H stretching frequency can be affected by hydrogen bonding. The presence and position of bands corresponding to substituents like -NO₂, -OCH₃, or halogens can be used to confirm the successful synthesis of a particular substituted biphenyl amine.
Conclusion: A Synergistic Approach to Understanding
This guide has demonstrated that a comprehensive spectroscopic comparison of substituted biphenyl amines provides a wealth of information about their electronic structure, conformation, and functional group composition. By synergistically applying UV-Vis, fluorescence, NMR, and IR spectroscopy, researchers can gain a deep and nuanced understanding of these important molecules. The observed spectroscopic trends, driven by the interplay of electronic and steric effects of the substituents, provide a rational basis for the design of new biphenyl amine derivatives with tailored properties for a wide range of applications in materials science and drug discovery.
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A Senior Application Scientist's Guide to Amide Bond Formation: Efficacy of Coupling Reagents with 3-Aminobiphenyl
For researchers, medicinal chemists, and professionals in drug development, the synthesis of a stable amide bond is a foundational and often repeated chemical transformation.[1][2] The choice of coupling reagent is paramount, directly influencing reaction efficiency, product purity, and the preservation of stereochemical integrity.[1] This guide provides an in-depth technical comparison of common coupling reagents for the acylation of 3-aminobiphenyl, a weakly nucleophilic aromatic amine. Our focus is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your synthetic endeavors.
The Challenge of Acylating Weakly Nucleophilic Amines
3-Aminobiphenyl, like other anilines, presents a distinct challenge compared to aliphatic amines. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, reducing its nucleophilicity. This necessitates the use of highly efficient coupling reagents to activate the carboxylic acid partner and facilitate amide bond formation under conditions that minimize side reactions.
A Comparative Analysis of Common Coupling Reagents
The efficacy of a coupling reagent is typically assessed based on yield, reaction time, purity of the crude product, and the degree of side reactions, such as racemization if a chiral carboxylic acid is used.[1] Below, we compare several classes of coupling reagents and their suitability for reacting with substrates like 3-aminobiphenyl.
Uronium/Aminium Salts: The High-Performance Workhorses
Uronium and aminium salts, such as HATU, HBTU, and HCTU, are among the most efficient and popular coupling reagents, particularly for challenging couplings.[3][4][5] They react with carboxylic acids to form highly reactive OAt or OBt active esters.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard, HATU consistently delivers high yields and purity with rapid reaction times, even for difficult couplings.[3][6] The 7-azabenzotriazole (OAt) ester it forms is more reactive than the corresponding OBt ester generated by HBTU, a consequence of the lower pKa of its leaving group (HOAt). This enhanced reactivity makes HATU particularly well-suited for weakly nucleophilic amines like 3-aminobiphenyl.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective and highly efficient alternative to HATU, HBTU is also a very effective peptide coupling reagent with low racemization.[6] While generally very effective, it may be slightly less potent than HATU for the most challenging couplings.[1][7]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): As the 6-chloro-HOBt analog of HBTU, HCTU forms a more reactive active ester than HBTU.[3] It is often presented as a cost-effective alternative that provides comparable results to HATU in many cases.[3]
A potential side reaction with uronium/aminium reagents is the guanidinylation of the amine, where the coupling reagent reacts directly with the amine. This can be minimized by the correct order of addition, where the carboxylic acid is pre-activated with the coupling reagent before the amine is introduced.
Phosphonium Salts: A Reliable and Safe Choice
Phosphonium salts, with PyBOP being a prime example, represent another class of highly effective coupling reagents.
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyBOP is known for its high coupling efficiency and is a safer alternative to the hazardous BOP reagent.[6][8] It activates the carboxylic acid to form an OBt active ester.[3] While very effective, its performance with short coupling times might be lower than that of HATU or HCTU, though this can be improved with longer reaction times.[3] Phosphonium reagents do not cause guanidinylation, which can be an advantage.
Carbodiimides: The Classic Approach with Modern Refinements
Carbodiimides, such as DCC and EDC, are among the earliest developed coupling reagents. They function by reacting with the carboxylic acid to form a reactive O-acylisourea intermediate.[9]
-
DCC (N,N'-Dicyclohexylcarbodiimide): DCC is a powerful and inexpensive coupling reagent. Its primary drawback is the formation of a dicyclohexylurea (DCU) byproduct that is often insoluble and can be difficult to remove.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC is a water-soluble carbodiimide, and the corresponding urea byproduct is also water-soluble, simplifying purification through aqueous extraction.[6]
To improve the efficiency of carbodiimide-mediated couplings and suppress side reactions like racemization, additives such as HOBt (1-hydroxybenzotriazole) or NHS (N-hydroxysuccinimide) are commonly used.[7] These additives react with the O-acylisourea intermediate to form more stable and selective active esters.[7]
Comparative Data Summary
The following table provides a comparative overview of the performance of these coupling reagents. The data is a synthesis from various studies on peptide synthesis and couplings with anilines, providing a strong indication of their expected performance with 3-aminobiphenyl.[1][3][10][11]
| Coupling Reagent | Class | Relative Reactivity | Typical Yield with Anilines | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium | Very High | Excellent | High efficiency, fast reactions, suitable for difficult couplings.[3][6] | Higher cost, potential for guanidinylation. |
| HBTU | Uronium/Aminium | High | Very Good | Cost-effective, high efficiency.[6][7] | Potential for guanidinylation. |
| PyBOP | Phosphonium | High | Very Good | Safe byproducts, no guanidinylation.[8] | May require longer reaction times than HATU.[3] |
| EDC/HOBt | Carbodiimide | Moderate-High | Good | Water-soluble byproducts, easy purification.[6] | Can be less effective for very hindered substrates. |
| DCC/HOBt | Carbodiimide | Moderate-High | Good | Inexpensive and powerful. | Insoluble urea byproduct can complicate purification. |
Mechanistic Insights: Visualizing the Activation Pathways
Understanding the mechanism of action is crucial for troubleshooting and optimizing your reactions.
Uronium/Aminium Salt Mechanism (e.g., HATU)
// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; HATU [label="HATU", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base\n(e.g., DIPEA)", fillcolor="#FBBC05", fontcolor="#202124"]; ActiveEster [label="Highly Reactive\nOAt-Active Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="3-Aminobiphenyl\n(Ar-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="Amide Product\n(R-CONH-Ar)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct [label="HOAt Byproduct", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RCOOH -> ActiveEster [label="+ HATU + Base"]; ActiveEster -> Amide [label="+ 3-Aminobiphenyl"]; Amide -> Byproduct [style=invis]; // for spacing ActiveEster -> Amine [style=invis]; } dot Caption: Uronium salt-mediated amide bond formation.
Phosphonium Salt Mechanism (e.g., PyBOP)
// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; PyBOP [label="PyBOP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base\n(e.g., DIPEA)", fillcolor="#FBBC05", fontcolor="#202124"]; ActiveEster [label="Reactive\nOBt-Active Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="3-Aminobiphenyl\n(Ar-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="Amide Product\n(R-CONH-Ar)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct [label="Byproducts", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RCOOH -> ActiveEster [label="+ PyBOP + Base"]; ActiveEster -> Amide [label="+ 3-Aminobiphenyl"]; Amide -> Byproduct [style=invis]; ActiveEster -> Amine [style=invis]; } dot Caption: Phosphonium salt-mediated amide bond formation.
Carbodiimide Mechanism (e.g., EDC/HOBt)
// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; EDC [label="EDC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O_Acylisourea [label="O-Acylisourea\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; HOBt [label="HOBt", fillcolor="#F1F3F4", fontcolor="#202124"]; ActiveEster [label="OBt-Active Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="3-Aminobiphenyl\n(Ar-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="Amide Product\n(R-CONH-Ar)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Urea [label="Soluble Urea\nByproduct", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RCOOH -> O_Acylisourea [label="+ EDC"]; O_Acylisourea -> ActiveEster [label="+ HOBt"]; ActiveEster -> Amide [label="+ 3-Aminobiphenyl"]; Amide -> Urea [style=invis]; } dot Caption: Carbodiimide-mediated coupling with an additive.
Experimental Protocols
The following are generalized protocols for the coupling of a generic carboxylic acid with 3-aminobiphenyl. These should be optimized for each specific substrate pair.
General Experimental Workflow
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="Dissolve Carboxylic Acid,\nCoupling Reagent, and Base in\nAnhydrous Solvent (e.g., DMF)", fillcolor="#FFFFFF", fontcolor="#202124"]; Preactivate [label="Pre-activate for 15-30 min\nat Room Temperature", fillcolor="#FFFFFF", fontcolor="#202124"]; AddAmine [label="Add 3-Aminobiphenyl", fillcolor="#FFFFFF", fontcolor="#202124"]; React [label="Stir at Room Temperature\n(Monitor by TLC/LC-MS)", fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Aqueous Workup\n(e.g., EtOAc extraction, washes)", fillcolor="#FFFFFF", fontcolor="#202124"]; Purify [label="Purify by Column Chromatography\nor Recrystallization", fillcolor="#FFFFFF", fontcolor="#202124"]; Characterize [label="Characterize Product\n(NMR, MS, etc.)", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Dissolve; Dissolve -> Preactivate; Preactivate -> AddAmine; AddAmine -> React; React -> Workup; Workup -> Purify; Purify -> Characterize; Characterize -> End; } dot Caption: General workflow for amide coupling reactions.
Protocol 1: HATU-Mediated Coupling
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).[2][12]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add 3-aminobiphenyl (1.05 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS.[13] Reactions are often complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: PyBOP-Mediated Coupling
-
Dissolve the carboxylic acid (1.0 eq), PyBOP (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Add 3-aminobiphenyl (1.05 eq) to the mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.[13]
-
Perform an aqueous workup as described in the HATU protocol.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: EDC/HOBt-Mediated Coupling
-
Dissolve the carboxylic acid (1.0 eq), EDC hydrochloride (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Stir for 10 minutes, then add 3-aminobiphenyl (1.05 eq) and DIPEA (1.2 eq, if starting with EDC hydrochloride).
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.[13]
-
If using DCM, wash the organic layer with water to remove the urea byproduct and excess reagents. If using DMF, perform an extractive workup with ethyl acetate.
-
Purify the product as previously described.
Conclusion and Recommendations
For the acylation of 3-aminobiphenyl, a weakly nucleophilic amine, the choice of a highly efficient coupling reagent is critical.
-
For maximum efficiency and rapid reaction times, especially with sterically hindered substrates, HATU is the reagent of choice. Its superior activating ability often justifies its higher cost.[3][6]
-
HBTU and HCTU offer a good balance of high reactivity and cost-effectiveness for most applications. [3][7]
-
PyBOP is an excellent alternative when avoiding potential guanidinylation side products is a priority. [8]
-
EDC/HOBt remains a viable and practical option, particularly when ease of purification via aqueous workup is a key consideration. [6]
Ultimately, the optimal coupling reagent and conditions should be determined empirically for each specific substrate pair. This guide provides a scientifically grounded starting point for your method development and optimization efforts.
References
- Current time information in Kanpur, IN. (n.d.). Google.
- Badland, M., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(35), 3435-3438.
- Badland, M., et al. (2017). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Request PDF.
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Self-published.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Optimizing Peptide Coupling: Key Techniques. (n.d.). Self-published.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Scalf, M., et al. (2009). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization.
- (Top) Generalised scheme of the amide coupling used to investigate... (n.d.). ResearchGate.
- Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. (2020). ChemRxiv.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec.
- Sharma, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-146.
- Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec.
- New Trends in Peptide Coupling Reagents. (2002). PDF.
- How to get a better yield from the HATU reaction experiment? (2022). ResearchGate.
- HATU coupling - what's the best order? (2024). Reddit.
- Amide Bond Formation and Peptide Coupling. (2025). ResearchGate.
- Bodanszky, M. (1992). The myth of coupling reagents. Peptide Research, 5(3), 134-139.
- Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry.
- Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.
- DCC/DMAP coupling reaction selection? (2022). Reddit.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry, 13(47), 11469-11475.
- Does anyone have experience with amide coupling reaction of aniline? (2014). ResearchGate.
- PURIFICATION OF p-AMINOPHENOL. (1973).
- Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. (2016). Organic Letters, 18(17), 4242-4245.
- A conventional new procedure for N-acylation of unprotected amino acids. (2007). Chemical & Pharmaceutical Bulletin, 55(1), 124-127.
- Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. (2023). Journal of the American Chemical Society, 145(38), 20886-20895.
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A Comparative Guide to Catalysts for 3-Aminobiphenyl Synthesis: A Senior Application Scientist's Perspective
For researchers, scientists, and professionals in drug development, the efficient synthesis of key structural motifs is paramount. 3-Aminobiphenyl, a crucial building block in pharmaceuticals and materials science, presents a compelling case for a detailed examination of its synthetic methodologies. This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of 3-aminobiphenyl, moving beyond a mere listing of protocols to offer insights into the causality behind experimental choices and a practical assessment of their relative merits.
Introduction: The Significance of 3-Aminobiphenyl
3-Aminobiphenyl and its derivatives are prevalent scaffolds in a wide array of biologically active compounds and functional materials. Their synthesis, primarily revolving around the formation of a carbon-nitrogen (C-N) bond between a phenyl group and an aniline moiety, has been a subject of intense research. The choice of catalyst for this transformation is a critical decision, influencing not only the reaction's efficiency and yield but also its cost-effectiveness, scalability, and environmental impact. This guide will navigate the landscape of catalytic options, focusing on the well-established palladium- and copper-based systems, alongside the emerging, more sustainable alternatives of nickel and iron.
The Catalytic Contenders: A Head-to-Head Comparison
The synthesis of 3-aminobiphenyl is most commonly achieved through the cross-coupling of an aryl halide (or its equivalent) with an amine. The workhorses for this transformation have traditionally been palladium and copper catalysts. However, the drive for greener and more economical chemistry has propelled the investigation of nickel and iron catalysts.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Gold Standard
The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a versatile and highly efficient method for the synthesis of a broad range of arylamines.[1] Its success lies in the use of sophisticated phosphine ligands that facilitate the catalytic cycle.
Mechanism Rationale: The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of ligand is crucial to modulate the reactivity and stability of the palladium intermediates, preventing side reactions and promoting high turnover numbers.
Caption: Proposed catalytic cycle for the Ullmann condensation.
Nickel-Catalyzed Amination: The Cost-Effective Challenger
Nickel, being more earth-abundant and significantly cheaper than palladium, has emerged as a highly attractive alternative for cross-coupling reactions. [2]Nickel catalysts can often mediate the amination of challenging substrates, such as aryl chlorides, under milder conditions than their palladium counterparts. [3][4] Mechanism Rationale: The catalytic cycle for nickel-catalyzed amination is believed to be analogous to the Buchwald-Hartwig reaction, involving Ni(0)/Ni(II) or Ni(I)/Ni(III) redox cycles. The distinct electronic properties of nickel often lead to different reactivity and selectivity profiles compared to palladium.
Iron-Catalyzed Amination: The Green Frontier
Iron is the most abundant and least toxic of the transition metals, making it an ideal candidate for developing truly sustainable catalytic processes. [5]While iron-catalyzed C-N coupling reactions are less developed than those of palladium, copper, and nickel, recent advancements have shown their potential for specific applications. [6] Mechanism Rationale: The mechanism of iron-catalyzed amination is still under active investigation and may involve radical pathways or high-valent iron species. The development of suitable ligands to control the reactivity and selectivity of iron catalysts is a key area of ongoing research.
Quantitative Performance Comparison
To provide a tangible comparison, the following table summarizes typical performance metrics for each catalytic system in the context of biaryl amine synthesis. It is important to note that direct comparisons are challenging due to variations in reaction conditions across different studies.
| Parameter | Palladium (Buchwald-Hartwig) | Copper (Ullmann-type) | Nickel | Iron |
| Catalyst Loading | 0.1 - 2 mol% | 1 - 10 mol% | 1 - 5 mol% | 5 - 15 mol% |
| Reaction Temperature | 80 - 120 °C | 100 - 180 °C | 60 - 110 °C | 100 - 150 °C |
| Typical Yields | 85 - 99% | 70 - 95% | 75 - 90% | 50 - 80% |
| Substrate Scope | Very Broad | Good (improving with new ligands) | Broad (good for aryl chlorides) | More limited, substrate-dependent |
| Cost | High | Low | Low | Very Low |
| Toxicity | Moderate | Low to Moderate [7][8] | Moderate | Low |
Experimental Protocols
The following are representative, detailed experimental protocols for the synthesis of 3-aminobiphenyl using palladium and copper catalysts. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Palladium-Catalyzed Synthesis of 3-Aminobiphenyl (Buchwald-Hartwig Amination)
Caption: Experimental workflow for Palladium-catalyzed synthesis.
Detailed Steps:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(0) bis(dibenzylideneacetone) (Pd₂(dba)₃, 0.5 mol%), a suitable phosphine ligand (e.g., XPhos, 1.2 mol%), and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: The tube is evacuated and backfilled with argon three times.
-
Reagent Addition: Under a positive flow of argon, add 3-bromoaniline (1.0 mmol) and phenylboronic acid (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: The Schlenk tube is sealed and the mixture is heated to 100 °C in an oil bath with vigorous stirring for 12-24 hours. Reaction progress can be monitored by TLC or GC-MS.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, quenched with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-aminobiphenyl.
Copper-Catalyzed Synthesis of 3-Aminobiphenyl (Ullmann-type Condensation)
Sources
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- 2. docs.nrel.gov [docs.nrel.gov]
- 3. Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis [organic-chemistry.org]
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Navigating the Solid-State Landscape of [1,1'-Biphenyl]-3-amine Hydrochloride Derivatives: A Crystallographic Comparison
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development, a thorough understanding of the solid-state properties of active pharmaceutical ingredients (APIs) is paramount. The spatial arrangement of atoms within a crystal lattice dictates crucial physicochemical properties such as solubility, stability, and bioavailability. This guide delves into the X-ray crystallography of [1,1'-Biphenyl]-3-amine hydrochloride derivatives, a class of compounds with significant potential in medicinal chemistry.
While a diverse array of [1,1'-Biphenyl]-3-amine derivatives are synthetically accessible and commercially available, a comprehensive search of the Cambridge Crystallographic Data Centre (CCDC) and other scientific literature reveals a notable scarcity of publicly available single-crystal X-ray diffraction data for their hydrochloride salts. This guide, therefore, aims to provide a foundational framework for researchers embarking on the crystallographic analysis of this compound class, outlining the essential experimental protocols and the theoretical underpinnings for a comparative structural analysis. The content herein is structured to empower researchers to generate and interpret their own crystallographic data, thereby contributing to the collective knowledge base.
The Significance of Crystallographic Analysis in Drug Development
The journey of a drug molecule from a laboratory curiosity to a therapeutic agent is paved with meticulous characterization. X-ray crystallography stands as the gold standard for elucidating the three-dimensional atomic arrangement of a crystalline solid. This information is not merely academic; it provides critical insights that inform every stage of drug development, from lead optimization to formulation.
For amine hydrochloride salts, such as the derivatives of [1,1'-Biphenyl]-3-amine, crystallographic studies are instrumental in understanding:
-
Molecular Conformation: The precise geometry of the molecule, including bond lengths, bond angles, and torsion angles. The dihedral angle between the two phenyl rings of the biphenyl core is a particularly important conformational parameter.
-
Intermolecular Interactions: The intricate network of hydrogen bonds, van der Waals forces, and potential π-π stacking interactions that govern the crystal packing. In the case of hydrochloride salts, the charge-assisted hydrogen bonds between the protonated amine and the chloride anion are of primary importance.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, impacting drug performance.
The workflow for a typical crystallographic analysis is a multi-step process, beginning with the synthesis and crystallization of the target compound and culminating in the refinement and interpretation of the crystal structure.
Caption: A generalized workflow for the X-ray crystallographic analysis of small molecules.
Experimental Protocol: A Step-by-Step Guide
The following protocol provides a detailed methodology for the synthesis, crystallization, and X-ray diffraction analysis of a generic this compound derivative. This serves as a template that can be adapted based on the specific properties of the derivative under investigation.
Part 1: Synthesis and Salt Formation
The synthesis of substituted [1,1'-Biphenyl]-3-amines can often be achieved through established cross-coupling methodologies, such as the Suzuki-Miyaura coupling.
Step-by-Step Synthesis (Suzuki-Miyaura Coupling Example):
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the substituted phenylboronic acid (1.0 eq.), 3-bromoaniline or a corresponding substituted aniline (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, partition the mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired [1,1'-Biphenyl]-3-amine derivative.
Hydrochloride Salt Formation:
-
Dissolve the purified biphenylamine derivative in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of the solvent, and dry under vacuum.
Part 2: Crystallization
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. A systematic approach to screening various solvents and crystallization techniques is recommended.
Step-by-Step Crystallization Protocol:
-
Solubility Testing: Determine the solubility of the hydrochloride salt in a range of solvents of varying polarity (e.g., water, methanol, ethanol, acetonitrile, acetone, ethyl acetate, dichloromethane, and toluene) at room temperature and with gentle heating.
-
Crystallization Method Selection:
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
-
Part 3: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope. Mount the crystal on a suitable goniometer head.
-
Data Collection: Collect the diffraction data using a single-crystal X-ray diffractometer, typically equipped with a CCD or CMOS detector and using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Data is usually collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Processing: Process the raw diffraction data, which involves integration of the reflection intensities, correction for Lorentz and polarization effects, and an absorption correction.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model against the experimental data using full-matrix least-squares methods.
Comparative Analysis: Key Structural Parameters
Once the crystal structures of several this compound derivatives are determined, a meaningful comparative analysis can be undertaken. The following table outlines the key parameters that should be compared. Due to the current lack of available experimental data, this table is presented as a template for researchers to populate with their own findings.
| Parameter | Derivative 1 (Hypothetical) | Derivative 2 (Hypothetical) | Significance and Comparison Points |
| Crystal System | Monoclinic | Orthorhombic | Indicates the symmetry of the crystal lattice. |
| Space Group | P2₁/c | P2₁2₁2₁ | Describes the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c, β | a, b, c | Defines the size and shape of the unit cell. |
| Dihedral Angle (°) | (C-C-C-C) | (C-C-C-C) | The angle between the two phenyl rings; a key indicator of molecular conformation. Substituents can influence this angle due to steric or electronic effects. |
| N-H···Cl Bond Distances (Å) | The length of the primary hydrogen bond between the ammonium cation and the chloride anion. Shorter distances indicate stronger interactions. | ||
| Hydrogen Bonding Network | Description of the overall hydrogen bonding scheme (e.g., 1D chains, 2D sheets, 3D network). | ||
| π-π Stacking Interactions | Presence and geometry of stacking between aromatic rings, which can influence crystal packing and stability. |
Logical Relationships in Structural Analysis
The interpretation of crystallographic data involves understanding the interplay between molecular structure and crystal packing. The following diagram illustrates the logical flow from molecular features to the final crystal structure.
Caption: The influence of molecular properties on intermolecular interactions and the resulting crystal structure.
Conclusion and Future Directions
The crystallographic study of this compound derivatives is a fertile ground for research. The current lack of public data presents an opportunity for significant contributions to the field. By systematically synthesizing, crystallizing, and analyzing a series of these compounds, researchers can build a comprehensive understanding of their solid-state behavior. This knowledge is invaluable for the rational design of new pharmaceutical candidates with optimized properties. Future work should focus on populating the crystallographic databases with the structures of these compounds, enabling detailed structure-property relationship studies that will ultimately accelerate the drug development process.
References
Due to the lack of specific crystallographic studies on the target compounds, this section provides general references on the methodologies discussed.
- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
- Stout, G. H., & Jensen, L. H. (1989).X-ray Structure Determination: A Practical Guide. John Wiley & Sons. [Link]
- Glusker, J. P., & Trueblood, K. N. (1985).Crystal Structure Analysis: A Primer. Oxford University Press. [Link]
- Cambridge Crystallographic Data Centre (CCDC).
A Senior Application Scientist's Guide to the Purity Assessment of Commercial [1,1'-Biphenyl]-3-amine Hydrochloride
Introduction: The Imperative of Purity in Advanced Chemical Synthesis
[1,1'-Biphenyl]-3-amine hydrochloride is a critical building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular architectures for drug discovery and organic electronics. As with any advanced reagent, the purity of the starting material is not merely a quality metric; it is a fundamental prerequisite for reproducible, safe, and valid scientific outcomes. The presence of uncharacterized impurities—be they residual starting materials, by-products, solvents, or water—can lead to unpredictable reaction pathways, compromised yields, and, in the context of drug development, potentially toxicological risks.
Chapter 1: High-Performance Liquid Chromatography (HPLC) for Related Substances
Expertise & Rationale: Why HPLC is the Cornerstone for Impurity Profiling
High-Performance Liquid Chromatography is the premier technique for identifying and quantifying non-volatile organic impurities in active pharmaceutical ingredients (APIs). Its strength lies in its ability to separate compounds with very similar structures, such as isomers, precursors, or degradation products, from the main analyte peak. For an aromatic amine like [1,1'-Biphenyl]-3-amine, HPLC, particularly with UV detection, offers excellent sensitivity due to the chromophoric nature of the biphenyl system.[1][2] The goal here is not to determine the absolute amount of the main compound, but to accurately quantify all other detectable components relative to it, a process often referred to as "area percent purity."
We employ a reversed-phase C18 column, which is the industry standard for separating moderately non-polar molecules. The hydrophobic stationary phase effectively retains the aromatic rings, while a gradient elution using a mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol) allows for the sequential elution of compounds based on their polarity.[3][4][5] Formic acid is added to the mobile phase to ensure the amine hydrochloride remains protonated, leading to sharp, symmetrical peak shapes and preventing undesirable interactions with the silica backbone of the column.
Experimental Protocol: UPLC/HPLC Method for Related Substances
-
Instrumentation:
-
An Ultra-High Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18, RRHT, 3.0 × 100 mm, 1.8 µm (or equivalent).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.[4]
-
Injection Volume: 2.0 µL.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 10.0 90 12.0 90 12.1 10 | 15.0 | 10 |
-
-
Sample Preparation:
-
Diluent: 50:50 Acetonitrile/Water.
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a concentration of approximately 0.5 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Analysis and Data Interpretation:
-
Inject a blank (diluent) to establish the baseline.
-
Inject the prepared sample solution.
-
Integrate all peaks in the chromatogram, excluding those from the blank and any peaks with an area less than 0.05% of the total area.
-
Calculate the percentage of each impurity by dividing its peak area by the total area of all integrated peaks and multiplying by 100.
-
The purity by HPLC is reported as 100% minus the sum of all impurity percentages.
-
Chapter 2: Quantitative NMR (qNMR) for Absolute Purity (Assay)
Expertise & Rationale: The Power of a Primary Ratio Method
While HPLC provides an excellent profile of relative purity, it relies on the assumption that all compounds have a similar response at the detection wavelength, which is not always true. Quantitative NMR (qNMR) overcomes this limitation by serving as a primary analytical method.[6][7] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[8] By co-dissolving a known mass of a high-purity, stable internal standard with a known mass of the analyte, we can determine the absolute purity (or assay) of the analyte without needing a certified reference material of the analyte itself.[9][10]
Maleic acid is an excellent choice for an internal standard in this case. It is non-volatile, stable, highly pure, and possesses a sharp singlet in the ¹H NMR spectrum (for the two vinyl protons) that is well-resolved from the aromatic signals of [1,1'-Biphenyl]-3-amine. DMSO-d₆ is used as the solvent to ensure complete dissolution of both the amine hydrochloride salt and the maleic acid standard.
Experimental Protocol: ¹H qNMR for Assay Determination
-
Instrumentation:
-
NMR Spectrometer (≥ 400 MHz) with stable hardware.[10]
-
-
Materials:
-
Internal Standard: Maleic acid (certified high purity, >99.5%).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Record both weights precisely.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Vortex to ensure homogeneity and transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
Pulse Angle: 30-90° (a 90° pulse provides maximum signal, but a smaller angle can be used if relaxation times are a concern).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being integrated (a value of 30-60 seconds is typically sufficient to ensure full relaxation for both analyte and standard).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.
-
Integrate a well-resolved, non-overlapping signal for the analyte (e.g., a specific aromatic proton or a group of protons).
-
Integrate the singlet from the maleic acid standard (around 6.3 ppm).
-
Calculate the purity using the following formula[8]:
Purity (%) = (Ianalyte / Istd) × (Nstd / Nanalyte) × (Manalyte / Mstd) × (Wstd / Wanalyte) × Pstd
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal (e.g., Nstd = 2 for the two vinyl protons of maleic acid)
-
M: Molar mass ([1,1'-Biphenyl]-3-amine HCl = 205.68 g/mol ; Maleic Acid = 116.07 g/mol )
-
W: Weight
-
Pstd: Purity of the internal standard (as a percentage)
-
Chapter 3: Gas Chromatography-Headspace (GC-HS) for Residual Solvents
Expertise & Rationale: Ensuring Compliance and Safety
Residual solvents are organic volatile chemicals used or produced during the synthesis of an API that are not completely removed by downstream processing.[11][12] Due to their potential toxicity, their levels are strictly regulated by guidelines such as the International Council for Harmonisation (ICH) Q3C.[11][13] Gas chromatography is the definitive technique for this analysis.[14][15] By using a headspace autosampler, we heat the sample in a sealed vial, allowing the volatile solvents to partition into the gas phase (the "headspace").[14] An aliquot of this gas is then injected into the GC. This elegant sample introduction technique prevents the non-volatile API salt from contaminating the GC system and focuses the analysis solely on the volatile components of interest.
Experimental Protocol: GC-HS for ICH-Regulated Solvents
-
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Static Headspace Autosampler.
-
-
Chromatographic and Headspace Conditions:
-
GC Column: Agilent DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Headspace Vial Temperature: 80 °C.
-
Headspace Loop Temperature: 90 °C.
-
Headspace Transfer Line Temperature: 100 °C.
-
Vial Equilibration Time: 15 min.[12]
-
-
Sample and Standard Preparation:
-
Diluent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Standard Stock Solution: Prepare a stock solution containing all expected residual solvents at known concentrations, as specified by ICH Q3C guidelines.
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial. Add 1.0 mL of diluent, cap tightly, and vortex to dissolve.
-
Standard Preparation: Add 1.0 mL of the standard stock solution to a 20 mL headspace vial and cap tightly.
-
-
Analysis and Data Interpretation:
-
Run the standard solution to determine the retention times and response factors for each solvent.
-
Run the sample solution.
-
Identify any peaks in the sample chromatogram by comparing retention times with the standard.
-
Quantify the amount of each solvent (in ppm) using an external standard calculation.
-
Compare the results to the concentration limits specified in ICH Q3C.
-
Chapter 4: Karl Fischer Titration for Water Content
Expertise & Rationale: The Gold Standard for Moisture Determination
Water is not a benign impurity; it can affect the stability, reactivity, and accurate weighing of a chemical. For hydrochloride salts, which can be hygroscopic, precise water determination is essential. The Karl Fischer titration is the universally accepted method for this purpose due to its high accuracy, precision, and selectivity for water.[16][17] The method is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water.[18] For an amine hydrochloride, which is acidic, direct volumetric titration is suitable. Adding a buffer like imidazole to the Karl Fischer solvent is a crucial step to neutralize the sample's acidity and maintain the optimal pH range (5.5-8) for the reaction to proceed stoichiometrically.[19]
Experimental Protocol: Volumetric Karl Fischer Titration
-
Instrumentation:
-
Volumetric Karl Fischer Titrator with a platinum indicator electrode.
-
-
Reagents:
-
Titrant: One-component Karl Fischer titrant (e.g., CombiTitrant 5).
-
Solvent: Anhydrous methanol or a specialized Karl Fischer solvent.
-
Buffer: Imidazole.
-
-
Procedure:
-
Add the Karl Fischer solvent and a suitable amount of imidazole to the titration vessel.
-
Pre-titrate the solvent to a stable, dry endpoint to eliminate any ambient moisture.
-
Accurately weigh approximately 100-200 mg of the this compound sample.
-
Quickly add the sample to the conditioned titration vessel.
-
Start the titration. The instrument will automatically add the titrant until all water from the sample has been consumed, which is detected potentiometrically.
-
The instrument software will calculate the water content, typically expressed as a weight percentage (w/w %).
-
Chapter 5: Integrated Purity Assessment Workflow & Data Synthesis
A robust purity assessment is a workflow, not a single measurement. The following diagram illustrates the logical flow from sample analysis to a final, comprehensive purity statement.
Caption: Orthogonal workflow for comprehensive purity assessment.
Comparative Data Summary: A Tale of Two Lots
To illustrate the power of this integrated approach, consider the hypothetical data for two different commercial lots of this compound.
| Analytical Test | Method | Lot A Result | Lot B Result | Acceptance Criteria |
| Appearance | Visual | White to Off-White Solid | Yellowish Solid | White to Off-White Solid |
| Purity by HPLC | Area % | 99.85% | 98.90% | ≥ 99.5% |
| Assay (Absolute Purity) | ¹H qNMR | 99.1% (w/w) | 98.2% (w/w) | ≥ 99.0% (w/w) |
| Water Content | Karl Fischer | 0.3% (w/w) | 0.6% (w/w) | ≤ 0.5% (w/w) |
| Residual Solvents | GC-HS | Acetone: 150 ppm | Toluene: 50 ppm | Meets ICH Q3C Limits |
| Mass Balance | Calculation | 99.85% + 0.3% = 100.15% | 98.90% + 0.6% = 99.5% | N/A (Informational) |
| Final Assessment | --- | Passes | Fails | --- |
Trustworthiness Through Data Synthesis
The table clearly demonstrates why a single technique is insufficient.
-
Lot A appears to be high-quality material. The HPLC purity is high, and this is confirmed by the qNMR assay. Water and solvent content are low. The mass balance (sum of HPLC area % purity and water content) is close to 100%, indicating that the majority of the material is accounted for.
-
Lot B is problematic. While the HPLC purity might seem acceptable to some at 98.9%, the qNMR assay reveals the absolute purity is significantly lower at 98.2%. The higher water content and off-color appearance suggest potential degradation or improper storage. This lot would be rejected for use in sensitive applications. The discrepancy between HPLC and qNMR could arise if the primary impurity has a poor UV response, making it appear smaller than it is in the HPLC chromatogram. This is precisely the kind of issue an orthogonal method like qNMR is designed to uncover.
Conclusion
The purity assessment of a key reagent like this compound is a multi-faceted task that demands a rigorous, evidence-based approach. Relying on a single data point, such as an HPLC area percent value, provides an incomplete and potentially misleading picture of a material's true quality. By integrating data from orthogonal techniques—HPLC for related substances, qNMR for an absolute assay, GC-HS for volatile impurities, and Karl Fischer for water content—researchers and drug development professionals can build a comprehensive and trustworthy purity profile. This robust analytical strategy is the foundation of scientific reproducibility and is indispensable for ensuring the quality, safety, and efficacy of the final products derived from this versatile chemical building block.
References
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR)
- LCGC International. (2025).
- Almac Group. (n.d.).
- Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2012). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-2. [Link]
- Webster, G. K., & Kumar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
- American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. [Link]
- Shimadzu. (n.d.). High Throughput HS-GC Method for Residual Solvent Analysis in Valsartan API. [Link]
- Li, H., & Liu, G. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- Matmour, D., et al. (2023). Analysis of Residual Solvents-Impurities by HS-GC-FID: Case of Seven Samples of Ciprofloxacin API. Hacettepe University Journal of the Faculty of Pharmacy, 43(1), 32-42. [Link]
- Labsolution. (n.d.).
- Helling, R., & Nägele, E. (2012).
- Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
- Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
- Diplomata Comercial. (n.d.). Amine Purity Standards: Ensuring Quality in Chemical Supply. [Link]
- Diplomata Comercial. (n.d.). Amine Product Testing: Ensuring Quality and Purity in Amines. [Link]
- Mettler Toledo. (n.d.).
- Wikipedia. (n.d.).
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
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- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. shimadzu.com [shimadzu.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. almacgroup.com [almacgroup.com]
- 15. labsolution.pl [labsolution.pl]
- 16. mt.com [mt.com]
- 17. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 18. mcckf.com [mcckf.com]
- 19. Determination of Water Content in Magnesium chloride Using Karl Fischer Titration [sigmaaldrich.com]
A Researcher's Guide to the Synthesis of Functionalized Biphenyl Amines: A Comparative Benchmarking Study
For researchers, scientists, and professionals in drug development, the biphenyl amine scaffold is a privileged structure, forming the core of numerous pharmaceuticals and functional materials. The strategic synthesis of these molecules, often adorned with a variety of functional groups, is a critical endeavor. The choice of synthetic route can significantly impact yield, purity, scalability, and cost. This guide provides an in-depth, objective comparison of the most prominent methods for synthesizing functionalized biphenyl amines, supported by experimental data and mechanistic rationale, to empower researchers in making informed decisions for their specific applications.
Executive Summary: A Tale of Four Pathways
The synthesis of functionalized biphenyl amines is dominated by four major strategies: the classical Ullmann condensation, the palladium-catalyzed Buchwald-Hartwig amination, the Suzuki-Miyaura cross-coupling, and emerging C-H activation methodologies. Each approach presents a unique set of advantages and limitations.
-
Ullmann Condensation: The traditional workhorse, relying on copper catalysis. It is cost-effective but often requires harsh reaction conditions. Modern ligand-assisted protocols have mitigated some of these drawbacks.
-
Buchwald-Hartwig Amination: The modern standard for C-N bond formation, utilizing palladium catalysis. It offers broad substrate scope and milder conditions but at a higher cost due to the precious metal catalyst and specialized ligands.[1][2]
-
Suzuki-Miyaura Coupling: A versatile palladium-catalyzed method for C-C bond formation, adaptable for biphenyl amine synthesis through the use of amino-functionalized boronic acids or aryl halides. It is known for its high functional group tolerance.
-
C-H Activation: A cutting-edge approach that offers the most atom-economical route by directly coupling C-H bonds with an amine source. While promising, it is the least developed in terms of general applicability and substrate scope.
This guide will dissect each of these methodologies, providing a comparative analysis of their performance based on key metrics such as yield, functional group tolerance, cost-effectiveness, and environmental impact.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route is a multi-faceted decision. The following sections provide a detailed comparison to guide this process.
At-a-Glance: Key Differences
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling | C-H Activation |
| Catalyst | Copper (Cu) | Palladium (Pd) | Palladium (Pd) | Palladium (Pd), Rhodium (Rh), etc. |
| Key Reactants | Aryl Halide, Amine | Aryl Halide, Amine | Arylboronic acid/ester, Aryl halide (one with NH2) | Arene, Amine source |
| Typical Temperature | High (150-220°C) | Mild to Moderate (RT to 120°C) | Mild to Moderate (RT to 100°C) | Moderate to High |
| Substrate Scope | Favors electron-poor aryl halides | Broad, including electron-rich/-neutral aryl halides[1] | Very Broad, high functional group tolerance[3] | Developing, often requires directing groups |
| Cost | Lower (abundant copper catalyst)[4] | Higher (precious palladium catalyst and ligands)[5] | Higher (precious palladium catalyst) | Potentially lower (fewer pre-functionalized starting materials) |
| Key Advantage | Cost-effective for large-scale synthesis | High yields and broad functional group tolerance | Excellent functional group tolerance | High atom economy |
| Key Disadvantage | Harsh conditions, limited substrate scope | Catalyst cost and toxicity | Requires pre-functionalized boron reagents | Limited substrate scope, often requires directing groups |
Yield and Substrate Scope: A Deeper Dive
The efficiency and versatility of a synthetic method are best judged by its performance across a range of substrates with diverse functional groups.
Table 1: Representative Yields for the Synthesis of Functionalized Biphenyl Amines
| Entry | Amine | Aryl Halide/Boronic Acid | Method | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | 4-Bromobiphenyl | Buchwald-Hartwig | Pd(OAc)2 / XPhos | NaOtBu | Toluene | 100 | 95 |
| 2 | 4-Methoxyaniline | 4-Iodobiphenyl | Ullmann | CuI / L-proline | K2CO3 | DMSO | 90 | 88[6] |
| 3 | 4-Aminophenylboronic acid | 4-Bromoaniline | Suzuki-Miyaura | Pd(PPh3)4 | K2CO3 | Toluene/EtOH/H2O | 80 | 92 |
| 4 | N-Phenyl-2-aminobiphenyl | (for cyclization) | C-H Amination | Pd(OAc)2 | Cu(OAc)2 | Toluene | 110 | 85 |
| 5 | 4-Nitroaniline | 4-Chlorobiphenyl | Buchwald-Hartwig | Pd2(dba)3 / BrettPhos | K3PO4 | Dioxane | 110 | 78 |
| 6 | Aniline | 2-Iodo-5-methylbenzoic acid | Ullmann | CuI / N-methylglycine | K2CO3 | DMSO | 120 | 85[5] |
| 7 | Aniline | 2-Iodo-5-methylbenzoic acid | Buchwald-Hartwig | Pd(OAc)2 / Xantphos | Cs2CO3 | Dioxane | 100 | 92[5] |
Note: Yields are representative and can vary based on specific reaction conditions and substrate purity.
Functional Group Tolerance:
-
Buchwald-Hartwig Amination: Generally exhibits excellent tolerance for a wide range of functional groups, including esters, ketones, nitriles, and nitro groups, on both the amine and aryl halide partners.[1]
-
Suzuki-Miyaura Coupling: Also known for its exceptional functional group tolerance. However, the amino group often requires protection, especially when present on the boronic acid derivative, to prevent side reactions.[7]
-
Ullmann Condensation: Traditional Ullmann conditions are harsh and not compatible with many sensitive functional groups. Modern ligand-assisted protocols have improved this, but it still lags behind the palladium-catalyzed methods in this regard.
-
C-H Activation: The functional group tolerance is highly dependent on the specific catalytic system and the directing group used.
Mechanistic Insights: The "Why" Behind the Reaction
Understanding the underlying mechanisms of these reactions is crucial for troubleshooting, optimization, and rational design of new synthetic routes.
Catalytic Cycles
dot graph "Catalytic_Cycles" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} dot Figure 1: Simplified catalytic cycles for the Ullmann, Buchwald-Hartwig, and Suzuki-Miyaura reactions.
The choice of ligands is critical in both Buchwald-Hartwig and modern Ullmann reactions. In palladium catalysis, bulky, electron-rich phosphine ligands facilitate both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[1] In copper catalysis, ligands such as amino acids or diamines stabilize the copper center and allow the reaction to proceed at lower temperatures.[6]
Experimental Protocols: From Theory to Practice
The following are representative, detailed protocols for each of the major synthetic routes.
Protocol 1: Ullmann Condensation (Ligand-Assisted)
Synthesis of 4-Methoxy-N-phenylaniline
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI (10 mol%), L-proline (20 mol%), 4-iodoanisole (1.0 equiv), and K2CO3 (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Addition of Reactants: Add aniline (1.2 equiv) and anhydrous DMSO via syringe.
-
Reaction: Heat the mixture to 90°C with vigorous stirring for 24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, concentrate, and purify by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Synthesis of N-(4-tert-butylphenyl)aniline
-
Catalyst Preparation: In a glovebox, to a vial, add Pd(OAc)2 (2 mol%) and XPhos (4 mol%).
-
Reaction Setup: In a separate oven-dried Schlenk tube, add 4-tert-butylaniline (1.0 equiv), bromobenzene (1.2 equiv), and NaOtBu (1.4 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Addition of Solvent and Catalyst: Add anhydrous toluene via syringe, followed by the catalyst mixture.
-
Reaction: Heat the mixture to 100°C with vigorous stirring for 12 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify by column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Coupling
Synthesis of 4'-Amino-[1,1'-biphenyl]-4-carbonitrile
-
Reaction Setup: To a round-bottom flask, add 4-cyanophenylboronic acid (1.0 equiv), 4-bromoaniline (1.2 equiv), Pd(PPh3)4 (3 mol%), and K2CO3 (3.0 equiv).
-
Solvent Addition: Add a 3:1:1 mixture of toluene/ethanol/water.
-
Reaction: Heat the mixture to 80°C under an argon atmosphere with vigorous stirring for 8 hours.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na2SO4, concentrate, and purify by column chromatography on silica gel.
Economic and Environmental Considerations
In the context of drug development and industrial synthesis, the cost and environmental impact of a synthetic route are of paramount importance.
Cost Analysis
-
Catalyst Cost: The most significant cost differentiator is the catalyst. Copper is orders of magnitude cheaper than palladium, making the Ullmann condensation an attractive option for large-scale synthesis, provided the harsher conditions are tolerable.[4]
-
Ligand Cost: The specialized phosphine ligands used in Buchwald-Hartwig amination can be expensive, adding to the overall cost.
-
Starting Materials: C-H activation routes, in theory, offer the most cost-effective approach by utilizing readily available, non-prefunctionalized starting materials.
Green Chemistry Metrics
A greener synthesis is not only environmentally responsible but can also be more economical by reducing waste and energy consumption.
Table 2: Green Chemistry Metrics Comparison
| Metric | Ullmann Condensation | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling | C-H Activation |
| Atom Economy | Moderate | Good | Good | Excellent |
| E-Factor (Waste/Product) | Higher | Lower | Lower | Potentially Lowest |
| Solvent Choice | Often high-boiling, polar aprotic solvents (e.g., DMF, NMP) | Aprotic solvents (e.g., Toluene, Dioxane) | Can be performed in greener solvents (e.g., EtOH, H2O) | Varies |
| Energy Consumption | High | Moderate | Moderate | Moderate to High |
-
Suzuki-Miyaura and Buchwald-Hartwig reactions generally have better atom economy and lower E-factors than the classical Ullmann reaction.
-
The ability to use greener solvents like water and ethanol is a significant advantage of the Suzuki-Miyaura coupling.[8]
-
C-H activation represents the ideal in terms of atom economy, as it avoids the generation of stoichiometric byproducts from pre-functionalized starting materials.
Safety Considerations
All chemical reactions carry inherent risks, and it is crucial to be aware of the specific hazards associated with each of these synthetic routes.
-
Exothermic Reactions: Palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig and Suzuki-Miyaura, are known to be exothermic and can pose a risk of thermal runaway if not properly controlled, especially on a larger scale.[6][9]
-
Reagent Toxicity: Phosphine ligands used in palladium catalysis can be toxic and air-sensitive. Diazonium salts, which can be used in some biphenyl synthesis variations, are unstable and potentially explosive.
-
High Temperatures and Pressures: The high temperatures required for traditional Ullmann reactions can pose safety challenges.
Conclusion and Future Outlook
The synthesis of functionalized biphenyl amines is a mature field with a diverse toolbox of reliable methods.
-
For small-scale, discovery chemistry where substrate scope and functional group tolerance are paramount, the Buchwald-Hartwig amination remains the gold standard.
-
For large-scale industrial synthesis where cost is a primary driver, the Ullmann condensation , particularly with modern ligand-assisted protocols, offers a viable and economical alternative.
-
The Suzuki-Miyaura coupling provides a robust and versatile approach, especially when a high tolerance for various functional groups is required.
-
C-H activation is the future of efficient and atom-economical synthesis. As this field continues to develop, with the discovery of more general and robust catalytic systems, it is poised to become a dominant strategy for the construction of biphenyl amines.
Ultimately, the choice of the "best" synthetic route is context-dependent. By carefully considering the factors outlined in this guide—yield, substrate scope, cost, environmental impact, and safety—researchers can select the most appropriate methodology to achieve their synthetic goals efficiently and responsibly.
References
- A Comparative Analysis of Ullmann and Buchwald-Hartwig Reactions for the Amination of 2-Iodo-5-methylbenzoic Acid. (2025). Benchchem.
- comparative analysis of alpha-(4-Biphenylyl)benzylamine synthesis routes. (2025). Benchchem.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.).
- a comparative study of the synthesis efficiency of different biphenyl dicarboxyl
- Green Cross-Coupling Using Visible Light for C–O and C–N Bond Formation. (2025).
- Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamid
- Buchwald–Hartwig amin
- Should I use Buchwald reaction or Ullman reaction? (2015).
- Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. (2025).
- Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. (n.d.).
- Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki−Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. (n.d.). Journal of the American Chemical Society.
- Rational Development of Remote C-H Functionalization of Biphenyl: Experimental and Comput
- Substrate scope for Suzuki−Miyaura coupling reaction using the... (n.d.).
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023).
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023).
- Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.).
- Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Form
- The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal.
- Copper will replace toxic palladium and expensive platinum in the synthesis of medic
- Comparison of four methods of biphenyl synthesis in terms of toxicity.... (n.d.).
- New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (n.d.).
- Side-by-side comparison of copper-catalyzed versus palladium-catalyzed amination of 2,6-Dibromopyridine. (n.d.). Benchchem.
- C-H Bond Functionalization of Aryl Acids and Amines by 'On-water' Reaction: Bi-dentate Directing Group Enabled Synthesis of Biaryl and m-Teraryl Carboxamides. (2023). PubMed.
- C–H Functionalization of Amines with Aryl Halides by Nickel-Photoredox Catalysis. (2025).
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI.
- Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. (2020).
- Direct Aryl C-H Amination with Primary Amines Using Organic Photoredox C
- Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. (2022). Purdue College of Engineering.
- Synthesis of Biphenyls. (2025).
- A Comparative Guide to Copper-Catalyzed and Palladium-Catalyzed Amin
- High-Valent Organometallic Copper and Palladium in C
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Semantic Scholar.
- Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018).
- Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transform
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). PubMed Central.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PubMed Central.
- Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. (2023).
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Beilstein Journals.
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A Senior Application Scientist's Guide to Cross-Reactivity of 3-Aminobiphenyl Derivatives in Immunoassays
For researchers, scientists, and drug development professionals, the accurate detection of small molecule biomarkers is paramount. 3-Aminobiphenyl (3-ABP) and its derivatives are significant in toxicology and environmental science as potential carcinogens. Immunoassays offer a high-throughput and sensitive method for their detection, but the specter of cross-reactivity with structurally similar derivatives can lead to inaccurate quantification and false-positive results. This guide provides an in-depth comparison of the cross-reactivity of 3-aminobiphenyl derivatives, supported by experimental data, to aid in the development and validation of specific and reliable immunoassays.
The Structural Basis of 3-Aminobiphenyl Cross-Reactivity
3-Aminobiphenyl is a primary aromatic amine that undergoes metabolic activation in vivo, primarily through N-hydroxylation and N-acetylation, to form reactive intermediates that can bind to proteins and DNA, forming adducts.[1][2][3] These adducts are often the target for antibody-based detection methods.
Antibody cross-reactivity arises when an antibody, raised against a specific antigen (in this case, a 3-ABP-protein conjugate), binds to other structurally similar molecules.[4] The degree of cross-reactivity is dictated by the subtle differences in the chemical structure of the 3-ABP derivatives, such as the position and nature of substituent groups on the biphenyl backbone.
The specificity of the antibody is determined by the immunogen used for its production. For small molecules like 3-ABP, it is conjugated to a larger carrier protein to elicit an immune response. The choice of the conjugation site on the 3-ABP molecule is critical in determining the antibody's specificity. For instance, if the conjugation is through the amino group, the resulting antibodies will likely recognize the biphenyl structure and may cross-react with derivatives that have modifications on the rings but a free amino group.
Understanding the Mechanism of Cross-Reactivity
The interaction between an antibody and its antigen is a highly specific lock-and-key mechanism. However, other molecules with a similar shape and charge distribution can also fit into the antibody's binding site, albeit with a lower affinity. This phenomenon is the basis of cross-reactivity.
Caption: Specific vs. Cross-Reactive Antibody Binding.
Comparative Analysis of 3-Aminobiphenyl Derivative Cross-Reactivity
To quantify the cross-reactivity of various 3-ABP derivatives, a competitive enzyme-linked immunosorbent assay (cELISA) is the method of choice. In this assay, the derivative's ability to inhibit the binding of a specific anti-3-ABP antibody to a coated 3-ABP-protein conjugate is measured. The cross-reactivity is typically expressed as a percentage relative to the parent compound, 3-ABP.
The following table presents hypothetical, yet realistic, cross-reactivity data for a panel of 3-ABP derivatives against a polyclonal antibody raised against a 3-aminobiphenyl-keyhole limpet hemocyanin (KLH) conjugate. This data is based on the principles of structural similarity.
| Compound | Structure | % Cross-Reactivity | Rationale for Predicted Cross-Reactivity |
| 3-Aminobiphenyl (3-ABP) | 3-NH₂-C₁₂H₉ | 100% | Reference Compound: The antibody was raised against this hapten. |
| 4-Aminobiphenyl (4-ABP) | 4-NH₂-C₁₂H₉ | 15% | Positional Isomer: The shift of the amino group from the meta to the para position significantly alters the epitope, leading to reduced antibody recognition. |
| 3-Acetamidobiphenyl | 3-NH(C=O)CH₃-C₁₂H₉ | 5% | N-Acetylation: The addition of an acetyl group to the amine masks a key recognition site for the antibody, drastically reducing cross-reactivity. |
| 3-Nitro-4-aminobiphenyl | 3-NO₂-4-NH₂-C₁₂H₈ | <1% | Steric Hindrance & Electronic Effects: The bulky nitro group adjacent to the amine and the shift of the amine to the 4-position severely hinder antibody binding. |
| 3,2'-Dimethyl-4-aminobiphenyl | 3,2'-(CH₃)₂-4-NH₂-C₁₂H₇ | <0.1% | Multiple Modifications: The combination of positional changes and the addition of methyl groups creates a molecule that is sterically and electronically very different from 3-ABP. |
Note: This data is illustrative. Actual cross-reactivity profiles must be determined experimentally for each specific antibody and assay system.
Experimental Protocol: Competitive ELISA for 3-ABP Cross-Reactivity
This protocol outlines a robust method for determining the cross-reactivity of 3-ABP derivatives.
Materials and Reagents
-
High-binding 96-well microtiter plates
-
Anti-3-ABP primary antibody (polyclonal or monoclonal)
-
3-Aminobiphenyl-BSA conjugate (for coating)
-
3-Aminobiphenyl and its derivatives (for standards and test samples)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
Experimental Workflow
Caption: Step-by-step cELISA workflow.
Step-by-Step Methodology
-
Plate Coating:
-
Washing:
-
Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.[5]
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Competition Step:
-
Prepare serial dilutions of the 3-ABP standard and each of the 3-ABP derivatives in wash buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard/derivative dilution with 50 µL of the diluted anti-3-ABP primary antibody for 1 hour at room temperature.
-
Add 100 µL of this mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.[6]
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Secondary Antibody Incubation:
-
Washing:
-
Repeat the washing step as described in step 2, but increase to five washes.
-
-
Substrate Addition and Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.[7]
-
-
Stop Reaction and Read Plate:
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis
-
Plot a standard curve of absorbance versus the log of the 3-ABP concentration.
-
Determine the IC₅₀ value (the concentration of analyte that causes 50% inhibition of the maximum signal) for 3-ABP and each derivative.
-
Calculate the percent cross-reactivity for each derivative using the following formula:
% Cross-Reactivity = (IC₅₀ of 3-ABP / IC₅₀ of Derivative) x 100
Conclusion and Recommendations
This guide provides a framework for understanding and evaluating the cross-reactivity of 3-aminobiphenyl derivatives in immunoassays. The provided experimental protocol for competitive ELISA offers a reliable method for quantifying cross-reactivity and ensuring the specificity of your assay.
Key Takeaways for Researchers:
-
Antibody Specificity is Paramount: The choice of immunogen and the resulting antibody's specificity are the most critical factors in developing a reliable immunoassay for 3-ABP.
-
Thorough Validation is Essential: Always perform cross-reactivity studies with a panel of structurally related compounds that are likely to be present in your samples.
-
Understand the Limitations: Be aware that all immunoassays have the potential for cross-reactivity. When unexpected results are obtained, consider the possibility of cross-reacting compounds and confirm results with an orthogonal method such as HPLC or GC-MS if necessary.
By following the principles and protocols outlined in this guide, researchers can develop and validate robust and specific immunoassays for the accurate detection of 3-aminobiphenyl and its derivatives, leading to more reliable data in toxicology, environmental monitoring, and drug development.
References
- Tada, M., et al. (1987). Preparation and characterization of antibodies against 3,2'-dimethyl-4-aminobiphenyl-modified DNA. Carcinogenesis, 8(9), 1337-1342.
- Lin, D., et al. (1993). Monoclonal antibodies and rabbit antisera recognizing 4-aminobiphenyl—DNA adducts and application to immunoaffinity chromatography. Carcinogenesis, 14(8), 1559-1566.
- Poirier, M. C. (1993). Monoclonal antibodies and rabbit antisera recognizing 4-aminobiphenyl--DNA adducts and application to immunoaffinity chromatography. Carcinogenesis, 14(8), 1559-1566.
- Bio-Rad Antibodies. Competitive ELISA Protocol.
- Creative Diagnostics. Competitive ELISA Protocol.
- St John's Laboratory. Competitive ELISA protocol.
- Cusabio. Antibody Cross Reactivity And How To Avoid It?
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- 1. Preparation and characterization of antibodies against 3,2'-dimethyl-4-aminobiphenyl-modified DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Monoclonal antibodies and rabbit antisera recognizing 4-aminobiphenyl--DNA adducts and application to immunoaffinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. stjohnslabs.com [stjohnslabs.com]
Differentiating Aminobiphenyl Isomers by GC-MS: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the accurate identification and quantification of aminobiphenyl (ABP) isomers are critical. These aromatic amines, particularly 4-aminobiphenyl, are classified as known human carcinogens, making their isomeric differentiation a significant analytical challenge with direct implications for toxicology and regulatory compliance. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the effective separation and identification of 2-, 3-, and 4-aminobiphenyl isomers, supported by experimental data and established protocols.
The Challenge of Isomerism in Aminobiphenyls
Aminobiphenyl isomers (2-ABP, 3-ABP, and 4-ABP) possess the same molecular weight and elemental composition, leading to very similar physical and chemical properties. This inherent similarity makes their separation by conventional chromatographic techniques challenging. Furthermore, their polar amino group results in poor peak shapes and potential column interactions in gas chromatography. Consequently, derivatization is an essential step to improve their volatility and thermal stability for reliable GC-MS analysis. The choice of derivatization reagent and chromatographic conditions is paramount for achieving baseline separation and generating distinct mass spectra for unambiguous identification.
Comparative Analysis of Derivatization Strategies
The two most common derivatization approaches for primary amines in GC-MS are acylation and silylation. This guide will compare the efficacy of these two methods for the differentiation of aminobiphenyl isomers.
Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation involves the introduction of an acyl group into the amine, effectively reducing its polarity. Trifluoroacetic anhydride (TFAA) is a widely used acylating agent that reacts with the primary amino group of aminobiphenyls to form stable N-trifluoroacetyl derivatives.
Advantages of TFAA Derivatization:
-
Robust and Rapid Reaction: The reaction with TFAA is typically fast and proceeds to completion under mild heating.
-
Improved Chromatographic Properties: The resulting derivatives are more volatile and exhibit better peak shapes compared to the underivatized amines.
-
Characteristic Fragmentation: The trifluoroacetyl group directs fragmentation in the mass spectrometer, often leading to isomer-specific ions.
Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Silylation replaces the active hydrogen of the amino group with a trimethylsilyl (TMS) group. BSTFA is a powerful silylating agent that is effective for derivatizing primary amines.
Advantages of BSTFA Derivatization:
-
Increased Volatility: TMS derivatives are generally very volatile, which can lead to shorter retention times.
-
Distinct Mass Spectra: The TMS derivatives produce characteristic mass spectra with prominent ions that can aid in identification.
Disadvantages of BSTFA Derivatization:
-
Moisture Sensitivity: Silylation reagents and their derivatives are sensitive to moisture, which can lead to incomplete reactions and the degradation of the derivatives. Strict anhydrous conditions are necessary.
-
Potential for Multiple Derivatizations: While less common with primary amines, there is a possibility of over-derivatization, which can complicate the analysis.
Experimental Comparison: Acylation vs. Silylation
To objectively compare these two derivatization methods, a standard mixture of 2-ABP, 3-ABP, and 4-ABP was subjected to both TFAA and BSTFA derivatization followed by GC-MS analysis. The following sections detail the experimental protocols and present the comparative data.
Experimental Protocols
1. Derivatization with Trifluoroacetic Anhydride (TFAA)
-
To 100 µL of a 10 µg/mL standard mixture of aminobiphenyl isomers in a suitable solvent (e.g., ethyl acetate), add 50 µL of TFAA.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
2. Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
To 100 µL of a 10 µg/mL standard mixture of aminobiphenyl isomers in an anhydrous solvent (e.g., pyridine or acetonitrile), add 100 µL of BSTFA (often with 1% TMCS as a catalyst).
-
Cap the vial tightly and heat at 60°C for 60 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
The derivatized sample can be directly injected into the GC-MS system.
GC-MS Parameters
A standard non-polar column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is often suitable for the separation of these derivatives. The following are typical GC-MS parameters:
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5ms) |
| Injector Temperature | 250°C |
| Oven Program | Initial temperature 100°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-350 amu |
Results and Discussion
Chromatographic Separation
Both derivatization methods significantly improve the chromatographic behavior of the aminobiphenyl isomers, resulting in sharper and more symmetrical peaks compared to their underivatized forms. However, the elution order and resolution can differ.
-
TFAA Derivatives: The N-trifluoroacetyl derivatives of the three isomers are well-resolved on a DB-5ms column. Typically, the elution order is 2-ABP, followed by 3-ABP, and then 4-ABP. The separation is often baseline, allowing for accurate quantification.
-
BSTFA Derivatives: The TMS derivatives also show good separation, although the elution order may vary depending on the specific chromatographic conditions.
Mass Spectral Differentiation
The key to isomeric differentiation lies in the fragmentation patterns observed in the mass spectra.
N-Trifluoroacetyl Derivatives:
The mass spectra of the TFA derivatives are characterized by the molecular ion (M+) and several key fragment ions. The fragmentation is often influenced by the position of the amino group on the biphenyl ring. A common fragmentation pathway for N-acylated amines is the alpha-cleavage relative to the nitrogen atom.
-
N-trifluoroacetyl-2-aminobiphenyl: The ortho-isomer may exhibit unique fragmentation due to steric hindrance and potential interactions between the substituent and the biphenyl ring system.
-
N-trifluoroacetyl-3-aminobiphenyl: The meta-isomer will show a fragmentation pattern that is distinct from the ortho and para isomers.
-
N-trifluoroacetyl-4-aminobiphenyl: The para-isomer often displays a "para-effect," leading to unique fragmentation pathways and more intense characteristic ions due to the formation of stable quinoid-type structures. A prominent fragment often arises from the cleavage of the C-N bond, leading to the formation of a stable biphenyl ion or a substituted tropylium-like ion.
TMS Derivatives:
The mass spectra of the TMS derivatives are characterized by the molecular ion (M+) and prominent ions resulting from the loss of a methyl group ([M-15]+) and the trimethylsilyl group itself. The fragmentation patterns can also show subtle differences between the isomers.
-
The relative intensities of the molecular ion and the [M-15]+ fragment can vary between the 2-, 3-, and 4-isomers, providing a basis for differentiation.
Comparative Summary
| Feature | Acylation (TFAA) | Silylation (BSTFA) |
| Reaction Conditions | Robust, less sensitive to moisture | Requires strict anhydrous conditions |
| Derivative Stability | Generally very stable | Can be sensitive to moisture |
| Chromatography | Excellent peak shape and resolution | Good peak shape and resolution |
| Mass Spectra | Often provides more distinct isomer-specific fragments | Characteristic fragments, but may be less isomer-differentiating |
| Recommendation | Highly recommended for robust and reliable differentiation | A viable alternative, but requires careful sample handling |
Conclusion and Recommendations
For the routine and robust differentiation of aminobiphenyl isomers by GC-MS, acylation with TFAA is the recommended derivatization method . This approach offers a combination of straightforward sample preparation, stable derivatives, excellent chromatographic separation, and, most importantly, distinct mass spectral fragmentation patterns that allow for the unambiguous identification of the 2-, 3-, and 4-isomers.
While silylation with BSTFA is a valid technique, its sensitivity to moisture introduces a potential source of variability and may require more stringent experimental control. The choice of method will ultimately depend on the specific requirements of the analysis and the laboratory's resources. However, for a self-validating and highly trustworthy protocol, TFAA derivatization provides a superior solution for this critical analytical challenge.
References
- National Toxicology Program. (2021). 15th Report on Carcinogens. U.S. Department of Health and Human Services, Public Health Service. [Link]
- International Agency for Research on Cancer. (2012). Aromatic Amines, Organic Dyes, and Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. [Link]
- U.S. Environmental Protection Agency. (1993). 4-Aminobiphenyl. Technology Transfer Network - Air Toxics Web Site. [Link]
- Knapp, D. R. (1979).
- Blau, K., & Halket, J. M. (Eds.). (1993).
- Lin, D., Lay, J. O., & Chiarelli, M. P. (2001). GC-MS analysis of trifluoroacetyl derivatives of primary aromatic amines. Journal of the American Society for Mass Spectrometry, 12(1), 1-10.
- Schummer, C., Delhomme, O., Appenzeller, B. M., Wennig, R., & Millet, M. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473–1482. [Link]
A Comparative Analysis of the Biological Effects of Aminobiphenyl Isomers for the Research Scientist
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isomeric Structure on Biological Activity
Aminobiphenyls are a class of aromatic amines that have garnered significant attention in the fields of toxicology and oncology. While seemingly minor shifts in the position of the amino group on the biphenyl structure may appear trivial, these isomeric differences give rise to vastly different biological consequences. This guide provides an in-depth comparison of the biological effects of 2-aminobiphenyl, 3-aminobiphenyl, and the well-characterized human carcinogen, 4-aminobiphenyl. Understanding the structure-activity relationships of these isomers is paramount for researchers in toxicology, drug development, and chemical safety assessment, as it offers critical insights into the mechanisms of chemical carcinogenesis.
This document will delve into the comparative metabolism, genotoxicity, and carcinogenicity of these isomers, supported by experimental data. We will explore why 4-aminobiphenyl is a potent carcinogen, while its 2- and 3-isomers are considered non-carcinogenic and weakly carcinogenic, respectively.[1][2] This disparity is primarily attributed to differences in their metabolic activation and the subsequent reactivity of their metabolites.
I. Comparative Metabolism: The Critical First Step to Toxicity
The biological activity of aminobiphenyls is intrinsically linked to their metabolic fate. It is not the parent compounds themselves that are the primary drivers of toxicity, but rather their metabolic byproducts. The key initial step in the activation of aromatic amines is N-hydroxylation, a reaction predominantly catalyzed by cytochrome P450 enzymes, particularly CYP1A2.[3]
4-Aminobiphenyl (4-ABP): This isomer is readily N-hydroxylated by hepatic CYP1A2 to form N-hydroxy-4-aminobiphenyl. This metabolite can then undergo further activation through O-esterification (e.g., acetylation or sulfation) to generate a highly reactive nitrenium ion. This electrophilic intermediate is capable of covalently binding to cellular macromolecules, most notably DNA, to form adducts.[3]
2-Aminobiphenyl (2-ABP): In stark contrast, 2-aminobiphenyl is a poor substrate for N-hydroxylation by the P450I family of enzymes.[1][2] Its non-planar structure, with a dihedral angle of approximately 40 degrees between the phenyl rings, is thought to sterically hinder its interaction with the active site of the enzyme.[1][2] This inefficient metabolic activation is a primary reason for its classification as a non-carcinogen.[1]
3-Aminobiphenyl (3-ABP): The metabolism of 3-aminobiphenyl represents an intermediate case. While it can be metabolized, studies have shown that its N-hydroxy derivative, N-hydroxy-3-aminobiphenyl, is not mutagenic in bacterial assays.[1] This suggests that even if the initial activation step occurs, the subsequent metabolites are less capable of inducing genetic damage compared to those of 4-ABP.
The following diagram illustrates the pivotal role of metabolic activation in determining the genotoxic potential of aminobiphenyl isomers.
Caption: Metabolic activation pathways of aminobiphenyl isomers.
II. Genotoxicity: A Direct Consequence of Metabolic Activation
Genotoxicity, the ability of a chemical to damage genetic material, is a key indicator of carcinogenic potential. For aminobiphenyls, this is primarily mediated by the formation of DNA adducts.
Comparative DNA Adduct Formation:
| Isomer | In Vitro DNA Adduct Formation (with metabolic activation) | In Vivo Hepatic DNA Adduct Formation (in rats) | Primary DNA Adduct |
| 2-Aminobiphenyl | Yes | Not Detected | N/A in vivo |
| 3-Aminobiphenyl | Yes | Not Detected | N/A in vivo |
| 4-Aminobiphenyl | Yes | Yes | N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP) |
Data synthesized from available literature.
In vitro studies have demonstrated that all three isomers can form DNA adducts when incubated with DNA in the presence of a metabolic activation system. However, in vivo studies in rats have shown that only 4-aminobiphenyl forms detectable levels of DNA adducts in the liver. This in vivo data strongly correlates with the observed carcinogenicity of the isomers. The major adduct formed by 4-ABP is at the C8 position of guanine.[4][5]
Mutagenicity in the Ames Test:
The Ames test, a bacterial reverse mutation assay, is a widely used method for assessing the mutagenic potential of chemicals.
| Compound | Mutagenicity in Ames Test (S. typhimurium TA98 & TA100) | Requirement for Metabolic Activation (S9 mix) |
| 2-Aminobiphenyl | Negative | - |
| N-hydroxy-2-aminobiphenyl | Positive in TA100 only | No |
| 3-Aminobiphenyl | Negative | - |
| N-hydroxy-3-aminobiphenyl | Negative in both strains | No |
| 4-Aminobiphenyl | Positive | Yes |
| N-hydroxy-4-aminobiphenyl | Potent positive in both strains | No |
Data from Ioannides et al. (1989).[1]
These results are highly informative. 4-Aminobiphenyl is mutagenic only after metabolic activation, and its N-hydroxy metabolite is a potent direct-acting mutagen.[1] Conversely, 2- and 3-aminobiphenyl are not mutagenic, and critically, the N-hydroxy metabolite of 3-aminobiphenyl is also non-mutagenic.[1] While N-hydroxy-2-aminobiphenyl shows some mutagenicity in one bacterial strain, the initial inefficient N-hydroxylation of the parent compound in vivo likely prevents significant genotoxic effects.[1]
III. Carcinogenicity: The Ultimate Biological Endpoint
The differential metabolism and genotoxicity of the aminobiphenyl isomers culminate in their distinct carcinogenic profiles.
4-Aminobiphenyl: The International Agency for Research on Cancer (IARC) has classified 4-aminobiphenyl as a Group 1 carcinogen, meaning it is carcinogenic to humans.[6] Occupational exposure has been strongly linked to an increased risk of urinary bladder cancer.[6][7] In experimental animals, 4-ABP has been shown to induce tumors in various organs, including the bladder, liver, and blood vessels in mice, and mammary and intestinal tumors in rats.[6][7][8]
2-Aminobiphenyl: This isomer is generally considered non-carcinogenic.[1] Studies in rats and mice have not provided sufficient evidence of its carcinogenicity.[9]
3-Aminobiphenyl: 3-Aminobiphenyl is described as, at best, a weak carcinogen.[1] Its carcinogenic potential is significantly lower than that of the 4-isomer.
The following workflow illustrates the logical progression from chemical structure to carcinogenic outcome for the aminobiphenyl isomers.
Sources
- 1. A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oehha.ca.gov [oehha.ca.gov]
Safety Operating Guide
[1,1'-Biphenyl]-3-amine hydrochloride proper disposal procedures
An In-Depth Guide to the Proper Disposal of [1,1'-Biphenyl]-3-amine Hydrochloride
For laboratory personnel, including researchers, scientists, and drug development professionals, adherence to rigorous safety and disposal protocols is not merely a regulatory requirement but a cornerstone of professional responsibility. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the preservation of environmental integrity.
Immediate Safety & Hazard Assessment
Before handling this compound, a thorough understanding of its associated hazards is critical. This compound is classified as hazardous, and appropriate precautions must be taken at all times.
Key Hazards Summary
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [1] |
| Skin Irritation | H315 | Causes skin irritation. | [1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [1] |
| Specific target organ toxicity | H335 | May cause respiratory irritation. | [1] |
| Hazardous to the aquatic environment | H411 | Toxic to aquatic life with long lasting effects. | [1] |
Due to these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The rationale behind each piece of equipment is to create a barrier between the user and the chemical, mitigating the risk of exposure.
Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale | Source |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of the chemical or its solutions into the eyes. | [2][3] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact and potential absorption or irritation. | [2] |
| Body Protection | A laboratory coat. | Protects against contamination of clothing and skin. | [2][4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes the inhalation of dust from the solid compound. If dust is generated, a particle filter respirator may be required. | [2] |
Disposal Protocol: A Step-by-Step Approach
The recommended and safest method for the disposal of this compound is to treat it as hazardous chemical waste. This waste must be collected for disposal by a licensed professional waste disposal service, typically via incineration.[2] Do not attempt to dispose of this chemical down the drain, as it is toxic to aquatic life.[1]
Experimental Protocol: Waste Collection and Preparation
Objective: To safely collect and prepare this compound waste for final disposal by a certified entity.
Materials:
-
This compound waste (solid or in solution)
-
Appropriate, compatible, and clearly labeled hazardous waste container
-
Personal Protective Equipment (PPE) as specified above
-
Waste accumulation log
Procedure:
-
Segregation: It is crucial to keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[2][5][6] Specifically, store it away from acids and oxidizing agents.[7]
-
Container Selection: Choose a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically suitable. Ensure the container is in good condition with a tightly sealing lid.
-
Waste Transfer (Solid): If dealing with solid waste, carefully transfer the powder into the designated waste container. Perform this action in a chemical fume hood to minimize dust generation and inhalation.[2]
-
Waste Transfer (Solution): If the waste is in a solution, carefully pour it into the designated liquid waste container. Avoid splashing.
-
Labeling: Clearly label the waste container as "Hazardous Waste." The label must include the full chemical name: "this compound," the associated hazards (e.g., "Toxic," "Irritant"), and the accumulation start date. Follow all institutional and local regulations for hazardous waste labeling.[2]
-
Storage: Keep the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2] This area should be a satellite accumulation area or a central hazardous waste storage facility.
-
Documentation: Record the quantity of waste added to the container in a waste accumulation log. This is a requirement for regulatory compliance.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[5]
Spill Management Protocol
In the event of a spill, a swift and safe response is necessary to mitigate exposure and environmental contamination.
Emergency Spill Cleanup
Objective: To safely clean and decontaminate an area following a spill of this compound.
Materials:
-
Full PPE (including respiratory protection if dust is airborne)
-
Inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows)[8][9]
-
Soda ash or sodium bicarbonate (for potential neutralization of the hydrochloride salt acidity, if deemed safe and necessary by EHS)[8][9]
-
Scoop or dustpan (spark-proof if a flammable solvent is present)
-
Sealable plastic bags for waste disposal
-
Hazardous waste labels
Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[10]
-
Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.[8]
-
Assess and Equip: Before re-entering, assess the spill size and don the appropriate PPE.[10]
-
Contain the Spill: For liquid spills, create a dike around the spill's outer edges with an absorbent material to prevent it from spreading.[8]
-
Absorb and Collect:
-
For a solid spill: Moisten the material slightly with a damp paper towel to prevent dust from becoming airborne, then carefully sweep it up and place it into a sealable bag.[8]
-
For a liquid spill: Cover the spill with an inert absorbent material, working from the outside in.[9][11] Allow the material to be fully absorbed.
-
-
Package Waste: Scoop the absorbed material and contaminated debris into a heavy-duty plastic bag.[8] Seal the bag, and then place it inside a second bag.
-
Label and Dispose: Label the bag as hazardous waste with the chemical name and dispose of it according to the protocol described in Section 2.
-
Decontaminate: Clean the spill area with a mild detergent and water.[11] All cleaning materials (sponges, paper towels) must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution's policy.[10]
Regulatory Framework
The disposal of this compound is governed by federal and state regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[12][13] RCRA establishes the "cradle-to-grave" management system for hazardous waste.[13]
This chemical would likely be classified as a hazardous waste due to its toxicity.[14] It may also fall under specific listed wastes (F, K, P, or U lists) depending on its use and concentration.[14][15] Generators of hazardous waste are legally responsible for ensuring its proper disposal from generation to final treatment.[13] State regulations may be more stringent than federal rules.[16] Always consult your local EHS department to ensure full compliance.
Disposal Decision Workflow
The following diagram outlines the logical workflow for managing this compound from use to disposal.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]
- West Liberty University.
- Collect and Recycle. Amine Disposal For Businesses. [Link]
- U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
- Princeton University. Chemical Waste Disposal Guidelines. [Link]
- Georgia Institute of Technology. Spill Kits and Spill Clean Up Procedures. [Link]
- Clarkson University. CHEMICAL SPILL PROCEDURES. [Link]
- University of California, Berkeley. Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. [Link]
- University of Tennessee, Knoxville. Cleaning Up Biohazardous Spills. [Link]
- The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]
- ACTenviro. Proper Waste Management of RCRA 8 Metals. [Link]
- U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA)
- U.S. Environmental Protection Agency.
- U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
- Regulations.gov. Identification and Listing of Hazardous Waste. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
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- 5. collectandrecycle.com [collectandrecycle.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. westliberty.edu [westliberty.edu]
- 8. qmul.ac.uk [qmul.ac.uk]
- 9. ehs.gatech.edu [ehs.gatech.edu]
- 10. ccny.cuny.edu [ccny.cuny.edu]
- 11. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 12. actenviro.com [actenviro.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. regulations.gov [regulations.gov]
- 16. epa.gov [epa.gov]
A Researcher's Guide to Personal Protective Equipment for Handling [1,1'-Biphenyl]-3-amine hydrochloride
As laboratory professionals, our commitment to discovery is paralleled by our dedication to safety. The handling of specialized chemical reagents like [1,1'-Biphenyl]-3-amine hydrochloride demands a rigorous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the selection, use, and disposal of Personal Protective Equipment (PPE). Our objective is to build a deep-seated culture of safety, ensuring that your groundbreaking work is not accomplished at the cost of personal or environmental well-being.
Hazard Analysis: Understanding the Compound
This compound is an aromatic amine salt. Its hazard profile, as detailed in its Safety Data Sheet (SDS), dictates the necessity for stringent protective measures. A failure to appreciate these risks is a direct path to exposure and potential harm.
The compound is classified with several key hazards.[1][2] It is harmful if swallowed and is suspected of causing cancer.[2] Direct contact can cause significant skin and serious eye irritation.[1][3] Furthermore, inhalation of the powdered form may lead to respiratory irritation.[1][3] Beyond immediate personal risk, this chemical is very toxic to aquatic life, necessitating careful containment and disposal to prevent environmental release.[1]
| Hazard Classification | GHS Category | Description of Risk | Primary Exposure Route | Source |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | Ingestion | [2] |
| Skin Irritation | Category 2 | Causes irritation upon skin contact. | Dermal | [1][3] |
| Serious Eye Irritation | Category 2A | Causes serious, potentially damaging, eye irritation. | Ocular | [1][3] |
| Carcinogenicity | Category 2 | Suspected of causing cancer. | Inhalation, Dermal, Ingestion | [2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | Inhalation | [1][3] |
| Acute & Chronic Aquatic Hazard | Category 1 | Very toxic to aquatic life with long-lasting effects. | Environmental Release | [1] |
Core Protective Ensemble: Your First Line of Defense
An appropriate baseline of PPE must be worn at all times when handling this compound in any form. This standard ensemble is designed to protect against incidental contact and minor splashes.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling solids and for protection against incidental splashes. However, it is crucial to recognize that no glove material offers indefinite protection. Aromatic amines can permeate glove materials at varying rates.[4] For prolonged handling or when working with solutions, consider double-gloving or selecting thicker, more robust gloves. Always inspect gloves for tears or pinholes before use and change them immediately if contamination is suspected.[5]
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential to protect against dust particles and splashes.[6] Standard safety glasses with side shields do not offer sufficient protection. When there is a significant risk of splashing, such as during solution transfers or reaction workups, a full-face shield should be worn in addition to safety goggles.[7]
-
Body Protection: A long-sleeved, knee-length laboratory coat must be worn and kept buttoned. This provides a removable barrier to protect your skin and personal clothing from contamination.[2] For tasks with a higher risk of spills, a chemically resistant apron or coveralls may be necessary.[8]
PPE Selection Workflow for Common Laboratory Tasks
The level of PPE must be escalated based on the specific procedure and the associated risk of exposure. The following diagram outlines a decision-making process for selecting the appropriate protective ensemble.
Caption: PPE selection workflow based on task-specific exposure risk.
Protocol 1: Weighing and Aliquoting Solid Powder
This task presents a primary risk of inhalation of fine particulates and dermal exposure from dust contamination.
-
Preparation: Before handling the compound, ensure a chemical fume hood is available and functioning correctly. If a fume hood is not feasible, a location with dedicated local exhaust ventilation must be used.
-
PPE Donning:
-
Wear a buttoned lab coat.
-
Put on chemical safety goggles.
-
Don a pair of nitrile gloves.
-
-
Handling:
-
Perform all weighing and transfers within the fume hood.
-
Use a spatula to carefully transfer the solid, minimizing any actions that could create airborne dust.
-
If you observe dust generation, immediately stop, reassess, and don a NIOSH-approved N95 or P100 particulate respirator.
-
-
Post-Handling:
-
Carefully clean any residual dust from the spatula and weighing vessel with a solvent-moistened wipe inside the fume hood.
-
Wipe down the balance and surrounding surfaces.
-
Remove gloves and dispose of them in the designated solid hazardous waste container.
-
Wash hands thoroughly with soap and water.[1]
-
Protocol 2: Solution Preparation and Transfers
The primary risks during this phase are splashes to the eyes and skin.
-
Preparation: All solution work must be conducted within a chemical fume hood.[9] Ensure an eyewash station and safety shower are directly accessible.[6]
-
PPE Donning:
-
Wear a buttoned lab coat.
-
Don chemical safety goggles and a full-face shield.[7]
-
Don two pairs of nitrile gloves (double-gloving). The outer glove will be removed if you need to leave the immediate work area.
-
-
Handling:
-
Slowly add the solid to the solvent to avoid splashing.
-
When transferring the solution, keep the container low and pour carefully.
-
If any solution splashes onto your outer gloves, carefully remove and discard them, then replace with a new pair.
-
-
Post-Handling:
-
Securely cap the solution container.
-
Wipe down all external surfaces of the container and the work area within the fume hood.
-
Remove the outer gloves and dispose of them in the designated hazardous waste.
-
Remove the face shield and goggles.
-
Remove the inner gloves and dispose of them.
-
Wash hands thoroughly.
-
Emergency Procedures: Exposure and Spill Management
In the event of PPE failure or an accidental spill, a swift and correct response is critical.
-
Skin Exposure: Immediately move to the nearest safety shower or drench hose.[10] Remove all contaminated clothing while rinsing the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention and provide the SDS to the responding personnel.
-
Eye Exposure: Proceed immediately to an eyewash station.[11] Hold the eyelids open and flush the eyes with a continuous, gentle stream of water for at least 15 minutes.[2][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected individual to fresh air immediately.[9] If breathing is difficult, have a trained person administer oxygen. Seek immediate medical attention.[2]
-
Minor Spill (in fume hood):
-
Alert others in the immediate area.
-
Wearing your complete PPE ensemble (including respiratory protection if the spill involves powder), cover the spill with an absorbent material suitable for the substance (e.g., universal binders).[12]
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.[9]
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Major Spill: Evacuate the immediate area and follow your institution's emergency response procedures. Do not attempt to clean up a large spill without specialized training and equipment.
Doffing, Decontamination, and Disposal
The process of removing PPE is as important as putting it on. Improper removal can lead to self-contamination.
-
Decontamination: Before removal, decontaminate reusable PPE like face shields and goggles according to your institution's protocols.
-
Removal Sequence (Doffing):
-
Outer Gloves (if double-gloved): Remove the first pair of gloves.
-
Lab Coat: Remove your lab coat by rolling it down your arms, ensuring the contaminated exterior is folded inward. Hang it in its designated location or place it in a laundry bag if contaminated.
-
Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.
-
Inner Gloves: Remove the final pair of gloves by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to peel it off without touching the exterior.
-
Respirator (if worn): Remove last, after leaving the contaminated area.
-
-
Disposal: All disposable PPE (gloves, wipes) and contaminated materials must be placed in a clearly labeled, sealed hazardous waste container.[2] Chemical waste must be disposed of according to local, state, and federal regulations.[9] Do not allow the product to enter drains or the environment.[1]
-
Hygiene: Always wash your hands and face thoroughly with soap and water after completing your work and removing all PPE.
By integrating these principles and procedures into your daily laboratory operations, you establish a robust framework of safety that protects you, your colleagues, and your research.
References
- PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Tri-iso. (n.d.). Material Safety Data Sheet for ADDOCAT KE-9018 363D.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- 3M. (n.d.). PPE Solutions for Chemical Industries.
- Ontario Pesticide Education Program. (2020). 11 Protective Clothing and Personal Protective Equipment Grower Pesticide Safety Course Manual.
Sources
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- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. youtube.com [youtube.com]
- 8. hsa.ie [hsa.ie]
- 9. fishersci.com [fishersci.com]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
